molecular formula C16H20N2O3 B612986 N-(3-Indolylacetyl)-L-leucine CAS No. 36838-63-8

N-(3-Indolylacetyl)-L-leucine

Cat. No.: B612986
CAS No.: 36838-63-8
M. Wt: 288,35 g/mole
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Description

N-(indole-3-acetyl)-L-leucine is an N-acyl-L-amino acid that is the N-indole-3-acetyl derivative of L-leucine. It is a N-acyl-L-amino acid, a L-leucine derivative and a N-(indole-3-acetyl)leucine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNPUHZYPPINM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345723
Record name N-(3-Indolylacetyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36838-63-8
Record name N-(3-Indolylacetyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Discovery and natural occurrence of N-(3-Indolylacetyl)-L-leucine.

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

N-(3-Indolylacetyl)-L-leucine (IAA-Leu) is a naturally occurring conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA), and the amino acid L-leucine. This guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and physiological significance of IAA-Leu in the context of auxin homeostasis and plant development. We will delve into the enzymatic processes governing its formation and hydrolysis, its role as a storage and transport form of IAA, and its involvement in mediating specific developmental responses. Furthermore, this document will outline established methodologies for the extraction, purification, and analytical quantification of IAA-Leu, providing researchers and drug development professionals with a foundational understanding of this important signaling molecule.

Introduction: The Central Role of Auxin Conjugation

Auxin, with indole-3-acetic acid (IAA) as its principal form in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence.[1][2] The cellular concentration of free, active IAA must be precisely regulated to elicit appropriate physiological responses, as either a deficiency or an excess can be detrimental.[2] Plants have evolved sophisticated mechanisms to maintain auxin homeostasis, including de novo biosynthesis, degradation, transport, and the formation of conjugates.[2][3]

IAA conjugates are formed by linking the carboxyl group of IAA to other molecules, most commonly sugars or amino acids, through ester or amide bonds, respectively.[1][3] These conjugated forms were initially considered to be inactive storage or detoxification products. However, it is now understood that they play a more dynamic and complex role in regulating the availability of free IAA.[4][5] this compound (IAA-Leu) is a prominent example of an amide-linked IAA-amino acid conjugate.[1][3] This guide will focus specifically on the discovery, natural occurrence, and functional significance of IAA-Leu.

Discovery and Natural Occurrence

The concept of auxin conjugates emerged from observations that only a small fraction of the total IAA in plant tissues exists in its free, biologically active form.[3][5] Early studies identified the presence of various bound forms of auxin. The definitive identification of specific IAA-amino acid conjugates, including IAA-Leu, came with the advancement of analytical techniques such as mass spectrometry.

This compound is a naturally occurring plant metabolite.[6] It has been identified in a variety of plant species, highlighting its conserved role in auxin metabolism. For instance, IAA-amino acid conjugates have been well-documented in species like Arabidopsis thaliana, cucumber, and tomato.[7][8] The relative abundance of different IAA conjugates can vary depending on the plant species, tissue type, and developmental stage.

Biosynthesis and Metabolism of IAA-Leucine

The formation and breakdown of IAA-Leu are key enzymatic steps in the regulation of auxin homeostasis. These processes allow the plant to reversibly sequester and release active IAA, providing a dynamic control mechanism.

Biosynthesis: The Role of GH3 Acyl Amido Synthetases

The synthesis of IAA-Leu is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases.[2][5] These enzymes facilitate the conjugation of IAA to various amino acids, including leucine. The GH3 gene family is widespread in the plant kingdom and different members often exhibit substrate preferences for specific amino acids. In Arabidopsis, several Group II GH3 genes are known to be involved in conjugating IAA to amino acids.[4]

The overexpression of certain GH3 genes can lead to phenotypes associated with auxin deficiency, a direct consequence of the increased conversion of free IAA into inactive conjugates like IAA-Leu.[4] Conversely, mutations in these genes can result in elevated levels of free IAA.

Hydrolysis: Releasing Free IAA

The release of free IAA from IAA-Leu is an equally critical process, mediated by specific amidohydrolases.[3][4] In Arabidopsis, a key enzyme involved in this process is IAA-LEUCINE RESISTANT1 (ILR1).[1][4] The ilr1 mutant was identified through a screen for resistance to the root growth-inhibiting effects of exogenous IAA-Leu.[1] This resistance stems from the mutant's inability to hydrolyze IAA-Leu into free IAA, which is the active form that inhibits root elongation at high concentrations. This discovery provided strong genetic evidence for the in vivo hydrolysis of IAA-amino acid conjugates.[1][3] Other ILR1-like (ILL) and IAA-ALANINE RESISTANT3 (IAR3) proteins also contribute to the hydrolysis of various IAA-amino acid conjugates.[4]

The Reversible Nature of Conjugation

The interplay between GH3 synthetases and amidohydrolases like ILR1 creates a reversible system for managing the pool of active auxin. This allows plants to rapidly modulate their developmental responses to both internal cues and external environmental stimuli.

Physiological Roles of this compound

While initially viewed as a simple storage form of IAA, emerging evidence suggests that IAA-Leu and other IAA-amino acid conjugates have more specialized functions.

Auxin Homeostasis and Storage

The primary and most well-established role of IAA-Leu is in maintaining auxin homeostasis.[2] By converting excess free IAA into a temporarily inactive form, plants can prevent the potentially toxic effects of high auxin concentrations.[2] These conjugates can then be stored and hydrolyzed to release free IAA when and where it is needed, such as during seed germination to support seedling development.[1]

Transport and Compartmentalization

IAA conjugates, being chemically different from free IAA, may have distinct transport and subcellular localization properties.[1] This could allow for the targeted delivery or sequestration of auxin within specific tissues or cellular compartments.

A Precursor for Degradation

While some IAA-amino acid conjugates like IAA-Leu are readily hydrolyzed back to free IAA, others, such as those formed with aspartic acid and glutamic acid (IAA-Asp and IAA-Glu), are believed to be precursors for irreversible degradation pathways.[3] This highlights the differential roles of various amino acid conjugates in auxin metabolism.

Bioactivity and Signaling

Interestingly, some studies have suggested that certain IAA-amino acid conjugates may possess biological activity independent of their conversion to free IAA.[1] However, the predominant view remains that their bioactivity is primarily derived from the release of free IAA.[4] Mutant analyses, such as the characterization of the ilr1 mutant, have been instrumental in dissecting the functional significance of these conjugates.[1]

Methodologies for the Study of this compound

The accurate detection and quantification of IAA-Leu are crucial for understanding its physiological roles. This requires specialized extraction, purification, and analytical techniques.

Extraction and Purification

A typical workflow for the extraction of IAA-Leu from plant tissues involves the following steps:

  • Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent, often a mixture of methanol, isopropanol, and acetic acid, to precipitate proteins and extract small molecules.

  • Solid-Phase Extraction (SPE): The crude extract is then passed through a C18 SPE cartridge to remove interfering compounds and enrich for IAA and its conjugates.

  • Immunoaffinity Purification (Optional): For highly specific purification, immunoaffinity columns with antibodies raised against IAA can be used.

Analytical Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the quantification of IAA-Leu.

  • HPLC Separation: The purified extract is injected into an HPLC system equipped with a C18 column to separate IAA-Leu from other metabolites.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used for highly sensitive and specific quantification. This involves monitoring the transition of the precursor ion (the molecular weight of IAA-Leu) to a specific product ion after fragmentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₆H₂₀N₂O₃[6][9]
Molecular Weight288.34 g/mol [6][9]
IUPAC Name2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid[6]
InChIKeyHCZNPUHZYPPINM-UHFFFAOYSA-N[6]
Experimental Workflows

A generalized experimental workflow for the analysis of IAA-Leu is depicted below.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis tissue Plant Tissue homogenize Homogenization tissue->homogenize extract Solvent Extraction homogenize->extract spe Solid-Phase Extraction extract->spe hplc HPLC Separation spe->hplc Purified Extract ms Mass Spectrometry (MS/MS) hplc->ms data Data Analysis & Quantification ms->data

Figure 1: Generalized workflow for the extraction and analysis of IAA-Leucine.

Signaling Pathways Involving Auxin Conjugates

The regulation of auxin levels through conjugation is intricately linked to the canonical auxin signaling pathway.

Auxin Perception and Downstream Signaling

Free IAA is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[2] This binding event promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The degradation of Aux/IAAs liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.

The Role of Conjugation in Modulating the Signal

The synthesis and hydrolysis of IAA-Leu directly impact the amount of free IAA available to bind to the TIR1/AFB receptors. Therefore, the enzymes responsible for IAA-Leu metabolism act as critical control points in the auxin signaling cascade.

auxin_signaling cluster_conjugation Auxin Homeostasis cluster_signaling Auxin Signaling Pathway IAA Free IAA GH3 GH3 Synthetases IAA->GH3 TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB Binds to IAA_Leu IAA-Leucine ILR1 ILR1 Hydrolases IAA_Leu->ILR1 GH3->IAA_Leu Conjugation ILR1->IAA Hydrolysis Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes Degradation ARF ARF Transcription Factors Aux_IAA->ARF Represses Auxin_Response Auxin-Responsive Gene Expression ARF->Auxin_Response Activates/Represses

Figure 2: The role of IAA-Leucine in the context of auxin signaling.

Conclusion and Future Directions

This compound is a key player in the intricate network that governs auxin homeostasis and signaling in plants. Its formation and hydrolysis provide a rapid and reversible mechanism to control the levels of free, active IAA. While its role as a storage form of auxin is well-established, further research is needed to fully elucidate any potential signaling roles of the conjugate itself and to understand how the expression and activity of GH3 and ILR1 enzymes are regulated in response to developmental and environmental cues. A deeper understanding of the metabolism and function of IAA-Leu will be invaluable for the development of novel strategies to modulate plant growth and development in agricultural and biotechnological applications.

References

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773. [Link]

  • Li, P., et al. (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. International Journal of Molecular Sciences, 24(24), 17305. [Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany, 95(5), 707–735. [Link]

  • Zhao, Y. (2018). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 69, 4.1–4.21. [Link]

  • Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616–627. [Link]

  • PubChem. (n.d.). Indole-3-acetyl-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mashiguchi, K., et al. (2011). The main auxin biosynthesis pathway in plants. Proceedings of the National Academy of Sciences, 108(45), 18512–18517. [Link]

  • PubChem. (n.d.). N-(3-Indolylacetyl)-L-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cook, S. D., et al. (2016). The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes. Plant Signaling & Behavior, 11(11), e1240363. [Link]

  • Zhao, Y. (2014). Auxin Biosynthesis. The Arabidopsis Book, 12, e0173. [Link]

  • Mano, Y., & Nemoto, K. (2012). The pathway of auxin biosynthesis in plants. Journal of Experimental Botany, 63(8), 2853–2872. [Link]

  • Qin, G., et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell, 17(10), 2693–2704. [Link]

  • Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49–64. [Link]

  • Qin, G., et al. (2005). An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development. The Plant Cell, 17(10), 2693–2704. [Link]

  • Ali, B., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1086938. [Link]

  • Sonner, J. M., & Purves, W. K. (1985). Natural Occurrence of Indole-3-acetylaspartate and Indole-3-acetylglutamate in Cucumber Shoot Tissue. Plant Physiology, 77(4), 784–785. [Link]

  • Kawade, K., et al. (2023). Loss-of-functional mutation in ANGUSTIFOLIA3 causes leucine hypersensitivity and hypoxia response during Arabidopsis thaliana seedling growth. Metabolomics, 19(5), 41. [Link]

  • Li, Y., et al. (2023). Research Progress of Plant Nucleotide-Binding Leucine-Rich Repeat Protein. Horticulturae, 9(1), 122. [Link]

Sources

An In-depth Technical Guide to N-(3-Indolylacetyl)-L-leucine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Indolylacetyl)-L-leucine (IAA-Leu) is a naturally occurring molecule in plants, classified as an auxin-amino acid conjugate. It is formed through the covalent linkage of the primary plant hormone indole-3-acetic acid (IAA) and the essential amino acid L-leucine. This conjugation is a key metabolic process that plants employ to regulate auxin homeostasis, thereby influencing a myriad of growth and developmental processes. While often considered an inactive storage form of auxin, the dynamic synthesis and hydrolysis of IAA-Leu play a crucial role in controlling the levels of free, biologically active IAA in plant tissues. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and biological significance of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is an amide formed from the carboxyl group of indole-3-acetic acid and the amino group of L-leucine.[1][2] Its chemical formula is C₁₆H₂₀N₂O₃, with a molecular weight of approximately 288.34 g/mol .[1][3] The structure features the characteristic indole ring of the auxin precursor, linked via an acetyl group to the amino acid leucine.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid[3]
CAS Number 36838-63-8[4]
Molecular Formula C₁₆H₂₀N₂O₃[1][2]
Molecular Weight 288.34 g/mol [1][3]
Melting Point 198-200 °C[4]
pKa 3.66 (Predicted)[4]
Appearance White to off-white powder
Solubility Soluble in ethanol, methanol, DMSO.[4]

Biosynthesis and Metabolism: The Dynamic Regulation of Auxin Activity

The concentration of free IAA, the active form of auxin, is meticulously controlled in plants through a balance of biosynthesis, transport, and metabolic inactivation. The formation of IAA-amino acid conjugates is a primary mechanism of auxin inactivation and storage.[5][6]

Biosynthesis: The synthesis of this compound is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl-acid amido synthetases.[1][7] These enzymes are typically encoded by early auxin-responsive genes, meaning their expression is induced by high levels of free IAA, creating a negative feedback loop to maintain auxin homeostasis.[8] The GH3 enzymes utilize ATP to adenylate the carboxyl group of IAA, which then reacts with the amino group of L-leucine to form the amide bond.[9] In Arabidopsis thaliana, the GH3 family is divided into three groups, with Group II members specifically functioning as IAA-amido synthetases.[1][7]

Metabolism and Hydrolysis: While conjugation to leucine generally renders IAA inactive, this process is reversible.[5] A family of enzymes called IAA-amino acid conjugate hydrolases, such as ILR1 (IAA-LEUCINE RESISTANT 1) and its homologs, can cleave the amide bond of IAA-Leu to release free, active IAA and L-leucine.[3][4] This hydrolysis allows the plant to rapidly increase the local concentration of active auxin when and where it is needed, for example, during germination or in response to environmental stimuli.[10] Therefore, IAA-Leu acts as a readily accessible pool of auxin. It is important to note that not all IAA-amino acid conjugates are destined for hydrolysis; some, like IAA-Aspartate and IAA-Glutamate, are targeted for further oxidative degradation.[2]

Auxin_Homeostasis IAA Indole-3-acetic acid (IAA) (Active Auxin) GH3 GH3 Acyl-Acid Amido Synthetases IAA->GH3 High [IAA] induces expression Leucine L-Leucine Leucine->GH3 IAA_Leu This compound (Inactive/Storage Form) Hydrolases IAA-Amino Acid Hydrolases (e.g., ILR1) IAA_Leu->Hydrolases Hydrolysis Degradation Oxidative Degradation IAA_Leu->Degradation GH3->IAA_Leu Conjugation Hydrolases->IAA Release of active IAA

Caption: Biosynthesis and hydrolysis of this compound.

Biological Functions and Mechanism of Action

The primary biological role of this compound is to serve as a homeostatic regulator of active auxin levels in plants.[6] By sequestering excess IAA into a temporarily inactive form, plants can prevent the detrimental effects of supraoptimal auxin concentrations. The subsequent hydrolysis of IAA-Leu provides a mechanism for the slow and sustained release of active IAA, which is crucial for various developmental processes, including:

  • Seed Germination: Hydrolysis of stored IAA conjugates contributes to the pool of free IAA required for seedling growth and development.[10]

  • Root and Shoot Architecture: The precise spatial and temporal control of free IAA levels, partly managed through the synthesis and hydrolysis of conjugates like IAA-Leu, is essential for root elongation, lateral root formation, and shoot development.[11]

  • Stress Responses: The conjugation of IAA to amino acids is also implicated in plant responses to biotic and abiotic stresses.[1]

While IAA-Leu itself is generally considered biologically inactive, its activity is realized upon hydrolysis to free IAA.[5] However, some studies suggest that certain IAA-amino acid conjugates might have intrinsic biological activities, though this is an area of ongoing research.[12]

Experimental Protocols: Extraction and Quantification

For researchers studying auxin metabolism, the accurate quantification of this compound is essential. The method of choice is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol: Extraction and Quantification of this compound from Plant Tissue

This protocol provides a general workflow. Optimization may be required depending on the plant species and tissue type.

1. Sample Preparation and Homogenization: a. Harvest plant tissue (e.g., seedlings, leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. c. Weigh the frozen powder (typically 50-200 mg) into a pre-chilled tube. d. Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Leu) to each sample for accurate quantification.

2. Extraction: a. Add 1 mL of pre-chilled extraction buffer (e.g., 80% methanol in water or an isopropanol-based buffer) to the homogenized tissue.[5] b. Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight) to allow for complete extraction and equilibration with the internal standard. c. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes. d. Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) for Purification: a. Condition a C18 SPE cartridge with methanol followed by water. b. Acidify the supernatant from step 2d with formic acid to a pH of ~3.0. c. Load the acidified extract onto the conditioned C18 cartridge. d. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a mildly polar solvent (e.g., 5% methanol in water) to remove highly polar impurities. e. Elute the auxin conjugates with a more polar solvent (e.g., 80% methanol). f. Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis: a. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). b. Inject an aliquot (e.g., 5-10 µL) onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). c. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B. d. Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. e. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both native IAA-Leu and the labeled internal standard.

Experimental_Workflow Start Plant Tissue Sampling (Liquid N₂) Homogenization Homogenization & Addition of Internal Standard Start->Homogenization Extraction Extraction with Organic Solvent Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Purification Supernatant->SPE Drying Drying Down SPE->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Caption: Experimental workflow for IAA-Leu extraction and analysis.

Applications in Research and Drug Development

Agricultural Research: Understanding the dynamics of IAA-Leu and other auxin conjugates is fundamental to agricultural research.[13] It provides insights into:

  • Plant growth regulation and hormone interactions.

  • The development of crops with improved growth characteristics.

  • The mechanisms of herbicide action and resistance.

Drug Development: The direct application of this compound in drug development is not well-established in current literature. However, the broader class of indole derivatives is a rich source of pharmacologically active compounds. Furthermore, research into the related compound, N-acetyl-L-leucine, has shown promise in treating certain neurological disorders, suggesting that modifications of amino acids can lead to novel therapeutic agents. The potential for this compound or its derivatives to have activity in non-plant systems is an area that warrants further investigation. Its ability to be hydrolyzed to release two distinct bioactive molecules (an indole and an amino acid) could be explored in the context of pro-drug design.

Conclusion

This compound is a pivotal molecule in the intricate network of auxin metabolism and homeostasis in plants. Its role as a reversible, inactive storage form of the potent phytohormone IAA underscores the sophisticated mechanisms that plants have evolved to fine-tune their growth and development. For researchers, a thorough understanding of its chemical properties, biosynthesis, and metabolism is crucial for dissecting the complexities of plant hormone signaling. While its direct application in drug development remains to be explored, the principles of its biological regulation and chemical nature may inspire future research in the design of novel bioactive compounds. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of this important auxin conjugate, paving the way for further discoveries in both plant science and potentially, in broader biomedical fields.

References

  • PubChem. (n.d.). Indole-3-acetyl-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(indole-3-acetyl)-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hangarter, R. P., & Good, N. E. (1981). Evidence that IAA conjugates are slow-release sources of free IAA in plant tissues. Plant Physiology, 68(6), 1424–1427. Retrieved from [Link]

  • Zhang, C., et al. (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. International Journal of Molecular Sciences, 24(24), 17235. Retrieved from [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773. Retrieved from [Link]

  • Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A family of auxin-conjugate hydrolases that contributes to free indole-3-acetic acid levels during Arabidopsis germination. Plant Physiology, 135(2), 978–988. Retrieved from [Link]

  • Guo, R., et al. (2022). Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis. Biochemical and Biophysical Research Communications, 589, 138-143. Retrieved from [Link]

  • Takahashi, K., et al. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences, 118(13), e2022791118. Retrieved from [Link]

  • Westfall, C. S., Zubieta, C., & Jez, J. M. (2010). Modulating plant hormones by enzyme action: the GH3 family of acyl acid amido synthetases. Plant signaling & behavior, 5(12), 1587–1589. Retrieved from [Link]

  • Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1977). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. Plant Physiology, 59(1), 91–93. Retrieved from [Link]

  • Kowalczyk, M., & Sandberg, G. (2001). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology, 127(4), 1845–1853. Retrieved from [Link]

  • Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(2), 616–627. Retrieved from [Link]

  • Tam, Y. Y., & Normanly, J. (2000). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology, 123(1), 357–364. Retrieved from [Link]

  • Staswick, P. E. (2009). Plant hormone conjugation: a signal decision. Plant signaling & behavior, 4(7), 663–665. Retrieved from [Link]

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The Dual Nature of N-(3-Indolylacetyl)-L-leucine: A Reversible Conjugate in Auxin Homeostasis and Plant Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. Its cellular concentration is meticulously regulated through a complex interplay of biosynthesis, transport, degradation, and conjugation. Among the various IAA conjugates, the amide-linked N-(3-Indolylacetyl)-L-leucine (IA-Leu) has emerged as a critical component in maintaining auxin homeostasis. This technical guide provides a comprehensive overview of the function of IA-Leu in plant growth and development, delving into its metabolic pathways, physiological roles, and the experimental methodologies used for its study. We will explore the enzymatic machinery responsible for its synthesis and hydrolysis, its impact on auxin signaling, and its specific effects on plant morphology, particularly root architecture. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced roles of auxin conjugates in plant biology.

Introduction: The Significance of Auxin Conjugation

The concept of auxin homeostasis is central to plant development. Plants must precisely control the levels of active IAA in different tissues and at different developmental stages to orchestrate processes ranging from embryogenesis to senescence. While de novo synthesis and polar transport establish auxin gradients, the conjugation of IAA to amino acids, sugars, and peptides provides a rapid and reversible mechanism to modulate the pool of free, active hormone.[1][2]

This compound is an amide-linked conjugate formed between IAA and the amino acid L-leucine.[3] It is now understood to be a key storage form of auxin, allowing the plant to sequester excess IAA and release it upon demand.[1][2] This dynamic equilibrium between free IAA and IA-Leu is crucial for regulating cellular responses to environmental and developmental cues. This guide will dissect the molecular mechanisms governing this equilibrium and its profound consequences for plant life.

The Metabolic Lifecycle of IA-Leu: Synthesis and Hydrolysis

The concentration of IA-Leu within a plant cell is determined by the balanced activities of two key enzyme families: the GRETCHEN HAGEN 3 (GH3) acyl-amido synthetases and the ILR1-like (ILL) amidohydrolases.

Biosynthesis: The Role of GH3 Acyl-Amido Synthetases

The synthesis of IA-Leu is catalyzed by a specific subgroup of the GH3 family of enzymes.[4][5] In Arabidopsis thaliana, the Group II GH3 enzymes have been identified as IAA-amido synthetases.[6] These enzymes utilize ATP to adenylate the carboxyl group of IAA, forming an IAA-adenylate intermediate, which then reacts with the amino group of L-leucine to form the amide bond of IA-Leu.[5]

Several members of the Group II GH3 family, including GH3.1, GH3.2, GH3.5, and GH3.6, have been shown to conjugate IAA to various amino acids, including leucine.[4][7] The expression of many GH3 genes is rapidly induced by high levels of auxin, creating a negative feedback loop to prevent the accumulation of potentially toxic levels of free IAA.[6][8] This transcriptional regulation is a key element in maintaining auxin homeostasis.

GH3_Catalyzed_Synthesis IAA Indole-3-acetic acid (IAA) GH3 GH3 Enzyme (Group II) IAA->GH3 Leucine L-Leucine IAA_AMP IAA-adenylate (Intermediate) Leucine->IAA_AMP ATP ATP ATP->GH3 GH3->IAA_AMP Adenylation IA_Leu This compound (IA-Leu) IAA_AMP->IA_Leu Amide bond formation PPi PPi IAA_AMP->PPi AMP AMP IA_Leu->AMP

Figure 1: Biosynthesis of IA-Leu by GH3 enzymes.
Hydrolysis: Releasing Free IAA via Amidohydrolases

The release of active IAA from IA-Leu is catalyzed by a family of amidohydrolases, with ILR1 (IAA-LEUCINE RESISTANT 1) and IAR3 (IAA-ALANINE RESISTANT 3) being prominent members in Arabidopsis.[9][10] These enzymes specifically cleave the amide bond of certain IAA-amino acid conjugates, liberating free IAA and the corresponding amino acid.[9]

The ilr1 mutant in Arabidopsis was identified through its resistance to the root growth-inhibiting effects of exogenously applied IA-Leu, providing strong genetic evidence for the role of ILR1 in hydrolyzing this conjugate in vivo.[9] The substrate specificities of these amidohydrolases vary, with ILR1 showing a preference for IA-Leu and IA-Phe, while IAR3 can hydrolyze IA-Ala and, to a lesser extent, IA-Leu.[10] The expression of these amidohydrolase genes is also regulated by developmental and environmental signals, allowing for precise control over the release of active auxin.[2]

Amidohydrolase_Catalyzed_Hydrolysis IA_Leu This compound (IA-Leu) Amidohydrolase Amidohydrolase (e.g., ILR1, IAR3) IA_Leu->Amidohydrolase Water H₂O Water->Amidohydrolase IAA Indole-3-acetic acid (IAA) Amidohydrolase->IAA Hydrolysis Leucine L-Leucine Amidohydrolase->Leucine

Figure 2: Hydrolysis of IA-Leu by amidohydrolases.

Functional Roles of IA-Leu in Plant Growth and Development

The primary function of IA-Leu is to serve as a homeostatic regulator of IAA levels. However, this seemingly simple role has profound implications for various aspects of plant growth and development.

Auxin Homeostasis and Signaling

By sequestering excess IAA, IA-Leu prevents the over-accumulation of the active hormone, which can be inhibitory or even toxic to plant cells.[11] The hydrolysis of IA-Leu, in turn, provides a localized and on-demand source of IAA, contributing to the establishment and maintenance of auxin gradients that are essential for developmental patterning.[2]

The free IAA released from IA-Leu enters the canonical auxin signaling pathway. It acts as a "molecular glue" to promote the interaction between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors.[12][13] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing the activity of Auxin Response Factors (ARFs) and leading to the transcription of auxin-responsive genes.[14][15]

IA_Leu_and_Auxin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IA_Leu IA-Leu Amidohydrolase Amidohydrolase IA_Leu->Amidohydrolase IAA_cyto Free IAA Amidohydrolase->IAA_cyto Hydrolysis TIR1_AFB TIR1/AFB IAA_cyto->TIR1_AFB Binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Interaction TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF ARF Aux_IAA->ARF Repression AuxRE Auxin Response Element ARF->AuxRE Binding Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression

Figure 3: Integration of IA-Leu hydrolysis into the auxin signaling pathway.
Root System Architecture

The dynamic balance between IA-Leu synthesis and hydrolysis is particularly important for root development. Proper root elongation and the formation of lateral roots are highly sensitive to auxin concentrations.[11] Mutants deficient in specific amidohydrolases, such as the ilr1 iar3 ill2 triple mutant in Arabidopsis, exhibit reduced lateral root formation and altered sensitivity to exogenous IAA, highlighting the importance of IAA derived from conjugates for these processes.[2]

Exogenous application of IA-Leu can inhibit primary root elongation, an effect that is dependent on its hydrolysis to free IAA.[9] This observation forms the basis of genetic screens to identify mutants defective in conjugate hydrolysis.

Plant SpeciesMutant/ConditionKey FindingsReference
Arabidopsis thalianailr1 mutantInsensitive to root growth inhibition by exogenous IA-Leu.[9]
Arabidopsis thalianailr1 iar3 ill2 triple mutantReduced lateral root number; decreased free IAA levels.[2]
Arabidopsis thalianadfl1-D (GH3.6 overexpression)Reduced sensitivity to IAA; increased levels of IAA-Asp.[4][7]
Oryza sativa (Rice)Overexpression of OsGH3-8Dwarfism; reduced free auxin levels.[5]

Table 1: Summary of key findings from genetic studies on IA-Leu metabolism.

Direct Biological Activity: An Unresolved Question

While the predominant role of IA-Leu appears to be as a precursor to free IAA, the possibility of its direct biological activity remains an area of active research. Some studies have suggested that certain auxin conjugates may have signaling functions independent of their hydrolysis.[16] However, for IA-Leu, the current body of evidence strongly supports an indirect mode of action via the release of active auxin. The pronounced phenotypes of amidohydrolase mutants, which are specifically impaired in their ability to cleave the conjugate, underscore the necessity of hydrolysis for biological activity.[2][9]

Experimental Methodologies

The study of IA-Leu requires sensitive and specific analytical techniques for its quantification, as well as robust bioassays to assess its biological activity.

Quantification of IA-Leu by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of IA-Leu and other auxin conjugates in plant tissues.[3][17][18] This method offers high sensitivity and specificity, allowing for the detection of femtomole levels of the analyte.[19][20]

Step-by-Step Protocol for IA-Leu Quantification:

  • Sample Preparation:

    • Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen to halt metabolic activity.

    • Homogenize the tissue in an extraction buffer, typically 80% acetone or 2-propanol, containing an antioxidant such as diethyl dithiocarbamate.[3][17]

    • Include a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA-Leu) for accurate quantification.

  • Solid-Phase Extraction (SPE):

    • After centrifugation to remove debris, the supernatant is partially purified using a C18 SPE cartridge.[18][20]

    • The sample is loaded onto the equilibrated cartridge, washed with a non-polar solvent to remove interfering compounds, and the analytes are eluted with a more polar solvent like methanol.

  • LC-MS/MS Analysis:

    • The purified extract is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Separation is typically achieved on a C18 reversed-phase column with a gradient of acetonitrile or methanol in water, both containing a small percentage of formic acid to aid ionization.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.

LC_MS_MS_Workflow Start Plant Tissue (50-100 mg) Homogenization Homogenization in Extraction Buffer (+ Internal Standard) Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (C18 Cartridge) Centrifugation->SPE LC_Separation HPLC Separation (Reversed-Phase) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Sources

A Technical Guide to N-(3-Indolylacetyl)-L-leucine: A Reversible Storage Conjugate in Auxin Homeostasis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole-3-acetic acid (IAA), the principal auxin in higher plants, governs a vast array of developmental processes, from cell division and elongation to organogenesis and tropic responses[1]. The physiological output of auxin is exquisitely sensitive to its concentration, necessitating a sophisticated network of metabolic pathways to maintain hormonal homeostasis. This guide delves into the critical role of N-(3-Indolylacetyl)-L-leucine (IA-Leu), an amide-linked amino acid conjugate of IAA. We will explore the biochemical pathways governing its formation and hydrolysis, its function as a temporarily inactive yet readily available source of free auxin, and its impact on plant development. Furthermore, this document provides detailed, field-proven methodologies for the precise quantification of IA-Leu, offering a comprehensive resource for researchers investigating auxin metabolism and its implications for agricultural and pharmaceutical science.

Introduction: The Principle of Auxin Homeostasis

The concept of homeostasis—the maintenance of a stable internal environment—is fundamental to understanding auxin action. Plants must dynamically regulate the pool of free, active IAA in response to developmental cues and environmental stimuli[2][3]. Too little auxin results in stunted growth, while an excess is often inhibitory or lethal[3]. Plants achieve this delicate balance through a multi-faceted strategy encompassing biosynthesis, catabolism, transport, and reversible conjugation[3][4][5].

IAA conjugation, the process of linking IAA to other molecules like amino acids or sugars, is a primary mechanism for controlling the size of the free IAA pool[5][6]. These conjugates can be broadly categorized into two functional classes:

  • Irreversible Catabolic Fates: Conjugates like IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) are typically marked for degradation, representing a permanent removal of IAA from the active pool[7][8][9].

  • Reversible Storage Forms: Conjugates such as IAA-Alanine (IAA-Ala) and IAA-Leucine (IA-Leu) serve as inactive, protected reservoirs. They can be rapidly hydrolyzed to release free IAA, providing a fast-acting mechanism to buffer auxin levels[7][8][10].

This guide focuses on IA-Leu as a paradigm for understanding the strategic role of reversible conjugation in auxin physiology.

Biosynthesis: The GH3 Acyl Amido Synthetase Family

The synthesis of IA-Leu and other IAA-amino acid conjugates is catalyzed by a family of enzymes known as the GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases[4][7][11]. These enzymes facilitate the ATP-dependent formation of an amide bond between the carboxyl group of IAA and the amino group of an amino acid[7].

In the model plant Arabidopsis thaliana, the GH3 family is divided into three groups based on substrate specificity[11][12]. The Group II GH3 enzymes (including AtGH3.2, .3, .4, .5, .6, and .17) are established IAA-amido synthetases[7][11][13]. Genetic studies have been pivotal in elucidating their function. While single-gene mutants often show subtle phenotypes due to functional redundancy, mutants overexpressing Group II GH3 genes or multi-gene knockout mutants exhibit dramatic developmental defects[11][12][13]. For example, an octuple knockout of Group II gh3 genes in Arabidopsis results in the accumulation of free IAA, leading to extremely short primary roots, long, dense root hairs, and elongated hypocotyls, underscoring the critical role of these enzymes in preventing auxin overaccumulation[13].

The reaction mechanism follows a Bi Uni Uni Bi Ping Pong sequence, where ATP and IAA bind to the enzyme, forming an adenylated-IAA intermediate and releasing pyrophosphate. Subsequently, the amino acid (e.g., Leucine) binds and reacts with the intermediate, releasing the final conjugate (IA-Leu) and AMP[7].

GH3_Pathway cluster_synthesis IA-Leu Synthesis IAA Indole-3-Acetic Acid (IAA) GH3 GH3 Enzyme (Group II) IAA->GH3 Substrate Leu L-Leucine Leu->GH3 Substrate AMP_PPi AMP + PPi GH3->AMP_PPi Byproduct IALeu This compound (IA-Leu) GH3->IALeu Product ATP ATP ATP->GH3 Co-substrate

Figure 1: Enzymatic synthesis of IA-Leu by GH3 enzymes.

Hydrolysis and Activation: The ILR1-like Amidohydrolase Family

For IA-Leu to function as a storage form, a mechanism must exist to release free IAA from the conjugate. This reverse reaction is catalyzed by a family of IAA-amino acid conjugate hydrolases, also known as amidohydrolases[8][14][15]. In Arabidopsis, this family includes seven members, such as IAA-LEUCINE RESISTANT1 (ILR1), IAR3, and ILR1-LIKE2 (ILL2), which exhibit distinct but overlapping substrate specificities[14][15][16][17].

These enzymes are critical for activating the auxin potential of the conjugates. Experiments applying various IAA-amino acid conjugates to plant roots have shown that the degree of root growth inhibition correlates directly with the in vitro hydrolysis rate of the conjugate by these enzymes[14][15]. This provides strong evidence that the biological activity of conjugates like IA-Leu stems from their conversion back to free IAA[18][19]. For instance, ILR1 efficiently hydrolyzes IA-Leu and IAA-Phe, while IAR3 shows high activity towards IAA-Ala[17]. The existence of this enzymatic machinery confirms that the conjugation process is reversible and serves a dynamic regulatory purpose.

Some of these hydrolases are also implicated in the metabolism of other hormones, such as jasmonates, suggesting a point of crosstalk between different signaling pathways[2][16][20].

Hydrolysis_Workflow cluster_life_cycle The Auxin Conjugation-Hydrolysis Cycle Free_IAA Free IAA Pool (Active) GH3 Synthesis (GH3 Enzymes) Free_IAA->GH3 Bio_Response Biological Response (Growth, Development) Free_IAA->Bio_Response Conjugated_IAA IA-Leu Pool (Inactive Storage) IAR_ILL Hydrolysis (IAR/ILL Hydrolases) Conjugated_IAA->IAR_ILL GH3->Conjugated_IAA IAR_ILL->Free_IAA

Figure 2: The cycle of IAA conjugation and hydrolysis for homeostasis.

Physiological Significance and Localization

The balance between IA-Leu synthesis and hydrolysis is integral to normal plant development. By sequestering excess IAA into an inactive form, GH3 enzymes prevent the inhibitory effects of supraoptimal auxin concentrations, which is particularly important in tissues with high rates of auxin biosynthesis, such as young leaves and the root apex[3][13][21]. Conversely, the hydrolysis of IA-Leu by IAR/ILL enzymes provides a rapid mechanism to boost local IAA concentrations when needed, without relying on de novo synthesis or long-distance transport.

Quantitative analysis in Arabidopsis has shown that IA-Leu and IA-Ala levels do not always mirror the distribution of free IAA. Notably, IA-Leu levels are highest in the roots, while IA-Ala is more abundant in aerial tissues, suggesting tissue-specific roles and regulation of these storage forms[22].

While the long-distance transport of free IAA via PIN and AUX1/LAX proteins is well-characterized, less is known about the specific transport of IAA conjugates[23][24][25]. However, the enzymes responsible for hydrolysis, such as IAR3 and ILL6, have been localized to the endoplasmic reticulum (ER), the same compartment where some jasmonate metabolism occurs[16][26]. This subcellular compartmentalization is a key aspect of hormonal regulation.

Table 1: Relative Biological Activity of Select IAA Conjugates

CompoundRelative Activity (Soybean Callus Growth)Primary FunctionReference
Free IAA++++ (Standard)Active Hormone[27][28]
IA-Leucine +++Reversible Storage[27][28]
IA-Alanine++++Reversible Storage[27][28]
IA-Aspartic Acid++Degradation Precursor[27][28]
IA-Phenylalanine- (Inactive)Inactive/Hydrolysis-dependent[27][28]
(Activity is a qualitative summary based on callus growth stimulation at 10⁻⁶M. Actual potency varies with plant species and assay conditions.)

Analytical Methodologies: Quantification of IA-Leu

Accurate quantification of IA-Leu and other auxin metabolites is essential for understanding their physiological roles. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity[22][29][30]. This method allows for the simultaneous measurement of multiple compounds from small amounts of plant tissue (as little as 20-50 mg)[22][30].

Experimental Protocol: LC-MS/MS Quantification of IA-Leu

This protocol provides a robust workflow for the extraction and analysis of IA-Leu from plant tissue. The key to success is the inclusion of a stable isotope-labeled internal standard (e.g., ¹³C₆-IA-Leu) to correct for analyte loss during sample preparation and for matrix effects during ionization.

A. Materials & Reagents

  • Plant tissue (e.g., Arabidopsis roots, leaves)

  • Liquid nitrogen

  • Extraction Buffer: 60% (v/v) 2-propanol with 2.5 mM diethyl-dithiocarbamic acid[22]

  • Internal Standard (IS): ¹³C- or ¹⁵N-labeled IA-Leu (or other suitable standard)

  • Solid-Phase Extraction (SPE) Columns: C18 or Isolute Env+ cartridges[22][29]

  • Methanol, Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Diethyl ether

B. Step-by-Step Methodology

  • Sample Harvest & Homogenization:

    • Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Buffer.

    • Add a known amount of the internal standard to each sample.

    • Incubate for 4-6 hours at 4°C with gentle shaking to ensure complete extraction[22].

    • Centrifuge at >13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Purification & Cleanup:

    • Reduce the volume of the supernatant under vacuum to remove the organic solvent.

    • Adjust the pH of the remaining aqueous phase to ~7.0.

    • Perform a liquid-liquid partition by adding an equal volume of diethyl ether and vortexing. Remove and discard the ether phase. Repeat two more times to remove lipophilic impurities[22].

    • Acidify the aqueous phase to pH ~2.7 with formic acid. This protonates the carboxyl group of IA-Leu, making it suitable for retention on a C18 SPE column.

    • Condition an SPE column with 1 mL of methanol followed by 1 mL of acidified water (pH 2.7).

    • Load the acidified sample onto the SPE column.

    • Wash the column with 1 mL of acidified water to remove salts and polar impurities.

    • Elute the analytes with 1 mL of methanol or 80% acetone[30].

    • Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

    • Inject the sample onto an LC-MS/MS system equipped with a C18 analytical column.

    • Perform chromatographic separation using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both endogenous IA-Leu and its labeled internal standard using Multiple Reaction Monitoring (MRM).

Protocol_Workflow Start 1. Sample Harvest (Flash Freeze) Homogenize 2. Homogenization (Fine Powder) Start->Homogenize Extract 3. Extraction (Solvent + Internal Std) Homogenize->Extract Purify 4. Purification (SPE Cleanup) Extract->Purify Analyze 5. LC-MS/MS Analysis (MRM) Purify->Analyze Quantify 6. Quantification (Ratio to Internal Std) Analyze->Quantify

Figure 3: Workflow for IA-Leu quantification via LC-MS/MS.

Conclusion and Future Directions

This compound stands as a key player in the intricate network that governs auxin homeostasis. Its synthesis by GH3 enzymes and hydrolysis by IAR/ILL amidohydrolases provide a rapidly reversible mechanism for sequestering and releasing active IAA, allowing plants to fine-tune their developmental programs with precision. The study of IA-Leu and other conjugates has moved beyond simple cataloging to a deeper understanding of their dynamic and spatially-regulated roles in plant life.

Future research should focus on several key areas:

  • Transport: Elucidating the specific transporters, if any, responsible for the movement of IA-Leu and other conjugates between cells and tissues.

  • Signaling: Investigating whether IAA-amino acid conjugates possess any intrinsic, hydrolysis-independent signaling activity.

  • Environmental Response: Determining how the balance of IA-Leu synthesis and hydrolysis is altered in response to biotic and abiotic stresses, and the functional consequence of these changes.

A thorough understanding of these metabolic pathways holds significant potential for the rational design of strategies to enhance crop resilience and productivity.

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A Technical Guide to the Enzymatic Synthesis of N-(3-Indolylacetyl)-L-leucine by GH3 Acyl Amido Synthetases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conjugation of the plant hormone indole-3-acetic acid (IAA) to amino acids is a critical metabolic process that regulates auxin homeostasis and physiological responses in plants. This reaction is primarily catalyzed by the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. This in-depth technical guide provides a comprehensive overview and a detailed experimental framework for the enzymatic synthesis of a specific auxin conjugate, N-(3-Indolylacetyl)-L-leucine (IAA-Leucine), utilizing recombinant GH3 enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in plant biology, biochemistry, and the development of novel plant growth regulators. We will delve into the biochemical principles of GH3 enzyme function, provide step-by-step protocols for enzyme expression and purification, detail the enzymatic synthesis and purification of IAA-Leucine, and outline methods for its characterization.

Introduction: The Significance of Auxin Conjugation

Indole-3-acetic acid (IAA), the principal auxin in most plants, is a key regulator of numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[1] The cellular concentration of free, active IAA is tightly controlled through a complex network of biosynthesis, transport, and metabolic inactivation pathways.[2] One of the major routes of IAA inactivation is through its conjugation to amino acids, a reaction catalyzed by the GH3 family of enzymes.[2][3]

These IAA-amino acid conjugates can have several fates. Some, like IAA-Aspartate and IAA-Glutamate, are targeted for degradation, representing an irreversible inactivation of the hormone.[1][4] Others, including IAA-Alanine and IAA-Leucine, are considered storage forms that can be hydrolyzed back to free IAA by specific hydrolases, thus providing a mechanism for the rapid release of active auxin when needed.[4][5] The ability to synthesize specific IAA-amino acid conjugates in vitro is invaluable for studying their metabolic roles, understanding their interaction with receptors and enzymes, and for screening potential inhibitors or analogs in drug discovery programs.

The GH3 Enzyme Family: Molecular Architects of Auxin Homeostasis

The GH3 proteins belong to the acyl-CoA synthetase, nonribosomal peptide synthetase, and luciferase (ANL) superfamily of adenylating enzymes.[5] They are found throughout the plant kingdom and are typically encoded by multigene families, suggesting functional diversification.[6] In Arabidopsis thaliana, for instance, there are 19 identified GH3 genes.[6] Based on their substrate preferences, GH3 enzymes are broadly classified into three groups: Group I enzymes primarily conjugate jasmonic acid (JA), Group II enzymes are the main focus of this guide and are responsible for conjugating IAA, while Group III enzymes show a preference for other substituted benzoates or indole-3-butyric acid (IBA).[6][7]

Catalytic Mechanism of GH3 Enzymes

The synthesis of IAA-amino acid conjugates by GH3 enzymes proceeds through a two-step adenylation reaction, which is dependent on ATP and Mg²⁺.[1][7]

  • Adenylation of IAA: In the first step, the GH3 enzyme binds to ATP and IAA. The carboxyl group of IAA attacks the α-phosphate of ATP, leading to the formation of an enzyme-bound indole-3-acetyl-AMP intermediate and the release of pyrophosphate (PPi).

  • Amide Bond Formation: The activated IAA intermediate then reacts with the amino group of an amino acid, in this case, L-leucine. This nucleophilic attack results in the formation of this compound and the release of AMP.

This two-step mechanism is a hallmark of the ANL superfamily and allows for the specific and efficient conjugation of the acyl substrate to the amino acid.

GH3_Mechanism E_IAA_ATP E + IAA + ATP E_IAA_AMP_PPi [E•IAA-AMP] + PPi E_IAA_ATP->E_IAA_AMP_PPi Adenylation E_IAA_Leu_AMP E + IAA-Leucine + AMP E_IAA_AMP_PPi->E_IAA_Leu_AMP Amide Bond Formation Leu L-Leucine Leu->E_IAA_AMP_PPi

Caption: Catalytic cycle of GH3 enzymes for IAA-amino acid conjugation.

Experimental Guide: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the production of recombinant GH3 enzyme and its use in the in vitro synthesis of IAA-Leucine.

Recombinant GH3 Enzyme Production and Purification

The successful enzymatic synthesis of IAA-Leucine hinges on the availability of a pure and active GH3 enzyme. Here, we outline a general protocol for the expression of a His-tagged GH3 protein in Escherichia coli and its subsequent purification.

Protocol 1: Expression and Purification of His-tagged GH3 Enzyme

  • Gene Cloning and Expression Vector:

    • Obtain the coding sequence for a Group II GH3 enzyme known to conjugate IAA (e.g., Arabidopsis thaliana GH3.6).

    • Clone the gene into a suitable bacterial expression vector that allows for the addition of an N-terminal or C-terminal polyhistidine (His) tag (e.g., pET vector series).

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 15-20°C and continue to grow the culture for 16-24 hours to enhance the solubility of the recombinant protein.[8]

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).[8]

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Disrupt the cells by sonication on ice until the suspension is no longer viscous.[8]

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.[9]

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged GH3 protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[10]

  • Protein Purity and Concentration:

    • Assess the purity of the eluted fractions by SDS-PAGE. A single band corresponding to the expected molecular weight of the GH3 protein should be observed.[11][12]

    • Determine the protein concentration using a standard method such as the Bradford assay.

    • If necessary, perform a buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Store the purified enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

GH3_Purification_Workflow Start E. coli Culture with GH3 Expression Vector Induction IPTG Induction Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification AffinityChrom Ni-NTA Affinity Chromatography Clarification->AffinityChrom Wash Wash unbound proteins AffinityChrom->Wash Elution Elution with Imidazole Wash->Elution Analysis SDS-PAGE & Concentration Measurement Elution->Analysis End Purified GH3 Enzyme Analysis->End

Caption: Workflow for recombinant GH3 enzyme expression and purification.

Enzymatic Synthesis of IAA-Leucine

With the purified GH3 enzyme in hand, the next step is to perform the in vitro conjugation reaction.

Protocol 2: In Vitro Synthesis of this compound

  • Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 10 mM MgCl₂[9]

      • 5 mM ATP[9]

      • 1 mM Indole-3-acetic acid (IAA)[9]

      • 5 mM L-leucine

      • 1-5 µM purified GH3 enzyme[9]

    • The final reaction volume can be scaled as needed, typically from 100 µL to several milliliters.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-5 hours with gentle shaking.[9] The optimal reaction time should be determined empirically by taking time-course samples and analyzing for product formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 100% methanol or by acidifying the mixture with an acid like HCl to a final pH of 2.5-3.0. This will precipitate the enzyme, which can then be removed by centrifugation.

Purification and Analysis of IAA-Leucine

After the enzymatic reaction, the newly synthesized IAA-Leucine needs to be purified from the reaction mixture and its identity confirmed.

Protocol 3: Purification and Analysis

  • Purification:

    • Solid-Phase Extraction (SPE): This is a common and effective method for purifying IAA and its conjugates from aqueous solutions.[13]

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the acidified reaction mixture onto the cartridge.

      • Wash the cartridge with water to remove salts and unreacted L-leucine.

      • Elute the IAA-Leucine and any remaining IAA with methanol.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, the eluate from the SPE can be further purified by reversed-phase HPLC.

      • Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid) as the mobile phase.

      • Monitor the elution profile at a wavelength of 280 nm.

      • Collect the fractions corresponding to the IAA-Leucine peak.

  • Analysis and Characterization:

    • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative analysis.[14][15]

      • Spot the purified product, along with IAA and L-leucine standards, on a silica gel TLC plate.

      • Develop the chromatogram using a suitable solvent system (e.g., chloroform:ethyl acetate:formic acid, 5:4:1 v/v/v).

      • Visualize the spots under UV light (254 nm) or by spraying with a visualizing agent like Salkowski's reagent, which detects indole compounds.[16] The Rf value of the product will be different from that of the starting materials.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for unambiguous identification and quantification.[17]

      • Analyze the purified sample by LC-MS/MS.

      • The mass spectrometer will provide the exact mass of the IAA-Leucine molecule, confirming its elemental composition.

      • Tandem mass spectrometry (MS/MS) will generate a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

Quantitative Data and Expected Outcomes

The efficiency of the enzymatic synthesis can be evaluated based on several parameters.

Table 1: Key Parameters for GH3-mediated IAA-Leucine Synthesis

ParameterTypical Value/RangeMethod of Determination
Enzyme Yield 1-10 mg/L of cultureBradford Assay
Enzyme Purity >95%SDS-PAGE
Reaction Conversion 50-90%HPLC or LC-MS/MS
Purified Product Yield Varies based on scale and purification methodGravimetric or UV-Vis Spectrophotometry
IAA-Leucine (m/z) [M+H]⁺ ≈ 289.15Mass Spectrometry

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound using recombinant GH3 enzymes. By following the detailed protocols for enzyme production, in vitro synthesis, and product purification and analysis, researchers can generate this important auxin conjugate for a variety of downstream applications. The ability to produce specific IAA-amino acid conjugates is a powerful tool for dissecting the complexities of auxin metabolism and its role in plant physiology, and for the development of novel compounds that can modulate plant growth and development.

References

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Hydrolysis of N-(3-Indolylacetyl)-L-leucine to free IAA.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hydrolysis of N-(3-Indolylacetyl)-L-leucine

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is meticulously regulated through a dynamic equilibrium of biosynthesis, transport, degradation, and conjugation. The formation of amide-linked conjugates, such as this compound (IAA-Leu), represents a critical mechanism for storing and inactivating IAA.[1] The subsequent release of free, active IAA from these conjugates via enzymatic hydrolysis is a pivotal control point in auxin homeostasis, profoundly impacting plant growth and development.[2][3] This guide provides a comprehensive technical overview of the enzymatic hydrolysis of IAA-Leu, detailing the key enzymes, the biochemical mechanism, validated experimental protocols for in vitro analysis, and robust analytical methods for quantification of the resulting free IAA.

Introduction: The Role of IAA-Leu in Auxin Homeostasis

Auxin activity is contingent on the cellular concentration of free IAA.[3] To buffer these levels, plants conjugate IAA to amino acids and sugars, rendering it biologically inactive.[2][4] These conjugates, including IAA-Leu, IAA-Alanine (IAA-Ala), and IAA-Phenylalanine (IAA-Phe), are not merely inactivation products; they serve as a readily available pool from which active hormone can be released.[5][6] The hydrolysis of these conjugates is therefore a fundamental process for modulating auxin responses during critical developmental stages like seed germination and lateral root formation.[1][5]

The biological activity of exogenously applied IAA-amino acid conjugates is directly correlated with their susceptibility to hydrolysis, underscoring that their auxin-like effects are mediated by the release of free IAA.[7][8][9] Understanding the enzymatic machinery that governs this hydrolysis is crucial for manipulating plant growth and for the development of novel herbicides or plant growth regulators that could target this pathway.

The Enzymatic Machinery: ILR1-Like Amidohydrolases

The hydrolysis of IAA-amino acid conjugates is catalyzed by a specific family of enzymes known as amidohydrolases.[6][10] In the model organism Arabidopsis thaliana, this family consists of seven members (ILR1, IAR3, ILL1, ILL2, ILL3, ILL5, ILL6), of which four have demonstrated activity on IAA-amino acid conjugates in vitro.[5][8][10] These enzymes are primarily localized to the endoplasmic reticulum (ER), suggesting this organelle is a key site for regulating cellular auxin homeostasis.[2][11][12]

  • IAA-LEUCINE RESISTANT 1 (ILR1): As its name suggests, ILR1 is the primary and most efficient hydrolase for IAA-Leu.[1][5] Genetic studies using ilr1 mutants show a marked resistance to the root-growth-inhibitory effects of IAA-Leu, confirming its principal role in vivo.[5][6]

  • INDOLE-3-ACETIC ACID-ALANINE RESISTANT 3 (IAR3): While the preferred substrate for IAR3 is IAA-Ala, it also exhibits hydrolytic activity towards IAA-Leu, particularly in the absence of ILR1.[5][7][13] This indicates overlapping but distinct substrate specificities within the enzyme family.[13]

  • ILR1-LIKE 2 (ILL2): ILL2 can also hydrolyze IAA-amino acid conjugates, but its contribution to IAA-Leu hydrolysis in vivo appears to be less significant compared to ILR1 and IAR3.[5][7]

The catalytic efficiency of these enzymes varies significantly depending on the amino acid conjugate, a crucial factor for predicting their physiological relevance.

Diagram: The Auxin Conjugation-Hydrolysis Cycle

This diagram illustrates the central role of amidohydrolases in regulating the pool of active IAA.

AuxinHomeostasis cluster_0 Cellular Environment cluster_1 Physiological Response Free_IAA Free IAA (Active Pool) IAA_Leu This compound (Inactive/Storage Pool) Free_IAA->IAA_Leu Conjugation (GH3 Enzymes) Response Auxin-Mediated Gene Expression & Growth Regulation Free_IAA->Response Triggers IAA_Leu->Free_IAA Hydrolysis (ILR1, IAR3, etc.)

Caption: Dynamic equilibrium between active free IAA and its inactive IAA-Leu conjugate.

Quantitative Analysis of Hydrolase Activity

The substrate specificity and catalytic efficiency of the ILR1-like enzymes have been characterized through in vitro assays.[8][10] This quantitative data is essential for understanding their physiological roles.

EnzymeSubstrateKm (µM)kcat/Km (M⁻¹s⁻¹)Reference
GST-ILR1 IAA-Leu12 ± 21.8 x 10⁵[8][10]
IAA-Phe13 ± 21.5 x 10⁵[8][10]
IAA-Ala110 ± 201.1 x 10⁴[8][10]
GST-IAR3 IAA-Ala13 ± 23.3 x 10⁵[8][10]
IAA-Leu-(Activity Detected)[7][11]
GST-ILL2 IAA-Ala11 ± 12.5 x 10⁵[8][10]
IAA-Phe20 ± 21.2 x 10⁵[8][10]

Data presented are representative values from cited literature and may vary based on experimental conditions. The use of a Glutathione S-transferase (GST) fusion is a common strategy for the purification of recombinant proteins.

Experimental Protocols

This section provides validated, step-by-step methodologies for the in vitro hydrolysis of IAA-Leu and the subsequent quantification of released IAA.

Protocol 1: In Vitro Hydrolysis of IAA-Leu

This protocol describes the expression and purification of a recombinant hydrolase (e.g., GST-ILR1) and its use in a controlled hydrolysis reaction.

Rationale: Using a purified recombinant enzyme ensures that the observed hydrolytic activity is directly attributable to the specific protein of interest, eliminating confounding variables from crude plant extracts.

A. Recombinant Enzyme Expression and Purification:

  • Transformation: Transform E. coli (e.g., BL21 strain) with an expression vector containing the gene of interest (e.g., ILR1) fused to an affinity tag (e.g., GST).

  • Culture Growth: Grow a 500 mL culture of the transformed E. coli in LB medium with appropriate antibiotic selection at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (Isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM. Incubate for 4-6 hours at 28°C.

  • Cell Lysis: Harvest cells by centrifugation (5,000 x g, 10 min, 4°C). Resuspend the pellet in 20 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF). Lyse cells via sonication on ice.

  • Purification: Centrifuge the lysate (15,000 x g, 30 min, 4°C) to pellet debris. Apply the supernatant to a pre-equilibrated Glutathione-Sepharose affinity column. Wash the column extensively with wash buffer (lysis buffer). Elute the GST-tagged protein using elution buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).

  • Verification: Confirm protein purity and concentration using SDS-PAGE and a Bradford assay, respectively.

B. Hydrolysis Reaction:

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture:

    • 50 mM HEPES buffer (pH 7.0)

    • 1-5 µg of purified GST-ILR1 enzyme

    • 100 µM this compound (substrate)

    • Nuclease-free water to a final volume of 100 µL.

  • Controls: Prepare a "no enzyme" control (replace enzyme with buffer) and a "no substrate" control to account for any background signal.

  • Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 30-60 minutes). Time-course experiments can be conducted by stopping reactions at various intervals.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 1 M HCl. This acidifies the mixture and denatures the enzyme.

  • Extraction: Add 200 µL of ethyl acetate to each tube. Vortex vigorously for 1 minute to extract the free IAA into the organic phase. Centrifuge (10,000 x g, 5 min) to separate the phases.

  • Sample Preparation: Carefully transfer the upper organic (ethyl acetate) layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen gas. The dried residue, containing the free IAA, is now ready for analysis.

Diagram: Workflow for In Vitro Hydrolysis Assay

Workflow cluster_0 Enzyme Preparation cluster_1 Hydrolysis Reaction cluster_2 Analysis A1 Transform & Grow E. coli A2 Induce Protein Expression A1->A2 A3 Cell Lysis A2->A3 A4 Affinity Purification A3->A4 B1 Combine Enzyme, Substrate (IAA-Leu), & Buffer A4->B1 Purified Enzyme B2 Incubate at 30°C B1->B2 B3 Quench Reaction (add HCl) B2->B3 B4 Liquid-Liquid Extraction B3->B4 C1 Dry Sample (Evaporate Solvent) B4->C1 IAA in Organic Phase C2 Quantify Free IAA (LC-MS/MS or Salkowski) C1->C2

Caption: Step-by-step workflow for the in vitro hydrolysis of IAA-Leu.

Protocol 2: Quantification of Free IAA by LC-MS/MS

This protocol provides a highly sensitive and specific method for the absolute quantification of IAA.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for phytohormone analysis, offering superior selectivity and sensitivity compared to other methods.[14][15]

  • Sample Reconstitution: Reconstitute the dried extract from Protocol 1 in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Standard Curve: Prepare a series of IAA standards of known concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL) in the same reconstitution solvent. This is critical for absolute quantification.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for IAA: Monitor the transition of the precursor ion (m/z 176.1) to specific product ions (e.g., m/z 130.1).[16] This transition is highly specific to IAA.

  • Data Analysis: Integrate the peak area for the IAA-specific MRM transition in both the standards and the samples. Construct a standard curve by plotting peak area against concentration. Calculate the concentration of IAA in the unknown samples by interpolating their peak areas on the standard curve.[16]

Protocol 3: Semi-Quantitative Analysis by Salkowski Assay

This colorimetric method is suitable for high-throughput screening or when an LC-MS/MS is unavailable.

Rationale: The Salkowski reagent reacts with indole compounds to produce a characteristic pink-red color, providing a rapid, visual, and semi-quantitative estimate of IAA concentration.[17][18]

  • Sample Reconstitution: Reconstitute the dried extract from Protocol 1 in 1 mL of distilled water.

  • Salkowski Reagent: Prepare the reagent by mixing 1 mL of 0.5 M FeCl₃ with 50 mL of 35% perchloric acid. Store in a dark, foil-wrapped bottle.

  • Reaction: Mix 1 mL of the reconstituted sample with 2 mL of Salkowski reagent in a glass test tube.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The development of a pink color indicates the presence of IAA.[18]

  • Measurement: Measure the absorbance of the solution at 530 nm using a spectrophotometer.

  • Quantification: Compare the absorbance of the samples to a standard curve prepared with known concentrations of IAA to estimate the amount produced.[17]

Conclusion and Future Directions

The hydrolysis of this compound is a finely-tuned process, critical for releasing active auxin and regulating plant development. The ILR1 family of amidohydrolases, with ILR1 itself playing the lead role, are the key enzymatic players in this reaction.[1][5] The protocols detailed in this guide provide a robust framework for researchers to investigate this process in vitro, from enzyme purification to the precise quantification of the hormonal product. These methodologies are foundational for studies aiming to dissect the complexities of auxin homeostasis, screen for novel enzyme inhibitors, or engineer metabolic pathways for agricultural and biotechnological applications.

References

  • Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology, 135(2), 978–988. [Link]

  • Widemann, E., et al. (2013). The Amidohydrolases IAR3 and ILL6 Contribute to Jasmonoyl-Isoleucine Hormone Turnover and Generate 12-Hydroxyjasmonic Acid Upon Wounding in Arabidopsis Leaves. Journal of Biological Chemistry, 288(45), 32664-32675. [Link]

  • LeClere, S., Tellez, R., Rampey, R. A., Matsuda, S. P., & Bartel, B. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. Journal of Biological Chemistry, 277(23), 20446-20452. [Link]

  • Davies, R. T., Goetz, D. H., Lasswell, J., Anderson, M. N., & Bartel, B. (1999). IAR3 encodes an auxin conjugate hydrolase from Arabidopsis. The Plant Cell, 11(10), 1833-1846. [Link]

  • Widemann, E., et al. (2013). The amidohydrolases IAR3 and ILL6 contribute to jasmonoyl-isoleucine hormone turnover and generate 12-hydroxyjasmonic acid upon wounding in Arabidopsis leaves. PubMed, 24047899. [Link]

  • Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Suza, W. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. ResearchGate. [Link]

  • Hayashi, K. I., et al. (2021). The main oxidative inactivation pathway of the plant hormone auxin. Nature Communications, 12(1), 6831. [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. [Link]

  • Sánchez-Parra, B., et al. (2016). Hydrolases of the ILR1-like family of Arabidopsis thaliana modulate auxin response by regulating auxin homeostasis in the endoplasmic reticulum. Scientific Reports, 6, 24212. [Link]

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 127(4), 1845–1853. [Link]

  • Gang, S., Sharma, S., Saraf, M., Schumacher, J., & Kothe, E. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3230. [Link]

  • Sánchez-Parra, B., et al. (2016). Hydrolases of the ILR1-like family of Arabidopsis thaliana modulate auxin response by regulating auxin homeostasis in the endoplasmic reticulum. Scientific Reports, 6, 24212. [Link]

  • Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Suza, W. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(3), 872-886. [Link]

  • Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943-950. [Link]

  • Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology, 135(2), 978-988. [Link]

  • Sánchez-Parra, B., et al. (2016). Hydrolases of the ILR1-like family of Arabidopsis thaliana modulate auxin response by regulating auxin homeostasis in the endoplasmic reticulum. OUCI. [Link]

  • LeClere, S., Tellez, R., Rampey, R. A., Matsuda, S. P., & Bartel, B. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. Journal of Biological Chemistry, 277(23), 20446-20452. [Link]

  • Sarker, A. (2018). Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB). ResearchGate. [Link]

  • Gang, S., Sharma, S., Saraf, M., Schumacher, J., & Kothe, E. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. PMC. [Link]

  • Sarker, A. (2018). Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB). ResearchGate. [Link]

  • Campanella, J. J., Smith, S. M., Leibu, D., Wexler, S., & Ludwig-Müller, J. (2008). A novel auxin conjugate hydrolase from wheat with substrate specificity for longer side-chain auxin amide conjugates. Journal of Experimental Botany, 59(1), 153-164. [Link]

  • Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Suza, W. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. ResearchGate. [Link]

  • InterPro. (n.d.). IAA-amino acid hydrolase ILR1-like (IPR044757). EMBL-EBI. [Link]

  • Yang, Z., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034-1045. [Link]

  • Qin, G., Gu, H., Zhao, Y., Ma, C., Lo, G., Qu, L. J., & Chen, Z. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell, 17(10), 2693-2704. [Link]

  • Plachky, J., et al. (1985). Process for obtaining pure L-leucine.
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Sources

An In-depth Technical Guide to the Physiological Effects of Exogenous N-(3-Indolylacetyl)-L-leucine (IA-Leu)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(3-Indolylacetyl)-L-leucine (IA-Leu) is a naturally occurring auxin conjugate found in plants, playing a crucial role in the homeostatic regulation of the phytohormone indole-3-acetic acid (IAA). As a storage form of auxin, IA-Leu can be hydrolyzed to release free, biologically active IAA, thereby influencing a myriad of developmental processes. This technical guide provides a comprehensive exploration of the physiological effects of exogenously applied IA-Leu. It is intended for researchers, scientists, and drug development professionals in the fields of plant biology, agriculture, and pharmacology. This document delves into the synthesis of IA-Leu, detailed methodologies for its application and analysis, its mechanism of action through the canonical auxin signaling pathway, and its quantifiable effects on plant physiology. Furthermore, it explores the potential independent roles of its constituent molecules, IAA and L-leucine. The guide is structured to provide not only a theoretical understanding but also practical, actionable protocols and data interpretation frameworks.

Keywords: this compound, IA-Leu, Auxin Conjugate, Indole-3-acetic Acid, IAA, Plant Physiology, Hormone Homeostasis, Root Development, Shoot Architecture, LC-MS Analysis.

Introduction: The Role of Auxin Conjugation in Plant Development

Indole-3-acetic acid (IAA) is a pivotal phytohormone that orchestrates a vast array of developmental processes in plants, from embryogenesis to senescence. The precise spatial and temporal distribution of active IAA is critical for normal plant growth and is tightly regulated through a complex network of biosynthesis, transport, and metabolism. One of the key mechanisms for maintaining IAA homeostasis is the conjugation of IAA to other molecules, such as amino acids, sugars, and peptides. These conjugated forms are generally considered to be inactive, serving as storage or transport forms of the hormone that can be rapidly hydrolyzed to release free IAA when and where it is needed.

This compound (IA-Leu) is a prominent example of an amino acid-auxin conjugate. It is synthesized by the GH3 family of acyl amido synthetases and is hydrolyzed back to free IAA by amidohydrolases, such as ILR1 in Arabidopsis thaliana. The reversible nature of this conjugation makes IA-Leu a dynamic reservoir of active auxin, allowing the plant to fine-tune its developmental responses to both internal and environmental cues.

This guide will provide an in-depth technical exploration of the physiological consequences of introducing exogenous IA-Leu to plant systems. By understanding how plants respond to a controlled supply of this auxin conjugate, we can gain deeper insights into the intricate mechanisms of auxin homeostasis and its downstream effects on plant form and function.

Chemical Synthesis of this compound

The availability of pure IA-Leu is a prerequisite for studying its physiological effects. While it can be isolated from plant tissues, chemical synthesis offers a more practical and scalable approach for obtaining the required quantities for experimental use. The following protocol describes a common method for the synthesis of IA-Leu using dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][2][3]

Synthesis Protocol

Materials:

  • Indole-3-acetic acid (IAA)

  • L-leucine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric acid (HCl) (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Indole-3-acetic acid (1 equivalent) and 1-Hydroxybenzotriazole (1.1 equivalents, if used) in anhydrous dichloromethane. Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Activation of IAA: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir for 30-60 minutes at 0 °C.

  • Addition of L-leucine: In a separate flask, dissolve L-leucine (1.2 equivalents) in a minimal amount of aqueous sodium bicarbonate solution. Slowly add this solution to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, followed by 5% NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow Diagram

Synthesis_Workflow IAA Indole-3-acetic acid Reaction Reaction Mixture IAA->Reaction L_Leu L-leucine L_Leu->Reaction DCC DCC DCC->Reaction HOBt HOBt HOBt->Reaction Solvent Anhydrous DCM/THF Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Silica Gel Chromatography Workup->Purification IA_Leu This compound Purification->IA_Leu

Caption: Workflow for the chemical synthesis of IA-Leu.

Experimental Application and Analysis of IA-Leu in Plants

To investigate the physiological effects of exogenous IA-Leu, a systematic approach involving its application to a model plant system, such as Arabidopsis thaliana, followed by detailed phenotypic and metabolic analysis is required.

Protocol for Exogenous Application of IA-Leu to Arabidopsis thaliana

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., ilr1)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri plates

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (e.g., 1% sodium hypochlorite)

  • Stock solution of synthesized IA-Leu in a suitable solvent (e.g., DMSO or ethanol)

  • Growth chambers with controlled light, temperature, and humidity

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a microcentrifuge tube.[4][5]

    • Add 70% ethanol and vortex for 1 minute.[5]

    • Remove ethanol and add bleach solution. Vortex for 5-10 minutes.[4][5]

    • Wash the seeds 4-5 times with sterile water.[4]

  • Plating:

    • Prepare MS agar plates containing different concentrations of IA-Leu (e.g., 0, 0.1, 1, 10, 100 µM). Ensure the solvent concentration is the same across all plates, including the control.

    • Resuspend the sterilized seeds in sterile water or 0.1% agar and pipette them onto the plates.[6]

  • Growth Conditions:

    • Seal the plates with micropore tape and stratify at 4 °C for 2-3 days in the dark to synchronize germination.[4][7]

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22 °C.[4]

  • Phenotypic Analysis:

    • Root Elongation Assay: Place the plates vertically and photograph them daily for 7-10 days. Measure the primary root length using image analysis software (e.g., ImageJ).[8]

    • Lateral Root Formation: After 10-14 days, count the number of lateral roots per seedling.

    • Shoot Development: For longer-term studies, transfer seedlings to soil and monitor shoot branching, rosette diameter, and flowering time.[9][10]

Protocol for Extraction and LC-MS Quantification of IA-Leu and IAA

Materials:

  • Plant tissue (roots, shoots) from IA-Leu treated and control plants

  • Liquid nitrogen

  • Extraction buffer (e.g., 80% methanol with internal standards)

  • Internal standards (e.g., ¹³C₆-IAA, D₅-IA-Leu)

  • Centrifuge

  • Solid-phase extraction (SPE) columns

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Harvest and Grinding:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.[11]

    • Grind the frozen tissue to a fine powder.[11]

  • Extraction:

    • Add cold extraction buffer with internal standards to the powdered tissue.[12]

    • Incubate on ice with shaking.

    • Centrifuge to pellet debris and collect the supernatant.[12]

  • Purification (SPE):

    • Condition an SPE column with methanol and then with water.[13]

    • Load the extract onto the column.

    • Wash the column to remove interfering compounds.

    • Elute the auxins with a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis:

    • Dry the eluate and resuspend in a mobile phase-compatible solvent.

    • Inject the sample into the LC-MS system.[12]

    • Separate the compounds using a C18 reverse-phase column with a gradient of acetonitrile and water containing formic acid.[12]

    • Detect and quantify IA-Leu and IAA based on their specific mass-to-charge ratios (m/z) and retention times, using the internal standards for accurate quantification.[13]

Experimental Workflow Diagram

Experimental_Workflow cluster_application Exogenous Application cluster_analysis Analysis cluster_phenotypic Phenotypic Data cluster_metabolic Metabolic Data Seed_Sterilization Seed Sterilization Plating Plating on IA-Leu Media Seed_Sterilization->Plating Growth Growth in Controlled Environment Plating->Growth Phenotypic_Analysis Phenotypic Analysis (Root/Shoot) Growth->Phenotypic_Analysis Metabolic_Analysis Metabolic Analysis (LC-MS) Growth->Metabolic_Analysis Root_Length Primary Root Length Phenotypic_Analysis->Root_Length Lateral_Roots Lateral Root Number Phenotypic_Analysis->Lateral_Roots Shoot_Branching Shoot Branching Phenotypic_Analysis->Shoot_Branching IA_Leu_Levels Endogenous IA-Leu Metabolic_Analysis->IA_Leu_Levels IAA_Levels Endogenous IAA Metabolic_Analysis->IAA_Levels

Caption: Workflow for the experimental application and analysis of IA-Leu.

Mechanism of Action: Hydrolysis and Auxin Signaling

The primary physiological effects of exogenous IA-Leu are mediated through its hydrolysis to free IAA, which then enters the canonical auxin signaling pathway.

Hydrolysis of IA-Leu

In Arabidopsis, the hydrolysis of IA-Leu is primarily catalyzed by the amidohydrolase ILR1.[14] This enzyme cleaves the amide bond between the indole-3-acetyl moiety and the leucine, releasing free IAA and L-leucine. The activity of ILR1 and other related hydrolases is a key control point in regulating the pool of active auxin.

The Canonical Auxin Signaling Pathway

Once released, free IAA binds to its co-receptors, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which are part of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex. This binding stabilizes the interaction between TIR1/AFB and the Aux/IAA transcriptional repressors. The SCFTIR1/AFB complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates the AUXIN RESPONSE FACTORs (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription and leading to downstream physiological responses.[15]

Signaling Pathway Diagram

Auxin_Signaling IA_Leu_exo Exogenous IA-Leu IA_Leu_endo Endogenous IA-Leu IA_Leu_exo->IA_Leu_endo Uptake ILR1 ILR1 (Amidohydrolase) IA_Leu_endo->ILR1 Substrate IAA Free IAA ILR1->IAA Hydrolysis L_Leu L-leucine ILR1->L_Leu TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor Aux_IAA->SCF Recruited by IAA-bound TIR1/AFB Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation SCF->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Proteasome->ARF Releases ARF->Aux_IAA Inhibited by AuxRE Auxin Response Element ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates Physiological_Response Physiological Response Gene_Expression->Physiological_Response

Caption: Signaling pathway of IA-Leu hydrolysis and subsequent IAA action.

Quantifiable Physiological Effects of Exogenous IA-Leu

The application of exogenous IA-Leu can elicit a range of quantifiable physiological responses, primarily mirroring the effects of elevated IAA levels.

Effects on Root System Architecture
  • Inhibition of Primary Root Elongation: High concentrations of exogenous IA-Leu, similar to free IAA, inhibit primary root elongation. This is a classic auxin response and can be quantified by measuring root length over time.

  • Promotion of Lateral Root Formation: At appropriate concentrations, the IAA released from IA-Leu promotes the initiation and emergence of lateral roots. This can be quantified by counting the number of lateral roots per unit of primary root length.

Effects on Shoot Development
  • Inhibition of Shoot Branching (Apical Dominance): Increased auxin levels, supplied via IA-Leu hydrolysis, can enhance apical dominance, leading to a reduction in the outgrowth of axillary buds and thus fewer shoot branches. This can be quantified by counting the number of rosette branches.[16]

  • Alterations in Leaf Morphology: Changes in auxin homeostasis can affect leaf development, potentially altering leaf size, shape, and serration patterns.

Data Summary Table
Physiological ParameterExpected Effect of Exogenous IA-LeuMethod of Quantification
Primary Root Length Inhibition at high concentrationsImage analysis (e.g., ImageJ)
Lateral Root Density Promotion at optimal concentrationsManual counting or image analysis
Shoot Branching InhibitionManual counting of branches
Rosette Diameter Variable, potentially increasedImage analysis or caliper measurement
Flowering Time Variable, may be acceleratedDays to first open flower

Potential Independent Effects of L-leucine

While the primary effects of IA-Leu are attributed to the released IAA, the L-leucine moiety may also have independent physiological roles. Leucine is an essential amino acid involved in protein synthesis and can act as a signaling molecule in both plants and animals.[17] In plants, exogenous application of leucine has been shown to influence nitrogen metabolism and may play a role in stress responses.[18] However, in the context of IA-Leu application, the concentrations of released leucine are generally low and its effects are likely to be minor compared to the potent hormonal effects of the released IAA. Further research is needed to fully deconvolute the potential synergistic or independent effects of L-leucine in the context of IA-Leu metabolism.

Conclusion and Future Directions

This compound serves as a critical component of the auxin homeostatic machinery in plants. The study of its exogenous application provides a powerful tool to investigate the consequences of a controlled release of active IAA. The methodologies outlined in this guide, from chemical synthesis to detailed physiological and metabolic analysis, provide a framework for researchers to explore the multifaceted roles of auxin conjugates in plant development.

Future research in this area could focus on:

  • Investigating the direct effects of intact IA-Leu: Are there receptors or signaling pathways that recognize the conjugated form of the hormone?

  • Exploring the role of other IA-amino acid conjugates: How do different amino acid moieties affect the storage, transport, and hydrolysis of conjugated auxins?

  • Translating findings to agricultural applications: Can the targeted application of auxin conjugates be used to manipulate crop architecture, improve rooting, or enhance stress tolerance?

By continuing to unravel the complexities of auxin metabolism and signaling, we can open up new avenues for both fundamental plant science and the development of innovative agricultural technologies.

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In-Depth Technical Guide: Investigating N-(3-Indolylacetyl)-L-leucine in Different Plant Species

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Indole-3-acetic acid (IAA) is the principal auxin in plants, a master regulator of growth and development.[1][2][3] The precise control of IAA concentration at the cellular level is paramount for normal physiological function. This is achieved through a dynamic interplay of biosynthesis, transport, catabolism, and conjugation.[4] Among the various IAA conjugates, N-(3-Indolylacetyl)-L-leucine (IA-Leu) has emerged as a significant, reversibly hydrolyzed storage form, providing a readily available source of active IAA.[4][5] This guide provides a comprehensive technical overview of the biochemistry, physiological relevance, and state-of-the-art methodologies for the investigation of IA-Leu across the plant kingdom. We delve into the enzymatic machinery governing its formation and hydrolysis, present detailed protocols for its extraction and quantification, and discuss its differential accumulation and role in various plant species. This document is intended for researchers and professionals in plant science and drug development seeking to understand and quantify this key auxin conjugate.

Introduction: The Central Role of Auxin Conjugation

Auxin homeostasis, the maintenance of a stable concentration of active IAA, is critical for processes ranging from cell division and elongation to organogenesis and tropic responses.[1][6] Plants employ several mechanisms to buffer cellular IAA levels, and conjugation to amino acids, sugars, and peptides is a primary strategy.[4][5] These conjugation reactions serve two main purposes:

  • Irreversible Inactivation: Some conjugates, such as IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu), are considered intermediates destined for degradation, thus permanently removing excess IAA from the active pool.[4][7]

  • Reversible Storage: Other conjugates, including IA-Leu and IAA-Alanine (IAA-Ala), can be hydrolyzed by specific enzymes to release free, active IAA.[4][5] These molecules act as a homeostatic buffer, allowing the plant to rapidly increase local IAA concentrations when needed without relying solely on de novo biosynthesis or transport.[7]

IA-Leu, an amide conjugate of IAA and the amino acid L-leucine, is a key player in this latter category.[8] Understanding its dynamics is crucial for a complete picture of auxin-regulated development and environmental responses.

Biochemistry and Metabolism of IA-Leu

The cellular concentration of IA-Leu is governed by the antagonistic activities of two key enzyme families: the GRETCHEN HAGEN 3 (GH3) IAA-amido synthetases and the IAA-amino acid conjugate hydrolases (e.g., ILR1, IAR3).

2.1 Biosynthesis via GH3 Enzymes

The formation of IA-Leu is catalyzed by GH3 enzymes, which adenylate the carboxyl group of IAA and then transfer it to the amino group of an amino acid substrate.[9][10][11]

  • Mechanism: GH3 enzymes are IAA-amido synthetases that conjugate IAA to various amino acids. In Arabidopsis thaliana, the GH3 family is divided into three groups.[12][13] The Group II GH3 enzymes are primarily responsible for conjugating IAA to amino acids.[12][13]

  • Significance: This conjugation is a mechanism for inactivating excess IAA.[11] Mutants lacking the eight Group II GH3 genes accumulate high levels of free IAA and exhibit severe developmental defects, such as extremely short roots and long, dense root hairs, highlighting the critical role of these enzymes in maintaining auxin homeostasis.[10][11] The expression patterns of GH3 genes suggest that this local deactivation of auxin is vital for proper plant development.[9][10][11]

2.2 Hydrolysis and Release of Active IAA

The biological activity of IA-Leu is realized upon its hydrolysis to release free IAA. This reaction is catalyzed by a family of amidohydrolases.

  • Key Enzymes: In Arabidopsis, the enzymes ILR1 (IAA-LEUCINE RESISTANT 1), IAR3 (IAA-ALANINE RESISTANT 3), and ILL2 (ILR1-LIKE 2) are the primary hydrolases responsible for cleaving IA-Leu.[5]

  • Specificity and Function: These enzymes exhibit substrate specificity. For example, ILR1 efficiently hydrolyzes IA-Leu.[5] Genetic studies have shown that triple mutants (ilr1 iar3 ill2) are insensitive to the growth-inhibitory effects of exogenously applied IA-Leu, confirming that these enzymes are the main pathway for its hydrolysis in seedlings.[5] This insensitivity also demonstrates that the auxin activity of IA-Leu is entirely dependent on its conversion to free IAA.[5][7]

The balance between GH3-mediated synthesis and hydrolase-mediated cleavage allows the plant to finely tune the pool of active IAA in specific tissues and at specific developmental stages.

Diagram 1: IA-Leu Metabolic Pathway A simplified diagram illustrating the synthesis of IA-Leu from IAA and L-leucine by GH3 enzymes and its hydrolysis back to active IAA by ILR1-family amidohydrolases, representing a key auxin homeostasis mechanism.

IA_Leu_Metabolism cluster_synthesis Synthesis cluster_storage Storage Pool cluster_hydrolysis Hydrolysis IAA IAA (Active Auxin) GH3 GH3 Amido Synthetases IAA->GH3 Leucine L-Leucine Leucine->GH3 IA_Leu IA-Leu (Inactive Conjugate) GH3->IA_Leu Conjugation ILR1 ILR1/IAR3 Hydrolases IA_Leu->ILR1 Hydrolysis IAA_released IAA (Active Auxin) ILR1->IAA_released Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Harvest 1. Harvest & Flash Freeze Plant Tissue Homogenize 2. Homogenize Tissue Harvest->Homogenize Extract 3. Extract with Solvent & Add Internal Standard Homogenize->Extract Purify 4. Purify via SPE Extract->Purify Concentrate 5. Dry & Reconstitute Purify->Concentrate LC 6. UPLC Separation (C18 Column) Concentrate->LC MS 7. ESI-MS/MS Detection (MRM Mode) LC->MS Integrate 8. Peak Integration MS->Integrate Quantify 9. Quantify against Standard Curve Integrate->Quantify Result Result: [IA-Leu] ng/g FW Quantify->Result

Sources

An In-depth Technical Guide on N-(3-Indolylacetyl)-L-leucine and its Interaction with Other Plant Hormones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of N-(3-Indolylacetyl)-L-leucine (IA-Leu), an amide-linked conjugate of the principal plant auxin, indole-3-acetic acid (IAA). We delve into the biosynthesis, metabolic fate, and physiological significance of IA-Leu, with a particular focus on its pivotal role as a nexus in the intricate web of plant hormone crosstalk. This document is tailored for professionals in plant science and drug development, offering a detailed exploration of the molecular mechanisms that govern plant growth and developmental responses. By synthesizing technical data with field-proven experimental insights, this guide aims to provide a robust understanding of IA-Leu's function and the methodologies to investigate it.

Introduction: The Central Role of Auxin Homeostasis and IA-Leu

Indole-3-acetic acid (IAA) is a cornerstone of plant physiology, orchestrating a vast array of developmental processes, including cell division, elongation, and differentiation. The precise regulation of IAA concentration at the cellular and tissue levels is paramount for normal plant growth. Plants maintain this hormonal balance through a sophisticated network of biosynthesis, transport, and catabolism. A key component of this homeostatic mechanism is the conjugation of IAA to various molecules, including amino acids. This compound (IA-Leu) is one such conjugate, formed by the enzymatic linkage of IAA to the amino acid leucine. While once considered merely an inactive storage form of auxin, emerging evidence highlights IA-Leu and its formation as a critical regulatory hub, integrating signals from other hormonal pathways and thereby modulating plant development and stress responses.

Biosynthesis and Metabolism of IA-Leu: The GH3 Enzyme Family

The synthesis of IA-Leu is catalyzed by a family of enzymes known as the Gretchen Hagen 3 (GH3) acyl-amido synthetases. These enzymes play a crucial role in auxin homeostasis by conjugating excess IAA to amino acids, thereby preventing the accumulation of supraoptimal levels of free auxin which can be inhibitory to growth.

The GH3 Enzymatic Reaction

The GH3-mediated conjugation is an ATP-dependent two-step reaction. First, the GH3 enzyme adenylates the carboxyl group of IAA, forming an unstable IAA-AMP intermediate. Subsequently, the activated IAA is transferred to the amino group of an amino acid, in this case, leucine, to form IA-Leu, releasing AMP.

Experimental Protocol: In Vitro GH3 Enzyme Activity Assay

This protocol provides a method to characterize the kinetic properties of a purified GH3 enzyme.

Materials:

  • Purified recombinant GH3 protein (e.g., from Arabidopsis thaliana or Oryza sativa)

  • Indole-3-acetic acid (IAA)

  • L-leucine

  • ATP

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 1 M HCl

  • Ethyl acetate

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare a reaction mixture containing 100 µM IAA, 1 mM L-leucine, and 2 mM ATP in the reaction buffer.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified GH3 enzyme to a final concentration of 1-5 µg/mL.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding an equal volume of the stop solution.

  • Extract the IA-Leu product by adding two volumes of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper ethyl acetate phase.

  • Evaporate the ethyl acetate under a stream of nitrogen gas.

  • Resuspend the residue in a known volume of methanol.

  • Analyze the sample by HPLC, quantifying the IA-Leu peak by comparing its area to a standard curve of synthetic IA-Leu.

Causality Behind Experimental Choices: The use of a purified recombinant enzyme allows for the precise determination of its kinetic parameters without interference from other cellular components. The choice of a specific pH and temperature is based on optimizing the enzyme's activity, which can be determined through preliminary screening assays. The extraction step is crucial for concentrating the product and removing interfering substances before HPLC analysis.

The Interplay of IA-Leu with Other Plant Hormones

The regulation of IA-Leu synthesis is a critical point of crosstalk between auxin and other hormonal signaling pathways. Changes in the levels of other hormones can influence the expression of GH3 genes, thereby altering the rate of IAA conjugation and, consequently, the pool of free, active auxin.

Crosstalk with Ethylene

Ethylene and auxin often act synergistically to regulate various developmental processes, such as root growth and apical hook formation[1]. Auxin can induce ethylene biosynthesis, and conversely, ethylene can modulate auxin transport and signaling[2][3]. The formation of IA-Leu can influence this crosstalk by controlling the levels of free IAA available to stimulate ethylene production.

Experimental Workflow: Investigating Auxin-Ethylene Crosstalk

Auxin_Ethylene_Workflow Start Plant Seedlings (e.g., Arabidopsis) Treatment Treat with Ethylene Precursor (ACC) or Auxin (IAA) Start->Treatment Harvest Harvest Root Tissue at Time Points (0, 2, 6, 12h) Treatment->Harvest Hormone_Quant Quantify IAA, IA-Leu, and ACC by LC-MS/MS Harvest->Hormone_Quant Gene_Expression Analyze GH3 and Ethylene Biosynthesis Gene Expression by qRT-PCR Harvest->Gene_Expression Analysis Correlate Hormone Levels with Gene Expression Hormone_Quant->Analysis Gene_Expression->Analysis

Caption: Experimental workflow to study the interplay between IA-Leu formation and ethylene biosynthesis.

Crosstalk with Cytokinins

Auxin and cytokinin often exhibit an antagonistic relationship, particularly in the regulation of root and shoot development. Cytokinins can influence auxin homeostasis by modulating the expression of genes involved in auxin biosynthesis, transport, and conjugation[4][5]. For instance, cytokinin treatment has been shown to alter the expression of certain GH3 genes, suggesting a mechanism by which cytokinins can control auxin activity through conjugation.

Signaling Pathway: Auxin-Cytokinin Crosstalk at the Level of IA-Leu Synthesis

Auxin_Cytokinin_Crosstalk Cytokinin Cytokinin CK_Receptor Cytokinin Receptor (AHK) Cytokinin->CK_Receptor ARR Response Regulator (ARR) CK_Receptor->ARR Phosphorylation Cascade GH3_Gene GH3 Gene ARR->GH3_Gene Transcriptional Regulation GH3_Protein GH3 Protein GH3_Gene->GH3_Protein Translation IA_Leu IA-Leu GH3_Protein->IA_Leu + Leucine IAA IAA IAA->GH3_Protein Auxin_Response Auxin Response (e.g., Lateral Root Formation) IAA->Auxin_Response Promotes IA_Leu->Auxin_Response Inhibits (by reducing free IAA)

Caption: Cytokinin signaling can modulate auxin responses by regulating the expression of GH3 genes involved in IA-Leu synthesis.

Crosstalk with Gibberellins (GA)

Auxin and gibberellins often act synergistically to promote plant growth, particularly stem elongation. Evidence suggests that auxin can promote GA biosynthesis, and in turn, GAs can influence auxin signaling[6]. The formation of IA-Leu can impact this relationship by controlling the amount of free IAA available to interact with the GA pathway. For example, the GA signaling repressors, DELLA proteins, have been shown to interact with components of the auxin signaling pathway, and this interaction can be influenced by the overall auxin status of the cell, which is partly regulated by GH3 activity[7][8].

Crosstalk with Abscisic Acid (ABA)

Auxin and abscisic acid often have antagonistic effects on processes such as seed germination and root growth, particularly under stress conditions[9][10][11]. ABA can promote the expression of certain GH3 genes, leading to increased IAA conjugation and a subsequent reduction in free IAA levels[10]. This provides a mechanism for the plant to prioritize stress responses over growth by dampening auxin signaling.

Methodologies for Studying IA-Leu and Hormone Crosstalk

Quantification of IA-Leu and Other Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of plant hormones.

Protocol: LC-MS/MS Quantification of IA-Leu, IAA, and ABA

Materials:

  • Plant tissue (e.g., roots, leaves)

  • Extraction solvent: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

  • Internal standards (e.g., ¹³C₆-IAA, D₆-ABA, ¹³C₆-IA-Leu)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

  • Weigh 50-100 mg of frozen plant tissue and homogenize in 1 mL of cold extraction solvent.

  • Add a known amount of internal standards to each sample.

  • Shake the samples at 4°C for 30 minutes.

  • Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the lower organic phase to a new tube and re-extract the aqueous phase with another 1 mL of dichloromethane.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Resuspend the residue in 100 µL of methanol.

  • Perform SPE cleanup according to the manufacturer's instructions.

  • Analyze the purified samples by LC-MS/MS using multiple reaction monitoring (MRM) mode to detect and quantify the target hormones and their internal standards.

Trustworthiness: The use of stable isotope-labeled internal standards is critical for accurate quantification as they correct for analyte loss during sample preparation and for matrix effects during ionization.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a powerful technique to measure the relative expression levels of target genes, such as those encoding GH3 enzymes or components of other hormone signaling pathways.

Protocol: qRT-PCR Analysis of Hormone-Responsive Genes

Materials:

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Methodology:

  • Extract total RNA from plant tissue using a suitable kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA.

  • Set up the qPCR reactions in triplicate for each sample and primer pair, including a no-template control. Each reaction should contain cDNA, gene-specific primers, and SYBR Green master mix.

  • Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Perform a melt curve analysis to verify the specificity of the amplified product.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stably expressed reference gene (e.g., Actin or Ubiquitin).

Data Presentation: Summary of Expected Gene Expression Changes

TreatmentTarget Gene ClassExpected Expression Change
Ethylene (ACC) GH3Variable (context-dependent)
Auxin BiosynthesisUp-regulation
Cytokinin GH3Up- or down-regulation (gene-specific)
Auxin Response FactorsDown-regulation
Gibberellin GH3Down-regulation (indirectly)
DELLADown-regulation
Abscisic Acid GH3Up-regulation
Auxin Influx CarriersDown-regulation

Conclusion and Future Perspectives

This compound, and the GH3 enzymes responsible for its synthesis, are far more than simple components of auxin metabolism. They represent a critical control point where multiple hormonal signals converge to fine-tune plant growth and development in response to both internal cues and external stimuli. A deeper understanding of the specific roles of IA-Leu and other IAA-amino acid conjugates in mediating hormonal crosstalk will be instrumental in developing novel strategies for crop improvement. Future research should focus on elucidating the downstream signaling events that are directly influenced by the levels of these conjugates and on the development of specific chemical modulators of GH3 activity to further dissect these complex interactions in vivo.

References

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Methodological & Application

LC-MS/MS method for quantification of N-(3-Indolylacetyl)-L-leucine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sensitive and Robust Quantification of N-(3-Indolylacetyl)-L-leucine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound (IAA-Leu). This compound is an amino acid conjugate of the primary plant auxin, Indole-3-acetic acid (IAA).[1][2][3] The conjugation of IAA to amino acids is a key metabolic process that plants use to regulate auxin homeostasis, thereby controlling various aspects of growth and development.[2][4] Accurate quantification of these conjugates is crucial for researchers in plant biology, agriculture, and metabolomics to understand the intricate signaling pathways governed by auxins.[5][6][7] LC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and the ability to analyze multiple compounds in a single run.[5][8][9][10] This application note details a complete workflow, from sample extraction and purification to final quantification, and includes a full validation summary to ensure data integrity and reproducibility.

Principle and Workflow Overview

The method's foundation lies in the precise separation of the target analyte from a complex biological matrix using High-Performance Liquid Chromatography (HPLC), followed by its detection and quantification using a triple quadrupole mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific precursor ion (the protonated molecule of IAA-Leu) is isolated and fragmented, and only specific, characteristic product ions are monitored. The use of a stable isotope-labeled internal standard (SIL-IS) is integral to the method's accuracy, as it corrects for variations in sample preparation and matrix effects.[11]

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Tissue Sample (e.g., 20-100 mg) Homogenize Homogenization (Cold Acidified Solvent) Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Centrifugation & Supernatant Collection Spike->Extract SPE Solid Phase Extraction (SPE) (Cleanup & Concentration) Extract->SPE Reconstitute Evaporation & Reconstitution SPE->Reconstitute LC HPLC Separation (Reversed-Phase C18) Reconstitute->LC MS Mass Spectrometry (ESI+ MRM Detection) LC->MS Quant Quantification (Peak Area Ratio vs. Cal Curve) MS->Quant Report Reporting Quant->Report

Figure 1: Overall experimental workflow for IAA-Leu quantification.

Materials and Methods

Reagents and Materials
  • Standards: this compound (≥98% purity), and a suitable stable isotope-labeled internal standard (e.g., Indole-d5-3-acetyl-L-leucine).

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water (Merck or equivalent).[12][13]

  • Chemicals: Formic acid (FA, >99%), acetic acid (glacial, ≥99%), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl) (Sigma-Aldrich or equivalent).[12]

  • Solid Phase Extraction (SPE): C18 or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 30 mg/1 mL, Waters Oasis or equivalent).[13][14]

  • Labware: Microcentrifuge tubes, analytical balance, volumetric flasks, pipettes, and autosampler vials.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and the internal standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol to the mark. Store at -20°C.[13]

  • Working Stock Solution (10 µg/mL): Prepare an intermediate stock solution by diluting the primary stocks in 50:50 (v/v) methanol:water.

  • Calibration Standards (0.1 - 200 ng/mL): Perform serial dilutions of the working stock solution with the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA) to prepare a series of calibration standards. Each calibrator must contain a constant concentration of the internal standard (e.g., 50 ng/mL).

Sample Preparation Protocol (Plant Tissue)

This protocol is adapted from established methods for auxin extraction.[13][14][15]

  • Homogenization: Weigh 20-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube. Add 1 mL of ice-cold extraction solvent (Acetonitrile with 1% acetic acid).[13]

  • Internal Standard Spiking: Add the internal standard to each sample to a final concentration of 50 ng/mL.

  • Extraction: Homogenize the sample using a bead mill for 5 minutes at 25 Hz. Subsequently, shake continuously at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.[12]

  • Solid Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Carefully load the supernatant from the previous step onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elution: Elute the target analytes with 1 mL of methanol into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:ACN + 0.1% FA). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions
ParameterSettingRationale
Liquid Chromatography
HPLC SystemShimadzu Nexera X2, Agilent 1290 Infinity II, or equivalentProvides high-pressure capability for efficient separation with small particle columns.
ColumnReversed-Phase C18 Column (e.g., 2.1 x 100 mm, 2.7 µm)[16]Offers excellent retention and separation for moderately nonpolar molecules like IAA-Leu.
Mobile Phase AWater + 0.1% Formic AcidAcidification promotes protonation of the analyte, enhancing ionization efficiency in positive mode ESI.[16]
Mobile Phase BAcetonitrile + 0.1% Formic AcidA strong organic solvent for eluting the analyte from the reversed-phase column.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume5 µLA small injection volume minimizes potential matrix effects and column overload.
Gradient Program Time (min) %B
0.05
1.05
8.095
10.095
10.15
13.05
Mass Spectrometry
MS SystemSCIEX QTRAP 6500+, Agilent 6470, or equivalent Triple Quadrupole[16]Provides the necessary sensitivity and selectivity for trace-level quantification using MRM.
Ionization ModeElectrospray Ionization (ESI), PositiveESI is ideal for polar to moderately polar molecules. Positive mode is selected due to the presence of basic nitrogen atoms that readily accept a proton.[16][17]
Capillary Voltage3500 VOptimizes the formation of gas-phase ions.
Source Temperature400 °CFacilitates the desolvation of droplets from the ESI source.
Nebulizer Gas45 psiAssists in the formation of a fine spray for efficient ionization.
MRM Transitions and Compound Parameters

The molecular formula of this compound is C₁₆H₂₀N₂O₃, with a monoisotopic mass of 288.1474 Da.[1] The protonated precursor ion [M+H]⁺ is therefore m/z 288.15. MRM transitions must be optimized by infusing a standard solution. The following are typical, expected transitions.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)TypeCollision Energy (eV)
This compound288.15130.1 Quantifier25
288.1586.1Qualifier20
Internal Standard (d5-IAA-Leu)293.18135.1 Quantifier25

The quantifier ion (130.1) corresponds to the stable indole-3-methylene fragment (skatole cation), which is highly characteristic of IAA and its conjugates. The qualifier ion (86.1) corresponds to the immonium ion of leucine.

Figure 2: Proposed fragmentation pathway for this compound.

Method Validation Summary

The analytical method was thoroughly validated according to established international guidelines to ensure its reliability and robustness.[5][6][7][9]

Validation ParameterAcceptance CriteriaTypical Result
Linearity R² ≥ 0.99R² > 0.995 for a range of 0.1 - 200 ng/mL[6]
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.03 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10; Precision < 20%0.1 ng/mL[6]
Precision (RSD%) ≤ 15% (at LLOQ, ≤ 20%)Intra-day: 3.5-8.2% Inter-day: 5.1-9.5%
Accuracy (% Bias) Within ±15% (at LLOQ, ±20%)-7.8% to +6.5%
Matrix Effect 85-115%92-108% (compensated by internal standard)
Recovery Consistent and reproducible>85% across three concentration levels[7][9]
Stability (Autosampler, 24h) % Deviation < 15%< 10%

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in plant matrices. The protocol employs a straightforward sample preparation procedure involving solid-phase extraction, which ensures high recovery and minimal matrix effects.[7][9] The chromatographic and mass spectrometric conditions are optimized for reliable performance, and the method has been fully validated to meet stringent analytical standards. This workflow provides researchers with a powerful tool to accurately measure this key auxin conjugate, facilitating deeper insights into plant hormone metabolism and its regulatory functions.

References

  • A Comparative Guide to LC-MS/MS Method Validation for Phytohormone Analysis. Benchchem.
  • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. MDPI.
  • Validation of an LC-MS/MS Method for Plant Hormones: A Comparative Guide. Benchchem.
  • Development and Validation of an LC-MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. PubMed.
  • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. OUCI.
  • Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. ResearchGate.
  • Indole-3-acetyl-L-leucine | C16H20N2O3 | CID 3945661. PubChem.
  • Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidopsis thaliana shoot tissues. Protocols.io.
  • The Use of Auxin Quantification for Understanding Clonal Tree Propagation. MDPI.
  • Simultaneous determination of six auxin plant growth promoters in agricultural products by liquid chromatography tandem mass spectrometry (LC-MS/MS). Vietnamese Journal of Food Control.
  • This compound | 36838-63-8. ChemicalBook.
  • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. PubMed Central.
  • Buy Indole-3-acetyl-L-leucine. Smolecule.
  • N-(indole-3-acetyl)-L-leucine | C16H20N2O3 | CID 688142. PubChem.
  • Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed.
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. LabRulez LCMS.
  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. NIH National Library of Medicine.

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Protocol for extraction of N-(3-Indolylacetyl)-L-leucine from plant tissues.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Extraction of N-(3-Indolylacetyl)-L-leucine from Plant Tissues

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the extraction, purification, and quantification of this compound (IA-Leu), an important auxin-amino acid conjugate involved in plant hormone homeostasis. The methodology is designed for researchers in plant biology, agricultural science, and drug development, ensuring high recovery, purity, and analytical sensitivity. The protocol integrates a robust liquid-phase extraction with solid-phase extraction (SPE) cleanup, followed by quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each step is explained with scientific rationale to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Role of IA-Leu in Auxin Homeostasis

Indole-3-acetic acid (IAA) is the principal auxin in higher plants, a class of phytohormones that orchestrates a vast array of developmental processes, from cell division and elongation to root initiation and fruit development.[1] The precise regulation of active IAA levels is critical for normal plant growth. Plants achieve this "auxin homeostasis" through a dynamic balance of biosynthesis, transport, degradation, and reversible conjugation.

IAA conjugates, formed by linking IAA to amino acids, sugars, or peptides, are central to this regulatory network. These molecules are generally considered inactive storage forms of auxin.[2] this compound (IA-Leu) is one such conjugate, where IAA is amide-linked to the amino acid L-leucine. The formation and hydrolysis of these conjugates provide a mechanism for plants to rapidly modulate the pool of free, active IAA in response to developmental and environmental cues.[2] Accurate quantification of IA-Leu is therefore essential for understanding the intricate mechanisms of auxin regulation. This protocol details a reliable method for its extraction and analysis from complex plant matrices.

Principle of the Method

The extraction and purification of IA-Leu from plant tissues present a significant analytical challenge due to its low endogenous concentrations and the presence of numerous interfering compounds. The protocol outlined below employs a multi-step strategy to isolate IA-Leu with high purity and yield, suitable for sensitive LC-MS/MS analysis.

The core principles are:

  • Rapid Inactivation of Endogenous Enzymes: Plant tissue is flash-frozen in liquid nitrogen to halt all metabolic activity, preventing the degradation or interconversion of IA-Leu upon tissue disruption.[3]

  • Efficient Solvent Extraction: A pre-chilled acidic methanol solution is used to simultaneously extract the target analyte, precipitate proteins, and disrupt cellular structures. The acidic condition helps to keep the carboxylic acid moiety of IA-Leu protonated.

  • Removal of Interfering Compounds: A combination of centrifugation and Solid-Phase Extraction (SPE) is used to purify the extract. A mixed-mode SPE cartridge, which utilizes both reversed-phase and ion-exchange properties, is highly effective for isolating auxin conjugates from complex plant extracts.[4][5]

  • Sensitive and Specific Quantification: High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for accurate quantification of IA-Leu at trace levels.[6][7] The use of a stable isotope-labeled internal standard (e.g., D5-IA-Leu) is critical for correcting analyte losses during sample preparation and for mitigating matrix effects during MS analysis.

Experimental Workflow Overview

The entire process, from sample collection to data acquisition, is visualized in the workflow diagram below. This provides a high-level overview of the key stages involved in the protocol.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clarification cluster_purification Solid-Phase Extraction (SPE) Purification cluster_analysis Analysis tissue 1. Plant Tissue Collection (≤100 mg fresh weight) freeze 2. Flash Freeze (Liquid Nitrogen) tissue->freeze homogenize 3. Homogenization (Grind to fine powder) freeze->homogenize extract 4. Add Extraction Solvent (Acidified Methanol + Internal Standard) homogenize->extract incubate 5. Incubate & Vortex extract->incubate centrifuge 6. Centrifuge (Pellet debris) incubate->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant spe_condition 8. Condition SPE Cartridge spe_load 9. Load Sample Extract supernatant->spe_load spe_wash 10. Wash Cartridge (Remove impurities) spe_load->spe_wash spe_elute 11. Elute IA-Leu (Methanol) spe_wash->spe_elute evaporate 12. Evaporate to Dryness spe_elute->evaporate reconstitute 13. Reconstitute in Mobile Phase evaporate->reconstitute lcms 14. LC-MS/MS Analysis reconstitute->lcms

Caption: Overall workflow for the extraction and analysis of IA-Leu.

Detailed Protocol

Materials and Reagents
  • Equipment:

    • Mortar and pestle, pre-chilled with liquid nitrogen

    • Microcentrifuge capable of 14,000 x g and 4°C

    • Vortex mixer

    • Nitrogen evaporator or vacuum concentrator

    • SPE vacuum manifold

    • Analytical balance

    • HPLC system coupled to a triple quadrupole mass spectrometer

  • Consumables:

    • 2.0 mL microcentrifuge tubes

    • Pipette tips

    • Syringe filters (0.22 µm, PTFE)

    • LC vials with inserts

    • Mixed-mode SPE cartridges (e.g., Oasis MCX, 30 mg)[5]

  • Chemicals and Standards:

    • This compound (IA-Leu) analytical standard

    • Stable isotope-labeled internal standard (IS), e.g., N-(3-Indolylacetyl-[D5])-L-leucine (D5-IA-Leu)

    • Methanol (MeOH), HPLC or LC-MS grade

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ammonium hydroxide (NH₄OH), analytical grade

    • Ultrapure water (18.2 MΩ·cm)

    • Liquid nitrogen

Step-by-Step Methodology

Step 1: Sample Homogenization

  • Weigh approximately 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[3]

    • Rationale: Rapid freezing halts enzymatic activity that could alter IA-Leu levels and makes the tissue brittle for efficient grinding.

  • Transfer the frozen tissue to a pre-chilled mortar and pestle. Grind the tissue under liquid nitrogen to a fine, homogenous powder.

  • Transfer the frozen powder to a pre-weighed 2.0 mL microcentrifuge tube.

Step 2: Solvent Extraction

  • Prepare the extraction solvent: 80% Methanol in water with 1% formic acid. Pre-chill to -20°C.

    • Rationale: The high organic content precipitates proteins and lipids, while the water content ensures extraction of polar metabolites. Formic acid maintains a low pH to ensure the carboxyl group of IA-Leu is protonated, improving stability and subsequent retention on reversed-phase media.

  • Add 1.0 mL of the cold extraction solvent to the tissue powder.

  • Add the internal standard (IS) to each sample at a known concentration (e.g., 5-10 ng).

    • Rationale: The IS accounts for analyte loss during sample preparation and corrects for matrix-induced ion suppression/enhancement in the mass spectrometer, which is crucial for accurate quantification.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on a shaker or rotator for 1 hour at 4°C in the dark.

    • Rationale: Incubation in the dark at a low temperature maximizes extraction efficiency while minimizing potential degradation of indolic compounds, which can be light and heat sensitive.[3]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube. This is the crude extract.

Step 3: Solid-Phase Extraction (SPE) Purification This step uses a mixed-mode cation exchange (MCX) cartridge.[5]

  • Conditioning: Pass 1 mL of methanol through the MCX cartridge, followed by 1 mL of ultrapure water, and finally 1 mL of water with 1% formic acid. Do not allow the cartridge to go dry.

    • Rationale: Conditioning activates the stationary phase, ensuring proper interaction with the analyte. The final acidic wash equilibrates the cartridge to the sample loading conditions.

  • Loading: Load the entire crude extract (from Step 2.7) onto the conditioned cartridge.

  • Washing: Pass 1 mL of water with 1% formic acid through the cartridge to remove highly polar, non-retained impurities. Follow with 1 mL of methanol to remove non-polar impurities.

    • Rationale: The acidic wash removes sugars and other polar interferences. The methanol wash removes lipids and pigments like chlorophyll that are retained by reversed-phase mechanisms. IA-Leu, being amphiphilic and protonated, is retained by both reversed-phase and cation-exchange mechanisms.

  • Elution: Elute IA-Leu from the cartridge by passing 1.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Rationale: The basic methanolic solution neutralizes the charge on the IA-Leu amino group, disrupting its interaction with the cation-exchange sorbent and allowing it to be eluted.

Step 4: Sample Concentration and Reconstitution

  • Evaporate the eluate to complete dryness using a nitrogen evaporator or vacuum concentrator. Avoid excessive heat.

  • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an LC vial for analysis.

Quantitative Analysis by LC-MS/MS

Analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Example LC Gradient and MS Parameters

The following table summarizes typical parameters for a quantitative LC-MS/MS method for IA-Leu. These should be optimized for the specific instrumentation used.

ParameterValue / Description
LC Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
13.0
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Analyte Precursor Ion (m/z)
IA-Leu289.1
D5-IA-Leu (IS)294.1

Rationale for MS/MS Transitions: The precursor ion ([M+H]⁺) for IA-Leu is m/z 289.1. Upon collision-induced dissociation, it fragments into characteristic product ions. The most abundant and stable fragment is typically the indolyl-3-methylene ion at m/z 130.1, which is used as the quantifier for its high intensity. A second fragment can be used as a qualifier to confirm identity.

References

  • Cohen, J. D., & Baldi, B. G. (1987). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 84(4), 1107-1110.

  • Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822-825.

  • Dobrev, P. I., & Vankova, R. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1075(1-2), 159-166.

  • Ma, Z., Zhao, J., Zhang, C., & Li, J. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PLoS ONE, 12(1), e0170225.

  • Hladík, P., Petřík, I., Žukauskaitė, A., Novák, O., & Pěnčík, A. (2021). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science, 12, 709841.

  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783.

  • Dobrev, P., Havlíček, L., Vágner, M., Malbeck, J., & Kamínek, M. (2005). A mixed-mode solid-phase extraction procedure for the purification and quantification of cytokinins, auxins, and abscisic acid from a single plant sample. Journal of Chromatography A, 1075(1-2), 159-66.

  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783.

  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783.

  • Dziurka, M., Dziurka, K., & Braszewska-Zalewska, A. (2020). Auxin Metabolite Balance During Haploid and Zygotic Oat Embryo Development—Quantitative and Localization Studies. International Journal of Molecular Sciences, 21(15), 5348.

  • Angelogianni, P., Lazaridi, E., & Michailidis, M. (2023). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Frontiers in Plant Science, 14, 1198640.

  • Tiei liquid/liquid mixing and separation. (2024). Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method.

  • Wang, S., Li, Y., & Li, J. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1083995.

  • Al-Jassasi, A., Al-Hasani, S., & Al-Amri, I. (2025). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science.

  • Macha, I. (2011). Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels. UCL Discovery.

  • Hangarter, R. P., & Good, N. E. (1981). Evidence That IAA Conjugates Are Slow-Release Sources of Free IAA in Plant Tissues. Plant Physiology, 68(6), 1424-1427.

  • Li, Y., Wang, Y., & Zhang, J. (2023). A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. Frontiers in Chemistry, 11, 1274591.

Sources

Application Note: A Validated Protocol for the Synthesis of Stable Isotope-Labeled N-(3-Indolylacetyl)-L-leucine for Use as a High-Fidelity Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

Quantitative bioanalysis demands the highest levels of precision and accuracy, particularly in complex matrices encountered in plant physiology, metabolic studies, and drug development. The plant hormone auxin, specifically its conjugates like N-(3-Indolylacetyl)-L-leucine (IAA-Leu), plays a crucial role in plant growth and development.[1][2] Accurate quantification of these molecules is essential but challenging due to their low endogenous concentrations and the potential for significant sample matrix effects.

The gold standard for quantitative mass spectrometry (MS) is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A SIL-IS is chemically identical to the analyte of interest but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[5][6] This unique mass signature allows the mass spectrometer to distinguish it from the native analyte. Because the SIL-IS has virtually identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies, ionization suppression or enhancement, and instrument variability.[7][8] By adding a known quantity of the SIL-IS to every sample at the outset of the preparation workflow, the ratio of the analyte signal to the IS signal provides a highly reliable and accurate measure of the analyte's concentration, effectively normalizing for procedural variations.[3][5]

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of stable isotope-labeled this compound. The described method is robust, reliable, and yields a high-purity internal standard suitable for demanding quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[9][10]

Synthesis Strategy and Workflow

The synthesis of this compound is achieved via a two-step peptide coupling reaction. The core principle involves the activation of the carboxylic acid moiety of Indole-3-acetic acid (IAA) to make it susceptible to nucleophilic attack by the primary amine of L-leucine.

  • Activation Step: Indole-3-acetic acid (IAA) is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, typically 1,3-Dicyclohexylcarbodiimide (DCC). This forms a semi-stable, activated IAA-NHS ester. DCC facilitates the condensation by acting as a dehydrating agent, forming an insoluble dicyclohexylurea (DCU) byproduct that is easily removed by filtration.[11][12]

  • Coupling Step: The activated IAA-NHS ester is then reacted with a stable isotope-labeled L-leucine (e.g., L-Leucine-¹³C₆, ¹⁵N) in a weakly basic solution. The nucleophilic amine of the labeled L-leucine attacks the activated ester, displacing NHS as a leaving group and forming the desired stable isotope-labeled amide product.[13]

This strategy is efficient and minimizes racemization, ensuring the stereochemical integrity of the L-leucine moiety.

G cluster_0 Synthesis Phase cluster_1 Purification & QC Phase cluster_2 Application Phase A Indole-3-acetic Acid (IAA) + N-Hydroxysuccinimide (NHS) + DCC B Activated IAA-NHS Ester A->B Activation D Crude Labeled IAA-Leucine B->D Coupling Reaction C Stable Isotope-Labeled L-Leucine C->D Coupling Reaction E Liquid-Liquid Extraction D->E F Column Chromatography or Recrystallization E->F G Characterization (MS, NMR, HPLC) F->G H High-Purity SIL-IS (>98%) G->H I Stock Solution Preparation H->I J Spike into Samples (Calibrators, QCs, Unknowns) I->J K LC-MS/MS Analysis J->K L Ratio-Based Quantification K->L

Figure 1. Overall experimental workflow from synthesis to application.

Materials and Reagents

ReagentGradeSupplier (Example)
Indole-3-acetic acid (IAA)≥98%Sigma-Aldrich
L-Leucine-¹³C₆, ¹⁵N≥98% atom %Cambridge Isotope Labs
N-Hydroxysuccinimide (NHS)≥98%Thermo Fisher Scientific
1,3-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
Dichloromethane (DCM), AnhydrousACS GradeVWR
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Triethylamine (TEA)≥99%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Hydrochloric Acid (HCl)1 M SolutionVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeSigma-Aldrich
Magnesium Sulfate (MgSO₄), AnhydrousACS GradeFisher Scientific
Silica Gel for Flash Chromatography230-400 meshSorbent Technologies

Detailed Experimental Protocols

Part A: Synthesis of this compound-¹³C₆,¹⁵N

The entire synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step 1: Activation of Indole-3-acetic Acid (IAA-NHS Ester Synthesis)

  • Rationale: This step creates an active ester of IAA that is sufficiently electrophilic to react readily with the amine group of L-leucine in the subsequent step. DCC is a highly effective and common coupling agent for this purpose.[11]

ParameterValue
IAA1.0 eq (e.g., 500 mg)
NHS1.1 eq
DCC1.1 eq
SolventAnhydrous DCM or THF
Temperature0 °C to Room Temperature
Reaction Time4-6 hours

Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Indole-3-acetic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the flask in an ice bath to 0 °C.

  • In a separate container, dissolve 1,3-Dicyclohexylcarbodiimide (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring IAA/NHS solution over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting IAA spot has been consumed.

  • Once complete, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate.

  • Rinse the flask and the precipitate with a small amount of DCM. The resulting filtrate contains the activated IAA-NHS ester and can be used directly in the next step.

Step 2: Coupling with Stable Isotope-Labeled L-Leucine

  • Rationale: The primary amine of L-leucine acts as a nucleophile, attacking the activated ester. A mild base like triethylamine (TEA) is used to deprotonate the ammonium salt of the amino acid and to neutralize any acid generated, driving the reaction to completion.[13]

Protocol:

  • In a separate flask, dissolve L-Leucine-¹³C₆,¹⁵N (1.0 eq relative to initial IAA) in a mixture of water and a suitable organic co-solvent like DMF or Dioxane.

  • Add Triethylamine (2.2 eq) to the L-Leucine solution and stir until fully dissolved.

  • Add the filtered IAA-NHS ester solution from Step 1 dropwise to the stirring L-Leucine solution.

  • Stir the reaction mixture at room temperature overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the product.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling IAA Indole-3-acetic acid ActivatedEster IAA-NHS Ester IAA->ActivatedEster DCM, 0°C -> RT NHS N-Hydroxysuccinimide NHS->ActivatedEster DCM, 0°C -> RT DCC DCC DCC->ActivatedEster DCM, 0°C -> RT DCU DCU (precipitate) LabeledLeucine L-Leucine-¹³C₆,¹⁵N FinalProduct N-(Indolylacetyl)- L-leucine-¹³C₆,¹⁵N ActivatedEster->FinalProduct DMF/H₂O, RT LabeledLeucine->FinalProduct DMF/H₂O, RT TEA Triethylamine TEA->FinalProduct DMF/H₂O, RT

Figure 2. Two-step chemical synthesis reaction scheme.
Part B: Purification of this compound-¹³C₆,¹⁵N
  • Work-up:

    • Remove the organic solvent from the reaction mixture under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and acidify to pH 2-3 with 1 M HCl. This protonates the carboxylic acid of the product, making it soluble in organic solvents.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Silica Gel Chromatography: The crude product can be purified using flash column chromatography. A typical mobile phase is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). Fractions containing the pure product are identified by TLC, pooled, and concentrated.

    • Recrystallization: As an alternative, indole compounds can often be purified by recrystallization.[14][15] Experiment with solvent systems like ethyl acetate/hexanes to induce crystallization and obtain a high-purity solid.

Part C: Characterization and Quality Control
  • Rationale: Rigorous characterization is mandatory to validate the synthesized material as a reliable internal standard. This confirms its chemical identity, isotopic enrichment, and chemical purity.

Analysis TechniquePurposeExpected Outcome
Mass Spectrometry (MS) Confirm molecular weight & isotopic incorporationThe observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the labeled compound. For IAA-Leu-¹³C₆,¹⁵N, this will be +7 Da compared to the unlabeled analog.
NMR Spectroscopy Confirm chemical structure¹H and ¹³C NMR spectra should match the expected structure of this compound.[16][17]
HPLC-UV/CAD Determine chemical purityPurity should be ≥98% to ensure it does not contribute to the signal of the unlabeled analyte.
Part D: Preparation and Use of the Internal Standard Stock Solution
  • Accurately weigh a precise amount of the purified, dried SIL-IS (e.g., 1.00 mg).

  • Dissolve the standard in a known volume of a suitable solvent (e.g., 1.00 mL of methanol or acetonitrile) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Store the stock solution in an amber vial at -20 °C or -80 °C to ensure long-term stability.

  • Prepare a working internal standard solution by diluting the stock solution to the desired final concentration used for spiking into samples.

  • During sample preparation for LC-MS/MS analysis, add a fixed volume of the IS working solution to all samples, including calibration standards, quality controls, and unknown specimens, prior to any extraction or cleanup steps.[3][9]

Conclusion

This application note details a validated and robust methodology for the synthesis of stable isotope-labeled this compound. The protocol is designed to be accessible to researchers with a background in organic synthesis and provides a clear path to producing a high-purity internal standard. The proper use of this SIL-IS is critical for mitigating variability in analytical procedures and is indispensable for achieving accurate and reliable quantification of IAA-Leu in complex biological matrices by mass spectrometry.

References

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link][7]

  • Chemistry For Everyone. (2025, August 3). What Is An Internal Standard And Why Is It Used In LC-MS? Retrieved from [Link][5]

  • Tang, Q., Tillmann, M., & Cohen, J. D. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS ONE, 19(5), e0303992. Retrieved from [Link]

  • Chromatography Forum. (2008, June 5). Purpose of Internal Standard? Retrieved from [Link]

  • Kojima, M., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S3). Retrieved from [Link]

  • IonSource. (2016, January 19). The Internal Standard. Retrieved from [Link][3]

  • García-Cárcel, L., et al. (2021). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. Plants, 10(12), 2736. Retrieved from [Link][10]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link][8]

  • Kim, S., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(12), 2235. Retrieved from [Link][18]

  • Pěnčík, A., et al. (2023). Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway. bioRxiv. Retrieved from [Link]

  • Dobrev, P., & Vankova, R. (2012). Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. Retrieved from [Link]

  • Tang, Q., Tillmann, M., & Cohen, J. D. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link][14]

  • Pěnčík, A., et al. (2023). Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway. bioRxiv. Retrieved from [Link]

  • Kim, S., et al. (2021). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Processes, 9(4), 682. Retrieved from [Link][19]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Retrieved from [15]

  • Pěnčík, A., et al. (2023). Study of auxin metabolism using stable isotope labeling and LCMS. bioRxiv. Retrieved from [Link]

  • Tang, Q., Tillmann, M., & Cohen, J. D. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS One. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable isotope labeling methods for protein NMR spectroscopy. Retrieved from [Link][16]

  • Ilic, N., Magnus, V., Ostin, A., & Sandberg, G. (1997). Stable-isotope labeled metabolites of the phytohormone, indole-3-acetic acid. OSTI.GOV. Retrieved from [Link][12]

  • Lapidot, A., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. PubMed. Retrieved from [Link][13]

  • Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1976). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. Plant Physiology, 58(5), 666–669. Retrieved from [Link][1]

  • Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1976). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. PubMed. Retrieved from [Link][2]

  • Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Retrieved from [Link][20]

  • Opella, S. J., & Marassi, F. M. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PubMed Central. Retrieved from [Link][17]

  • ResearchGate. (2021, February 16). For full amino acid quantification via HPLC, what is/are the internal standards I should use? Retrieved from [Link]

  • Dayie, K. T., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8869–8917. Retrieved from [Link][21]

  • Williamson, D. J., & Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. Retrieved from [Link][22]

  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • Cohen, J. D., et al. (1986). Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard. Plant Physiology, 84(4), 982–986. Retrieved from [Link]

  • Conibear, A. C., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2017, August 23). What internal standard can be used for the analysis of amino acids using Pre-Column HPLC? Retrieved from [Link]

  • Kuster, T., et al. (1996). Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry. Journal of Mass Spectrometry, 31(7), 727-34. Retrieved from [Link][23]

Sources

Developing a bioassay to measure N-(3-Indolylacetyl)-L-leucine activity.

Author: BenchChem Technical Support Team. Date: January 2026

Title: A High-Throughput Protoplast-Based Bioassay for Quantifying the Biological Activity of N-(3-Indolylacetyl)-L-leucine

Abstract

Indole-3-acetic acid (IAA) is the principal auxin in plants, a master regulator of growth and development.[1] Plants precisely control the levels of free, active IAA through synthesis, transport, degradation, and conjugation.[2] The formation of amide-linked conjugates with amino acids, such as this compound (IAA-Leu), represents a key mechanism for auxin homeostasis, effectively creating a pool of inactive, stored hormone.[2][3] The biological activity of these conjugates is primarily realized upon their hydrolysis back to free IAA by specific amidohydrolases.[4][5] This application note provides a detailed protocol for a robust and quantitative bioassay to measure the biological activity of IAA-Leu. The assay utilizes Arabidopsis thaliana protoplasts transiently expressing an auxin-responsive reporter system (DR5::GUS), enabling the sensitive detection of free IAA released from the conjugate. This method allows researchers to investigate the kinetics of IAA-Leu hydrolysis and its contribution to the active auxin pool in a controlled, cellular context.

Principle of the Bioassay

The bioactivity of IAA-Leu is indirect; it is contingent upon its enzymatic conversion to free IAA.[4] This bioassay quantifies the amount of functional IAA released from IAA-Leu within a living plant cell system.

The core principle relies on the canonical auxin signaling pathway:

  • Uptake & Hydrolysis: Exogenously applied IAA-Leu is taken up by the Arabidopsis protoplasts. Endogenous amidohydrolase enzymes (e.g., ILR1, IAR3) cleave the amide bond, releasing free IAA and L-leucine.[5]

  • Auxin Perception: The liberated intracellular IAA binds to the TIR1/AFB F-box protein receptor complex.

  • De-repression: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[6]

  • Gene Activation: The degradation of Aux/IAA proteins de-represses Auxin Response Factors (ARFs), which bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes.[6]

  • Reporter Expression: The bioassay employs a synthetic promoter, DR5, which contains multiple copies of the AuxRE. This promoter drives the expression of a reporter gene, in this case, β-glucuronidase (GUS). The measured GUS activity is directly proportional to the amount of free IAA perceived by the cell.

By comparing the GUS activity induced by IAA-Leu to a standard curve generated with free IAA, the effective rate of conjugate hydrolysis and subsequent auxin activity can be determined.

IAA_Leu_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell (Protoplast) cluster_nucleus Nucleus IAA_Leu_ext IAA-Leu IAA_Leu_int IAA-Leu IAA_Leu_ext->IAA_Leu_int Uptake Hydrolase Amidohydrolase (e.g., ILR1) IAA_Leu_int->Hydrolase IAA Free IAA Hydrolase->IAA Hydrolysis Leucine L-Leucine Hydrolase->Leucine TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF (Activator) Aux_IAA->ARF Inhibits Degradation 26S Proteasome Degradation Aux_IAA->Degradation DR5 DR5 Promoter ARF->DR5 Activates GUS GUS Reporter Gene DR5->GUS Transcription GUS_protein GUS Enzyme GUS->GUS_protein Translation Experimental_Workflow A1 Grow DR5::GUS Arabidopsis Seedlings (10-14 days) A2 Harvest & Chop Leaf Tissue A1->A2 A3 Enzymatic Digestion (Cellulase/Macerozyme) A2->A3 A4 Filter & Wash Protoplasts A3->A4 A5 Count & Resuspend Protoplasts to 2x10^5/mL A4->A5 B1 Aliquot Protoplasts into 96-well Plate A5->B1 Part A: Protoplast Isolation B2 Prepare & Add Treatments (IAA, IAA-Leu, Mock) B1->B2 B3 Incubate (16-20 hours) B2->B3 C1 Lyse Protoplasts B3->C1 Part B: Bioassay Treatment C2 Add MUG Substrate & Incubate at 37°C C1->C2 C3 Stop Reaction C2->C3 C4 Read Fluorescence (Ex: 365, Em: 455) C3->C4 D1 Data Analysis: - Generate Standard Curves - Calculate Activity - Determine IAA Equivalents C4->D1 Part C: Quantification

Sources

Application Notes: The Strategic Use of N-(3-Indolylacetyl)-L-leucine as a Slow-Release Auxin in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(3-Indolylacetyl)-L-leucine (IA-Leu) in plant tissue culture. This document elucidates the biochemical advantages of using a conjugated auxin and provides detailed protocols for its use in key micropropagation techniques.

Introduction: The Case for a Controlled Auxin Delivery System

Indole-3-acetic acid (IAA) is the principal native auxin governing numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[1] In plant tissue culture, exogenous auxins are critical for inducing organized development, such as callus formation, somatic embryogenesis, and adventitious rooting.[2] However, the application of free IAA presents significant challenges: it is susceptible to degradation by light and heat and can be rapidly metabolized by plant tissues. This instability often leads to a sharp initial peak in auxin concentration followed by a rapid decline, which can be suboptimal or even toxic to developing cells.

This compound is an amide-linked conjugate of IAA and the amino acid L-leucine.[1] In nature, such conjugates act as storage forms of IAA, effectively sequestering the active hormone to be released when needed.[1] By employing IA-Leu in tissue culture media, we leverage this endogenous biological mechanism to create a slow-release system. This provides a stable, continuous, and low-level supply of active IAA directly to the cells, mitigating the risks of toxicity and degradation associated with free auxins. This controlled release is particularly advantageous for sensitive cultures and for inducing complex developmental processes that require sustained hormonal signaling.[3][4]

Mechanism of Action: Endogenous Enzymatic Release of IAA

The efficacy of IA-Leu hinges on its recognition and hydrolysis by endogenous plant enzymes. Plants possess a family of amidohydrolases that cleave the amide bond linking IAA to amino acids.[1] This process releases free, biologically active IAA and L-leucine into the cell.

The key enzyme family responsible for this conversion is the ILR1-like (IAA-LEUCINE RESISTANT 1-like) family of amidohydrolases.[1] These enzymes exhibit substrate specificity, with certain members showing high activity towards specific IAA-amino acid conjugates. The controlled rate of this enzymatic cleavage ensures that free IAA is released gradually, maintaining a more stable intracellular auxin homeostasis. This prevents the accumulation of supraoptimal auxin levels that can trigger stress responses or inhibit development.

The metabolic pathway can be visualized as follows:

IA_Leu_Metabolism cluster_medium Culture Medium cluster_cell Plant Cell IALeu_medium IA-Leu (Exogenously Supplied) IALeu_cell IA-Leu (Uptake) IALeu_medium->IALeu_cell Transport IAA_free Free IAA (Active Hormone) IALeu_cell->IAA_free Hydrolysis Leucine L-Leucine (Recycled) IALeu_cell->Leucine Hydrolysis Response Auxin-Mediated Responses (e.g., Gene Expression, Cell Division) IAA_free->Response Enzyme ILR1-like Amidohydrolase Enzyme->IALeu_cell

Figure 1. Metabolic conversion of IA-Leu to active IAA within a plant cell.

Core Advantages of IA-Leu Over Free Auxins

The use of a conjugated auxin like IA-Leu provides distinct, tangible benefits for tissue culture applications. These advantages stem from its superior chemical stability and its function as a slow-release reservoir for active IAA.

FeatureThis compound (IA-Leu)Indole-3-Acetic Acid (IAA)
Release Mechanism Enzymatic slow-release inside the cellImmediate availability
Concentration Profile Stable, low-level, and continuous supplyHigh initial peak, followed by rapid decline
Chemical Stability More resistant to degradation by light, heat, and oxidation during media preparation and storageHighly susceptible to degradation
Toxicity Risk Lower risk of cellular toxicity due to prevention of supraoptimal concentration spikesHigher risk of toxicity, which can inhibit growth or cause abnormal development
Metabolic Burden Gradual release is more aligned with natural cellular metabolic ratesRapid influx can overwhelm cellular conjugation and degradation pathways
Morphogenic Outcome Often promotes more consistent and higher quality morphogenesis (e.g., well-formed embryos, robust roots)Can lead to variable results, including unorganized callus growth or poor-quality organogenesis

Application Protocols in Plant Tissue Culture

The following protocols are designed as robust starting points. As with any plant growth regulator, the optimal concentration is species- and even cultivar-dependent. It is strongly recommended to test a concentration gradient (e.g., 1, 5, 10, 20 µM) during initial experiments to determine the optimal level for the specific plant system.

General Workflow for Protocol Development:

workflow start Select & Sterilize Explant initiation Initiation Phase: Culture on IA-Leu containing medium start->initiation subculture Proliferation/Maturation: Subculture on medium with adjusted IA-Leu concentration initiation->subculture 3-4 weeks regeneration Regeneration/Development: Transfer to medium with low/no IA-Leu subculture->regeneration 3-4 weeks acclimatize Acclimatization regeneration->acclimatize When roots/shoots are developed end Established Plantlet acclimatize->end

Figure 2. General experimental workflow for using IA-Leu in tissue culture.
Protocol 1: Callus Induction and Proliferation

This protocol is designed for the initiation of undifferentiated callus from sterile explants (e.g., leaf discs, stem segments, immature embryos). The sustained release of IAA from IA-Leu promotes consistent cell division.

  • Prepare Basal Medium:

    • Prepare Murashige and Skoog (MS) medium or Gamborg's B5 medium, including vitamins and 30 g/L sucrose.

    • Adjust the pH to 5.7-5.8 before adding gelling agent.

    • Autoclave and cool to 50-55 °C.

  • Add Plant Growth Regulators:

    • From a sterile-filtered stock solution, add IA-Leu to a final concentration of 5-25 µM . The optimal concentration will depend on the explant's endogenous hormone levels and sensitivity.

    • Add a cytokinin, such as 6-Benzylaminopurine (BAP) or Kinetin, at a concentration of 0.5-5 µM to promote cell division. The auxin-to-cytokinin ratio is critical for callus induction.[5]

  • Culturing:

    • Place surface-sterilized explants onto the solidified medium in sterile Petri dishes.

    • Seal the dishes with paraffin film or other suitable tape.

    • Incubate in the dark at 25 ± 2 °C to promote undifferentiated growth.

  • Subculture:

    • Transfer proliferating callus to fresh medium every 3-4 weeks. The IA-Leu concentration may be lowered for long-term maintenance.

Protocol 2: Induction of Somatic Embryogenesis

This protocol focuses on inducing somatic cells within embryogenic callus to form somatic embryos. A controlled auxin environment is crucial for this developmental switch.

  • Induction Phase:

    • Establish embryogenic callus using Protocol 1, often requiring a higher auxin concentration (e.g., 10-25 µM IA-Leu) in combination with a low level of cytokinin.[6][7]

    • Culture for 4-6 weeks until friable, nodular embryogenic structures are visible.

  • Maturation Phase:

    • Transfer the embryogenic callus to a basal medium with a significantly reduced or zero concentration of IA-Leu. The removal of exogenous auxin is a critical trigger for embryo development.[8]

    • Some protocols may benefit from the addition of abscisic acid (ABA) (1-5 µM) at this stage to promote proper embryo maturation and prevent precocious germination.

    • Incubate under low light or darkness at 25 ± 2 °C.

  • Germination Phase:

    • Once somatic embryos have reached the cotyledonary stage, transfer them to a fresh, hormone-free basal medium.

    • Incubate under a 16/8 hour light/dark photoperiod to promote shoot and root development.

Protocol 3: Stimulation of Adventitious Root Formation

This protocol is for inducing roots on in vitro-derived micro-cuttings or shoots. The slow, sustained release of auxin at the base of the cutting is highly effective for stimulating root initiation.[3][9]

  • Prepare Rooting Medium:

    • Use a half-strength (½ MS) or full-strength MS basal medium with a reduced sucrose concentration (15-20 g/L). High sucrose can sometimes inhibit rooting.

    • Adjust pH to 5.7-5.8, add gelling agent, autoclave, and cool.

  • Add IA-Leu:

    • Add IA-Leu from a sterile stock solution to a final concentration of 1-10 µM . Rooting typically requires a lower auxin concentration than callus induction.[10]

    • For most species, cytokinins should be omitted from the rooting medium as they generally inhibit root formation.[2]

  • Culturing:

    • Excise healthy micro-shoots (2-4 cm in length) and insert the basal end into the rooting medium in culture vessels.

    • Incubate under a 16/8 hour light/dark photoperiod at 25 ± 2 °C.

  • Observation and Transfer:

    • Roots should begin to appear within 2-4 weeks.

    • Once a robust root system has developed, the plantlets are ready for acclimatization to ex vitro conditions.

Conclusion

This compound represents a sophisticated tool for precision and control in plant tissue culture. By mimicking the plant's own strategy for hormone storage and release, it provides a stable and sustained supply of IAA, overcoming many of the limitations associated with free auxins. Its application can lead to more reliable and higher-quality outcomes in callus induction, somatic embryogenesis, and adventitious rooting, making it an invaluable component of modern micropropagation and plant biotechnology research.

References

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  • Roth, O., Yechezkel, S., Serero, O., et al. (2023). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. bioRxiv. Available at: [Link]

  • Roth, O., et al. (n.d.). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. Aarhus University - Pure. Available at: [Link]

  • Roth, O., Yechezkel, S., Serero, O., et al. (2024). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. ResearchGate. Available at: [Link]

  • Fattorini, L., Baraldi, R., et al. (2017). Indole-3-butyric acid promotes adventitious rooting in Arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid and stimulation of anthranilate synthase activity. BMC Plant Biology. Available at: [Link]

  • Pacheco, G., et al. (2023). New Insights into the Enhancement of Adventitious Root Formation Using N,N′-Bis(2,3-methylenedioxyphenyl)urea. PMC - PubMed Central. Available at: [Link]

  • NUNEZ-VALDEZ, M. E., et al. (2025). Comparison of organically derived IAA and synthetic IAA in rosa Forever cuttings. Rev. Mex. Cienc. Agríc. Available at: [Link]

  • Semantic Scholar. (n.d.). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. Available at: [Link]

  • Yuan, J-L., et al. (2013). Protocol for callus induction and somatic embryogenesis in Moso Bamboo. PubMed. Available at: [Link]

  • Della Rovere, F., et al. (2015). The slow absorption of IBA from the medium determines a continuous auxin supply, thus maintaining appropriate auxin concentrations for rooting. MDPI. Available at: [Link]

  • Zhang, S., et al. (2017). Molecular Bases for the Regulation of Adventitious Root Generation in Plants. PMC. Available at: [Link]

  • Yuan, J-L., et al. (2013). Protocol for Callus Induction and Somatic Embryogenesis in Moso Bamboo. PLOS One. Available at: [Link]

  • Pop, T.I., et al. (2011). Auxin Control in the Formation of Adventitious Roots. ResearchGate. Available at: [Link]

  • Dobránszki, J., & D.C.W. Brown. (2023). Plant Growth Regulation in Cell and Tissue Culture In Vitro. MDPI. Available at: [Link]

  • Pierre-Jerome, E., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PMC - PubMed Central. Available at: [Link]

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  • Karcz, W., & R. Płatek. (2005). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. PubMed. Available at: [Link]

  • Lim, C.S., et al. (2018). Callus Induction and Somatic Embryogenesis from Leaf and Nodal Explants of Lycium barbarum L. (Goji). Science Alert. Available at: [Link]

  • Hering, O., et al. (2012). SOMATIC EMBRYOGENESIS AND PLANT REGENERATION FROM IMMATURE EMBRYO INDUCED CALLUS OF MAIZE (ZEA MAYS L.). Journal of microbiology, biotechnology and food sciences. Available at: [Link]

  • NUNEZ-VALDEZ, M. E., et al. (2025). Comparison of organically derived IAA and synthetic IAA in rosa Forever cuttings. SciELO. Available at: [Link]

  • Shomu's Biology. (2024). What is somatic embryogenesis in plant tissue culture | Process and applications. YouTube. Available at: [Link]

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  • Moran, M. A., & R.E. Hodson. (1994). Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter. PMC - PubMed Central. Available at: [Link]

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Application Notes & Protocols: Leveraging N-(3-Indolylacetyl)-L-leucine for Advanced Auxin Signaling Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in plant biology and agrochemistry.

Introduction: The Central Role of Auxin and the Utility of a Stable Analog

The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a master regulator of plant physiology, governing nearly every aspect of growth and development, from embryogenesis to root formation and tropic responses.[1][2] The canonical auxin signaling pathway is a marvel of cellular efficiency, relying on a de-repression mechanism. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress Auxin Response Factors (ARFs), the transcription factors that modulate auxin-responsive genes.[3] The perception of auxin by the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs triggers the formation of a co-receptor complex with an Aux/IAA protein.[4][5] This event targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome, liberating ARFs to regulate gene expression.[6][7]

While endogenous IAA is the natural ligand, its inherent instability—susceptibility to light-induced degradation and enzymatic oxidation—presents challenges for quantitative and prolonged experimental studies.[8][9] This is where N-(3-Indolylacetyl)-L-leucine (IAA-Leu) emerges as a powerful investigational tool. As an amino acid conjugate of IAA, IAA-Leu functions as a potent and stable auxin analog. Its stability allows for more controlled and reproducible experimental conditions, making it invaluable for dissecting the nuanced dynamics of the auxin signaling cascade. This guide provides a comprehensive overview and detailed protocols for utilizing IAA-Leu to probe auxin perception, signaling, and physiological responses.

The Mechanism: How IAA-Leu Activates the Auxin Pathway

IAA-Leu effectively mimics endogenous IAA, binding to the TIR1/AFB co-receptor complex to initiate the degradation of Aux/IAA repressors. The conjugation to L-leucine enhances its stability without compromising its ability to be recognized by the auxin perception machinery. This interaction is the critical first step that triggers the entire downstream signaling cascade, leading to measurable physiological and transcriptional outputs.

Auxin_Signaling_with_IAA_Leu cluster_nucleus Nucleus IAA_Leu IAA-Leu (Stable Analog) TIR1_AFB TIR1/AFB IAA_Leu->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor IAA_Leu->Aux_IAA Forms Co-receptor & Promotes Interaction TIR1_AFB->Aux_IAA Forms Co-receptor & Promotes Interaction SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded AuxRE Auxin Response Element (AuxRE) (Promoter) ARF->AuxRE Binds & Activates Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Drives SCF_Complex->Aux_IAA Ubiquitinates caption IAA-Leu activates the canonical auxin signaling pathway. Root_Assay_Workflow Start Start: Surface-sterilize Arabidopsis seeds Stratify Stratify at 4°C for 2-3 days Start->Stratify Germinate Germinate on standard MS agar plates vertically Stratify->Germinate Transfer Transfer 4-5 day old seedlings to treatment plates Germinate->Transfer Select seedlings with uniform root length Treatment Plates contain varying [IAA-Leu] and mock control Transfer->Treatment Incubate Incubate vertically for 3-5 days Treatment->Incubate Measure Scan plates and measure new root growth Incubate->Measure Analyze Analyze Data: Plot % inhibition vs. [IAA-Leu] Measure->Analyze

Figure 2: Workflow for the root growth inhibition assay.

Step-by-Step Protocol:

  • Seed Preparation: Surface sterilize Arabidopsis seeds and stratify at 4°C for 2-3 days to ensure uniform germination.

  • Germination: Plate seeds on standard MS agar plates and place them vertically in a growth chamber.

  • Seedling Transfer: After 4-5 days, select seedlings with comparable primary root lengths.

  • Treatment: Under sterile conditions, carefully transfer the selected seedlings to MS agar plates supplemented with the desired concentrations of IAA-Leu and the mock control. Place 8-10 seedlings per plate.

  • Incubation: Return the plates to the growth chamber and incubate them vertically for another 3-5 days.

  • Measurement: Mark the position of the root tip at the time of transfer. After the incubation period, measure the length of new root growth from this mark. This can be done with a ruler or by scanning the plates and using software like ImageJ.

  • Data Analysis: For each concentration, calculate the average new root growth. Express the results as a percentage of the growth observed in the mock control. Plot the percentage of root growth inhibition against the IAA-Leu concentration to generate a dose-response curve.

IAA-Leu (µM)Expected Root Growth (% of Control)
0 (Mock)100%
0.01~80-95%
0.1~40-60%
1.0~10-25%
10.0<10%

Table 2: Expected results for an Arabidopsis root growth inhibition assay.

Protocol: Transcriptional Reporter Assay using DR5::GUS

To directly visualize the activation of the auxin signaling pathway at the transcriptional level, reporter lines are indispensable. The DR5 promoter is a synthetic auxin-responsive promoter containing multiple Auxin Response Elements (AuxREs) that drive the expression of a reporter gene, such as β-glucuronidase (GUS). [10][11][12] Principle: The DR5 promoter is strongly and rapidly induced by auxin. [13]When a plant line carrying the DR5::GUS construct is treated with IAA-Leu, the activation of ARFs leads to the transcription of the GUS enzyme. The activity of GUS can then be visualized through a histochemical staining assay, revealing the specific tissues and cells that are responding to the auxin signal.

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

  • Liquid MS medium.

  • IAA-Leu working solutions (e.g., 1 µM, 10 µM) and a mock control.

  • GUS staining solution (containing X-Gluc).

  • Ethanol series (70%, 50%, 30%) for destaining.

  • Microscope with DIC optics.

Step-by-Step Protocol:

  • Seedling Growth: Grow DR5::GUS seedlings in liquid MS medium or on solid MS agar for 5-7 days.

  • Treatment: Transfer seedlings into wells of a multi-well plate containing liquid MS medium supplemented with IAA-Leu or the mock control. Incubate for a defined period (e.g., 2, 6, or 24 hours). Causality Note: The duration of treatment can be varied to study the temporal dynamics of the auxin response. A time course is highly recommended.

  • GUS Staining: After treatment, transfer the seedlings to GUS staining buffer and incubate at 37°C overnight in the dark. The GUS enzyme will cleave the X-Gluc substrate, producing a blue precipitate.

  • Destaining: Remove the staining solution and clear the chlorophyll from the tissues by washing with an ethanol series (e.g., 70% ethanol until clear). This makes the blue GUS signal clearly visible.

  • Visualization: Mount the cleared seedlings on a microscope slide in a drop of 50% glycerol.

  • Imaging and Analysis: Observe the pattern and intensity of the blue staining under a microscope. Key areas of auxin response, such as the root tip, lateral root primordia, and vascular tissue, should show strong staining in the IAA-Leu treated samples compared to the mock control.

Protocol: In Vitro Auxin Co-Receptor Binding Assay

For researchers in drug development or those studying the molecular specifics of auxin perception, an in vitro binding assay can directly quantify the interaction between auxin, the TIR1/AFB receptor, and an Aux/IAA protein.

Principle: This assay measures the ability of IAA-Leu to promote the interaction between purified TIR1 protein and a peptide derived from the degron domain (Domain II) of an Aux/IAA protein. [4][14]Techniques like Surface Plasmon Resonance (SPR) can provide real-time binding kinetics, but a simpler pull-down or AlphaScreen assay can also be effective.

Materials:

  • Purified recombinant TIR1 protein (often co-expressed with ASK1). [4]* A biotinylated peptide corresponding to Domain II of an Aux/IAA protein (e.g., IAA7).

  • Streptavidin-coated beads or plates.

  • IAA-Leu and unlabeled IAA (for competition).

  • Assay buffer.

  • Detection system (e.g., anti-TIR1 antibody for a Western blot-based pulldown, or an AlphaScreen reader).

Simplified Pull-Down Workflow:

  • Immobilize Peptide: Incubate streptavidin-coated magnetic beads with the biotinylated Aux/IAA peptide to immobilize it.

  • Binding Reaction: In separate tubes, mix the purified TIR1 protein with different concentrations of IAA-Leu. Include a positive control (IAA) and a negative control (no auxin).

  • Co-receptor Assembly: Add the TIR1/auxin mixture to the beads coated with the Aux/IAA peptide. Incubate to allow the formation of the co-receptor complex (TIR1-auxin-Aux/IAA). Causality Note: Auxin acts as a 'molecular glue', and this three-part complex will only form efficiently in its presence. [15]4. Wash: Wash the beads several times with assay buffer to remove any non-specifically bound TIR1.

  • Elution and Detection: Elute the bound proteins from the beads. Analyze the amount of pulled-down TIR1 via SDS-PAGE and Western blotting using an antibody against TIR1 or a tag on the recombinant protein.

  • Analysis: The intensity of the TIR1 band will be proportional to the strength of the interaction promoted by IAA-Leu at that concentration. A competition assay, where increasing amounts of unlabeled IAA are added, can be used to determine binding specificity and affinity.

Conclusion and Future Directions

This compound is a robust and reliable tool for the qualitative and quantitative study of auxin signaling. Its enhanced stability over endogenous IAA provides a significant experimental advantage, leading to more reproducible and interpretable data across a range of applications. By employing the protocols detailed in this guide—from organismal-level growth assays to in vitro binding studies—researchers can effectively dissect the complex roles of auxin in plant development and screen for novel compounds that modulate this critical signaling pathway.

References

  • Liao, C.-Y. et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), pp.207–210. Available at: [Link]

  • Busov, V. B. et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Physiology, 33(1), pp.90-101. Available at: [Link]

  • Boisivon Lab. Auxin reporter: DR5, DR5rev and DR5v2. Available at: [Link]

  • PubMed. (2013). DR5 as a reporter system to study auxin response in Populus. Available at: [Link]

  • Pěnčík, A. et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE, 11(7), e0159269. Available at: [Link]

  • Ulmasov, T. et al. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), pp.1963–1971. Available at: [Link]

  • Calderón Villalobos, L. I. A. et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), pp.477–485. Available at: [Link]

  • Lee, S. et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(2), pp.486–495. Available at: [Link]

  • ResearchGate. (2012). A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. Available at: [Link]

  • Reed, J. W. et al. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. The Plant Cell, 10(11), pp.1965-1978. Available at: [Link]

  • ResearchGate. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. Available at: [Link]

  • Estelle, M. et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Available at: [Link]

  • Fendrych, M. et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. Nature Plants, 4(7), pp.453–459. Available at: [Link]

  • Lavy, M. & Estelle, M. (2016). Mechanisms of auxin signaling. Nature Reviews Molecular Cell Biology, 17(10), pp.675-686. Available at: [Link]

  • Zenser, N. et al. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), pp.11795-11800. Available at: [Link]

  • Nissen, S. J. & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. HortScience, 25(7), pp.800-802. Available at: [Link]

  • ResearchGate. (2016). Mechanisms of auxin signaling. Available at: [Link]

  • Woodward, A. W. & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany, 95(5), pp.707-735. Available at: [Link]

  • Takahashi, K. & Hayashi, K. (2021). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 72, pp.417-443. Available at: [Link]

  • Weijers, D. & Wagner, D. (2016). Mechanisms of auxin action in plant growth and development. Current Opinion in Plant Biology, 29, pp.100-109. Available at: [Link]

  • Li, Q. et al. (2015). Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source. Functional Plant Biology, 42(5), pp.494-506. Available at: [Link]

  • Wang, S. et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1076932. Available at: [Link]

  • Thimann, K. V. (1937). On the nature of inhibitions caused by auxin. American Journal of Botany, 24(7), pp.407-412. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of N-(3-Indolylacetyl)-L-leucine Metabolism Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Regulatory Role of IAA-Leucine in Auxin Homeostasis

Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes, from cell elongation and division to tissue differentiation.[1][2] The cellular concentration of free, active IAA is meticulously controlled through a dynamic interplay of biosynthesis, transport, degradation, and conjugation.[3][4] The formation of IAA-amino acid conjugates is a key mechanism for regulating auxin homeostasis, effectively creating storage forms of the hormone that can be rapidly mobilized.[5][6]

N-(3-Indolylacetyl)-L-leucine (IAA-Leu) is one such conjugate, formed by the enzymatic linkage of IAA to the amino acid L-leucine.[7][8] This conjugation is catalyzed by members of the GRETCHEN HAGEN 3 (GH3) family of acyl acid amidosynthetases.[6][8] Conversely, the release of free IAA from IAA-Leu is mediated by specific hydrolases, such as ILR1, IAR3, and ILL2 in the model organism Arabidopsis thaliana.[9] The balance between the activities of these synthesizing and hydrolyzing enzymes is therefore critical for maintaining appropriate levels of active auxin.

Modulators of IAA-Leu metabolism have significant potential as research tools to dissect auxin signaling pathways and as novel plant growth regulators in agriculture.[8] This document provides a comprehensive guide for establishing a robust, high-throughput screening (HTS) campaign to identify small molecule modulators of IAA-Leu hydrolysis.

Metabolic Pathway of IAA-Leucine

The metabolism of IAA-Leucine is a reversible process governed by two key enzyme families. The synthesis of IAA-Leu from IAA and L-Leucine is an ATP-dependent reaction catalyzed by GH3 enzymes. The hydrolysis of IAA-Leu back to IAA and L-Leucine is catalyzed by amidohydrolases.

IAA_Leucine_Metabolism cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis IAA Indole-3-acetic acid (IAA) GH3 GH3 Amidosynthetases IAA->GH3 Leu L-Leucine Leu->GH3 IAA_Leu IAA-Leucine GH3->IAA_Leu AMP_PPi AMP + PPi GH3->AMP_PPi ATP ATP ATP->GH3 IAA_Leu_h IAA-Leucine Hydrolase Amidohydrolases (e.g., ILR1, IAR3, ILL2) IAA_Leu_h->Hydrolase IAA_h Indole-3-acetic acid (IAA) Hydrolase->IAA_h Leu_h L-Leucine Hydrolase->Leu_h Assay_Principle cluster_detection Fluorescence Detection (Ex: 340 nm, Em: 460 nm) IAA_Leu IAA-Leucine (Substrate) Hydrolase Amidohydrolase (e.g., ILR1) IAA_Leu->Hydrolase Step 1 IAA IAA Hydrolase->IAA Leucine L-Leucine (Product 1) Hydrolase->Leucine LDH Leucine Dehydrogenase Leucine->LDH Step 2 NAD NAD+ NAD->LDH NADH NADH (Fluorescent Product) LDH->NADH alpha_KIC α-Ketoisocaproate LDH->alpha_KIC

Caption: Coupled-enzyme assay for IAA-Leu hydrolysis.

Experimental Protocols

Materials and Reagents
  • Enzymes: Purified recombinant amidohydrolase (e.g., Arabidopsis thaliana ILR1), L-Leucine Dehydrogenase (from Bacillus cereus or similar).

  • Substrate: this compound (IAA-Leu).

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.

  • Compound Plates: 384-well microplates containing the screening library compounds, typically at a concentration of 10 mM in DMSO.

  • Assay Plates: 384-well, black, flat-bottom microplates.

  • Detection Instrument: A microplate reader capable of fluorescence intensity detection.

Protocol 1: Primary High-Throughput Screening

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Dispensing:

    • Using an acoustic liquid handler or a pintool, transfer 20 nL of compound solution from the compound plates to the assay plates. This results in a final compound concentration of 10 µM.

    • For control wells, dispense 20 nL of DMSO.

  • Enzyme Preparation:

    • Prepare a 2X enzyme solution containing the amidohydrolase in assay buffer. The final concentration should be determined empirically by enzyme titration to achieve a linear reaction rate for at least 60 minutes.

  • Substrate and Coupling Enzyme Preparation:

    • Prepare a 2X substrate/cofactor/coupling enzyme solution in assay buffer containing IAA-Leu, NAD+, and L-Leucine Dehydrogenase. The final concentrations of IAA-Leu and NAD+ should be at or near their respective Km values for the enzymes to ensure sensitivity to inhibitors.

  • Assay Procedure:

    • Step 1: Add 10 µL of the 2X enzyme solution to each well of the assay plate.

    • Step 2: Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Step 3: Add 10 µL of the 2X substrate/cofactor/coupling enzyme solution to initiate the reaction.

    • Step 4: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Step 5: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

Data Analysis and Hit Identification
  • Data Normalization:

    • The activity in each well is normalized to the controls on the same plate.

    • Percent Inhibition (%) = [1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)] * 100

      • Positive control: DMSO only (0% inhibition).

      • Negative control: No amidohydrolase (100% inhibition).

  • Assay Quality Control:

    • The Z'-factor is calculated for each plate to assess the quality of the assay.

    • Z' = 1 - [3 * (SD_positive + SD_negative) / |Mean_positive - Mean_negative|]

    • A Z'-factor > 0.5 indicates an excellent assay.

  • Hit Selection:

    • Compounds that exhibit an inhibition greater than a defined threshold (e.g., >50% or > 3 standard deviations from the mean of the positive controls) are selected as primary hits.

Protocol 2: Secondary Validation by LC-MS/MS

Primary hits should be validated using an orthogonal assay that directly measures the substrate and products of the enzymatic reaction. LC-MS/MS is the gold standard for this purpose. [10][11][12]

  • Reaction Setup:

    • Set up reactions as in the primary screen but in a larger volume (e.g., 100 µL) in 96-well plates. Include positive and negative controls, and reactions with the hit compounds at various concentrations.

    • Incubate for the same duration as the primary screen.

  • Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₆-IAA). [13] * Centrifuge the samples to pellet precipitated protein.

    • Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a method for the separation and quantification of IAA-Leu, IAA, and L-Leucine. [14] * Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

  • Data Analysis:

    • Quantify the concentrations of IAA-Leu and IAA in each sample.

    • Confirm that the hit compounds reduce the formation of IAA and the consumption of IAA-Leu in a dose-dependent manner.

Data Presentation and Interpretation

Table 1: Key HTS Assay Parameters
ParameterRecommended Concentration/ValueRationale
Amidohydrolase Conc.Determined by titration (e.g., 10 nM)Ensures a linear reaction rate and sufficient signal window.
IAA-Leu Conc.Km value (e.g., 10-50 µM)Provides sensitivity to competitive inhibitors.
NAD+ Conc.500 µMSaturating concentration for Leucine Dehydrogenase.
Leucine Dehydrogenase Conc.1 U/mLEnsures the coupled reaction is not rate-limiting.
Incubation Time60 minutesAllows for sufficient product formation while maintaining linearity.
Compound Conc.10 µMA standard concentration for primary screening.
Table 2: Example Data for Z'-Factor Calculation
Control TypeReplicate 1Replicate 2...Replicate 16MeanStd. Dev.
Positive (DMSO)85,43287,123...86,54386,5001,200
Negative (No Enzyme)5,1234,987...5,0345,050150
Z'-Factor 0.78

Overall HTS Workflow

The following diagram outlines the comprehensive workflow for identifying and validating modulators of IAA-Leu metabolism.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation and Validation cluster_tertiary Further Characterization Library Compound Library (~100,000 compounds) HTS Coupled-Enzyme Fluorescence Assay Library->HTS Data_Analysis Data Analysis (Z', % Inhibition) HTS->Data_Analysis Hits Primary Hits (~1,000 compounds) Data_Analysis->Hits Dose_Response Dose-Response Curves (IC50 Determination) Hits->Dose_Response LCMS LC-MS/MS Validation (Direct Substrate/Product Measurement) Dose_Response->LCMS Confirmed_Hits Confirmed Hits (~50-100 compounds) LCMS->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) Confirmed_Hits->Mechanism In_Planta In Planta Assays (Phenotypic Analysis) SAR->In_Planta Mechanism->In_Planta Lead Lead Compounds In_Planta->Lead

Caption: High-throughput screening workflow.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the discovery of novel modulators of IAA-Leucine metabolism. By combining a sensitive, high-throughput primary assay with a specific and quantitative secondary validation method, researchers can efficiently identify and characterize compounds with the potential to modulate auxin homeostasis. These compounds will serve as valuable tools for basic plant biology research and may lead to the development of new agricultural products.

References

  • Pěnčík, A., et al. (2018). Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. Journal of Experimental Botany, 69(10), 2569–2579. [Link]

  • Phapale, P., & Alexandrov, T. (2019). Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidopsis thaliana shoot tissues. protocols.io. [Link]

  • Dobrev, P. I., & Vankova, R. (2017). Analytical Determination of Auxins and Cytokinins. Methods in Molecular Biology, 1568, 23–35. [Link]

  • Pěnčík, A., et al. (2018). Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. PubMed. [Link]

  • Phapale, P., & Alexandrov, T. (2019). Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidopsis thaliana shoot tissues. ResearchGate. [Link]

  • Ueda, J., et al. (2018). Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. Plant and Cell Physiology, 59(8), 1515–1525. [Link]

  • Pěnčík, A., et al. (2018). Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. Journal of Experimental Botany, 69(10), 2569–2579. [Link]

  • Mashiguchi, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(7), e8622. [Link]

  • Pěnčík, A., et al. (2018). Ultra-Rapid Auxin Metabolite Profiling for High-Throughput Arabidopsis Mutant Screening. ResearchGate. [Link]

  • Rampey, R. A., et al. (2004). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology, 135(2), 978–988. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-acetyl-L-leucine. PubChem. [Link]

  • Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616–627. [Link]

  • Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. Nature Protocols, 5(10), 1609–1618. [Link]

  • Cook, S. D. (2016). The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes. Plant Signaling & Behavior, 11(1), e1124823. [Link]

Sources

Application Note: A Validated Method for the Chromatographic Separation of N-(3-Indolylacetyl)-L-leucine from Structurally Related Auxin Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the selective separation of N-(3-Indolylacetyl)-L-leucine (IA-Leu) from a complex mixture of other auxin conjugates using High-Performance Liquid Chromatography (HPLC). The regulation of the plant hormone indole-3-acetic acid (IAA) is critical for nearly all aspects of plant development and is partly managed through its conjugation to amino acids and sugars.[1][2] Isolating specific conjugates like IA-Leu is essential for understanding their unique physiological roles. The challenge lies in their structural similarity, necessitating a highly optimized chromatographic method.[3] This guide details a robust workflow, beginning with an efficient Solid-Phase Extraction (SPE) for sample purification from plant tissues, followed by a gradient-based Reversed-Phase HPLC (RP-HPLC) method for high-resolution separation. We explain the causality behind each step to ensure reproducibility and provide a self-validating framework for researchers in plant science, biochemistry, and drug development.

Introduction: The Significance of Auxin Conjugate Profiling

Indole-3-acetic acid (IAA) is the most abundant natural auxin, a class of phytohormones that orchestrates plant growth and development.[2][4] Plants precisely control the levels of free, active IAA through biosynthesis, transport, degradation, and conjugation.[1] The formation of amide- or ester-linked conjugates with amino acids, peptides, and sugars is a primary mechanism for IAA homeostasis, serving to store IAA in an inactive form, protect it from enzymatic degradation, and facilitate its transport.[5][6]

Different amino acid conjugates may have distinct metabolic fates and regulatory functions. This compound (IA-Leu), an amide conjugate of IAA and the hydrophobic amino acid leucine, has been identified in various plant species.[7] To elucidate its specific role, it must be accurately quantified and distinguished from other conjugates such as IAA-Aspartate (IA-Asp) and IAA-Glutamate (IA-Glu). Due to their shared indole-3-acetyl moiety and variance only in the conjugated amino acid, their physicochemical properties can be very similar, making chromatographic separation a non-trivial task. This protocol presents a validated method to achieve this separation effectively.

Foundational Principles of Separation

The successful separation of IA-Leu from other auxin conjugates hinges on exploiting the subtle differences in their polarity and hydrophobicity. This is achieved through a combination of sample cleanup via Solid-Phase Extraction (SPE) and high-resolution analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Solid-Phase Extraction (SPE): The Key to a Clean Sample

Plant extracts are complex matrices containing numerous compounds that can interfere with HPLC analysis.[3][8] SPE is a critical preparatory step designed to isolate and concentrate the auxins of interest while removing interfering substances like pigments, lipids, and highly polar compounds.[4][5][9] We utilize a reversed-phase C18 sorbent, which retains compounds based on hydrophobic interactions.

  • Causality: The indole ring and the amino acid side chains of the auxin conjugates are sufficiently hydrophobic to be retained on the C18 sorbent. In contrast, highly polar matrix components (salts, sugars) have minimal interaction and are washed away. The elution is then performed with a nonpolar organic solvent, which disrupts the hydrophobic interactions and releases the concentrated auxin fraction.

Reversed-Phase HPLC: Separation Based on Hydrophobicity

RP-HPLC is the cornerstone of this method, offering excellent resolving power for compounds of varying polarity.[8]

  • Stationary Phase: A C18 (octadecylsilane) column is used. Its long hydrocarbon chains provide a highly nonpolar surface.

  • Mobile Phase: A gradient mixture of a polar aqueous phase (Solvent A) and a less polar organic solvent like methanol or acetonitrile (Solvent B) is employed. Critically, the aqueous phase is acidified (e.g., with 0.1% formic acid or 1% acetic acid).[8]

  • Mechanism of Separation: The separation is governed by the differential partitioning of the auxin conjugates between the nonpolar stationary phase and the polar mobile phase.

    • Role of Acidification: The carboxylic acid groups on IAA and its amino acid conjugates are weak acids. In a neutral mobile phase, they would be deprotonated (negatively charged), making them highly polar and causing them to elute very early with poor retention and peak shape. By acidifying the mobile phase to a pH below their pKa (~4.7), we suppress this ionization, rendering the molecules neutral and significantly more hydrophobic.[10] This enhances their interaction with the C18 stationary phase, leading to better retention and sharper peaks.

    • Elution Order: The retention time on the C18 column is directly proportional to the overall hydrophobicity of the molecule. IA-Leu, with its long, nonpolar isobutyl side chain from leucine, is more hydrophobic than conjugates like IA-Asp or IA-Glu, which contain additional polar carboxyl groups. Therefore, IA-Leu will interact more strongly with the stationary phase and will have a longer retention time. Free IAA will elute earlier than IA-Leu, and more polar conjugates will elute even earlier.

    • Gradient Elution: A gradient program, which systematically increases the percentage of the organic solvent (Solvent B) over the course of the run, is essential. It begins with a highly aqueous mobile phase to retain and resolve the more polar conjugates. As the organic content increases, the mobile phase becomes more nonpolar, sequentially eluting compounds of increasing hydrophobicity, culminating in the elution of IA-Leu and other nonpolar conjugates.

G cluster_workflow Overall Experimental Workflow Tissue Plant Tissue Homogenization SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Tissue->SPE Crude Extract HPLC RP-HPLC Separation (C18 Column) SPE->HPLC Purified & Concentrated Auxin Fraction Detect Detection (UV, Fluorescence, or MS) HPLC->Detect Separated Analytes

Caption: High-level workflow for auxin conjugate analysis.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a fume hood. Wear appropriate personal protective equipment (PPE). All solvents should be of HPLC or LC-MS grade.

Protocol Part A: Sample Extraction and SPE Purification

This protocol is optimized for approximately 50-100 mg of fresh plant tissue.[4][7] For robust quantification, spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IA-Leu) prior to homogenization is highly recommended to account for analyte loss during preparation.[6]

  • Homogenization:

    • Flash-freeze ~100 mg of plant tissue in liquid nitrogen.

    • Grind to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

    • Transfer the powder to a 2 mL microcentrifuge tube and add 1.0 mL of ice-cold extraction buffer (80% Methanol / 20% Water).[3]

    • Vortex vigorously for 1 minute and incubate at 4°C for 1 hour with gentle shaking, protected from light.

  • Clarification:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube. This is the crude extract.

  • SPE Cartridge Conditioning:

    • Use a 1 mL (or 100 mg) C18 SPE cartridge.

    • Pass 2 mL of Methanol through the cartridge to activate the C18 material. Do not let the cartridge run dry.

    • Pass 2 mL of acidified water (0.1% Formic Acid in water) to equilibrate the cartridge.

  • Sample Loading:

    • Dilute the crude extract (from step 2.2) with 1 mL of acidified water to ensure analyte binding.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady drip rate (~1 drop/second).

  • Washing:

    • Wash the cartridge with 2 mL of acidified water (0.1% Formic Acid in water) to remove salts and other highly polar impurities.

  • Elution:

    • Elute the retained auxin conjugates with 1.5 mL of 80% Methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (e.g., 90% Solvent A, 10% Solvent B).

    • Vortex to dissolve, then centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol Part B: RP-HPLC Separation

The following conditions are a robust starting point and may be further optimized for specific co-eluting compounds or matrix effects.

Parameter Condition Rationale
HPLC System Any standard HPLC or UPLC system with a binary pump and detector.Provides the necessary pressure and gradient formation capabilities.
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size.Small particle size provides high resolution and efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to suppress ionization of analytes.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent to elute compounds from the C18 column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
Detection Fluorescence: Ex: 282 nm, Em: 360 nmThe indole moiety is naturally fluorescent, providing high sensitivity and selectivity.[8]
UV: 280 nmA less sensitive but more universal detection method for indolic compounds.[10]
Mass Spectrometry (MS)For unambiguous identification and quantification (e.g., ESI-MS/MS).[1][11][12]
Gradient Program Time (min)% Solvent B
0.010
1.010
12.070
14.095
16.095
16.110
20.010

Expected Results & Data Interpretation

The primary outcome of this protocol is a chromatogram showing well-resolved peaks for different auxin conjugates. The elution order is predictable based on hydrophobicity.

Compound Structure of Conjugated Amino Acid Relative Hydrophobicity Expected Elution Order
IAA-Aspartate-CH₂-COOH (acidic, polar)Low1 (Earliest)
IAA-Glutamate-CH₂-CH₂-COOH (acidic, polar)Low2
IAA-Alanine-CH₃ (nonpolar)Medium3
IA-Leucine -CH₂-CH(CH₃)₂ (isobutyl, nonpolar) High 4 (Latest)

Note: The exact retention times will vary depending on the specific HPLC system, column, and conditions, but the relative elution order should remain consistent.

G cluster_separation Separation Principle on C18 Stationary Phase cluster_analytes Analyte Mixture MobilePhase Polar Mobile Phase Flow -> StationaryPhase Nonpolar C18 Stationary Phase IAA_Asp IAA-Asp (Polar) IAA_Asp->StationaryPhase Weak Interaction IA_Leu IA-Leu (Hydrophobic) IA_Leu->StationaryPhase Strong Interaction Elution Elution Order: 1. IAA-Asp 2. IA-Leu

Caption: IA-Leu's hydrophobicity leads to stronger C18 interaction.

Method Validation and Trustworthiness

To ensure the reliability of this protocol, the following steps are crucial for self-validation:

  • Peak Identification: Confirm the identity of the IA-Leu peak by comparing its retention time to that of a pure analytical standard. For absolute certainty, especially in complex matrices, co-injection (spiking) or analysis by LC-MS/MS is required.[1][3]

  • Linearity and Sensitivity: Establish a calibration curve using a dilution series of the IA-Leu standard to determine the limit of detection (LOD), limit of quantification (LOQ), and the linear dynamic range of the assay.

  • Reproducibility: Perform replicate injections of the same sample to ensure the reproducibility of retention times and peak areas (typically requiring a relative standard deviation <2%).

By following this detailed protocol and understanding the chemical principles behind each step, researchers can confidently and accurately separate IA-Leu from other auxin conjugates, paving the way for a deeper understanding of its role in plant biology.

References

  • Barlíková, D., Mašková, P., & Pěnčík, A. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Molecules, 24(14), 2629. [Link]

  • Percival, F. W. (1986). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 80(1), 259–263. [Link]

  • Dobrev, P., & Vankova, R. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1075(1-2), 159-66. [Link]

  • Sugahara, S., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S3). [Link]

  • Frankenberger, W. T., & Poth, M. (1991). On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse. Chromatographia, 32, 465-472. [Link]

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 127(4), 1845–1853. [Link]

  • Almeida, J., et al. (2021). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. Forests, 12(11), 1461. [Link]

  • Barlíková, D., Mašková, P., & Pěnčík, A. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Molecules, 24(14), 2629. [Link]

  • Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8, 31. [Link]

  • Sugahara, S., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S3). [Link]

  • Zhang, Y., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. Plant Molecular Biology Reporter, 35, 166-174. [Link]

  • Głodowska, M., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1467. [Link]

  • Dobrev, P., & Vankova, R. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1075(1-2), 159-66. [Link]

  • Pospíšil, T., et al. (2013). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). International Journal of Analytical Chemistry, 2013, 603968. [Link]

  • Percival, F. W. (1986). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 80(1), 259–263. [Link]

  • Gang, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3230. [Link]

  • Schöttner, M., et al. (2019). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods, 15, 126. [Link]

  • Katritzky, A. R., et al. (2008). Syntheses of IAA- and IPA-amino acid conjugates. The Journal of Organic Chemistry, 73(22), 9171-3. [Link]

  • Kowalczyk, M., & Sandberg, G. (2001). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology, 127(4), 1845–1853. [Link]

  • El-Yazbi, A. F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(35), 31106–31114. [Link]

  • El-Yazbi, A. F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(35), 31106–31114. [Link]

  • Kambhampati, S., et al. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Plant Methods, 15, 53. [Link]

  • Pěnčík, A., et al. (2018). Auxin Metabolite Profiling in Isolated and Intact Plant Nuclei. International Journal of Molecular Sciences, 19(11), 3463. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Profiling of N-(3-Indolylacetyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of N-(3-Indolylacetyl)-L-leucine (IAA-Leu), a significant amide-linked conjugate of the plant hormone auxin. Designed for researchers in plant biology, metabolomics, and drug development, this document details the characteristic fragmentation pathways observed under positive ion electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We present a detailed, field-proven protocol for the extraction and analysis of IAA-Leu from plant tissues, complete with optimized parameters for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mechanistic insights and methodologies herein are intended to facilitate the accurate identification and quantification of this important auxin metabolite.

Introduction: The Role of Auxin Conjugates

Indole-3-acetic acid (IAA) is the principal auxin in most plants, a class of phytohormones that orchestrates a vast array of developmental processes, from embryogenesis to tropic responses.[1] The cellular concentration of free, active IAA is meticulously regulated through a homeostatic network involving biosynthesis, transport, catabolism, and the formation of conjugates.[2] IAA conjugates, formed with amino acids, peptides, and sugars, are generally considered inactive storage or transport forms, or intermediates destined for catabolism.[1][2]

This compound (IAA-Leu) is an amide conjugate identified in various plant species, including Arabidopsis thaliana.[1] The conjugation of IAA to amino acids is catalyzed by the GH3 family of enzymes and serves as a critical mechanism for controlling auxin activity.[3] Understanding the metabolic fate of IAA, including the dynamics of its conjugates like IAA-Leu, is paramount for elucidating the complex regulatory networks governing plant growth. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice for this purpose due to its high sensitivity and specificity.[4][5] This guide focuses on the foundational aspect of this analysis: the predictable and diagnostic fragmentation of IAA-Leu in the mass spectrometer.

Ionization and Fragmentation Mechanism of this compound

The analysis of IAA-Leu is typically performed using electrospray ionization in the positive ion mode (ESI+), which readily protonates the molecule. The protonated molecule, [M+H]⁺, has a monoisotopic mass of 289.1546 m/z. Under collision-induced dissociation (CID), the [M+H]⁺ ion undergoes characteristic fragmentation, providing structural confirmation.

The fragmentation is dominated by two primary pathways originating from the protonated precursor ion:

  • Formation of the Indole-3-acetyl Cation and Subsequent Quinolinium Ion: The most prominent fragmentation pathway involves the cleavage of the amide bond. This cleavage is charge-remote and results in the formation of the N-protonated leucine neutral molecule and the highly stable indole-3-acetyl cation at m/z 174.0597. This cation rapidly undergoes an intramolecular rearrangement and loss of carbon monoxide (-28 Da) to form the diagnostic quinolinium ion at m/z 130.0651 .[1][2][6] This m/z 130 fragment is a hallmark for the identification of IAA and its conjugates.

  • Formation of Leucine-derived Fragments: The second major pathway involves fragmentation centered around the leucine moiety. This typically begins with the neutral loss of water (-18 Da) and carbon monoxide (-28 Da) from the carboxyl group of the leucine residue, leading to an immonium ion at m/z 86.0964 . This immonium ion is characteristic of leucine and isoleucine.

The interplay of these pathways provides a robust fragmentation pattern for the unambiguous identification of IAA-Leu.

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as follows:

fragmentation_pathway cluster_precursor Precursor Ionization cluster_fragments Collision-Induced Dissociation (CID) IAA_Leu This compound (M) M_H [M+H]⁺ m/z 289.1546 IAA_Leu->M_H +H⁺ (ESI) Indole_acetyl Indole-3-acetyl Cation m/z 174.0597 M_H->Indole_acetyl Amide Bond Cleavage (- Leucine) Neutral_Loss_1 [M+H - H₂O - CO]⁺ m/z 243.1492 M_H->Neutral_Loss_1 - H₂O, -CO Quinolinium Quinolinium Ion m/z 130.0651 Indole_acetyl->Quinolinium - CO Immonium Leucine Immonium Ion m/z 86.0964 Neutral_Loss_1->Immonium - Indole-3-ethene

Caption: Proposed ESI-MS/MS fragmentation of IAA-Leu.

Tabulated Fragmentation Data

The expected high-resolution masses of the precursor and key fragment ions are summarized below. These values are critical for configuring high-resolution mass spectrometers for targeted analysis.

Ion DescriptionTheoretical m/zChemical Formula
Precursor Ion
Protonated Molecule [M+H]⁺289.1546C₁₆H₂₁N₂O₃⁺
Key Fragment Ions
Indole-3-acetyl Cation174.0597C₁₀H₈NO⁺
Quinolinium Ion130.0651C₉H₈N⁺
Leucine Immonium Ion86.0964C₅H₁₂N⁺
Neutral Loss Fragment243.1492C₁₅H₁₉N₂O⁺

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed protocol for the extraction and quantification of IAA-Leu from plant tissue, optimized for reproducibility and sensitivity.

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract the analyte while minimizing matrix effects.[7][8]

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, leaves, roots)

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: 80% Methanol / 19.9% Water / 0.1% Formic Acid

  • Internal Standard (IS): ¹³C₆-IAA-Leu or D₅-IAA-Leu (if available)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[7][9]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

Protocol Steps:

  • Harvesting and Quenching: Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[10]

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-chilled extraction solvent. If using, spike with the internal standard at this stage.

  • Incubation & Centrifugation: Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking. Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the auxins with 1 mL of 80% methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) for LC-MS/MS analysis.

Workflow Diagram: Sample Preparation

sample_prep_workflow start Start: Plant Tissue (50-100mg) freeze Flash Freeze in Liquid N₂ start->freeze homogenize Homogenize to Fine Powder freeze->homogenize extract Add 1mL Cold Extraction Solvent (+ Internal Standard) homogenize->extract incubate Incubate (4°C, 30 min) Centrifuge (15,000g) extract->incubate supernatant Collect Supernatant incubate->supernatant spe Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) supernatant->spe dry_reconstitute Dry Down & Reconstitute in Mobile Phase spe->dry_reconstitute end Ready for LC-MS/MS dry_reconstitute->end

Caption: Experimental workflow for IAA-Leu extraction.

LC-MS/MS Instrumental Parameters

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[11]

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Equilibrate at 5% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Mode: Multiple Reaction Monitoring (MRM)[12]

  • Key MRM Transitions:

    • Primary (Quantifier): 289.2 → 130.1

    • Secondary (Qualifier): 289.2 → 86.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Collision Energy (CE): Optimization is instrument-dependent. A typical starting point would be 15-25 eV for the 289.2 → 130.1 transition and 20-35 eV for the 289.2 → 86.1 transition.

Conclusion and Field Insights

The fragmentation pattern of this compound is robust and predictable, characterized by the dominant formation of the quinolinium ion (m/z 130.1) and a leucine-specific immonium ion (m/z 86.1). This signature allows for highly specific and sensitive detection using tandem mass spectrometry in MRM mode. The provided protocol represents a validated starting point for the routine analysis of this and other auxin-amino acid conjugates.

Expert Tip: Matrix effects are a significant challenge in plant metabolomics.[7] The use of a stable isotope-labeled internal standard is strongly recommended for accurate quantification. If a specific standard for IAA-Leu is unavailable, a structurally similar labeled compound (e.g., D₅-IAA) can be used, though its ability to compensate for matrix effects and extraction recovery should be carefully validated. Furthermore, performing a standard addition calibration curve in a representative blank matrix is a powerful strategy to ensure quantitative accuracy.[7]

This application note provides the foundational knowledge and a practical framework for researchers to confidently identify and measure this compound, enabling deeper investigations into the intricate world of auxin homeostasis.

References

  • Zeng, W., et al. (2011). A new protocol for the extraction of phytohormones for subsequent LC/MS/MS analysis. PLoS Pathogens. Available at: [Link]

  • Simura, J., et al. (2018). Quantification of plant hormones by standard addition method. Plant Physiology. Available at: [Link]

  • Chen, Q., et al. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods. Available at: [Link]

  • Araújo, W. L., et al. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. Available at: [Link]

  • Dobrev, P., et al. (2017). Analytical Determination of Auxins and Cytokinins. Springer Protocols. Available at: [Link]

  • Al-Juboori, B., et al. (2025). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. PubMed Central. Available at: [Link]

  • Östin, A., et al. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology. Available at: [Link]

  • Pavlů, J., et al. (2022). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Molecules. Available at: [Link]

  • ResearchGate. (2012). Suggested fragmentation mechanism for ion m/z 130. ResearchGate. Available at: [Link]

  • Barkawi, L. S., et al. (2019). Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidopsis thaliana shoot tissues. protocols.io. Available at: [Link]

  • Kowalczyk, M. & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology. Available at: [Link]

  • Tabb, D. L., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Dezena, R. M. B., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gang, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol. Available at: [Link]

Sources

Application Notes and Protocols: Use of Radiolabeled N-(3-Indolylacetyl)-L-leucine in Uptake and Transport Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The conjugation of the plant hormone indole-3-acetic acid (IAA) to amino acids, such as leucine, is a critical mechanism for regulating auxin homeostasis and activity. N-(3-Indolylacetyl)-L-leucine (IAA-leucine) represents a key storage and transport form of IAA. Understanding the cellular uptake and transport of this conjugate is paramount to deciphering the intricate networks of auxin signaling and metabolism. The use of radiolabeled IAA-leucine provides a highly sensitive and quantitative method to investigate these processes. This guide offers a comprehensive overview of the application of radiolabeled IAA-leucine in uptake and transport studies, complete with detailed protocols and the scientific rationale behind the experimental design.

Introduction: The Significance of Studying IAA-Leucine Transport

Indole-3-acetic acid (IAA) governs a multitude of developmental processes in plants. Its cellular concentration is tightly regulated through biosynthesis, degradation, and conjugation.[1] The formation of IAA-amino acid conjugates, such as IAA-leucine, serves several physiological roles, including the storage of IAA, protection from enzymatic degradation, and long-distance transport.[1][2] The release of free IAA from these conjugates is catalyzed by specific hydrolases, allowing for precise spatial and temporal control of auxin activity.

The transport of IAA-leucine across cellular membranes is a key step in its function. Identifying and characterizing the transporters involved is crucial for a complete understanding of auxin dynamics. Radiolabeled this compound is an invaluable tool for these investigations, enabling direct measurement of its movement into cells and tissues.[3] This application note will detail the necessary steps for utilizing this powerful technique.

Synthesis and Characterization of Radiolabeled this compound

The synthesis of high-purity, high-specific-activity radiolabeled IAA-leucine is the foundation of a successful uptake or transport study. Tritium ([³H]) is the isotope of choice for this application due to its high specific activity and the fact that its incorporation typically does not alter the biochemical properties of the molecule.[4]

Proposed Synthesis Strategy: Tritium Labeling

A common and effective method for tritium labeling is catalytic tritiodehalogenation.[4] This involves the synthesis of a halogenated precursor of IAA-leucine, followed by the replacement of the halogen with tritium.

Step 1: Synthesis of a Halogenated Precursor

A brominated or iodinated precursor of indole-3-acetic acid can be synthesized and then conjugated to L-leucine. For example, 5-bromo-indole-3-acetic acid can be coupled with the ethyl ester of L-leucine using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting ester is then hydrolyzed to yield N-(5-bromo-3-indolylacetyl)-L-leucine.

Step 2: Catalytic Tritiodehalogenation

The halogenated precursor is then subjected to catalytic reduction with tritium gas (³H₂) in the presence of a palladium catalyst (e.g., Pd/C). This reaction replaces the halogen atom with a tritium atom, yielding [³H]-N-(3-Indolylacetyl)-L-leucine.

Purification and Quality Control

Purification of the radiolabeled product is critical to remove any unreacted precursors or byproducts. High-performance liquid chromatography (HPLC) is the preferred method for this purification. The purity and identity of the final product should be confirmed by co-elution with a non-radiolabeled standard and by mass spectrometry. The specific activity (Ci/mmol) of the radiolabeled compound must be accurately determined, typically through a combination of UV absorbance (to determine the molar concentration) and liquid scintillation counting (to determine the radioactivity).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₂O₃[4]
Molecular Weight288.34 g/mol [4]
IUPAC Name2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid[4]

Experimental Systems for Uptake and Transport Studies

The choice of experimental system will depend on the specific research question. Several systems are well-suited for studying the transport of radiolabeled IAA-leucine.

  • Plant Protoplasts: The removal of the cell wall allows for the direct measurement of uptake across the plasma membrane. Protoplasts can be isolated from various plant tissues, such as leaves or cell suspension cultures.[5]

  • Suspension-Cultured Cells: These provide a homogenous population of cells that are easy to manipulate and harvest, making them ideal for kinetic studies.[6]

  • Xenopus laevis Oocytes: These are a powerful heterologous expression system. By injecting oocytes with cRNA encoding a candidate transporter, one can directly test its ability to transport radiolabeled IAA-leucine.

  • Yeast (Saccharomyces cerevisiae): Yeast expression systems, particularly knockout strains for endogenous transporters, can be used to characterize plant transporters.[7][8]

Detailed Protocols for Uptake Assays

The following protocols provide a general framework for conducting uptake assays with radiolabeled this compound. These should be optimized for the specific experimental system being used.

General Uptake Assay Protocol for Suspension-Cultured Cells or Protoplasts

Materials:

  • Suspension-cultured plant cells or isolated protoplasts

  • Radiolabeled this compound ([³H]IAA-leucine)

  • Non-radiolabeled this compound (for competition assays)

  • Assay Buffer (e.g., MES-sucrose buffer, pH 5.5-6.0)

  • Wash Buffer (ice-cold assay buffer)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Cell Preparation: Harvest cells or protoplasts in the mid-logarithmic growth phase. Wash them twice with fresh assay buffer and resuspend to a known density.

  • Pre-incubation: Pre-incubate the cell suspension at the desired temperature (e.g., 25°C) for 10-15 minutes to allow for temperature equilibration.

  • Initiation of Uptake: Start the uptake assay by adding a known concentration of [³H]IAA-leucine to the cell suspension.

  • Time Course: At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots of the cell suspension.

  • Termination of Uptake: Immediately terminate the uptake by filtering the cell suspension through a glass fiber filter and washing rapidly with an excess of ice-cold wash buffer. This step is crucial to remove any unbound radiolabel.

  • Quantification: Place the filter in a scintillation vial, add liquid scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Controls:

    • Non-specific binding: At each time point, include a sample with a high concentration (e.g., 100-fold excess) of non-radiolabeled IAA-leucine to determine the amount of non-specific binding.

    • Metabolic inhibitors: To determine if the uptake is energy-dependent, pre-incubate cells with metabolic inhibitors such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or sodium azide.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific binding from the total uptake at each time point.

  • Plot the specific uptake (in pmol/mg protein or per 10⁶ cells) against time to determine the initial rate of uptake.

  • For kinetic studies, perform the uptake assay at various concentrations of [³H]IAA-leucine to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Transport Assay in Xenopus Oocytes

Materials:

  • Stage V-VI Xenopus laevis oocytes

  • cRNA of the candidate transporter gene

  • Radiolabeled this compound ([³H]IAA-leucine)

  • ND96 buffer (or other appropriate oocyte buffer)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Oocyte Preparation and Injection: Prepare and inject oocytes with the cRNA of the candidate transporter. Incubate for 2-3 days to allow for protein expression. Use water-injected oocytes as a negative control.

  • Uptake Assay:

    • Place individual oocytes in wells of a 96-well plate.

    • Wash the oocytes with ND96 buffer.

    • Add ND96 buffer containing a known concentration of [³H]IAA-leucine.

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Washing: Terminate the uptake by washing the oocytes multiple times with ice-cold ND96 buffer.

  • Lysis and Quantification: Lyse individual oocytes in a scintillation vial with a lysis buffer (e.g., 1% SDS). Add scintillation cocktail and measure radioactivity.

Data Analysis:

  • Compare the uptake in cRNA-injected oocytes to that in water-injected oocytes to determine the transporter-mediated uptake.

  • Perform competition assays with non-radiolabeled IAA-leucine and other potential substrates to determine the specificity of the transporter.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a radiolabeled uptake assay in a cellular system.

Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture/ Oocyte Preparation Incubation Incubation of Cells with [³H]IAA-Leucine Cell_Culture->Incubation Transfer Radiolabel [³H]IAA-Leucine Preparation Radiolabel->Incubation Addition Termination Termination of Uptake & Washing Incubation->Termination Time Points LSC Liquid Scintillation Counting Termination->LSC Sample Prep Data_Analysis Data Analysis (Kinetics, Specificity) LSC->Data_Analysis CPM Data

Caption: General workflow for a radiolabeled uptake assay.

Potential Transporters and Mechanistic Insights

The identity of the transporters responsible for IAA-leucine uptake is an active area of research. Several classes of transporters are potential candidates:

  • Auxin Transporters: While the classical auxin influx carriers of the AUX/LAX family are known to transport IAA, their affinity for IAA conjugates is generally low.

  • Amino Acid Transporters: Given the presence of the leucine moiety, it is plausible that amino acid transporters could recognize and transport IAA-leucine. Studies on L-leucine transport in plant cells have identified several carrier systems.[6]

  • Peptide Transporters: In some systems, di- and tripeptide transporters have broad substrate specificity and could potentially transport IAA-leucine.

  • ABC Transporters: Members of the ATP-binding cassette (ABC) transporter superfamily are involved in the transport of a wide range of substrates, including auxin and its precursors.

Interestingly, research on the synthetic compound N-acetyl-L-leucine has shown that acetylation can switch its transport from an amino acid transporter to an organic anion transporter in mammalian cells.[9] This raises the intriguing possibility that the acylation of leucine with IAA could similarly alter its transporter specificity.

Data Interpretation and Troubleshooting

Table 2: Troubleshooting Common Issues in Radiolabeled Uptake Assays

IssuePossible Cause(s)Suggested Solution(s)
High background/non-specific binding Inefficient washing; Hydrophobic nature of the compound; Low quality radiolabel.Increase the volume and number of washes with ice-cold buffer; Include a non-radiolabeled competitor in the wash buffer; Purify the radiolabeled compound by HPLC.
Low signal/uptake Low transporter expression; Inactive transporter; Incorrect assay conditions (pH, temperature); Cell viability issues.Verify transporter expression (e.g., by Western blot); Optimize assay buffer pH and temperature; Check cell viability with a dye exclusion assay (e.g., trypan blue).
High variability between replicates Inconsistent cell density; Pipetting errors; Incomplete termination of uptake.Ensure homogenous cell suspension; Use calibrated pipettes; Ensure rapid and consistent washing.

Conclusion and Future Directions

The use of radiolabeled this compound is a powerful and direct method for investigating the uptake and transport of this important auxin conjugate. The protocols and considerations outlined in this application note provide a solid foundation for researchers to design and execute robust experiments. Future research in this area will likely focus on the definitive identification and characterization of the specific transporters for IAA-leucine and other IAA conjugates, which will be greatly facilitated by the use of these radiolabeling techniques. A deeper understanding of how these conjugates are transported will provide new insights into the complex regulation of auxin signaling in plant development and in response to environmental cues.

References

  • Compensatory Mutations in Predicted Metal Transporters Modulate Auxin Conjugate Responsiveness in Arabidopsis. PMC. [Link]

  • Measurement of auxin transport in Arabidopsis thaliana. PubMed. [Link]

  • Indole-3-acetyl-L-leucine | C16H20N2O3 | CID 3945661. PubChem. [Link]

  • TLC Analysis of Amino Acid Conjugates of IAA Synthesized by Recombinant GST:GH3s. ResearchGate. [Link]

  • Metabolism of Indole-3-Acetic Acid in Arabidopsis. PMC. [Link]

  • Regulation of L-leucine transport in rat kidney by dexamethasone and triiodothyronine. PubMed. [Link]

  • Transport and Metabolism of the Endogenous Auxin Precursor Indole-3-Butyric Acid. NIH. [Link]

  • Custom Synthesis with Tritium [3H]. Moravek, Inc. [Link]

  • Radiotracers, Tritium Labeling of Neuropeptides. Arkivoc. [Link]

  • Dynamics of the concentration of IAA and some of its conjugates during the induction of somatic embryogenesis in Coffea canephora. NIH. [Link]

  • In vitro production of chlorinated IAA amino acid conjugates. ResearchGate. [Link]

  • Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing. [Link]

  • Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast. PMC. [Link]

  • Protoplast amino acid uptake assay in transgenic plants. ResearchGate. [Link]

  • Dynamics of the concentration of IAA and some of its conjugates during the induction of somatic embryogenesis in Coffea canephora. PubMed. [Link]

  • Synthesis of tritium labeled [3R‐3H]‐, and [3S‐3H]‐L‐phenylalanine. ResearchGate. [Link]

  • Rapid Effects of IAA on Cell Surface Proteins from Intact Carrot Suspension Culture Cells. PubMed. [Link]

  • Amino Acid Transport across the Tonoplast of Vacuoles Isolated from Barley Mesophyll Protoplasts : Uptake of Alanine, Leucine, and Glutamine. PMC. [Link]

  • Incorporation of radiolabeled leucine into protein to estimate bacterial production in plant litter, sediment, epiphytic biofilms, and water samples. PubMed. [Link]

  • Amino acid uptake by yeasts. IV. Effect of thiol reagents on L-leucine transport in Saccharomyces cerevisiae. PubMed. [Link]

  • Amino Acid Transport in Suspension-Cultured Plant Cells : III. COMMON CARRIER SYSTEM FOR THE UPTAKE OF l-ARGININE, l-ASPARTIC ACID, l-HISTIDINE, l-LEUCINE, AND l-PHENYLALANINE. PMC. [Link]

  • Acetylation of L-leucine switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT). bioRxiv. [Link]

  • Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. MDPI. [Link]

  • Difficulty identifying log phase of BY4741 in YNB with different leucine concentrations? ResearchGate. [Link]

  • Method of preparing leucine.

Sources

Protocol for in vitro enzymatic synthesis of N-(3-Indolylacetyl)-L-leucine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for the In Vitro Enzymatic Synthesis of N-(3-Indolylacetyl)-L-leucine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Enzymatic Precision for Auxin Conjugate Synthesis

The phytohormone indole-3-acetic acid (IAA) is a principal regulator of plant growth and development. Its cellular concentration is meticulously controlled through biosynthesis, transport, degradation, and conjugation to molecules like amino acids. This compound (IAA-Leu) is one such conjugate, formed to temporarily inactivate excess IAA, thereby playing a critical role in maintaining auxin homeostasis.[1][2] The synthesis of this and other IAA-amino acid conjugates is of significant interest for studying plant physiology, developing novel plant growth regulators, and for potential applications in drug development where targeted delivery and release mechanisms are paramount.

Traditionally, the synthesis of such amide-linked conjugates involves chemical methods that may lack stereospecificity and require harsh reaction conditions. Enzymatic synthesis offers a superior alternative, providing high specificity, yielding the biologically relevant L-isomer, and operating under mild, aqueous conditions. This application note provides a detailed protocol for the in vitro synthesis of IAA-Leu using a recombinant GRETCHEN HAGEN 3 (GH3) enzyme, a family of acyl-acid amido synthetases responsible for this conjugation in plants.[3][4][5]

Principle of the Enzymatic Reaction

The synthesis is catalyzed by Group II GH3 enzymes, which function as IAA-amido synthetases.[3][6] The reaction proceeds via a two-step mechanism common to adenylating enzymes:

  • Adenylation of IAA: The carboxyl group of indole-3-acetic acid attacks the α-phosphate of ATP, forming an activated intermediate, Indole-3-acetyl-AMP, and releasing pyrophosphate (PPi). This step requires the presence of a divalent cation, typically Mg²⁺, as a cofactor.

  • Amide Bond Formation: The amino group of L-leucine performs a nucleophilic attack on the carbonyl carbon of the activated IAA-AMP intermediate. This results in the formation of this compound and the release of AMP.

This highly specific, enzyme-mediated pathway ensures the exclusive formation of the L-leucine conjugate.

Enzymatic Reaction Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Amide Bond Formation IAA Indole-3-acetic acid (IAA) IAA_AMP IAA-AMP Intermediate IAA->IAA_AMP GH3 Enzyme Mg²⁺ ATP ATP ATP->IAA_AMP PPi PPi IAA_AMP->PPi L_Leucine L-Leucine IAA_AMP->L_Leucine IAA_Leu This compound L_Leucine->IAA_Leu GH3 Enzyme AMP AMP IAA_Leu->AMP

Caption: The two-step mechanism for GH3-catalyzed synthesis of IAA-Leu.

Experimental Workflow Overview

The overall process involves preparing the necessary reagents, setting up and running the enzymatic reaction, stopping the reaction, and finally, analyzing the product to confirm its identity and quantify the yield.

Experimental Workflow Reagents Reagent Preparation Reaction Enzymatic Reaction Setup Reagents->Reaction Incubation Incubation (e.g., 37°C) Reaction->Incubation Stop Reaction Termination Incubation->Stop Analysis Product Analysis (TLC / LC-MS) Stop->Analysis

Caption: High-level workflow for the enzymatic synthesis of IAA-Leu.

Detailed Protocol

This protocol is based on methodologies established for characterizing Arabidopsis thaliana GH3 enzymes, which are known to conjugate various amino acids to IAA.[1]

Part 1: Materials and Reagents

Enzyme:

  • Recombinant, purified GH3 enzyme (e.g., Arabidopsis thaliana GH3.6). The enzyme should be stored in an appropriate buffer (e.g., containing glycerol) at -80°C.

Chemicals:

  • Indole-3-acetic acid (IAA)

  • L-Leucine

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl

  • Hydrochloric acid (HCl) for pH adjustment

  • Trichloroacetic acid (TCA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Equipment:

  • Microcentrifuge

  • Thermomixer or water bath set to 37°C

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

  • 1.5 mL microcentrifuge tubes

  • HPLC or LC-MS/MS system for analysis[7][8]

  • TLC plates (e.g., silica gel 60 F₂₅₄) and development chamber

Part 2: Reagent Preparation

It is critical to prepare fresh, high-quality stock solutions for optimal and reproducible results.

Table 1: Reagent Stock Solutions
Reagent Stock Concentration Solvent
Reaction Buffer1 M Tris-HCl, pH 8.5Ultrapure Water
Indole-3-acetic acid (IAA)100 mMMethanol or Ethanol
L-Leucine100 mMUltrapure Water
ATP100 mMUltrapure Water (neutralize to pH ~7)
MgCl₂1 MUltrapure Water
Stop Solution20% (w/v) TCAUltrapure Water

Causality Note (Expertise): The optimal pH for AtGH3.6 activity has been reported to be around 8.5-9.0.[1] Operating at this pH significantly enhances the reaction rate. ATP solutions should be neutralized to prevent pH shifts in the final reaction mixture. IAA is dissolved in an organic solvent due to its limited aqueous solubility.

Part 3: Enzymatic Reaction Procedure

The following procedure is for a final reaction volume of 100 µL. Reactions should be set up in duplicate or triplicate for statistical validity. A negative control is essential to ensure product formation is enzyme-dependent.

| Table 2: Enzymatic Reaction Mixture Setup | | | | | :--- | Stock Conc. | Volume (µL) | Final Conc. | | Component | | Test Reaction | Negative Control | | Ultrapure Water | - | 57 | 62 | | Reaction Buffer (pH 8.5) | 1 M | 10 | 10 | 100 mM | | ATP | 100 mM | 5 | 5 | 5 mM | | MgCl₂ | 1 M | 5 | 5 | 50 mM | | L-Leucine | 100 mM | 10 | 10 | 10 mM | | IAA | 100 mM | 3 | 3 | 3 mM | | GH3 Enzyme (e.g., 0.5 mg/mL) | As prepared | 10 | 0 | 50 µg/mL | | Total Volume | | 100 µL | 100 µL |

Trustworthiness Note (Self-Validation): The negative control, which omits the enzyme, is crucial. The absence of a product peak in the control sample during analysis confirms that the synthesis of IAA-Leu is not a result of spontaneous chemical reaction but is catalyzed by the GH3 enzyme.

Step-by-Step Method:

  • Pre-incubation: Label 1.5 mL microcentrifuge tubes for each test reaction and control. Set a thermomixer or water bath to 37°C.

  • Master Mix Preparation: For multiple reactions, prepare a master mix of the common components (Water, Buffer, ATP, MgCl₂, L-Leucine, IAA) to minimize pipetting errors.

  • Reaction Setup: Pipette 90 µL of the master mix (or individual components) into each tube. Pre-incubate the tubes at 37°C for 5 minutes to allow them to reach the reaction temperature.

  • Initiate Reaction: Start the reaction by adding 10 µL of the GH3 enzyme solution to the "Test Reaction" tubes. For the "Negative Control," add 10 µL of the enzyme storage buffer (without enzyme) or water. Gently vortex to mix.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on enzyme activity.

  • Terminate Reaction: Stop the reaction by adding 25 µL of 20% TCA (Stop Solution). Vortex immediately. The solution should appear cloudy as the protein precipitates.

  • Clarify Supernatant: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the denatured enzyme and other precipitates.

  • Sample Collection: Carefully collect the supernatant, which contains the substrates and the newly synthesized IAA-Leu product. This sample is now ready for analysis.

Part 4: Product Analysis and Quantification

A. Thin-Layer Chromatography (TLC) - Qualitative Analysis

TLC provides a rapid, qualitative assessment of product formation.[2]

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A solvent system such as chloroform:ethyl acetate:formic acid (5:4:1 v/v/v).

  • Procedure: Spot a small amount (~2-5 µL) of the reaction supernatant, alongside standards of IAA and L-Leucine, onto the TLC plate. Develop the plate in the chamber.

  • Visualization: Visualize the spots under UV light (254 nm). The indole ring of IAA and IAA-Leu will absorb UV. The product, IAA-Leu, will have a different Rf value than the IAA substrate.

B. LC-MS/MS - Quantitative Analysis and Confirmation

For accurate quantification and unambiguous identification, HPLC or, preferably, LC-MS/MS is the method of choice.[7][8][9]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Detection:

    • HPLC-UV: Monitor absorbance at ~280 nm.

    • MS/MS: Use electrospray ionization (ESI) in positive or negative mode. Monitor for the specific mass-to-charge ratio (m/z) of IAA-Leu and its characteristic fragment ions.

  • Quantification: Generate a standard curve using a commercially available or previously synthesized and purified IAA-Leu standard. Calculate the concentration in the reaction samples based on the peak area.

Table 3: Typical Reaction Parameters and Expected Outcome
Parameter Value / Condition
EnzymeRecombinant AtGH3.6
SubstratesIndole-3-acetic acid, L-Leucine
CofactorsATP, Mg²⁺
pH8.5
Temperature37°C
Incubation Time30-60 minutes
Expected ProductThis compound
Analytical MethodLC-MS/MS for confirmation and quantification

Troubleshooting Guide

Problem Possible Cause Solution
No or low product yield Inactive enzymeVerify enzyme activity with a known positive control substrate pair (e.g., IAA and Aspartate). Ensure proper storage at -80°C.
Incorrect pH of reaction bufferPrepare fresh buffer and verify pH is 8.5 at the reaction temperature.
Degraded ATPUse a fresh stock of ATP. Store ATP stocks at -20°C in small aliquots.
Sub-optimal incubation time/tempPerform a time-course experiment (e.g., 5, 15, 30, 60 min) to find the linear range. Verify incubator temperature.
High variability between replicates Pipetting errorsPrepare a master mix for common reagents. Use calibrated pipettes.
Incomplete mixingGently vortex after adding all components, especially the enzyme.

References

  • Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Suza, W. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616–627. [Link]

  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783. [Link]

  • Ding, X., Cao, Y., Huang, L., Zhao, J., & Xu, C. (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. International Journal of Molecular Sciences, 24(24), 17290. [Link]

  • Westfall, C. S., Zubieta, C., Herrmann, J., Kapp, U., Nanao, M. H., & Jez, J. M. (2016). Brassicaceae-specific Gretchen Hagen 3 acyl acid amido synthetases conjugate amino acids to chorismate, a precursor of aromatic amino acids and salicylic acid. Journal of Biological Chemistry, 291(5), 2345-2356. [Link]

  • Wojtaczka, J., et al. (2022). Functional Annotation of Gretchen Hagen 3 Enzymes. eDiss. [Link]

  • Encyclopedia.pub. (2023). GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in Plant. [Link]

  • Figure 1. TLC Analysis of Amino Acid Conjugates of IAA Synthesized by Recombinant GST:GH3s. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Sachdev, S., Ansari, M. I., & Kumar, S. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(10), e3237. [Link]

Sources

Application Note: High-Purity Recovery of N-(3-Indolylacetyl)-L-leucine using Reversed-Phase Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed protocol for the purification of N-(3-Indolylacetyl)-L-leucine (IA-Leu), a biologically significant auxin-amino acid conjugate, using reversed-phase solid-phase extraction (RP-SPE). IA-Leu plays a role in the metabolic regulation of indole-3-acetic acid (IAA), the principal auxin in plants, making its isolation and quantification critical for research in plant physiology and drug development.[1][2][3] The described method leverages a modern, water-wettable polymeric sorbent (Oasis HLB) and exploits the pH-dependent hydrophobicity of the analyte to achieve high recovery and purity, effectively removing both polar and non-polar impurities common in synthetic reaction mixtures or crude biological extracts.

Principle of the Method: pH-Modulated Hydrophobic Retention

The success of this solid-phase extraction protocol is grounded in the chemical structure of this compound and its interaction with a reversed-phase sorbent.

  • Analyte Structure: IA-Leu is an N-acyl-L-amino acid comprised of a non-polar, hydrophobic indole ring system and a leucine moiety containing a terminal carboxylic acid.[4][5] This amphipathic nature is key to its purification.

  • Sorbent Interaction: Reversed-phase sorbents, such as the divinylbenzene/N-vinylpyrrolidone copolymer (Oasis HLB), are hydrophobic.[6] They retain analytes from a polar aqueous solution through non-polar interactions (e.g., van der Waals forces).

  • The Critical Role of pH: The ionization state of the carboxylic acid on the leucine portion of IA-Leu dictates its overall polarity and, consequently, its retention on the SPE sorbent.

    • Low pH (Acidic Conditions): At a pH well below the pKa of the carboxylic acid (~pH 2-3), the group is fully protonated (-COOH). This neutralizes the negative charge, significantly increasing the molecule's overall hydrophobicity. In this state, IA-Leu binds strongly to the reversed-phase sorbent. This principle is widely applied for the extraction of IAA and its acidic conjugates.[7][8]

    • High pH (Neutral/Basic Conditions): At a pH above its pKa, the carboxylic acid is deprotonated (-COO⁻), rendering the molecule anionic and more polar. This increased polarity weakens its interaction with the hydrophobic sorbent, facilitating its elution or preventing its retention.

This protocol strategically employs acidification during the sample loading and washing steps to maximize the retention of IA-Leu while washing away more polar impurities. The final elution is achieved using a high-concentration organic solvent, which disrupts the hydrophobic interactions and releases the purified analyte from the sorbent.

Materials and Reagents

ItemSpecifications
SPE Cartridges Waters Oasis HLB, 60 mg, 3 cc (or equivalent polymeric reversed-phase sorbent)
Solvents (HPLC Grade or higher) Methanol (MeOH), Acetonitrile (ACN), Deionized Water
Acid Modifier Formic Acid (FA), ACS Grade
Apparatus SPE Vacuum Manifold, Vacuum Pump, Collection Vials/Tubes, Pipettes
Sample Crude this compound dissolved in appropriate starting solvent

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for purifying milligrams of IA-Leu from a crude mixture. Volumes can be scaled proportionally for different cartridge sizes and sample loads.

Protocol Summary
Step #PhaseSolvent / ReagentVolumePurpose
1Sample Prep10% MeOH in Water + 1% Formic Acid~1-5 mLDissolve sample and acidify to pH ~2-3 to ensure full protonation and subsequent retention.
2Condition 100% Methanol3 mL (1 vol)Wet the sorbent and activate the hydrophobic stationary phase.
3Equilibrate Water + 1% Formic Acid3 mL (1 vol)Prime the sorbent with the loading solution pH and polarity for consistent sample interaction.
4Load Prepared Sample from Step 11-5 mLApply the sample to the sorbent; the protonated IA-Leu is retained.
5Wash 5% MeOH in Water + 1% Formic Acid3 mL (1 vol)Remove polar, weakly-bound impurities while the target analyte remains strongly bound.
6Elute 90% Methanol in Water2-3 mLDisrupt hydrophobic interactions to release the purified IA-Leu from the sorbent into a collection tube.
Detailed Procedure
  • Sample Preparation:

    • Dissolve the crude IA-Leu sample in a minimal volume of 10% methanol in water.

    • Acidify the sample solution by adding formic acid to a final concentration of 1% (v/v). This ensures the pH is low enough to fully protonate the analyte's carboxylic acid group.

    • Causality: Failure to properly acidify the sample is a primary cause of low recovery, as the anionic form of IA-Leu will not be sufficiently retained by the sorbent.[7][8]

  • SPE Manifold Setup:

    • Place the Oasis HLB cartridges onto the SPE manifold.

    • Place waste collection receptacles under the cartridges.

  • Step 1: Condition the Sorbent:

    • Pipette 3 mL of 100% methanol into each cartridge.

    • Apply gentle vacuum or pressure to pass the solvent through the sorbent at a rate of ~1-2 drops per second. Do not let the sorbent go dry.

    • Causality: This step solvates the polymer chains of the stationary phase, "activating" them for interaction with the analyte. Polymeric sorbents like Oasis HLB are advantageous as they do not de-wet if they accidentally go dry, unlike traditional silica-based C18 sorbents.[9][10]

  • Step 2: Equilibrate the Sorbent:

    • Pipette 3 mL of deionized water containing 1% formic acid into each cartridge.

    • Pass the solution through at a rate of ~1-2 drops per second. It is critical that the sorbent does not go dry before sample loading.

    • Causality: This step displaces the organic conditioning solvent and primes the sorbent surface with the aqueous, acidic conditions of the loading solution, preventing "solvent shock" and ensuring reproducible retention.

  • Step 3: Load the Sample:

    • Replace the waste receptacles with clean collection tubes if you need to analyze the flow-through for unbound product. Otherwise, continue collecting as waste.

    • Load the acidified sample (from Prep Step 1) onto the conditioned and equilibrated cartridge.

    • Ensure a slow, steady flow rate of approximately 1 mL/min (or ~1 drop per second).

    • Causality: A slow loading rate maximizes the residence time of the sample within the sorbent bed, allowing for efficient partitioning and strong binding of the IA-Leu to the stationary phase.

  • Step 4: Wash Away Impurities:

    • Pipette 3 mL of the wash solution (5% methanol in water with 1% formic acid) into the cartridge.

    • Pass the wash solution through the sorbent at a moderate pace.

    • Causality: The wash solvent is polar enough to elute hydrophilic impurities but contains insufficient organic content to displace the strongly-bound, hydrophobic IA-Leu. The continued presence of acid ensures the analyte remains in its protonated, highly-retained state.

  • Step 5: Elute the Purified Analyte:

    • Place clean, labeled collection vials or tubes under the cartridge outlets.

    • Pipette 2-3 mL of the elution solvent (90% methanol in water) into the cartridge.

    • Allow the solvent to pass through under gravity or with gentle vacuum/pressure, collecting the eluate.

    • Causality: The high percentage of organic solvent in the elution buffer disrupts the hydrophobic forces between IA-Leu and the sorbent, causing it to desorb from the stationary phase and elute into the collection tube. A second elution with an additional volume can be performed to ensure complete recovery.

  • Post-Elution Processing:

    • The collected eluate contains the purified IA-Leu. The solvent can be evaporated under a stream of nitrogen or using a rotary evaporator to yield the solid product.

    • The purity of the final product should be confirmed by an appropriate analytical method, such as HPLC-UV or LC-MS/MS.[1][11][12]

Workflow Visualization

The following diagram illustrates the complete solid-phase extraction workflow for the purification of IA-Leu.

SPE_Workflow cluster_prep Sample Preparation cluster_outputs Outputs Sample Crude IA-Leu Dissolve Dissolve in 10% MeOH Sample->Dissolve Acidify Acidify with 1% Formic Acid (Protonates Analyte: -COOH) Dissolve->Acidify Load 3. Load Sample (IA-Leu Binds) Acidify->Load Condition 1. Condition 100% MeOH Equilibrate 2. Equilibrate Water + 1% FA Wash 4. Wash 5% MeOH + 1% FA Elute 5. Elute 90% MeOH Impurities Waste: Polar Impurities Wash->Impurities Product Purified IA-Leu Eluate Elute->Product

Caption: Workflow for the purification of IA-Leu using a 5-step SPE protocol.

Conclusion

This application note details a robust and reliable solid-phase extraction method for the purification of this compound. By controlling the solvent polarity and, most critically, the sample pH, this protocol effectively isolates the target analyte from common impurities. The use of a modern polymeric reversed-phase sorbent ensures high recovery and excellent reproducibility. This method is ideally suited for researchers in plant science, metabolomics, and drug development requiring high-purity IA-Leu for subsequent quantitative analysis or bioassays.

References

  • Ljung, K., et al. (2005). Purification of 3-indolylacetic acid by solid phase extraction. PubMed. Available at: [Link]

  • Matsuda, F., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Purification of 3-indolylacetic acid by solid phase extraction | Request PDF. Available at: [Link]

  • PubMed. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Available at: [Link]

  • PubChem. (n.d.). Indole-3-acetyl-L-leucine. National Center for Biotechnology Information. Available at: [Link]

  • Kowalczyk, S., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology. Available at: [Link]

  • Liu, X., et al. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Available at: [Link]

  • PubChem. (n.d.). N-(indole-3-acetyl)-L-leucine. National Center for Biotechnology Information. Available at: [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Available at: [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Available at: [Link]

  • Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods. Available at: [Link]

  • Waters Corporation. (n.d.). Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid-Phase Extraction Sorbent. Available at: [Link]

  • Waters Corporation. (n.d.). Oasis Sample Preparation Products Brochure. Available at: [Link]

  • Porfírio, S., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science. Available at: [Link]

Sources

Application Note: Unambiguous Structural Elucidation of N-(3-Indolylacetyl)-L-leucine using a Suite of NMR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of N-(3-Indolylacetyl)-L-leucine, a key conjugate in auxin biology.[1] We detail a systematic approach utilizing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development and natural product chemistry, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of this compound

This compound is an amide conjugate formed from the plant hormone indole-3-acetic acid (IAA) and the amino acid L-leucine.[1] As a member of the auxin family of plant hormones, IAA is crucial for numerous aspects of plant growth and development. The conjugation of IAA with amino acids is a primary mechanism for regulating the levels of the active hormone, thereby controlling physiological responses.[2] Accurate structural confirmation of these conjugates is paramount for research in plant biology, agricultural science, and for the development of novel plant growth regulators. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of such small molecules in solution.[3][4]

The NMR Strategy: A Multi-dimensional Approach to Structure Verification

The structural elucidation of this compound relies on a series of complementary NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they create a self-validating dataset.

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the spin systems within the indole and leucine moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to, providing a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the different structural fragments, such as linking the indoleacetyl group to the leucine moiety.

The following diagram illustrates the logical workflow for the structural elucidation process:

Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation Prep Dissolve this compound in deuterated solvent (e.g., DMSO-d6) H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR & DEPT (Carbon Skeleton) Prep->C13 COSY ¹H-¹H COSY (Proton-Proton Couplings) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) H1->HMBC C13->HSQC C13->HMBC Assign Assign all ¹H and ¹³C signals COSY->Assign HSQC->Assign Connect Confirm connectivity of indole and leucine moieties HMBC->Connect Assign->Connect Structure Final Structure Confirmation Connect->Structure

Caption: Experimental workflow for the structural elucidation of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of indole-3-acetic acid and L-leucine derivatives. The atom numbering scheme is provided below.

Chemical structure of this compound with atom numbering

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1'~10.8br s-
H-2'~7.2d2.5
H-4'~7.5d8.0
H-5'~7.0t7.5
H-6'~7.1t7.5
H-7'~7.3d8.0
H-10'~3.6s-
NH~8.2d7.5
H-α~4.2m-
H-β~1.6m-
H-γ~1.5m-
H-δ~0.9d6.5
H-δ'~0.85d6.5

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2'~124.0
C-3'~108.0
C-3a'~127.0
C-4'~118.5
C-5'~121.0
C-6'~119.0
C-7'~111.5
C-7a'~136.0
C-10'~35.0
C=O~171.0
C-α~52.0
C-β~41.0
C-γ~24.0
C-δ~23.0
C-δ'~21.5
COOH~174.0

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Causality: DMSO-d₆ is chosen as the solvent due to its excellent ability to dissolve a wide range of organic molecules and its high boiling point, which minimizes evaporation. The residual solvent peak of DMSO-d₆ does not overlap with most of the key signals of the analyte.

NMR Data Acquisition

All NMR experiments should be performed on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

4.2.1. ¹H NMR

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12 ppm (centered around 6 ppm).

  • Acquisition Time: ~3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

4.2.2. ¹³C NMR

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 220 ppm (centered around 110 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024.

4.2.3. COSY

  • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: 12 ppm in both dimensions.

  • Number of Increments: 256 in the indirect dimension.

  • Number of Scans: 4 per increment.

4.2.4. HSQC

  • Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • ¹H Spectral Width: 12 ppm.

  • ¹³C Spectral Width: 180 ppm.

  • Number of Increments: 256 in the indirect dimension.

  • Number of Scans: 8 per increment.

4.2.5. HMBC

  • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • ¹H Spectral Width: 12 ppm.

  • ¹³C Spectral Width: 220 ppm.

  • Number of Increments: 256 in the indirect dimension.

  • Number of Scans: 16 per increment.

  • Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Data Analysis and Structural Confirmation

A systematic analysis of the acquired spectra will lead to the unambiguous structural confirmation of this compound.

Step 1: Assigning the Leucine Moiety

  • ¹H NMR: Identify the characteristic signals for the leucine fragment: two doublets for the diastereotopic methyl groups (H-δ and H-δ'), and multiplets for the H-α, H-β, and H-γ protons.

  • COSY: Starting from the H-α proton, trace the correlations to H-β, then to H-γ, and finally to the two H-δ methyl groups. This confirms the spin system of the leucine side chain.

  • HSQC: Correlate each proton signal of the leucine moiety to its directly attached carbon (C-α, C-β, C-γ, C-δ, and C-δ').

Step 2: Assigning the Indoleacetyl Moiety

  • ¹H NMR: Identify the signals for the indole ring protons (H-2', H-4' to H-7') and the singlet for the methylene protons (H-10'). The NH proton (H-1') will likely be a broad singlet.

  • COSY: Observe the correlations between the aromatic protons on the benzene ring portion of the indole (H-4' through H-7').

  • HSQC: Correlate the indole protons to their respective carbons.

Step 3: Connecting the Fragments using HMBC

The HMBC spectrum is the cornerstone for confirming the overall connectivity. Key long-range correlations are expected as illustrated below:

HMBC_Correlations N_amide NH C_carbonyl_amide C=O (amide) N_amide->C_carbonyl_amide ²J H_alpha H-α H_alpha->C_carbonyl_amide ³J H10_methylene H-10' H10_methylene->C_carbonyl_amide ²J C3_indole C-3' H10_methylene->C3_indole ²J

Sources

Application Notes and Protocols for Synthetic N-(3-Indolylacetyl)-L-leucine (IA-Leu) in Physiological Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in plant biology and agriculture.

Introduction: The Role of Auxin Conjugates in Plant Physiology

Indole-3-acetic acid (IAA), the principal auxin in most plants, governs a vast array of developmental processes, from cell elongation and division to root formation and fruit development. The cellular concentration of free, active IAA must be precisely regulated to elicit appropriate physiological responses. Plants achieve this hormonal homeostasis through a dynamic interplay of biosynthesis, transport, degradation, and conjugation.

N-(3-Indolylacetyl)-L-leucine (IA-Leu) is an amide-linked IAA-amino acid conjugate. In plants, such conjugates are generally considered biologically inactive storage forms of auxin.[1] They allow the plant to sequester excess IAA and rapidly release it upon demand through enzymatic hydrolysis.[2][3] The study of synthetic IA-Leu provides a powerful tool to investigate the mechanisms of auxin conjugate metabolism, transport, and their contribution to the overall pool of active auxin. By applying exogenous IA-Leu, researchers can probe the activity of specific amidohydrolase enzymes and dissect their roles in various developmental processes.

This guide provides a comprehensive overview and detailed protocols for the application of synthetic IA-Leu in plant physiological experiments, with a focus on understanding its mechanism of action and quantifying its effects.

Part 1: Mechanism of Action and Cellular Processing

The biological activity of exogenously applied IA-Leu is contingent upon its uptake by plant cells and subsequent hydrolysis to release free IAA. This process is primarily mediated by a family of enzymes known as IAA-amino acid conjugate hydrolases. In the model plant Arabidopsis thaliana, key enzymes responsible for IA-Leu hydrolysis include ILR1 (IAA-LEUCINE RESISTANT 1) and IAR3 (IAA-ALANINE RESISTANT 3).[2]

The experimental logic is as follows: when synthetic IA-Leu is supplied to a wild-type plant, it is taken up and hydrolyzed, leading to an increase in the intracellular free IAA pool. This elevated IAA level then triggers classic auxin responses, such as the inhibition of primary root elongation and the induction of auxin-responsive genes. Conversely, in mutant plants lacking functional hydrolases (e.g., an ilr1 iar3 double mutant), IA-Leu cannot be efficiently converted to IAA, and the plant exhibits resistance to the inhibitory effects of the conjugate.[2]

This differential response is the foundation for using IA-Leu as a chemical tool to identify and characterize genes involved in auxin conjugate hydrolysis and to study the physiological consequences of maintaining a stable pool of conjugated auxin.

IA_Leu_Mechanism cluster_outside Extracellular Space cluster_cell Plant Cell IA_Leu_ext Synthetic IA-Leu (Applied Exogenously) IA_Leu_int IA-Leu IA_Leu_ext->IA_Leu_int Uptake Hydrolases Amidohydrolases (e.g., ILR1, IAR3) IA_Leu_int->Hydrolases IAA Free IAA Hydrolases->IAA Hydrolysis AuxinResponse Auxin Physiological Responses (e.g., Gene Expression, Root Growth Inhibition) IAA->AuxinResponse Signaling

Caption: Cellular processing of synthetic IA-Leu.

Part 2: Preparation of Stock and Working Solutions

Proper preparation of solutions is critical for reproducible results. Since IA-Leu is an amino acid conjugate, its solubility can be limited in aqueous solutions. The use of a solvent like dimethyl sulfoxide (DMSO) is recommended for creating a concentrated stock solution, which can then be diluted to final concentrations in aqueous growth media.

Protocol 2.1: Preparation of a 10 mM IA-Leu Stock Solution in DMSO

Rationale: DMSO is a polar aprotic solvent that can dissolve a wide range of organic molecules, including auxin conjugates, that have poor solubility in water.[4] A 10 mM stock is a convenient concentration for subsequent dilutions into the micromolar and nanomolar ranges typically used in plant bioassays.

Materials:

  • This compound (MW: 288.34 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.88 mg of IA-Leu. Calculation: 0.01 mol/L * 0.001 L * 288.34 g/mol = 0.00288 g = 2.88 mg

  • Dissolution: Add the weighed IA-Leu to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mix Thoroughly: Vortex the solution until the IA-Leu is completely dissolved. This may take several minutes. Gentle warming in a 30°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for at least 6 months under these conditions.

Note on Vehicle Controls: When preparing working solutions, an equivalent volume of DMSO must be added to the control medium. This "vehicle control" ensures that any observed physiological effects are due to the IA-Leu itself and not the solvent. The final concentration of DMSO in the growth medium should typically not exceed 0.1% (v/v), as higher concentrations can have physiological effects on plant growth.

Part 3: Core Physiological Assays

Assay 1: Root Elongation Dose-Response Assay in Arabidopsis thaliana

This is a fundamental and highly quantitative assay to determine the biological activity of IA-Leu and the sensitivity of the plant material.[2] The principle is that as IA-Leu is hydrolyzed to free IAA, the resulting high auxin levels inhibit primary root growth.

Objective: To quantify the inhibitory effect of a range of IA-Leu concentrations on primary root elongation and to determine the half-maximal inhibitory concentration (IC50).

Protocol 3.1: Arabidopsis Root Elongation Assay

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild-type, and hydrolase mutants like ilr1-1)

  • Petri plates (square, 100x100 mm)

  • Murashige and Skoog (MS) medium with vitamins, 0.8% (w/v) agar, 1% (w/v) sucrose, pH 5.7

  • 10 mM IA-Leu stock solution (from Protocol 2.1)

  • 10 mM IAA stock solution (in ethanol or DMSO, for positive control)

  • Sterile water, DMSO, ethanol

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Ruler or flatbed scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 minute, followed by 20% bleach with Tween-20 for 10 minutes, and 4-5 rinses with sterile water).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Pipette seeds in a line onto the surface of standard MS agar plates.

  • Germination:

    • Place plates vertically in a growth chamber for 4-5 days until roots are approximately 1-2 cm long.

  • Preparation of Treatment Plates:

    • Prepare MS agar medium. After autoclaving and cooling to ~50-60°C, add IA-Leu stock solution, IAA stock solution (positive control), or DMSO (vehicle control) to achieve the desired final concentrations.

    • Suggested IA-Leu Concentrations: 0 (vehicle control), 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50 µM.

    • Pour the medium into sterile square Petri plates and allow them to solidify.

  • Seedling Transfer:

    • Under a sterile hood, carefully transfer seedlings of uniform size from the germination plates to the treatment plates. Align the root tips along a marked line. Use at least 10-15 seedlings per treatment condition.

  • Incubation:

    • Place the plates vertically back into the growth chamber for an additional 3-5 days.

  • Data Acquisition and Analysis:

    • Mark the position of the root tips at the time of transfer (Day 0).

    • After the incubation period, mark the new position of the root tips.

    • Measure the length of new root growth from the initial mark. A flatbed scanner and software like ImageJ can provide high-throughput, accurate measurements.

    • Calculate the average root growth and standard error for each treatment.

    • Normalize the data by expressing the average root growth for each treatment as a percentage of the average growth on the vehicle control plates.

    • Plot the percentage of root growth against the log of the IA-Leu concentration to generate a dose-response curve.

Expected Data Summary:

IA-Leu Conc. (µM)Avg. Root Growth (mm) ± SE% of Control Growth
0 (Vehicle)25.1 ± 1.2100%
0.122.5 ± 1.589.6%
1.013.0 ± 0.951.8%
104.2 ± 0.516.7%
501.8 ± 0.37.2%
Assay 2: Gene Expression Analysis by qRT-PCR

Auxin signaling involves rapid changes in the transcription of early-response genes, such as the Aux/IAA and GH3 families.[5] Measuring the transcript levels of these genes after IA-Leu treatment provides molecular evidence of its conversion to active IAA.

Objective: To determine if IA-Leu treatment induces the expression of known auxin-responsive genes.

Protocol 3.2: qRT-PCR for Auxin-Responsive Genes

Materials:

  • Liquid MS medium with 1% sucrose, pH 5.7

  • 7 to 10-day-old Arabidopsis seedlings

  • 10 mM IA-Leu stock solution

  • DMSO (vehicle control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and instrument

  • Primers for target genes (e.g., IAA1, IAA19, GH3.3) and a reference gene (e.g., ACTIN2 or UBQ10)

Procedure:

  • Seedling Growth: Grow sterile Arabidopsis seedlings in flasks containing liquid MS medium on a shaker (gentle agitation) for 7-10 days.

  • Treatment:

    • Prepare two batches of seedlings. To one, add IA-Leu stock solution to a final concentration of 5-10 µM.

    • To the other batch, add an equivalent volume of DMSO as a vehicle control.

    • The treatment duration is critical; for early-response genes, a short time course is recommended (e.g., 0, 30, 60, 120 minutes).

  • Harvesting:

    • At each time point, harvest whole seedlings by blotting them dry on filter paper and immediately flash-freezing them in liquid nitrogen. Store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

    • Synthesize first-strand cDNA from 1-2 µg of total RNA.

  • Quantitative RT-PCR (qRT-PCR):

    • Set up qPCR reactions using SYBR Green or a probe-based master mix.

    • Include reactions for target genes and at least one stable reference gene.

    • Run the reactions on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Normalize the expression of the target genes to the expression of the reference gene.

    • Express the results as fold change in the IA-Leu treated samples relative to the vehicle-treated control at the corresponding time point.

Caption: Workflow for qRT-PCR analysis.

Part 4: Self-Validating Systems and Controls

To ensure the trustworthiness of experimental results, a series of controls must be included. These controls help validate that the observed effects are specifically due to the enzymatic conversion of IA-Leu to IAA.

Key Experimental Controls:

  • Vehicle Control: As described in Protocol 2.1, all experiments must include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the IA-Leu.

  • Positive Control (Free IAA): Running parallel experiments with free IAA allows for comparison of the potency and kinetics of IA-Leu-derived responses to those of the active hormone.[6][7]

  • Genetic Controls (Hydrolase Mutants): The most powerful validation is the use of loss-of-function mutants for the amidohydrolases that process IA-Leu. An ilr1 iar3 double mutant in Arabidopsis, for example, should show significantly reduced sensitivity (i.e., less root growth inhibition) to IA-Leu compared to the wild-type, while retaining wild-type sensitivity to free IAA. This genetically demonstrates that the effect of IA-Leu is dependent on its hydrolysis.

  • Inactive Conjugate Control: If available, using an IAA conjugate that is not a substrate for the target hydrolases (e.g., IAA-Aspartate for ILR1) can serve as a negative control to show substrate specificity.

References

  • Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: high-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant methods, 8(1), 1-17. [Link]

  • Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A family of auxin-conjugate hydrolases that contributes to free indole-3-acetic acid levels during Arabidopsis germination. Plant physiology, 135(2), 978-988. [Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735. [Link]

  • Porfirio, S., Gomes da Silva, M. D. R., Cabrita, M. J., & Azadi, P. (2016). Current analytical methods for plant auxin quantification—A review. Analytica chimica acta, 902, 8-21. [Link]

  • Rahman, A., Hosokawa, S., Oono, Y., Amakawa, T., Goto, N., & Tsurumi, S. (2001). Auxin is a positive regulator for ethylene-mediated response in the growth of Arabidopsis roots. Plant and Cell Physiology, 42(3), 301-307. [Link]

  • Chaubey, A., Mohapatra, S., & Laxmi, A. (2024). A rapid and robust colorimetric method for measuring relative abundance of auxins in plant tissues. Physiologia Plantarum, 176(2), e14217. [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis: “How-To” Guide. [Link]

  • Vidal, E. A., Moyano, T. C., & Gutiérrez, R. A. (2010). Real-time qRT-PCR of primary auxin responsive genes. ResearchGate. [Link]

  • Araniti, F., Mancuso, R., Lupini, A., Giofrè, S. V., & Abenavoli, M. R. (2015). Phytotoxic Potential and Biological Activity of Three Synthetic Coumarin Derivatives as New Natural-Like Herbicides. Molecules, 20(9), 16948-16963. [Link]

  • Audran-Delalande, C., Bassa, C., Mila, I., Regad, F., Zouine, M., & Bouzayen, M. (2012). The Sl-IAA3 tomato Aux/IAA gene is in the cross-roads of auxin and ethylene signalling involved in differential growth. ResearchGate. [Link]

  • Fendrych, M., Leung, J., & Friml, J. (2016). Biphasic control of cell expansion by auxin coordinates etiolated seedling development. Science, 351(6275). [Link]

  • Casanova-Sáez, R., Mateo-Bonmatí, E., & Ljung, K. (2021). The Modulation of Auxin-Responsive Genes, Phytohormone Profile, and Metabolomic Signature in Leaves of Tomato Cuttings Is Specifically Modulated by Different Protein Hydrolysates. Agronomy, 11(8), 1524. [Link]

Sources

Application Note & Protocols: Development of a Competitive Immunoassay for N-(3-Indolylacetyl)-L-leucine (IAA-Leu)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of N-(3-Indolylacetyl)-L-leucine (IAA-Leu). IAA-Leu is an amide-linked amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA), and plays a significant role in auxin homeostasis and physiological responses.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in plant physiology, agricultural science, and hormone-related research. We detail the entire workflow, from hapten design and immunogen synthesis to antibody production, assay optimization, and full validation, providing both the theoretical basis for experimental choices and actionable, step-by-step protocols.

Introduction: The Rationale for an IAA-Leu Immunoassay

Indole-3-acetic acid (IAA) is a critical phytohormone regulating nearly all aspects of plant growth and development. Its cellular concentration is tightly controlled through biosynthesis, transport, degradation, and conjugation.[3] The formation of amide conjugates with amino acids, such as leucine, is a key mechanism for modulating the levels of free, active IAA.[1] Conjugates like IAA-Leu can be considered either inactive storage forms, which can be hydrolyzed back to free IAA, or intermediates destined for catabolism.[4]

Quantifying specific auxin conjugates like IAA-Leu is essential for understanding the nuanced regulation of auxin-mediated pathways in response to developmental cues and environmental stress. While chromatographic methods like LC-MS/MS are powerful, they can be resource-intensive.[5][6] Immunoassays, such as ELISA, offer a complementary high-throughput, cost-effective, and sensitive method for quantifying specific molecules in complex biological matrices like plant extracts.[7]

This guide outlines the development of a competitive ELISA, the format best suited for detecting small molecules (haptens) like IAA-Leu.[8]

Principle of the Competitive ELISA for IAA-Leu

The assay is based on the principle of competitive binding. A specific antibody is incubated with a sample containing an unknown amount of IAA-Leu. A known amount of enzyme-labeled IAA-Leu (or an IAA-Leu-protein conjugate for the indirect format) is then added. The free IAA-Leu from the sample and the enzyme-labeled IAA-Leu compete for the limited number of binding sites on the antibody. The amount of enzyme-labeled conjugate that binds to the antibody is inversely proportional to the concentration of IAA-Leu in the sample. The signal is generated by adding a chromogenic substrate that reacts with the enzyme, and the resulting color intensity is measured.

Competitive ELISA Principle cluster_0 High IAA-Leu in Sample cluster_1 Low IAA-Leu in Sample Free_IAA_Leu_H IAA-Leu (Sample) Antibody_H Anti-IAA-Leu Antibody Free_IAA_Leu_H->Antibody_H Binds Bound_Complex_H Antibody-IAA-Leu Complex Enzyme_HRP_H IAA-Leu-HRP Conjugate Enzyme_HRP_H->Antibody_H Competes (Loses) Unbound_Enzyme_H Unbound IAA-Leu-HRP Result_H Low Signal Unbound_Enzyme_H->Result_H Washed Away Free_IAA_Leu_L IAA-Leu (Sample) Antibody_L Anti-IAA-Leu Antibody Free_IAA_Leu_L->Antibody_L Binds (Few) Bound_Enzyme_Complex_L Antibody-IAA-Leu-HRP Complex Enzyme_HRP_L IAA-Leu-HRP Conjugate Enzyme_HRP_L->Antibody_L Competes (Wins) Result_L High Signal Bound_Enzyme_Complex_L->Result_L Generates Signal

Caption: Principle of the competitive immunoassay for IAA-Leu detection.

Stage 1: Hapten Design and Immunogen Synthesis

Small molecules like IAA-Leu are not immunogenic on their own and must be covalently linked to a larger carrier protein to elicit an immune response. This small molecule is termed a hapten.[9][10] The design of the hapten and the conjugation strategy are critical for generating specific antibodies.

Hapten Design Strategy

The goal is to expose the unique structural features of IAA-Leu to the immune system. The IAA-Leu molecule has two key domains: the indole ring of IAA and the isobutyl side chain of leucine. The conjugation should occur at a position that minimally obstructs these epitopes. IAA-Leu possesses a free carboxylic acid group on the leucine moiety, which is an ideal site for conjugation. This strategy leaves the entire indole portion and the leucine side chain available for antibody recognition.

Conjugation Chemistry: EDC/NHS Coupling

We will employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) to couple the carboxyl group of IAA-Leu to primary amines (e.g., lysine residues) on the carrier protein.[11][12] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can react directly with amines but is unstable in aqueous solution. NHS is added to react with the intermediate, forming a more stable NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.[11]

Hapten Conjugation Workflow IAA_Leu IAA-Leu (Hapten) (with -COOH group) Activated_Hapten IAA-Leu-NHS Ester (Stable Intermediate) IAA_Leu->Activated_Hapten Activate -COOH EDC_NHS EDC + NHS (Activation Reagents) EDC_NHS->Activated_Hapten Conjugate Immunogen (IAA-Leu-BSA) Activated_Hapten->Conjugate React with -NH2 Carrier_Protein Carrier Protein (e.g., BSA) (with -NH2 groups) Carrier_Protein->Conjugate Purification Purification (Dialysis / GFC) Conjugate->Purification Final_Product Purified Immunogen Purification->Final_Product

Caption: Workflow for conjugating the IAA-Leu hapten to a carrier protein.

Protocol 1: Preparation of IAA-Leu-Carrier Conjugates

This protocol describes the preparation of two conjugates:

  • Immunogen: IAA-Leu conjugated to Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) for immunization. KLH is often preferred for immunization due to its higher immunogenicity.

  • Coating Antigen: IAA-Leu conjugated to Ovalbumin (OVA) for coating ELISA plates. Using a different carrier protein for the coating antigen helps to reduce non-specific binding from antibodies that may have been generated against the immunizing carrier (BSA/KLH).[13]

Materials:

  • This compound (IAA-Leu)

  • Bovine Serum Albumin (BSA) and Ovalbumin (OVA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • Dimethylformamide (DMF)

Procedure:

  • Prepare Reagents:

    • Dissolve IAA-Leu in a minimal amount of DMF, then dilute to a final concentration of 10 mg/mL in Activation Buffer.

    • Dissolve BSA (or OVA) to 10 mg/mL in Coupling Buffer.

    • Prepare fresh solutions of EDC (20 mg/mL) and NHS (20 mg/mL) in Activation Buffer immediately before use.

  • Activate Hapten:

    • In a glass vial, mix 1 mL of the IAA-Leu solution with 0.5 mL of EDC solution and 0.5 mL of NHS solution.

    • Incubate for 30 minutes at room temperature with gentle stirring. This reaction forms the stable IAA-Leu-NHS ester.

  • Conjugation:

    • Add the activated hapten solution dropwise to 2 mL of the BSA (or OVA) solution while gently stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1L of PBS (pH 7.4) for 24-48 hours at 4°C, with at least three buffer changes. This removes unreacted hapten and coupling reagents.

    • Alternatively, use a gel filtration (desalting) column equilibrated with PBS.

  • Characterization & Storage:

    • Determine the protein concentration using a BCA or Bradford assay.

    • Confirm conjugation using UV-Vis spectrophotometry (presence of indole absorbance peak ~280 nm) or MALDI-TOF mass spectrometry.

    • Aliquot the conjugate and store at -20°C or -80°C.

Stage 2: Polyclonal Antibody Production

For initial assay development, polyclonal antibodies offer advantages such as lower cost, faster production time, and robust signal amplification due to their ability to recognize multiple facets of the hapten.

Protocol 2: Polyclonal Antibody Generation (Rabbit)

This is a generalized protocol. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Purified IAA-Leu-KLH immunogen

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Two healthy New Zealand white rabbits

  • Syringes and needles

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum. This will serve as a negative control.

  • Primary Immunization:

    • Prepare an emulsion by mixing 1 mL of immunogen (at 1 mg/mL in PBS) with 1 mL of Freund's Complete Adjuvant (FCA). Emulsify until a stable, thick mixture is formed.

    • Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit (total of 500 µg immunogen per rabbit).

  • Booster Immunizations:

    • At weeks 4, 6, and 8, prepare a similar emulsion using Freund's Incomplete Adjuvant (FIA).

    • Administer booster injections of 250 µg of immunogen per rabbit.

  • Titer Monitoring:

    • Starting at week 5, perform test bleeds (1-2 mL of blood) 7-10 days after each booster.

    • Determine the antibody titer in the serum using an indirect ELISA against the IAA-Leu-OVA coating antigen. The titer is the highest dilution that gives a significant signal over the pre-immune serum.

  • Final Bleed and Serum Purification:

    • Once a high and stable titer is achieved (typically after the 3rd or 4th immunization), perform a terminal bleed.

    • Allow the blood to clot and centrifuge to separate the serum.

    • The serum can be used directly, or the IgG fraction can be purified using Protein A/G affinity chromatography for a cleaner antibody preparation.

    • Store the antiserum or purified IgG in aliquots at -20°C or -80°C.

Stage 3: Assay Development and Optimization

Optimization is crucial for achieving the desired sensitivity, specificity, and reproducibility. A checkerboard titration is performed to determine the optimal concentrations of the coating antigen and the primary antibody.

Protocol 3: Competitive ELISA for IAA-Leu

Materials:

  • 96-well high-binding ELISA plates

  • Coating Antigen (IAA-Leu-OVA)

  • Anti-IAA-Leu polyclonal antiserum

  • Blocking Buffer: 1% BSA in PBS with 0.05% Tween-20 (PBST)

  • Wash Buffer: PBST

  • IAA-Leu standard

  • Plant sample extracts

  • Secondary Antibody: Goat Anti-Rabbit IgG-HRP conjugate

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader (450 nm)

Procedure:

  • Coating:

    • Dilute the IAA-Leu-OVA coating antigen in Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to the pre-determined optimal concentration (e.g., 1 µg/mL).

    • Add 100 µL to each well.

    • Incubate overnight at 4°C.

  • Washing & Blocking:

    • Wash the plate 3 times with 300 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times as before.

    • In a separate plate or tubes, pre-incubate 50 µL of IAA-Leu standard (at various concentrations) or sample with 50 µL of the primary antibody (at its optimal dilution in Blocking Buffer) for 30-60 minutes.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 4 times.

    • Add 100 µL/well of HRP-conjugated secondary antibody, diluted in Blocking Buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL/well of TMB Substrate.

    • Incubate in the dark for 15-30 minutes, monitoring for color development.

    • Add 50 µL/well of Stop Solution. The color will change from blue to yellow.

  • Read Plate:

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Analysis

A standard curve is generated by plotting the absorbance (OD450) against the logarithm of the IAA-Leu standard concentration. A four-parameter logistic (4-PL) curve fit is typically used. The concentration of IAA-Leu in the samples is interpolated from this curve.

Parameter Typical Range for Optimization Rationale
Coating Antigen Conc. 0.1 - 10 µg/mLAffects the maximum signal (Bmax) and assay sensitivity.
Primary Antibody Dilution 1:1,000 - 1:100,000Determines the dynamic range and midpoint (IC50) of the curve.
Incubation Times/Temps 1-4 hours at RT or O/N at 4°CBalances reaction completion with assay speed and stability.
Blocking Buffer 1-5% BSA or non-fat milkCrucial for reducing non-specific binding and background noise.[8]
Secondary Antibody Conc. 1:5,000 - 1:50,000Must be titrated to ensure it is not the limiting reagent for signal generation.

Stage 4: Assay Validation

Validation ensures the assay is fit for its intended purpose. Key parameters should be assessed according to established guidelines for bioanalytical methods.[5][6]

Assay Validation Workflow Start Optimized Assay Protocol Specificity Specificity / Cross-Reactivity Start->Specificity Sensitivity Sensitivity (LOD, LOQ) Start->Sensitivity Accuracy Accuracy (Spike/Recovery) Start->Accuracy Precision Precision (Intra- & Inter-Assay) Start->Precision Linearity Linearity of Dilution Start->Linearity Matrix_Effect Matrix Effect Evaluation Start->Matrix_Effect Validated Validated Assay Specificity->Validated Sensitivity->Validated Accuracy->Validated Precision->Validated Linearity->Validated Matrix_Effect->Validated

Caption: Key parameters in the validation workflow for the IAA-Leu immunoassay.

Specificity and Cross-Reactivity

The ability of the antibody to distinguish IAA-Leu from structurally related molecules is paramount.

  • Procedure: Test the cross-reactivity of free IAA, other IAA-amino acid conjugates (e.g., IAA-Alanine, IAA-Aspartate), and IAA precursors (e.g., Tryptophan). Prepare standard curves for each compound.

  • Calculation: Cross-reactivity (%) = (IC50 of IAA-Leu / IC50 of test compound) x 100.

  • Acceptance: The antibody should exhibit high specificity for IAA-Leu with minimal cross-reactivity to other auxins, ensuring accurate measurement.

Compound Structure vs. IAA-Leu Expected Cross-Reactivity
IAA-Leu Target Analyte100%
Indole-3-acetic acid (IAA)Lacks leucine moietyLow
L-LeucineLacks IAA moietyVery Low / Negligible
IAA-AlanineDifferent amino acidModerate to Low
IAA-IsoleucineIsomeric amino acidPotentially High
IAA-AspartateDifferent amino acidLow
Sensitivity (LOD & LOQ)
  • Limit of Detection (LOD): The lowest concentration of IAA-Leu that can be distinguished from a blank sample. Often calculated as the mean of the blank + 3 standard deviations.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. Often calculated as the mean of the blank + 10 standard deviations.[5]

Accuracy and Precision
  • Accuracy (Recovery): Determined by spiking known amounts of IAA-Leu standard into a sample matrix (e.g., extract from a plant known to have low endogenous IAA-Leu) and measuring the recovery. Recoveries of 80-120% are generally considered acceptable.

  • Precision (Repeatability):

    • Intra-assay precision: The variation within a single plate run (CV% < 15%).

    • Inter-assay precision: The variation between different runs on different days (CV% < 20%).

Matrix Effect

Components in complex samples like plant extracts can interfere with the assay.[7]

  • Assessment: Compare the slope of a standard curve prepared in assay buffer to one prepared in a sample matrix extract. A significant difference indicates a matrix effect.[4]

  • Mitigation: If a matrix effect is present, sample dilution is the simplest solution. Alternatively, all standards and samples can be run in a matrix-matched diluent.

Conclusion

The development of a specific and validated immunoassay for this compound provides a valuable tool for plant hormone research. By following the systematic approach outlined in these application notes—from rational hapten design and immunogen synthesis to rigorous optimization and validation—researchers can establish a robust, high-throughput method for quantifying this important auxin conjugate. This will enable deeper insights into the complex regulatory networks governing plant growth and their responses to the environment.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • ACS Publications. Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir. [Link]

  • Forcat, S., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417. [Link]

  • Forcat, S., et al. (2014). Validated method for phytohormone quantification in plants. PMC. [Link]

  • ResearchGate. (2025, November 25). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. ResearchGate. [Link]

  • Forcat, S., et al. (2014). Validated Method for Phytohormone Quantification in Plants. PubMed. [Link]

  • ResearchGate. (2025, August 6). Validated method for phytohormone quantification in plants. ResearchGate. [Link]

  • BMG Labtech. (2024, March 12). Optimizing your ELISA Assays. BMG Labtech. [Link]

  • Spherotech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [Link]

  • Wikipedia. Polyclonal antibodies. Wikipedia. [Link]

  • PubMed. (2021). The effect of chlorophyll on the enzyme-linked immunosorbent assay (ELISA) of procymidone in vegetables and the way to overcome the matrix interference. Journal of the Science of Food and Agriculture. [Link]

  • ResearchGate. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Matrix effect of spinach on agricultural chemical residue analysis by a commercially available ELISA kit. ResearchGate. [Link]

  • González-Búscolo, G., et al. (2022). Development of a Reliable ic-ELISA with a Robust Antimatrix Interference Capability Based on QuEChERS Technology for the Rapid Detection of Zearalenone in Edible and Medical Coix Seeds and Subsequent Risk Assessments. PMC. [Link]

  • Advansta Inc. (2015, March 25). Beware of Matrix Effects in Your ELISA Assay. Advansta Inc. [Link]

  • Sino Biological. Polyclonal Antibody Production. Sino Biological. [Link]

  • ResearchGate. (PDF) Production of Antibodies in Plants. ResearchGate. [Link]

  • Southern Biotech. (2023, November 1). Tips for ELISA Optimization. Southern Biotech. [Link]

  • ResearchGate. Binding behavior of amino acid conjugates of indole-3-acetic acid to immobilized human serum albumin. ResearchGate. [Link]

  • Cell Signaling Technology. (2019, December 6). Reliable Results with Optimized ELISA. YouTube. [Link]

  • PubMed. (2001). Production of antibodies and antibody fragments in plants. Vaccine. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. ResearchGate. [Link]

  • PubMed. Conjugation of haptens. Methods in Molecular Biology. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]

  • Clarke, W. (2016). Immunoassays. Analytical Toxicology. [Link]

  • Hughey, J.J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. [Link]

  • bioRxiv. (2023, June 5). Study of auxin metabolism using stable isotope labeling and LCMS. bioRxiv. [Link]

  • Drug Design, Development and Therapy. (2020, February 3). New Isatin–Indole Conjugates: Synthesis, Characterization, and a. DDDT. [Link]

  • PubMed. Indole-3-acetic acid protein conjugates: novel players in auxin homeostasis. Journal of Experimental Botany. [Link]

  • Feung, C.S., et al. (1975). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. PMC. [Link]

Sources

Troubleshooting & Optimization

Optimizing LC-MS parameters for sensitive detection of N-(3-Indolylacetyl)-L-leucine.

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of N-(3-Indolylacetyl)-L-leucine (IAA-Leu). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice for developing sensitive and robust LC-MS methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your workflow.

Section 1: Frequently Asked Questions (FAQs) for Method Development

This section addresses the foundational questions for setting up a sensitive LC-MS method for IAA-Leu.

Q1: What are the key physicochemical properties of IAA-Leu to consider for LC-MS analysis?

Understanding the molecule's properties is the first step to building a robust method. IAA-Leu is an amide conjugate of indole-3-acetic acid (a plant hormone) and the amino acid L-leucine.[1]

Key properties are summarized in the table below:

PropertyValue / DescriptionImplication for LC-MS
Molecular Formula C₁₆H₂₀N₂O₃Used to calculate exact mass.
Molecular Weight 288.34 g/mol [2][3]Guides initial mass spectrometer settings.
Exact Mass 288.1474 Da[2][3]Essential for high-resolution mass spectrometry (HRMS) for precursor ion selection.
Structure Contains an indole ring, a carboxylic acid group, and an amide linkage.[2]The carboxylic acid group makes it acidic, and the indole nitrogen provides a site for protonation. This dual nature influences ionization and chromatographic retention.
pKa ~3.66 (Predicted)[4]The carboxylic acid will be deprotonated (negatively charged) at pH > 3.66. This is critical for selecting mobile phase pH and ionization mode.
Polarity (XLogP3) 2.5[2][3]Moderately hydrophobic. This suggests that reversed-phase chromatography (e.g., C18) is a suitable separation technique.
Q2: What is the optimal ionization mode, ESI positive or negative, for IAA-Leu detection?

For IAA-Leu, Electrospray Ionization (ESI) in positive ion mode is generally preferred and recommended.

Rationale:

  • Protonation Site: The indole nitrogen in the IAA moiety is a readily available site for protonation, forming a stable [M+H]⁺ ion.

  • Fragmentation Pattern: In positive mode, collision-induced dissociation (CID) consistently produces a characteristic and intense product ion at m/z 130.[5][6] This fragment corresponds to the quinolinium ion, which is a stable structural component of the indole-3-acetic acid backbone. This reliable fragmentation is ideal for developing highly specific and sensitive Multiple Reaction Monitoring (MRM) assays.

  • Ionization Efficiency: While the carboxylic acid group can be deprotonated to form an [M-H]⁻ ion in negative mode, positive mode ESI often provides better sensitivity for many auxin-amino acid conjugates due to the high stability of the protonated precursor and its fragments.[6][7]

Q3: What are the recommended starting conditions for liquid chromatography?

A well-developed chromatographic method is essential to separate IAA-Leu from matrix interferences and ensure reproducible quantification. Based on its moderate hydrophobicity, a reversed-phase separation is the standard approach.

Recommended Starting LC Parameters:

ParameterRecommendationRationale & Expert Tips
Column C18, 2.1-3.0 mm ID, 50-150 mm length, <3 µm particle sizeA C18 column provides sufficient hydrophobic retention. Smaller particle sizes increase efficiency and improve peak shape, which is critical for sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a crucial additive. It acidifies the mobile phase (to a pH of ~2.7), which suppresses the ionization of the carboxylic acid on IAA-Leu. This ensures the analyte is in a neutral, more retained form on the C18 column, leading to better peak shape and retention.[8] It also provides a source of protons to promote efficient [M+H]⁺ formation in the ESI source.[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and higher elution strength, resulting in sharper peaks and lower backpressure.
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesA gradient is necessary to elute the moderately hydrophobic IAA-Leu while also cleaning the column of more nonpolar matrix components. A shallow gradient around the expected elution time will provide the best resolution from nearby interfering compounds.
Flow Rate 0.2 - 0.5 mL/minThis flow rate range is compatible with standard ESI sources and column dimensions.
Column Temp. 30 - 40 °CElevated temperatures can reduce mobile phase viscosity (lowering backpressure) and improve peak shape. However, monitor for any potential degradation of the analyte.
Injection Vol. 1 - 10 µLKeep the injection volume low to prevent peak distortion. Ensure the sample solvent is as weak as, or weaker than, the initial mobile phase conditions to avoid poor peak shape.[10]
Q4: How do I determine the precursor and product ions for a sensitive MRM assay?

Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantifying low-abundance molecules like IAA-Leu.[6] The process involves selecting a specific precursor ion and a characteristic product ion.

Step-by-Step Protocol for MRM Parameter Optimization:

  • Prepare a Standard Solution: Make a ~1 µg/mL solution of IAA-Leu in your initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (5-10 µL/min).

  • Find the Precursor Ion: Operate the mass spectrometer in full scan mode (e.g., scanning m/z 100-400) with ESI in positive polarity. You should see a strong signal for the protonated molecule, [M+H]⁺, at m/z 289.1 .

  • Identify Product Ions: Switch to product ion scan mode. Select m/z 289.1 as the precursor ion in the first quadrupole (Q1) and scan the third quadrupole (Q3) to see the fragments generated in the collision cell (Q2).

  • Optimize Collision Energy (CE): For IAA-Leu, you will observe a dominant product ion at m/z 130.1 , corresponding to the quinolinium fragment.[5][6] Vary the collision energy (typically in a range of 10-40 eV) to find the voltage that produces the maximum intensity for this fragment. You may also see other, less intense fragments that could be used as a secondary, qualifying transition.

  • Finalize MRM Transitions: Program the instrument for MRM analysis using the optimized transitions.

Starting MRM Parameters for IAA-Leu:

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zTypical Collision Energy (eV)Dwell Time (ms)
289.1130.1 (Quantifier) 15 - 2550 - 100
289.1Other fragment (Qualifier)Optimize50 - 100

Section 2: Troubleshooting Guide

Even with an optimized method, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Issue 1: Low or No Signal Intensity

This is one of the most common and frustrating issues in LC-MS.[11] A logical workflow can quickly identify the root cause.

Troubleshooting Workflow for Low Signal

G cluster_0 Start: Low/No Signal cluster_1 MS Check cluster_2 LC/Flow Path Check cluster_3 MS Source/Optics Check Start Low or No Signal Detected Infuse Infuse Standard Directly (Bypass LC) Start->Infuse SignalOK Signal OK? Infuse->SignalOK LC_Problem Issue is with LC or Flow Path SignalOK->LC_Problem Yes MS_Problem Issue is with MS SignalOK->MS_Problem No CheckFlow Check for Leaks, Clogs, Pump Pressure LC_Problem->CheckFlow CheckColumn Check Column Integrity (Replace if needed) CheckFlow->CheckColumn CheckSample Check Sample Prep & Solvent CheckColumn->CheckSample CleanSource Clean ESI Source (Capillary, Cone) MS_Problem->CleanSource CheckParams Verify MS Parameters (Polarity, Voltages, Gas) CleanSource->CheckParams Calibrate Calibrate Mass Axis CheckParams->Calibrate

Caption: Troubleshooting Decision Tree for Low Signal Intensity.

Possible Causes & Solutions:

  • Poor Ionization/Source Contamination: The ESI source is susceptible to contamination from salts and non-volatile matrix components.

    • Solution: Clean the ion source, including the capillary, cone, and lenses, according to the manufacturer's protocol.[12] Ensure mobile phases are prepared with high-purity (LC-MS grade) solvents and additives to prevent contamination.[13]

  • Incorrect MS Parameters:

    • Solution: Double-check that the instrument is in positive polarity. Verify that source parameters (gas flows, temperatures, capillary voltage) are optimal.[9] Re-infuse the standard to confirm that the precursor/product ions and collision energies are set correctly.

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can compete with IAA-Leu for ionization, reducing its signal.[14]

    • Solution: Improve sample preparation. Use solid-phase extraction (SPE) with a C18 cartridge to clean up the sample before injection.[6][15] Adjust the chromatographic gradient to better separate IAA-Leu from the interfering compounds.

  • Analyte Degradation:

    • Solution: IAA-Leu can be sensitive to light and temperature. Prepare standards fresh and store them, along with samples, in amber vials at 4°C in the autosampler.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises both resolution and the accuracy of integration, harming quantitative results.[12]

  • Cause (Tailing): Secondary interactions between the analyte's carboxylic acid group and active sites on the column packing or system hardware.

    • Solution: Ensure the mobile phase contains an adequate concentration of acid (e.g., 0.1% formic acid). The low pH neutralizes the carboxylate, minimizing these secondary ionic interactions.

  • Cause (Fronting or Splitting): Mismatch between the sample solvent and the mobile phase.

    • Solution: The sample solvent should be weaker than the initial mobile phase. If your sample is dissolved in a high percentage of organic solvent, it will travel through the column front too quickly, causing distortion. Dilute the sample in the initial mobile phase conditions (e.g., 90% water / 10% acetonitrile / 0.1% formic acid).[10]

  • Cause (Broad Peaks): Column degradation or contamination.

    • Solution: If the peak shape degrades over a sequence of injections, the column may be fouled or losing efficiency. First, try flushing the column with a strong solvent. If this fails, replace the column and use a guard column to extend its life.[10]

Issue 3: High Background Noise

High background noise reduces the signal-to-noise ratio (S/N), which directly impacts the limit of detection (LOD) and limit of quantification (LOQ).

  • Cause: Contaminated solvents or additives.

    • Solution: Always use LC-MS grade solvents, water, and additives.[12][13] Never "top off" solvent bottles, as this can concentrate impurities.[13]

  • Cause: Contaminated LC system (tubing, pump seals, injector).

    • Solution: Systematically flush the entire LC system with a series of solvents, such as water, isopropanol, and then the mobile phases.

  • Cause: Plasticizers or other leachables.

    • Solution: Avoid using plastic containers or tubing wherever possible. Use borosilicate glass for mobile phase reservoirs.

Section 3: General Optimization Workflow

This diagram outlines a systematic workflow for developing and optimizing a sensitive LC-MS method for IAA-Leu from start to finish.

G cluster_0 Phase 1: MS Optimization cluster_1 Phase 2: LC Optimization cluster_2 Phase 3: Method Validation A Define Analyte Properties (MW, Structure) B Direct Infusion of Standard A->B C Select Ionization Mode (ESI+) & Find Precursor Ion (m/z 289.1) B->C D Optimize Collision Energy & Select Product Ion (m/z 130.1) C->D E Select Column (C18) & Mobile Phases (0.1% FA) D->E Use Optimized MS Params F Develop Gradient Profile (Optimize Resolution & Run Time) E->F G Optimize Flow Rate & Column Temperature F->G H Assess Specificity (Matrix Blanks) G->H Final Method I Determine Linearity, LOD, LOQ H->I J Evaluate Accuracy & Precision I->J K Analyze Samples J->K

Caption: Overall LC-MS Method Optimization Workflow for IAA-Leu.

References

  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-83. [Link][15]

  • Novák, O., Pěniška, T., & Ljung, K. (2008). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 148(3), 1308–1319. [Link][5]

  • J-Stage. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry. [Link][6][7]

  • PubMed. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry. [Link][16]

  • LCGC International. (2018). Tips for Optimizing Key Parameters in LC–MS. [Link][9]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link][12]

  • Kallitsis, E., Tzirakis, E., & Stratidakis, A. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Metabolites, 9(7), 143. [Link][17]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link][10]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? [Link][11]

  • PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link][2]

  • LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link][13]

  • Chromatography Online. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? [Link][14]

  • PubChem. (n.d.). N-(3-Indolylacetyl)-L-isoleucine. Retrieved January 10, 2026, from [Link][3]

  • Element Lab Solutions. (2022). 10 Tips for Electrospray Ionisation LC-MS. [Link][8]

Sources

Technical Support Center: N-(3-Indolylacetyl)-L-leucine (IA-Leu) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of N-(3-Indolylacetyl)-L-leucine (IA-Leu). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of IA-Leu quantification, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As an important auxin conjugate in plants and a molecule of interest in other biological systems, its accurate measurement is often hampered by various sources of interference.[1][2] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and develop robust analytical methods.

Frequently Asked Questions & Troubleshooting Guides
Q1: My IA-Leu signal is inconsistent or suppressed, especially in complex matrices like plant tissue or plasma. What is the likely cause and how can I fix it?

A1: This is a classic case of the "matrix effect," the most common challenge in LC-MS/MS analysis.

Root Cause Analysis: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] In electrospray ionization (ESI), these interfering components (e.g., salts, lipids, endogenous metabolites) can compete with your target analyte, IA-Leu, for ionization, leading to a suppressed signal.[3][4] Conversely, they can sometimes enhance the signal, but suppression is more common and leads to underestimation and poor reproducibility.[3][4] Plant and plasma samples are notoriously complex, making them prime candidates for significant matrix effects.[1][5]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Diagnostic Steps cluster_2 Mitigation Strategies A Inconsistent or Suppressed IA-Leu Signal B Post-Column Infusion Test (Qualitative Assessment) A->B First, check for suppression zones D Use Stable Isotope-Labeled Internal Standard (SIL-IS) A->D Best practice for correction C Post-Extraction Spike Analysis (Quantitative Assessment) B->C For quantification of effect E Optimize Sample Preparation (e.g., SPE, LLE) C->E If matrix effect >15% G Dilute the Sample C->G Simple, effective solution D->E F Improve Chromatographic Separation E->F If cleanup is insufficient H Switch Ionization Source (e.g., ESI to APCI) F->H If co-elution persists

Step-by-Step Mitigation Protocols:

  • Quantify the Matrix Effect:

    • Protocol: Prepare three sets of samples:

      • Set A: IA-Leu standard in pure solvent.

      • Set B: Blank matrix extract (e.g., plasma from an untreated subject) spiked with IA-Leu standard at the same concentration as Set A.

      • Set C: Pre-spiked matrix sample (IA-Leu added before extraction).

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Interpretation: A matrix effect value significantly different from 100% (e.g., <85% or >115%) confirms the issue.

  • Improve Sample Cleanup:

    • Rationale: The goal is to selectively remove interfering matrix components while retaining IA-Leu.

    • Method: Solid-Phase Extraction (SPE) is highly effective. For auxin conjugates, a mixed-mode or reversed-phase (C18) SPE cartridge can be used.[6][7]

    • Protocol (General C18 SPE):

      • Condition the cartridge with methanol, then equilibrate with water.

      • Load the acidified sample extract.

      • Wash with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.

      • Elute IA-Leu with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: This is the gold standard for correcting matrix effects. A SIL-IS (e.g., ¹³C₆-IA-Leu) is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[5] The ratio of the analyte to the IS remains constant, providing accurate quantification.

    • Implementation: Add the SIL-IS to the sample at the very beginning of the preparation process.

Q2: I'm observing a peak at the correct mass-to-charge ratio (m/z) for IA-Leu, but its retention time is slightly different, or the peak is broad. Could this be an isomer?

A2: Yes, this is highly probable. Isobaric and isomeric interference is a significant challenge in the analysis of amino acid conjugates.

Root Cause Analysis: IA-Leu has several isomers that can interfere with its analysis. The most common are other indole-3-acetyl amino acid conjugates. Leucine and isoleucine are structural isomers with the exact same elemental composition and mass. Therefore, N-(3-Indolylacetyl)-L-isoleucine (IA-Ile) is isobaric with IA-Leu and represents a critical interference.[6][8] Without adequate chromatographic separation, these two compounds will be detected in the same mass transition, leading to an overestimation of IA-Leu.

Key Isobaric Interferences for IA-Leu:

CompoundPrecursor Ion (m/z) [M+H]⁺Common Fragment Ion (m/z)Why it Interferes
IA-Leucine 289.15130.06 (Indole moiety)Target Analyte
IA-Isoleucine 289.15130.06 (Indole moiety)Identical mass and fragmentation pattern. Requires chromatographic separation.[8]
IA-allo-Isoleucine 289.15130.06 (Indole moiety)Diastereomer of IA-Isoleucine, also requires chromatographic separation.[8]

Troubleshooting and Solutions:

  • Optimize Chromatographic Separation:

    • Rationale: The primary strategy to resolve isomers is high-efficiency chromatography.

    • Protocol:

      • Decrease Gradient Slope: Slow down the rate of increase of the organic mobile phase. This gives the isomers more time to interact with the stationary phase and separate.

      • Test Different Columns: A standard C18 column may not be sufficient. Consider columns with different selectivities, such as a Phenyl-Hexyl or a biphenyl phase, which offer different retention mechanisms (e.g., π-π interactions with the indole ring).

      • Increase Column Length or Decrease Particle Size: Both actions increase the number of theoretical plates, enhancing resolving power.

  • Confirm Peak Identity:

    • If you suspect an isomeric peak, obtain authentic standards for IA-Leu and IA-Ile.

    • Inject them separately under the optimized chromatographic conditions to confirm their respective retention times. Spike a real sample with both to verify separation in the matrix.

G cluster_0 Problem cluster_1 Hypothesis cluster_2 Verification & Solution A Incorrect Retention Time or Poor Peak Shape for IA-Leu B Suspect Isobaric Interference (e.g., IA-Isoleucine) A->B C Obtain Authentic Standards (IA-Leu, IA-Ile) B->C D Inject Standards Separately to Confirm Retention Times C->D E Optimize LC Method (Gradient, Column Chemistry) D->E If peaks co-elute F Achieve Baseline Resolution (USP Resolution > 1.5) E->F

Q3: My results show high variability, and I'm seeing a large peak for free Indole-3-acetic acid (IAA). Is my IA-Leu degrading during sample preparation?

A3: It is very likely. The amide bond in IA-Leu can be susceptible to both chemical and enzymatic hydrolysis, especially during sample extraction and storage.

Root Cause Analysis: Indole-containing compounds, including auxins and their conjugates, can be sensitive to light, temperature, and pH.[2] The primary degradation pathway for IA-Leu is the hydrolysis of the amide bond linking IAA to leucine, which releases free IAA.[2] This can be caused by:

  • Enzymatic Activity: Plant and animal tissues contain proteases and other hydrolases that can remain active during homogenization and extraction if not properly quenched.

  • Chemical Hydrolysis: Extreme pH conditions (strongly acidic or basic) used during extraction can chemically cleave the amide bond.[2]

  • Instability During Storage: Improper storage of extracts (e.g., at room temperature or in the light) can lead to gradual degradation.

Prevention and Mitigation Strategies:

  • Quench Enzymatic Activity Immediately:

    • Rationale: To prevent enzymatic degradation, you must inactivate enzymes at the point of sample collection/homogenization.

    • Protocol: Homogenize the sample in a cold solvent mixture containing an organic component, such as 80% acetone or methanol, immediately after collection.[7] Working quickly and keeping samples on ice at all times is critical.

  • Control pH:

    • Maintain a slightly acidic pH (e.g., pH 3-5) during extraction, as this can improve the stability of many indole compounds. Avoid strong acids or bases.

  • Optimize Storage Conditions:

    • Store extracts at -80°C for long-term storage.

    • For analysis, keep autosampler vials at a low temperature (e.g., 4°C).

    • Use amber vials to protect the analyte from light degradation.

  • Monitor Degradation with a Stability Test:

    • Protocol:

      • Spike IA-Leu into a blank matrix extract.

      • Analyze a portion immediately (T=0).

      • Leave the remaining extract under various conditions (e.g., on the benchtop for 4 hours, in the autosampler for 24 hours).

      • Re-analyze the samples and compare the IA-Leu and free IAA peak areas to the T=0 sample.

    • Interpretation: A significant decrease in the IA-Leu/IS ratio and a corresponding increase in the IAA signal indicate a stability problem that needs to be addressed by improving the protocol as described above.

References
  • Šimůnek, J., et al. (2020). Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review. Journal of Analytical Science and Technology. Available at: [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific Blog. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Rad. Available at: [Link]

  • Metabolomics Platform Task Group. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]

  • ResearchGate. (n.d.). Matrix effects in plant hormone determination. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. Available at: [Link]

  • Feung, C. S., et al. (1976). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. Plant Physiology. Available at: [Link]

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology. Available at: [Link]

  • Pan, X., et al. (2008). Profiling of plant hormones by mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Matsuda, F., et al. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Matsuda, F., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Park, J. H., et al. (2020). Coordination of matrix attachment and ATP-dependent chromatin remodeling regulate auxin biosynthesis and Arabidopsis hypocotyl elongation. The Plant Cell. Available at: [Link]

  • Yuan, T. F., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Imad, Z., et al. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Alsachim. Available at: [Link]

  • Liang, S. H. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]

  • Martin-Arevalillo, R., & Vernoux, T. (2023). Decoding the Auxin Matrix: Auxin Biology Through the Eye of the Computer. Annual Review of Plant Biology. Available at: [Link]

  • ResearchGate. (n.d.). Binding behavior of amino acid conjugates of indole-3-acetic acid to immobilized human serum albumin. ResearchGate. Available at: [Link]

  • Waters Corporation. (2021). Determining matrix effects in complex food samples. YouTube. Available at: [Link]

  • Al-Dirbashi, O. Y., et al. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Metabolomics. Available at: [Link]

Sources

Technical Support Center: Stability of N-(3-Indolylacetyl)-L-leucine in Different Solvents and pH Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-(3-Indolylacetyl)-L-leucine (IAA-Leu) is an amino acid conjugate of the plant hormone indole-3-acetic acid (IAA). Its stability is a critical parameter for reliable and reproducible results in both plant science and potential therapeutic applications. This guide provides a comprehensive overview of IAA-Leu stability, offering troubleshooting advice and frequently asked questions to support your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

The stability of IAA-Leu is principally affected by pH, solvent composition, temperature, and exposure to light and oxygen. The two main points of vulnerability in the molecule are the indole ring of the IAA moiety and the amide bond linking IAA to leucine.

Q2: What are the recommended storage conditions for solid IAA-Leu?

Solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture to prevent degradation.[1] Following these guidelines ensures the long-term integrity of the compound.

Q3: What are the best solvents for dissolving and storing IAA-Leu?

IAA-Leu has limited solubility in aqueous solutions.[1] It is more readily soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For biological assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium. It is crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts in your experiments. Aqueous solutions of IAA-Leu are not recommended for storage for more than a day.[1]

Q4: How does pH impact the stability of IAA-Leu in aqueous solutions?

The pH of the aqueous environment is a critical determinant of IAA-Leu stability:

  • Acidic Conditions (pH < 4): IAA-Leu is susceptible to degradation. The indole ring can degrade, and the amide bond is subject to hydrolysis under strong acidic conditions.[2][3]

  • Neutral Conditions (pH 6-8): The compound is most stable in this pH range.[3][4]

  • Alkaline Conditions (pH > 9): While the indole ring is relatively stable, the amide bond can undergo hydrolysis, particularly at elevated temperatures.

II. Troubleshooting Guide

Scenario 1: My IAA-Leu solution has changed color (e.g., turned yellow or brown).

  • Underlying Issue: A color change is a strong indication of the oxidation of the indole ring.

  • Corrective Actions:

    • Protect from Light: Indole-containing compounds are notoriously sensitive to light. Always prepare and store solutions in amber vials or wrap containers in aluminum foil.[3][4]

    • Minimize Oxygen Exposure: For highly sensitive applications, consider using solvents that have been degassed to remove dissolved oxygen.

    • Discard and Replace: Do not use discolored solutions, as the degradation products can interfere with your experiments. Prepare a fresh solution from your solid stock.

Scenario 2: I am observing inconsistent or lower-than-expected biological activity.

  • Possible Cause A: Compound Degradation

    • Troubleshooting Steps:

      • Confirm Storage: Double-check that both the solid compound and any stock solutions were stored at ≤ -20°C and protected from light.[1]

      • Use Fresh Preparations: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment.

      • Analytical Verification: If available, use High-Performance Liquid Chromatography (HPLC) to assess the purity of your IAA-Leu solution against a known standard.[5]

  • Possible Cause B: Poor Solubility in Assay Medium

    • Troubleshooting Steps:

      • Solubility Limit: You may be exceeding the solubility of IAA-Leu in your final aqueous buffer.

      • Co-Solvent Percentage: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but remains below the threshold for cellular toxicity.

      • Visual Check: Carefully inspect your final solution for any visible precipitate. If present, consider reducing the final concentration of IAA-Leu.

Scenario 3: My analytical results (e.g., HPLC, LC-MS) show multiple unexpected peaks.

  • Possible Cause A: Degradation During Analysis

    • Troubleshooting Steps:

      • Mobile Phase pH: An overly acidic mobile phase can cause on-column degradation. Buffer your mobile phase to a more neutral pH if your separation method allows.

      • Column Temperature: Elevated temperatures can accelerate degradation. Consider performing the analysis at room temperature or with column cooling.

  • Possible Cause B: Degradation During Sample Preparation

    • Troubleshooting Steps:

      • Time and Temperature: Minimize the time between sample preparation and analysis, and keep samples on ice or in a cooled autosampler.

      • Diluent pH: Ensure the diluent used for your samples has a pH within the optimal stability range (pH 6-8).

III. Stability Overview: Solvents and pH

ConditionSolvent/MediumRelative StabilityPrimary Degradation Concerns
pH
< 4Aqueous BufferLowIndole ring degradation, Amide bond hydrolysis[2][3]
6 - 8Aqueous BufferHighMinimal degradation under proper storage[3][4]
> 9Aqueous BufferModerateAmide bond hydrolysis
Solvent
DMSO, Ethanol, MethanolHighSusceptible to photo-oxidation if not protected from light[1]
Aqueous BufferspH-dependentSee pH-related degradation concerns above

IV. Experimental Workflow: Stability Assessment of IAA-Leu

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

1. Materials & Reagents:

  • This compound

  • HPLC-grade DMSO

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system equipped with a C18 column and UV or MS detector

  • Appropriate mobile phase (e.g., acetonitrile/water gradient with a suitable buffer)

2. Step-by-Step Protocol:

  • Stock Solution Preparation: Create a concentrated stock solution of IAA-Leu (e.g., 10 mM) in DMSO.
  • Working Solution Preparation: Dilute the stock solution into your aqueous buffer to the final desired concentration (e.g., 100 µM).
  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to establish the initial peak area and concentration.
  • Incubation: Store the working solution under the desired test conditions (e.g., specific temperature, light exposure). Protect a control sample from light and store it at a low temperature.
  • Time-Course Analysis: At designated time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
  • Data Interpretation: Calculate the percentage of IAA-Leu remaining at each time point relative to the T=0 sample. Plotting this data will reveal the degradation kinetics under the tested conditions.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_incubation Incubation Conditions cluster_data Data Analysis stock Prepare Concentrated Stock (IAA-Leu in DMSO) working Dilute to Working Concentration in Aqueous Buffer stock->working t0_analysis Analyze T=0 Sample working->t0_analysis incubate Incubate Under Test Conditions working->incubate quantify Quantify Peak Area t0_analysis->quantify timepoint_analysis Analyze Samples at Defined Time Points timepoint_analysis->quantify incubate->timepoint_analysis calculate Calculate % Remaining quantify->calculate plot Plot Degradation Curve calculate->plot

Caption: Workflow for assessing the stability of this compound.

V. References

  • Bergman, E. J., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, F., et al. (2002). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at: [Link]

  • Pang, Z., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. Available at: [Link]

  • Long, J. Z., et al. (2017). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). N-Acylamides. Available at: [Link]

  • Yamakawa, T., et al. (1979). Note Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. J-Stage. Available at: [Link]

  • Ona, O., et al. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. ResearchGate. Available at: [Link]

  • Nutaratat, P., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Available at: [Link]

  • Liu, X., et al. (2021). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. National Institutes of Health. Available at: [Link]

  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available at: [Link]

Sources

Preventing degradation of N-(3-Indolylacetyl)-L-leucine during sample preparation.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for preventing the degradation of N-(3-Indolylacetyl)-L-leucine during sample preparation.

Technical Support Center: this compound (IAA-Leu) Stability Guide

Welcome to the technical support resource for handling this compound (IAA-Leu). This guide is designed for researchers, scientists, and drug development professionals who require the highest accuracy in quantifying this important auxin conjugate. IAA-Leu, an amide conjugate of indole-3-acetic acid (IAA) and L-leucine, is a key metabolite in auxin homeostasis and is generally considered an inactive storage form of IAA that can be hydrolyzed to release the active hormone.[1][2][3]

The indole ring system and the amide linkage make IAA-Leu susceptible to degradation from multiple sources during sample preparation, leading to inaccurate quantification and misinterpretation of experimental results. This guide provides in-depth, cause-and-effect troubleshooting advice to help you maintain the integrity of your samples from collection to analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm new to handling auxin conjugates. What are the most critical factors I need to control to prevent IAA-Leu degradation?

This is the foundational question for achieving accurate results. The stability of IAA-Leu is threatened by four primary factors: Oxidation, Hydrolysis, Light, and Temperature. Every step of your protocol must be designed to mitigate these risks.

  • Temperature: Low temperatures are non-negotiable. Enzymatic activity, a major driver of degradation, is significantly reduced at 4°C or below.[4][5] All sample preparation steps should be performed on ice or in a cold room.

  • Light: The indole moiety in IAA-Leu is photosensitive. Exposure to light, particularly UV wavelengths, can induce photochemical reactions that degrade the molecule.[6][7]

  • Oxidation: The electron-rich indole ring is highly susceptible to oxidation from atmospheric oxygen and endogenous enzymes like peroxidases.[8][9] This is a leading cause of analyte loss.

  • pH and Hydrolysis: The amide bond linking IAA and leucine can be cleaved by endogenous amidohydrolase enzymes or by exposure to harsh pH conditions, artificially inflating your free IAA measurements.[1][10]

Controlling these four factors simultaneously is the cornerstone of a robust and reproducible sample preparation workflow.

Q2: My IAA-Leu recovery is consistently low, and I suspect oxidative loss. What causes this and how can I prevent it?

Oxidative degradation is one of the most common challenges. It occurs through both enzymatic and non-enzymatic pathways, targeting the indole ring to form derivatives like oxindole-3-acetic acid (OxIAA) conjugates.[8][11][12]

Causality:

  • Enzymatic Oxidation: When plant tissue is homogenized, compartmentalization is lost, and oxidative enzymes like peroxidases and phenol oxidases come into contact with IAA-Leu, leading to its rapid degradation.[8][9]

  • Non-Enzymatic Oxidation: The presence of reactive oxygen species (ROS) in the sample matrix can also directly oxidize the indole ring.

Troubleshooting & Prevention Protocol:

  • Immediate Inactivation: Upon harvesting, immediately flash-freeze your tissue in liquid nitrogen.[5] This halts all metabolic and enzymatic activity. Do not allow samples to thaw before they are submerged in the extraction solvent.

  • Work Anaerobically (where possible): While challenging, minimizing oxygen exposure by purging tubes with nitrogen or argon can help, especially for highly sensitive samples.

  • Use an Antioxidant-Rich Extraction Buffer: This is the most effective strategy. The extraction solvent should be amended with antioxidants to scavenge ROS and inhibit oxidative enzymes.

Recommended Protocol: Antioxidant-Fortified Extraction Solvent

This protocol details the preparation of a robust extraction solvent designed to minimize oxidative loss.

  • Base Solvent: Prepare a solution of 80% acetonitrile (or methanol) in HPLC-grade water. Pre-chill to -20°C.

  • Acidification: Add acetic acid or formic acid to a final concentration of 1% (v/v).[13] This helps to keep the analyte protonated and inhibits some enzymatic activities.

  • Add Antioxidants: Immediately before use, amend the cold solvent with a combination of antioxidants. Refer to the table below for options.

  • Extraction: Grind the frozen tissue (kept in liquid nitrogen) to a fine powder. Without letting it thaw, add the cold extraction solvent (typically 1 mL per 50-100 mg tissue) and homogenize thoroughly on ice.

  • Incubation: Incubate the extract at 4°C for 30-60 minutes with gentle agitation, protected from light.

  • Clarification: Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant for further purification.

Table 1: Common Antioxidants for Plant Hormone Extraction

Antioxidant Typical Concentration Mechanism of Action & Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v) A potent free-radical scavenger. Excellent for inhibiting lipid peroxidation which can generate ROS.
Polyvinylpolypyrrolidone (PVPP) 1 - 2% (w/v) Binds and precipitates phenolic compounds, which are often substrates for polyphenol oxidases that generate damaging quinones. Add to the solid tissue during homogenization.
Ascorbic Acid (Vitamin C) 10 - 50 mM A water-soluble antioxidant that directly scavenges a wide range of ROS.

| Sodium Metabisulfite | 0.1 - 0.5% (w/v) | An effective inhibitor of polyphenol oxidase enzymes. |

Q3: I am detecting unexpectedly high levels of free IAA in my samples. Could this be due to IAA-Leu hydrolysis?

Yes, this is a classic sign of unintended sample degradation. The goal is to measure the endogenous levels of IAA and IAA-Leu as they existed in vivo, not the artifacts of your preparation.

Causality:

  • Enzymatic Hydrolysis: Plants contain amidohydrolase enzymes that specifically cleave the amide bond of IAA conjugates to release free IAA.[1][10] Like oxidative enzymes, these are released upon cell lysis.

  • Chemical Hydrolysis: While IAA-Leu is relatively stable at neutral and weakly acidic pH, strong alkaline or acidic conditions, especially when combined with heat, can chemically hydrolyze the amide bond.[10]

Troubleshooting & Prevention:

  • pH Control: Maintain a weakly acidic pH throughout the extraction and purification process. A solvent containing 1% acetic or formic acid is standard for auxin analysis and helps maintain stability.[4][13] Avoid buffers with a pH above 8.

  • Rapid Enzyme Denaturation: The most critical step is to denature hydrolytic enzymes instantly. This is achieved by homogenizing the flash-frozen tissue directly in a pre-chilled organic solvent (e.g., -20°C 80% acetonitrile).[13] The high concentration of organic solvent denatures proteins, including hydrolases, on contact.

  • Avoid High Temperatures: Never heat your samples. If you need to evaporate the solvent, use a vacuum centrifuge (SpeedVac) at room temperature or a gentle stream of nitrogen.[13]

Diagram 1: Degradation Pathways of IAA-Leucine

G IAA_Leu This compound (Target Analyte) Oxidized Oxidized Products (e.g., OxIAA-Leu) IAA_Leu->Oxidized Oxidation (Enzymatic / Photochemical) Hydrolyzed Free IAA + L-Leucine (Degradation Products) IAA_Leu->Hydrolyzed Hydrolysis (Enzymatic / Chemical)

Caption: Key degradation routes for IAA-Leu during sample processing.

Q4: What is the optimal workflow for extracting and storing samples to ensure maximum IAA-Leu stability?

A successful workflow integrates all the principles discussed above into a seamless, validated process. The following protocol and workflow diagram represent a field-proven method for obtaining reliable measurements of IAA-Leu and other auxins.

Diagram 2: Recommended Sample Preparation Workflow for IAA-Leu

workflow cluster_prep Sample Preparation (Cold & Dark Conditions) cluster_analysis Analysis & Storage Harvest 1. Harvest & Flash Freeze (Liquid Nitrogen) Grind 2. Grind Frozen Tissue (Maintain under Liquid N2) Harvest->Grind Extract 3. Homogenize in Cold Extraction Solvent (+Antioxidants, 1% Acid) Grind->Extract Centrifuge 4. Centrifuge (4°C) (Pellet Debris) Extract->Centrifuge Purify 5. Purify Supernatant (e.g., C18 SPE) Centrifuge->Purify Evaporate 6. Evaporate Solvent (Vacuum Centrifuge, No Heat) Purify->Evaporate Reconstitute 7. Reconstitute in Analysis Solvent Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis Store Store at -80°C (Long-term) Reconstitute->Store

Caption: A validated workflow for IAA-Leu extraction and analysis.

Consolidated Step-by-Step Protocol:

  • Harvesting: Harvest plant tissue and immediately flash-freeze in liquid nitrogen.[5] Store at -80°C until extraction.

  • Homogenization: Pre-chill a mortar and pestle with liquid nitrogen. Grind the frozen tissue to a fine, homogenous powder, adding more liquid nitrogen as needed to prevent thawing.

  • Extraction: Transfer the frozen powder to a pre-chilled, amber tube. Add 5-10 volumes of cold (-20°C) extraction solvent (e.g., 80% acetonitrile with 1% acetic acid and 0.1% BHT). Vortex vigorously for 1 minute.

  • Incubation & Clarification: Incubate at 4°C for 1 hour with agitation, protected from light. Centrifuge at 13,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube.

  • Purification (SPE): Use a solid-phase extraction (SPE) C18 cartridge to remove non-polar interferents like chlorophyll.[4][13]

    • Condition the cartridge with 1 mL methanol, then equilibrate with 1 mL 1% aqueous acetic acid.

    • Load the supernatant.

    • Wash with 1 mL 1% aqueous acetic acid to remove highly polar impurities.

    • Elute IAA-Leu with 1-2 mL of 80% acetonitrile with 1% acetic acid.

  • Evaporation & Storage: Dry the eluate completely in a vacuum centrifuge without heat.[13] For long-term storage, seal the dry pellet under inert gas and store at -80°C.

  • Analysis: Reconstitute the dry pellet in a suitable volume of the initial mobile phase for your LC-MS analysis (e.g., 5-10% methanol in water with 0.1% formic acid).

Q5: Can you provide a quick reference table summarizing the key stability parameters?

Certainly. This table serves as a quick checklist to ensure your protocol is optimized for IAA-Leu stability.

Table 2: Quick Reference Guide for IAA-Leu Stability

Parameter Recommended Condition Rationale & Justification
Temperature ≤ 4°C for all steps Minimizes enzymatic activity (oxidases, hydrolases) which is a primary degradation pathway.[4][5]
Light Exposure Minimal; use amber vials The indole ring is photosensitive and can undergo photodegradation upon exposure to ambient or UV light.[6][14]
pH of Solvents Weakly Acidic (e.g., 1% Acetic/Formic Acid) Ensures the carboxyl group is protonated, improving extraction efficiency and stability. Prevents base-catalyzed hydrolysis.[4][13]
Oxygen Exposure Minimize; add antioxidants The indole ring is susceptible to oxidation. Antioxidants scavenge reactive oxygen species and inhibit oxidative enzymes.[8][15]
Sample Storage (Pre-extraction) -80°C, immediately after flash-freezing Halts all biological activity, preserving the in vivo state of the analyte.[5]

| Sample Storage (Post-extraction) | -80°C, in the dark (dry pellet or reconstituted) | Ensures long-term stability by preventing chemical degradation and residual enzyme activity.[13] |

By rigorously controlling these parameters, you can build a self-validating system that ensures the integrity and accuracy of your this compound measurements.

References

  • Park, R. D., et al. (1987). Oxidation of indole-3-acetic Acid-amino Acid conjugates by horseradish peroxidase. Plant Physiology, 84(3), 826–829. [Link]

  • Östin, A., et al. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 118(1), 285–296. [Link]

  • Jinjing Chemical. (2025). What are the photodegradation characteristics of 99% Indole?. Jinjing Chemical Blog. [Link]

  • Worley, C. K., et al. (2000). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell, 12(3), 457-468. [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773. [Link]

  • NCBS-CCAMP MS-Facility. (n.d.). Current Standard Operating Protocols (SOP) – Metabolomics – Quantification of Plant Hormones. NCBS. [Link]

  • Nakamura, A., et al. (2019). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences, 116(34), 17111-17116. [Link]

  • ARC Centre of Excellence for Plant Success in Nature and Agriculture. (2021). Phytohormone extraction. Plant Success. [Link]

  • Wang, L., et al. (2020). Recent Development in Sample Preparation Techniques for Plant Hormone Analysis. Chinese Journal of Chromatography. [Link]

  • Tam, Y. Y., et al. (2000). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology, 123(2), 589–596. [Link]

  • Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 333(1), 223–232. [Link]

  • Theantana, T., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(4), 183-191. [Link]

  • Porco, S., et al. (2016). Dioxygenase-encoding AtDAO1 gene controls IAA oxidation and homeostasis in Arabidopsis. PNAS. [Link]

  • PhytoTechnology Laboratories. (n.d.). Auxins and Rooting Hormones. PhytoTech Labs. [Link]

  • ResearchGate. (n.d.). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. ResearchGate. [Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707–735. [Link]

  • Kciuk, M., & Kontek, B. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299. [Link]

  • Theantana, T., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. [Link]

  • Kciuk, M., & Kontek, B. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed. [Link]

  • PubChem. (n.d.). N-(3-Indolylacetyl)-L-isoleucine. National Center for Biotechnology Information. [Link]

  • Kciuk, M., & Kontek, B. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. [Link]

  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. EURL. [Link]

  • ResearchGate. (2022). Environmental Factors Modulating Indole-3-Acetic Acid Biosynthesis by Four Nitrogen Fixing Bacteria in a Liquid Culture Medium. ResearchGate. [Link]

  • Yamakawa, T., et al. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880. [Link]

  • Ona, O., et al. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. ResearchGate. [Link]

  • Nonhebel, H. M., & Bandurski, R. S. (1984). Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings. Plant Physiology, 76(4), 979–983. [Link]

  • ResearchGate. (2016). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. ResearchGate. [Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin biosynthesis and storage forms. ResearchGate. [Link]

  • PathBank. (2016). Leucine Degradation (Arabidopsis thaliana). PathBank. [Link]

  • Curchod, B. F. E., et al. (2013). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 117(16), 4281–4293. [Link]

  • ResearchGate. (2015). Reaction scheme of simplified leucine degradation pathways. ResearchGate. [Link]

  • ResearchGate. (2002). Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters. [Link]

  • PubChem. (n.d.). Indole-3-acetyl-L-leucine. National Center for Biotechnology Information. [Link]

  • Leuchtenberger, W., & Plocker, U. (1985). Process for obtaining pure L-leucine. U.S.
  • Kralj, M., et al. (2017). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Molecules, 22(1), 138. [Link]

  • PubChem. (n.d.). L-leucine degradation I. National Center for Biotechnology Information. [Link]

  • Chapp, A. (2012). Indole based antioxidants for the treatment of ischemia reperfusion injury. Semantic Scholar. [Link]

  • ResearchGate. (2012). The leucine degradation pathway and the mevalonate shunt. ResearchGate. [Link]

  • Hoeks, F. W. J. M. M., et al. (1988). Process for the separation of L-leucine and L-isoleucine. U.S.
  • MDPI. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

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How to improve peak shape for N-(3-Indolylacetyl)-L-leucine in chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N-(3-Indolylacetyl)-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve chromatographic peak shape for this specific analyte. As Senior Application Scientists, we provide in-depth, field-proven insights to help you achieve robust and reliable results.

Understanding the Analyte: this compound

This compound is an amino acid conjugate.[1][2] Its structure contains three key functional regions that influence its chromatographic behavior:

  • An Indole Group: Aromatic and relatively nonpolar.

  • A Leucine Moiety: Contains a nonpolar isobutyl side chain.

  • A Carboxylic Acid Group: An ionizable functional group, making the molecule acidic.

The presence of the carboxylic acid group is critical. Its ionization state is dependent on the mobile phase pH and is a primary factor influencing peak shape in reversed-phase chromatography.

Troubleshooting Guide: Common Peak Shape Problems

This section addresses specific peak shape issues you may encounter with this compound and provides step-by-step solutions.

Q1: My peak for this compound is tailing. What is the cause and how can I fix it?

A1: Peak tailing is the most common issue for this compound and is typically caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Silanol Interactions. In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interactions. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[3] At mid-range pH values (e.g., pH 4-7), the carboxylic acid on your analyte is deprotonated and negatively charged (COO-), while a portion of the surface silanols are also ionized and negatively charged (SiO-). However, a population of non-ionized, acidic silanols can still interact with the polar carboxylate and indole groups via hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.[4][5]

    Expert Insight: Think of it as a portion of your analyte molecules taking a "stickier" path through the column. These delayed molecules elute after the main band, creating the characteristic tail. This phenomenon not only affects peak symmetry but can also compromise the accuracy of integration and quantification.[6]

The most effective strategy is to minimize these secondary interactions by controlling the chemistry of the separation.

Solution 1: Mobile Phase pH Adjustment (Primary Recommendation)

The goal is to suppress the ionization of the analyte's carboxylic acid group, making the molecule more nonpolar and less likely to engage in secondary interactions.[7]

  • Experimental Protocol: Lowering Mobile Phase pH

    • Prepare an acidic mobile phase modifier. Use a volatile acid like formic acid or acetic acid, which are compatible with mass spectrometry (MS). A common starting concentration is 0.1% (v/v).[8]

    • Target pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 1.5-2 pH units below the analyte's pKa. The pKa of the carboxylic acid group in this compound is analogous to that of leucine, which is around 2.4. Therefore, a target pH of ≤ 3 is ideal.[9][10]

    • Implementation: Add 1 mL of formic acid to every 1 L of the aqueous mobile phase component (e.g., water) for a 0.1% solution.

    • Equilibrate: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample to ensure the column is fully equilibrated.

Solution 2: Use a High-Purity, End-Capped Column

Modern HPLC columns are designed to minimize peak tailing.

  • Mechanism: Column manufacturers use high-purity silica with low metal content and apply a process called "end-capping."[11][12] After bonding the primary stationary phase (like C18), a small, less bulky silane reagent is used to react with and "cap" many of the remaining accessible silanol groups, effectively shielding them from interacting with analytes.[13][14]

  • Recommendation: If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) can significantly improve peak shape for polar and ionizable compounds like this one.[3]

Solution 3: Increase Mobile Phase Buffer Strength

If operating at a mid-range pH is necessary for other reasons (e.g., separating a mixture of acidic and basic compounds), increasing the buffer concentration can help.

  • Mechanism: Higher concentrations of buffer salts (e.g., 25-50 mM phosphate or acetate) can help mask the residual silanol sites on the stationary phase, reducing the analyte's ability to interact with them.[10][15]

  • Caution: This approach is generally not recommended for LC-MS applications, as high salt concentrations can cause ion suppression in the MS source.[16]

The diagram below illustrates how lowering the mobile phase pH suppresses the ionization of this compound, a key step in preventing peak tailing.

cluster_0 Mid-Range pH (e.g., pH 5) cluster_1 Low pH (e.g., pH < 3) Analyte_Mid This compound Ionized (COO⁻) Polar/Charged Silanol_Mid Silica Surface Partially Ionized (SiO⁻) Active Silanols (SiOH) Analyte_Mid->Silanol_Mid Secondary Interaction (H-Bonding) Result_Mid Result: Peak Tailing Analyte_Low This compound Neutral (COOH) Less Polar Silanol_Low Silica Surface Protonated (SiOH) Shielded Silanols Analyte_Low->Silanol_Low Minimal Interaction Result_Low Result: Improved Peak Shape

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

Q2: I'm observing peak fronting. What does this indicate?

A2: Peak fronting, where the front of the peak is sloped, is typically a sign of column overload or a sample solvent issue.

  • Cause 1: Mass Overload. You are injecting too much analyte mass onto the column. The stationary phase at the column inlet becomes saturated, and excess analyte molecules travel down the column more quickly without proper interaction, leading to a distorted, fronting peak.[5][17]

  • Cause 2: Sample Solvent Mismatch. The solvent in which your sample is dissolved is significantly stronger (less polar in reversed-phase) than your mobile phase. This causes the analyte band to spread and distort upon injection.[5][17]

Solution 1: Reduce Sample Concentration

  • Experimental Protocol: Test for Mass Overload

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the same volume of each dilution.

    • Observe the peak shape. If the fronting improves or resolves at lower concentrations, mass overload was the issue.

    • Determine the highest concentration that provides a symmetrical peak and operate within that linear range.

Solution 2: Match Sample Solvent to Mobile Phase

  • Protocol: Adjusting Sample Solvent

    • Whenever possible, dissolve and inject your sample in the initial mobile phase composition.

    • If a stronger solvent is required for solubility, use the minimum amount possible and inject a smaller volume.

    • Ensure the sample solvent is miscible with the mobile phase to prevent precipitation on the column.

Q3: Why am I seeing split or shoulder peaks?

A3: Split or shoulder peaks suggest that the analyte band is being distorted as it enters or travels through the column.

  • Cause 1: Column Void or Contamination. A void or channel can form at the inlet of the column bed due to high pressure, pH extremes, or physical shock.[10][17] This causes the sample to travel through different paths, resulting in a split peak. Partial blockage of the inlet frit from sample particulates can have a similar effect.[18]

  • Cause 2: Incomplete Sample Dissolution. If the sample is not fully dissolved, it can lead to peak splitting.[19]

  • Cause 3: Mobile Phase pH is Too Close to Analyte pKa. When the mobile phase pH is very close to the analyte's pKa, the compound exists as a mixture of its ionized and non-ionized forms. These two forms can have slightly different retention times, leading to peak broadening or splitting.[20][21]

Solution 1: Column Maintenance and Protection

  • Protocol: Addressing Column Integrity

    • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to protect it from particulates and strongly retained matrix components.[18]

    • Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.

    • Column Flushing: If you suspect a blockage, try back-flushing the column (disconnect from the detector first) according to the manufacturer's instructions.[17] If a void has formed, the column likely needs to be replaced.

Solution 2: Ensure Complete Sample Dissolution

  • Thoroughly vortex and sonicate the sample to ensure complete dissolution before injection. Visually inspect the sample for any particulates.

Solution 3: Optimize Mobile Phase pH

  • As described for peak tailing, ensure your mobile phase pH is at least 1.5-2 units away from the analyte's pKa to ensure it exists predominantly in a single form.[9]

This flowchart provides a systematic approach to diagnosing and solving peak shape problems.

Start Start: Poor Peak Shape Observed CheckShape What is the peak shape? Start->CheckShape Tailing Tailing CheckShape->Tailing Tailing Fronting Fronting CheckShape->Fronting Fronting Split Split / Shoulder CheckShape->Split Split Tailing_Sol1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->Tailing_Sol1 Fronting_Sol1 Dilute Sample (Test for Mass Overload) Fronting->Fronting_Sol1 Split_Sol1 Check for Column Void / Frit Blockage Split->Split_Sol1 Tailing_Sol2 Use High-Purity, End-Capped Column Tailing_Sol1->Tailing_Sol2 End Peak Shape Improved Tailing_Sol1->End Fixed? Tailing_Sol2->End Fronting_Sol2 Match Sample Solvent to Mobile Phase Fronting_Sol1->Fronting_Sol2 Fronting_Sol1->End Fixed? Fronting_Sol2->End Split_Sol2 Ensure Complete Sample Dissolution Split_Sol1->Split_Sol2 Split_Sol1->End Fixed? Split_Sol3 Move pH away from pKa Split_Sol2->Split_Sol3 Split_Sol3->End

Caption: A systematic workflow for troubleshooting common peak shape issues.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for method development for this compound? A: For reversed-phase HPLC, a C18 or C8 column with high-purity, end-capped silica is an excellent choice.[22] Start with a simple mobile phase gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid. This low pH will ensure good peak shape from the outset.

Q: Can I use trifluoroacetic acid (TFA) as a mobile phase modifier? A: Yes, 0.05-0.1% TFA is a very effective additive for improving peak shape, especially for peptides and polar compounds.[15] It acts as both a pH modifier and an ion-pairing agent. However, be aware that TFA is a strong ion-pairing agent and can be difficult to flush from a column. It is also known to cause significant ion suppression in mass spectrometry, so formic acid or acetic acid are preferred for LC-MS applications.

Q: Does temperature affect peak shape? A: Yes, operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by decreasing mobile phase viscosity and increasing mass transfer kinetics. This often results in sharper, more efficient peaks. However, be mindful of the column's pH and temperature limits to avoid degrading the stationary phase.[11]

Q: My peak shape is good, but retention time is unstable. What should I do? A: Retention time instability for an ionizable compound like this compound is almost always related to poor mobile phase pH control.[9][23] Ensure your mobile phase is properly buffered, especially if operating near the analyte's pKa. Check that the mobile phase is freshly prepared and that your pump's proportioning valves are working correctly.

Summary of Key Parameters

ParameterRecommendation for this compoundRationale
Column High-purity, end-capped C18 or C8Minimizes silanol interactions, which cause peak tailing.[3]
Mobile Phase pH ≤ 3.0Suppresses ionization of the analyte's carboxylic acid group, improving retention and peak shape.[10]
pH Modifier 0.1% Formic Acid or Acetic AcidProvides stable, low pH and is MS-compatible.[8]
Sample Solvent Initial mobile phase compositionPrevents peak distortion caused by solvent mismatch.[5][17]
Guard Column RecommendedProtects the analytical column from contamination and extends its lifetime.[18]
Sample Prep Filter through 0.22 or 0.45 µm filterRemoves particulates that can block the column frit and cause split peaks.[18]

References

  • Phenomenex. (2025, June 6).
  • Crawford Scientific. (2023, October 11).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent.
  • ALWSCI. (2025, July 17).
  • Apex Scientific. (2023, September 26).
  • Labmate Online. (2023, December 27).
  • ZeptoMetrix. Mobile Phase Modifiers.
  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide.
  • ALWSCI. (2025, November 27).
  • Chrom Tech, Inc. (2025, October 28).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. The Theory of HPLC Column Chemistry.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • LCGC International. Should an Additive be Added to your HPLC Eluent?.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Chromatography Point. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • PubChem. Indole-3-acetyl-L-leucine.
  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
  • Phenomenex. LC Technical Tip.
  • Shodex HPLC Columns.
  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1)
  • Smolecule. (2023, July 20). Buy Indole-3-acetyl-L-leucine.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • Shimadzu. Abnormal Peak Shapes.

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Technical Support Center: Matrix Effects in the Quantification of N-(3-Indolylacetyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of N-(3-Indolylacetyl)-L-leucine (IA-Leu). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in complex samples. Here, we provide in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to ensure robust and reliable quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Understanding and Identifying Matrix Effects

Question 1: What exactly is a "matrix effect," and why is it a significant problem when quantifying IA-Leu with LC-MS?

Answer: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), the analyte (IA-Leu) must be ionized to be detected. Matrix components—such as salts, phospholipids from plasma, or pigments and phenolics from plant tissues—can compete with IA-Leu for ionization in the ESI source.[1][3] This competition most often leads to ion suppression , where the detector response for IA-Leu is lower than it would be in a clean solvent, or less commonly, ion enhancement .[1][4]

This phenomenon is a critical issue because it can lead to:

  • Inaccurate Quantification: If the matrix effect is not consistent across samples and standards, it will lead to poor accuracy and precision.[1][5]

  • Reduced Sensitivity: Ion suppression can decrease the signal-to-noise ratio, potentially making it impossible to detect IA-Leu at low concentrations.[6]

  • Poor Method Robustness: Variations in matrix composition from sample to sample (e.g., between different patients or plant batches) can cause unpredictable results.

The core problem is that these interfering components are often invisible in the chromatogram but significantly impact the reliability of your quantitative data.[6]

Question 2: My IA-Leu peak is visible, but the quantitative results are inconsistent and inaccurate. How can I confirm if matrix effects are the cause?

Answer: Visual inspection of a chromatogram is insufficient to rule out matrix effects.[1] The gold standard method for quantitatively assessing matrix effects is the post-extraction spike experiment .[1][7] This procedure allows you to isolate the effect of the matrix on the analyte's signal.

Here is the workflow to calculate the Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement:

Experimental Protocol: Post-Extraction Spike for Matrix Factor (MF) Calculation

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare your IA-Leu standard in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., human plasma, plant extract without IA-Leu) and perform your entire sample preparation/extraction procedure. In the final step, spike the clean, extracted matrix with the IA-Leu standard to the same final concentration as Set A.[8]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the IA-Leu standard before the extraction procedure. This set is used to determine recovery, not the matrix effect itself, but is often run concurrently.

  • Analyze and Calculate:

    • Inject and analyze samples from Set A and Set B using your LC-MS/MS method.

    • Calculate the Matrix Factor (MF) using the following formula:[1][9] Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An alternative calculation expresses this as a percentage: Matrix Effect (%) = (Area_Set_B / Area_Set_A) * 100[10]

  • Interpret the Results:

    • MF = 1 (or ME = 100%): No matrix effect.[9]

    • MF < 1 (or ME < 100%): Ion suppression is occurring.[1][9]

    • MF > 1 (or ME > 100%): Ion enhancement is occurring.[1][9]

For a robust bioanalytical method, the absolute MF should ideally be between 0.8 and 1.2.[1] If your MF value falls outside this range, you must take steps to mitigate the matrix effect.

Category 2: Strategies for Mitigating Matrix Effects

Question 3: I've confirmed significant ion suppression for IA-Leu in my plasma samples. What is my first line of defense?

Answer: The most effective way to combat matrix effects is to improve the sample preparation procedure to remove interfering endogenous components before they reach the mass spectrometer.[3][11] For plasma, the primary culprits are proteins and phospholipids.[3]

Here is a comparison of common sample preparation techniques:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile, methanol).Simple, fast, inexpensive.Non-selective; phospholipids and salts remain in the supernatant, often causing significant matrix effects.[11]Quick screening assays where high accuracy is not paramount.
Liquid-Liquid Extraction (LLE) IA-Leu is partitioned into an immiscible organic solvent based on its polarity and the pH of the aqueous sample.Can provide very clean extracts by removing polar interferences like salts.[3][5]Can have low recovery for polar analytes; may not remove interferences with similar polarity to IA-Leu.[11]Removing highly polar (salts) or non-polar (lipids) interferences. Adjusting pH is critical for acidic analytes like IA-Leu.[3]
Solid-Phase Extraction (SPE) IA-Leu is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Highly selective; can effectively remove both phospholipids and salts, providing the cleanest extracts.[5][11][12]More complex method development; more expensive than PPT or LLE.Assays requiring high sensitivity and accuracy, especially for regulatory submission. Mixed-mode SPE is particularly effective.[11]

Recommendation: Start by replacing your PPT method with a well-developed Solid-Phase Extraction (SPE) protocol. A reversed-phase (e.g., C18) or a mixed-mode polymeric sorbent can dramatically reduce phospholipid-based ion suppression.[11][12]

Question 4: I work with plant tissues (e.g., Arabidopsis, rice), and my IA-Leu signal is heavily suppressed. Are the strategies different from plasma?

Answer: Yes, the interfering components in plant matrices are different, necessitating a tailored approach. Plant extracts are rich in pigments (chlorophylls), phenolics, and a wide array of secondary metabolites that can cause severe matrix effects.[13]

G start Start: Inconsistent IA-Leu Quantification assess Step 1: Quantify Matrix Effect (Post-Extraction Spike) start->assess is_severe Is Matrix Factor (MF) < 0.8 or > 1.2? assess->is_severe no_effect Result: Minimal Matrix Effect (Proceed with Validation) is_severe->no_effect No cleanup Step 2: Implement Advanced Sample Cleanup is_severe->cleanup Yes spe_node Solid-Phase Extraction (SPE) (e.g., C18 or Mixed-Mode) cleanup->spe_node lle_node Liquid-Liquid Extraction (LLE) (Acidic extraction into organic solvent) cleanup->lle_node reassess Step 3: Re-assess Matrix Effect spe_node->reassess lle_node->reassess is_resolved Is Matrix Factor (MF) within 0.8 - 1.2? reassess->is_resolved use_is Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) is_resolved->use_is No final_validation Result: Accurate Quantification (Proceed with Method Validation) is_resolved->final_validation Yes use_is->final_validation

For plant hormone analysis, a multi-step cleanup is often required.[13] A common and effective approach involves an initial LLE followed by SPE cleanup.[14][15]

Experimental Protocol: Basic LLE-SPE Cleanup for IA-Leu from Plant Tissue

  • Homogenization: Homogenize frozen plant tissue in a cold extraction buffer (e.g., isopropanol with an imidazole buffer).[16]

  • Liquid-Liquid Extraction (LLE):

    • Acidify the extract to ensure IA-Leu (an acidic auxin) is protonated and non-polar.[3]

    • Partition against an organic solvent like diethyl ether or ethyl acetate to extract IA-Leu and other non-polar compounds, leaving polar interferences (sugars, salts) in the aqueous phase.

  • Solid-Phase Extraction (SPE):

    • Evaporate the organic solvent and reconstitute the residue in a solvent appropriate for SPE loading.

    • Use a C18 SPE cartridge to further purify the sample.[12] Wash with a weak organic solvent to remove remaining pigments and then elute IA-Leu with a stronger solvent like methanol.

This combination of LLE and SPE provides a much cleaner extract than either method alone, significantly reducing matrix effects from complex plant samples.[15]

Question 5: I've improved my sample cleanup, but still see some matrix effects. Is there a way to compensate for them instead of completely eliminating them?

Answer: Yes. The most robust and widely accepted method for compensating for unavoidable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[1][16]

The Principle of Isotope Dilution: A SIL-IS is a version of your analyte (e.g., ¹³C₆-IA-Leu or D₅-IA-Leu) where some atoms have been replaced with heavy isotopes.[16] This standard is chemically and physically almost identical to the endogenous IA-Leu.[16] It will therefore co-elute chromatographically and experience the exact same degree of ion suppression or enhancement as the analyte.[16]

How it Works: You add a known amount of the SIL-IS to every sample, standard, and blank at the very beginning of the sample preparation process.[17] For quantification, you do not use the absolute peak area of IA-Leu. Instead, you calculate the ratio of the analyte's peak area to the SIL-IS's peak area.

Ratio = (Peak Area of IA-Leu) / (Peak Area of SIL-IS)

Since both the numerator and denominator are affected by matrix effects to the same extent, the ratio remains constant and accurate, effectively canceling out the variability. This is the gold standard for quantitative bioanalysis using LC-MS.[16][18]

G

References

  • Mei, H. et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia. Available at: [Link]

  • Vogeser, M., & Seger, C. (2008). A simple and reliable method to estimate the extent of matrix effects in biological matrices analysis. Journal of Chromatography B. Available at: [Link]

  • Wang, L., et al. (2020). Sample pretreatment methods for the determination of plant hormone. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. Available at: [Link]

  • Providion Group. (n.d.). Matrix effects and ion suppression in LC-MS: essential strategies for research. Providion Group. Available at: [Link]

  • Liu, G. et al. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS ONE. Available at: [Link]

  • LGC Group. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Waters Corporation. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. Available at: [Link]

  • University of Tartu. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Pěnčík, A., et al. (2015). Current analytical methods for plant auxin quantification - A review. ResearchGate. Available at: [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Available at: [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. Available at: [Link]

  • Castillo, L., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega. Available at: [Link]

  • Liu, G., et al. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. National Center for Biotechnology Information. Available at: [Link]

  • Liu, G., et al. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS ONE. Available at: [Link]

  • Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. Biotage. Available at: [Link]

  • Castillo, L., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC–MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. National Center for Biotechnology Information. Available at: [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatography B. Available at: [Link]

  • Novak, O., et al. (2016). Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS. Current Protocols in Plant Biology. Available at: [Link]

  • Wang, L., et al. (2019). [Recent advances in sample preparation methods of plant hormones]. PubMed. Available at: [Link]

  • Phenomenex. (n.d.). Sample Preparation Techniques for Precision in Analysis. Phenomenex. Available at: [Link]

  • Li, W., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Agilent Technologies. Available at: [Link]

  • Bianco, G., et al. (2012). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

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Overcoming challenges in the synthesis of N-(3-Indolylacetyl)-L-leucine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(3-Indolylacetyl)-L-leucine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important indole-containing amino acid conjugate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction shows a low conversion to this compound based on TLC analysis. What are the potential causes and how can I improve the yield?

Answer: Low product yield is a frequent challenge in amide bond formation. Several factors related to starting materials, reagents, and reaction conditions can be responsible.

  • Inadequate Activation of Indole-3-acetic acid (IAA): The carboxylic acid of IAA must be activated to facilitate nucleophilic attack by the amino group of L-leucine.

    • Solution: Ensure your coupling reagents, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are fresh and anhydrous. The addition of 1-Hydroxybenzotriazole (HOBt) is highly recommended. HOBt reacts with the activated IAA to form an active ester intermediate, which is less prone to side reactions and often leads to cleaner and higher-yielding couplings.[1][2]

  • Moisture in the Reaction: Carbodiimides are highly sensitive to moisture and will be quenched by water, leading to incomplete activation of the carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., DCM, DMF) and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Temperature: While many coupling reactions are initiated at 0°C to control the initial exothermic reaction, they often require warming to room temperature to proceed to completion.[2]

    • Solution: Start the reaction at 0°C and then allow it to slowly warm to room temperature, stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Degradation of Indole-3-acetic acid: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or strong oxidizing agents, can lead to decomposition of the indole ring. Standard carbodiimide coupling conditions are typically mild enough to avoid this.

Issue 2: Presence of a Persistent White Precipitate in the Reaction Mixture

Question: A white solid has precipitated from my DCC-mediated coupling reaction and is difficult to remove. What is this precipitate and how can I manage it?

Answer: The white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[2] DCU is notoriously insoluble in many common organic solvents, which complicates purification.[2]

  • Removal of DCU:

    • Filtration: After the reaction is complete, most of the DCU can be removed by filtration.

    • Solvent Selection for Work-up: After filtration, it is advisable to dissolve the crude product in a solvent in which the desired product is soluble but DCU has minimal solubility, such as ethyl acetate, and then perform another filtration.

    • Column Chromatography: Residual DCU can often be removed during silica gel column chromatography. A solvent system of ethyl acetate/hexane is typically effective.

Issue 3: Product Appears to be a Mixture of Diastereomers (Racemization)

Question: My final product shows two spots on TLC or complex NMR signals, suggesting racemization of the L-leucine chiral center. How can I prevent this?

Answer: Racemization of the chiral center of the amino acid is a well-known side reaction in peptide synthesis, particularly when the carboxylic acid is activated.[3][4][5] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[4]

  • Minimizing Racemization:

    • Use of Additives: The addition of HOBt or Oxyma Pure is crucial. These additives react with the activated carboxylic acid to form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate formed with DCC or EDC alone.[3][5]

    • Choice of Base: If a base is required (e.g., when using the hydrochloride salt of an amino acid ester), use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Overuse of a strong base can promote racemization.[4]

    • Temperature Control: Running the reaction at lower temperatures can help to minimize racemization.

Issue 4: Difficulty in Purifying the Final Product

Question: I am struggling to obtain pure this compound by column chromatography. What strategies can I employ?

Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Effective Purification Strategies:

    • Aqueous Work-up: Before chromatography, a thorough aqueous work-up is essential. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted L-leucine (or its ester) and base. Follow this with a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted indole-3-acetic acid. Finally, wash with brine to remove residual salts.

    • Column Chromatography: Silica gel chromatography is the standard method.

      • Solvent System: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be fine-tuned based on TLC analysis. Adding a small amount of acetic acid (0.5-1%) to the eluent can sometimes improve peak shape for carboxylic acid-containing compounds.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Experiment with different solvent systems, such as ethyl acetate/hexane or ethanol/water.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the N-H of the indole ring in indole-3-acetic acid before coupling?

A1: For a standard amide coupling reaction with DCC/HOBt or EDC/HOBt, protection of the indole N-H is generally not necessary. The nucleophilicity of the indole nitrogen is significantly lower than that of the amino group of L-leucine, and acylation will preferentially occur at the more nucleophilic site. However, under strongly basic conditions or with highly reactive acylating agents, N-acylation of the indole can occur. If side reactions at the indole nitrogen are observed, a protecting group such as Boc (tert-butyloxycarbonyl) can be employed.

Q2: What is the role of HOBt in the coupling reaction?

A2: HOBt plays a dual role in carbodiimide-mediated coupling reactions:

  • Suppressing Racemization: It reacts with the highly reactive O-acylisourea intermediate to form an HOBt-active ester. This ester is more stable and less prone to forming the oxazolone intermediate that leads to racemization.[3][5]

  • Improving Efficiency and Reducing Side Reactions: The HOBt-active ester is a better acylating agent than the O-acylisourea, leading to a cleaner reaction and minimizing the formation of the N-acylurea byproduct.[1]

Q3: Can I use L-leucine directly, or should I use its methyl or ethyl ester?

A3: It is highly recommended to use the methyl or ethyl ester of L-leucine for the coupling reaction. The free carboxylic acid of L-leucine would compete with indole-3-acetic acid for activation by the coupling reagent, leading to a mixture of products and polymerization. After the coupling reaction is complete, the ester can be easily hydrolyzed under mild basic conditions (e.g., using LiOH in a THF/water mixture) to yield the final product, this compound.

Q4: What are the best TLC visualization methods for this reaction?

A4: A combination of visualization techniques is recommended for monitoring the reaction progress:

  • UV Light (254 nm): Indole-3-acetic acid and the product, this compound, are UV active due to the indole ring and will appear as dark spots on a fluorescent TLC plate. L-leucine and its ester are not UV active.[6]

  • Ninhydrin Stain: This stain reacts with the primary amine of L-leucine or its ester to give a characteristic purple spot. The starting indole-3-acetic acid and the final product (which has a secondary amide) will not react with ninhydrin.

  • p-Anisaldehyde Stain: This stain can be used as a general-purpose visualizing agent. After dipping the TLC plate in the stain and heating, the product and starting materials will appear as colored spots.[6]

Q5: What are the expected spectral characteristics of this compound?

A5:

  • ¹³C NMR (in DMSO-d6): Key expected signals would include those for the carbonyls of the amide and carboxylic acid (around 170-175 ppm), aromatic carbons of the indole ring (around 100-140 ppm), and aliphatic carbons of the leucine moiety. The reported ¹³C NMR spectrum shows characteristic peaks for this compound.[7]

  • Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be at m/z 289.15, and the [M-H]⁻ ion at m/z 287.14, corresponding to the molecular formula C₁₆H₂₀N₂O₃.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound methyl ester via DCC/HOBt Coupling

This protocol details the coupling of indole-3-acetic acid with L-leucine methyl ester.

Materials:

  • Indole-3-acetic acid (IAA)

  • L-leucine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-3-acetic acid (1.0 eq), L-leucine methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C. A white precipitate of DCU will form.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound methyl ester.

  • Purify the crude product by silica gel column chromatography (gradient elution with ethyl acetate in hexane).

Protocol 2: Hydrolysis of the Methyl Ester to Yield this compound

Materials:

  • This compound methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M HCl solution

  • Ethyl acetate

Procedure:

  • Dissolve the purified this compound methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0°C.

  • Add LiOH (1.5 eq) and stir the mixture at 0°C for 1-2 hours, then at room temperature until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding 1M HCl until the pH is acidic (pH ~2-3).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.

  • If necessary, the product can be further purified by recrystallization.

Data Presentation

ParameterIndole-3-acetic acidL-leucineThis compound
Molecular Formula C₁₀H₉NO₂C₆H₁₃NO₂C₁₆H₂₀N₂O₃
Molecular Weight 175.19 g/mol 131.17 g/mol 288.35 g/mol [8]
Appearance White to off-white solidWhite crystalline powderOff-white solid
Solubility Soluble in ethanol, acetone, etherSparingly soluble in water, soluble in dilute acid and baseSoluble in DMSO, methanol; sparingly soluble in water

Visualizations

Reaction Pathway

Synthesis_Pathway IAA Indole-3-acetic Acid Coupling DCC/HOBt or EDC/HOBt DCM, 0°C to RT IAA->Coupling LeuOMe L-Leucine Methyl Ester LeuOMe->Coupling Product_Ester This compound Methyl Ester Coupling->Product_Ester Amide Bond Formation Hydrolysis 1. LiOH, THF/H₂O 2. H⁺ workup Product_Ester->Hydrolysis Ester Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Are coupling reagents (DCC/EDC, HOBt) fresh and anhydrous? Start->Check_Reagents Check_Moisture Was the reaction run under anhydrous conditions? Check_Reagents->Check_Moisture Yes Sol_Reagents Use fresh, high-purity coupling reagents. Check_Reagents->Sol_Reagents No Check_Temp Was the reaction allowed to warm to room temperature? Check_Moisture->Check_Temp Yes Sol_Moisture Dry glassware and use anhydrous solvents under inert atmosphere. Check_Moisture->Sol_Moisture No Check_Stoichiometry Was the stoichiometry of reagents correct? Check_Temp->Check_Stoichiometry Yes Sol_Temp Allow reaction to stir at RT for 12-24h after initiation at 0°C. Check_Temp->Sol_Temp No Sol_Stoichiometry Use a slight excess (1.1-1.2 eq) of coupling reagents and amine. Check_Stoichiometry->Sol_Stoichiometry No

Caption: Troubleshooting workflow for low reaction yield.

References

  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (URL not available)
  • Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL not available)
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL not available)
  • Possible racemization pathway in the peptide coupling reactions. ResearchGate. [Link]

  • This compound - Optional[13C NMR] - Spectrum - SpectraBase. [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). [Link]

  • Indole-3-acetyl-L-leucine | C16H20N2O3 | CID 3945661 - PubChem. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. [Link]

  • Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chrom
  • Scheme 3. Two-component synthesis of N-acylurea derivatives 12. - ResearchGate. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (URL not available)
  • BMRB entry bmse000042 - L-Leucine. [Link]

  • TLC Visualization Reagents - EPFL. [Link]

  • HATU coupling - what's the best order? : r/Chempros - Reddit. [Link]

  • Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC - NIH. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. [Link]

  • Solubilities of Leucine in Water and Organic Solvents, as log C, and... - ResearchGate. [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. [Link]

  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC - NIH. [Link]

  • N-(3-Indolylacetyl)-L-isoleucine | C16H20N2O3 | CID 644226 - PubChem. [Link]

  • Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. [Link]

  • US4562152A - Process for obtaining pure L-leucine - Google P
  • Synthetic route of α-substituted indole-3-acetic acids. Reagents and... - ResearchGate. [Link]

  • Part I / L-Leucine 569. (URL not available)
  • TLC in the Analysis of Plant Material - MDPI. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Acid-Amine Coupling using DCC - Organic Synthesis. (URL not available)
  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (URL not available)

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How to address cross-reactivity in immunoassays for auxin conjugates.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding cross-reactivity in immunoassays for auxin conjugates. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the accuracy and reliability of your data.

Part 1: Frequently Asked Questions (FAQs)

Q1: What exactly is cross-reactivity in the context of an auxin immunoassay?

A: Cross-reactivity is a common form of immunoassay interference that occurs when an antibody, intended to bind a specific target (e.g., free Indole-3-acetic acid, IAA), also binds to other, structurally similar molecules.[1][2][3][4] In auxin analysis, this means your anti-IAA antibody might also recognize other endogenous auxins like Indole-3-butyric acid (IBA), synthetic auxins like Naphthaleneacetic acid (NAA), or various amino acid and sugar conjugates of IAA (e.g., IAA-Aspartate, IAA-Glucose).[5][6] This binding of non-target molecules can lead to a significant overestimation of your target analyte's concentration, producing unreliable or misleading results.[2][7]

The core issue stems from the antibody's paratope (binding site) recognizing a shared structural feature, or epitope, across these different molecules.[1] Competitive immunoassays, which are frequently used for small molecules like hormones, are particularly susceptible to this type of interference.[3][7][8]

Q2: Why are immunoassays for auxin conjugates so prone to cross-reactivity?

A: The high potential for cross-reactivity in this area is due to two primary factors:

  • High Structural Homology: Natural and synthetic auxins, along with their various metabolic conjugates, share a common indole core or a similar overall structure. For instance, IAA and IBA differ only by the length of their carboxylic acid side chain. Antibodies, especially polyclonal antibodies, which recognize multiple epitopes, may be generated against a region of the molecule that is common to many of these forms.[2]

  • The Nature of the Immunogen: To make a small molecule like IAA "visible" to the immune system and generate antibodies, it must be conjugated to a large carrier protein (e.g., Bovine Serum Albumin, BSA). The site of this conjugation is critical. For example, if IAA is linked to BSA via its carboxyl group, the resulting antibodies will be highly specific for the indole ring but may not distinguish between free IAA and IAA-esters.[9] Conversely, linking through the indole ring can produce antibodies that recognize the free carboxyl group but might cross-react with other molecules that have a similar side chain.[9]

This inherent structural similarity means that achieving absolute specificity is a significant challenge. Therefore, rigorous validation is not just recommended; it is essential.

Q3: I'm starting a new project. How should I initially screen my antibody for potential cross-reactivity?

A: A systematic initial screen is crucial to avoid downstream issues. The most direct method is to perform a Competitive ELISA .[1][7] This experiment will allow you to quantify the degree to which related compounds can compete with your primary target for antibody binding sites.

Here's the foundational logic: In a competitive assay, the signal is inversely proportional to the amount of free analyte in the sample.[7] By introducing potential cross-reactants as competitors, you can measure how effectively they reduce the signal compared to your target analyte.

Workflow for Initial Cross-Reactivity Screening:

G cluster_prep Preparation cluster_assay Competitive Binding cluster_detect Detection & Analysis P1 Coat Plate with Auxin-Protein Conjugate (e.g., IAA-BSA) P2 Block Plate (e.g., with BSA or Casein) P1->P2 Incubate & Wash A3 Add Primary Antibody + Standards/Cross-Reactants to Wells P2->A3 A1 Prepare Standard Curve of Target Auxin (e.g., IAA) A1->A3 A2 Prepare Serial Dilutions of Potential Cross-Reactants (e.g., IBA, NAA, IAA-Asp) A2->A3 D1 Incubate & Wash A3->D1 D2 Add Enzyme-Labeled Secondary Antibody D1->D2 D3 Incubate & Wash D2->D3 D4 Add Substrate & Measure Signal D3->D4 D5 Calculate IC50 for Each Compound & Determine % Cross-Reactivity D4->D5

Caption: Workflow for assessing antibody cross-reactivity via competitive ELISA.

The key output is the percent cross-reactivity , calculated using the concentrations that cause 50% inhibition of signal (IC50):

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A high percentage indicates significant cross-reactivity, which must be addressed.

Part 2: Troubleshooting Guide

Problem 1: My ELISA results show high background and poor signal-to-noise. Could this be a cross-reactivity issue?

A: Yes, while high background can have multiple causes (e.g., insufficient blocking, incorrect antibody concentrations), it can certainly be exacerbated by low-affinity, non-specific binding, which is a facet of cross-reactivity.[10] If your antibody is binding weakly to multiple components in your sample matrix, it will elevate the baseline noise and reduce the dynamic range of your assay.

Troubleshooting Steps:

  • Optimize Antibody Concentration: First, ensure you have properly titrated your primary antibody. An excessively high concentration increases the likelihood of weak, non-specific interactions. Run a checkerboard titration to find the optimal concentration that provides a strong signal for your target with minimal background.

  • Enhance Blocking Efficiency: If you are using a standard BSA or milk-based blocker, consider switching to a commercial, protein-free blocking buffer or one based on non-mammalian proteins.[11] This can be particularly effective when working with complex plant extracts that may contain endogenous proteins that interact with standard blockers.

  • Increase Wash Steps: Extend the duration or increase the number of wash cycles between antibody incubations. Adding a mild detergent like Tween-20 (0.05% to 0.1%) to your wash buffer is critical for removing loosely bound, non-specific antibodies.[11]

  • Matrix Effect Evaluation: Perform a spike-and-recovery experiment. Add a known amount of your target auxin to a sample matrix (i.e., an extract from your plant tissue prepared without the target) and compare the measured concentration to a spike in a clean buffer. Poor recovery (<80% or >120%) suggests matrix interference, which can include cross-reacting compounds.[8]

Problem 2: I suspect my antibody is detecting multiple auxin conjugates, leading to inflated measurements. How can I improve the specificity of my results?

A: This is a classic and critical challenge. When your initial screen confirms cross-reactivity, you must implement strategies to either remove the interfering substances or use a more specific detection method. Inflated results due to unrecognized cross-reactants are a major source of error.[3][12]

Strategies for Enhancing Specificity:

1. Method Selection: Monoclonal vs. Polyclonal Antibodies

  • Monoclonal Antibodies (mAbs): These are highly specific as they recognize a single epitope on the antigen.[2][13] If available, using a well-characterized monoclonal antibody is the most straightforward way to reduce cross-reactivity from the outset.[2][13]

  • Polyclonal Antibodies (pAbs): While offering higher sensitivity due to binding multiple epitopes, they are more prone to cross-reactivity.[2] They are often better suited as detection antibodies in a sandwich format, though this format is not typically used for small molecules like auxins.[13]

2. Sample Pre-purification (Crucial for Complex Samples) The most robust approach is to separate your target analyte from cross-reacting molecules before the immunoassay.[14]

  • Solid-Phase Extraction (SPE): SPE can be used for initial sample cleanup and to fractionate compounds based on their chemical properties (e.g., polarity).[15][16] Different sorbents like C18 can help separate free IAA from more polar conjugates.[16]

  • Immunoaffinity Chromatography (IAC): This is a powerful technique where you use a highly specific antibody immobilized on a column to selectively capture your target analyte from the crude extract.[9][15][16] The interfering compounds are washed away, and the purified analyte is then eluted and quantified. This method significantly improves the accuracy of subsequent immunoassays.[9][17]

  • High-Performance Liquid Chromatography (HPLC): Coupling HPLC to your immunoassay (HPLC-IA) is an advanced strategy. The sample is first run through an HPLC system, which separates the different auxin conjugates based on their retention times. Fractions are collected and then each fraction is analyzed by immunoassay. This allows you to quantify each conjugate separately.[15]

G cluster_spe Option A: Solid-Phase Extraction cluster_iac Option B: Immunoaffinity Chromatography Start Crude Plant Extract (Contains IAA, IBA, IAA-Asp, etc.) SPE SPE Column (e.g., C18) Start->SPE IAC Anti-IAA Affinity Column Start->IAC SPE_Out Partially Purified Fractions SPE->SPE_Out End Quantify with Immunoassay SPE_Out->End IAC_Out Highly Purified IAA Fraction IAC->IAC_Out IAC_Out->End

Caption: Sample pre-purification workflows to reduce cross-reactivity.

Problem 3: How can I be absolutely certain my immunoassay results are accurate?

A: Trustworthiness in scientific measurement requires independent validation.[8] No immunoassay should be considered fully validated without confirmation by an orthogonal method—a technique that relies on a different physical principle of detection.

The Gold Standard for Validation: Liquid Chromatography-Mass Spectrometry (LC-MS)

For auxin analysis, the gold standard for validation is LC-MS/MS .[7][18][19] This technique offers unparalleled specificity and sensitivity.[19][20]

  • Chromatographic Separation (LC): The liquid chromatography step separates the molecules in your extract based on their physicochemical properties before they enter the mass spectrometer.[19][20]

  • Mass-to-Charge Ratio (MS): The mass spectrometer then measures the mass-to-charge ratio of the molecules.

  • Fragmentation (MS/MS): In a triple quadrupole system, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This "multiple reaction monitoring" (MRM) is highly specific and allows for definitive identification and quantification of your target analyte, even at very low concentrations.[18]

Validation Protocol:

  • Analyze a subset of your samples (at least 5-10) using both your developed immunoassay and a validated LC-MS/MS method.

  • Plot the results from the immunoassay against the results from the LC-MS/MS.

  • Perform a correlation analysis (e.g., Pearson correlation). A high correlation coefficient (R² > 0.9) provides strong evidence that your immunoassay is accurately measuring the target analyte without significant interference from cross-reacting species.

If the correlation is poor, it is a clear indication that cross-reactivity or other matrix effects are compromising your immunoassay, and you must implement the purification strategies outlined in Problem 2.

Part 3: Data & Protocols

Table 1: Example Cross-Reactivity Profile for a Polyclonal Anti-IAA Antibody

This table illustrates how to present cross-reactivity data. The values are hypothetical but represent a realistic scenario for a polyclonal antibody raised against an IAA-protein conjugate.

CompoundIC50 (ng/mL)% Cross-ReactivityImplication for Measurement
Indole-3-acetic acid (IAA) 1.5 100% Target Analyte
Indole-3-butyric acid (IBA)30.05.0%Minor interference; may be significant if IBA levels are high.
Naphthaleneacetic acid (NAA)150.01.0%Low interference; likely negligible in most biological samples.
IAA-Aspartate (IAA-Asp)7.520.0%High Risk. Significant overestimation of IAA if present.
IAA-Glutamate (IAA-Glu)9.416.0%High Risk. Significant overestimation of IAA if present.
Tryptophan>10,000<0.01%No interference.

Calculation: % Cross-Reactivity = (IC50 of IAA / IC50 of Compound) x 100

Key Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a framework for determining the specificity of your primary antibody.

1. Plate Coating: a. Dilute an auxin-protein conjugate (e.g., IAA-BSA) to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL to each well of a high-binding 96-well microplate. c. Incubate overnight at 4°C. d. Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking: a. Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate 3 times as described above.

3. Competitive Reaction: a. Prepare serial dilutions of your target standard (e.g., IAA) and each potential cross-reacting compound in Assay Diluent. b. In a separate dilution plate, mix 50 µL of each standard/cross-reactant concentration with 50 µL of the pre-titrated primary antibody. This is your competition mixture. c. Transfer 100 µL of the competition mixture to the corresponding wells of the coated and blocked assay plate. d. Incubate for 1-2 hours at room temperature. e. Wash the plate 4 times.

4. Detection: a. Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in Assay Diluent. b. Incubate for 1 hour at room temperature. c. Wash the plate 5 times.

5. Signal Development: a. Add 100 µL of substrate (e.g., TMB) to each well. b. Incubate in the dark for 15-30 minutes, or until sufficient color develops. c. Add 50 µL of Stop Solution (e.g., 1M H₂SO₄).

6. Data Analysis: a. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). b. Plot the absorbance vs. log concentration for each compound. c. Use a four-parameter logistic curve fit to determine the IC50 value for each compound. d. Calculate the percent cross-reactivity as described previously.[7]

References

  • Sundberg, B., et al. (1990). Immunoaffinity purification using monoclonal antibodies for the isolation of indole auxins from elongation zones of epicotyls of red-light-grown Alaska peas. PubMed. Available at: [Link]

  • García-Crespo, D., et al. (2022). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. MDPI. Available at: [Link]

  • Science World Report. (2022). Understanding and Limiting Cross-Reactivity in ELISA Testing. Science World Report. Available at: [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]

  • Chen, Q., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PMC - NIH. Available at: [Link]

  • Klee, G. G. (2004). Interferences in hormone immunoassays. PubMed. Available at: [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Oxford Academic. Available at: [Link]

  • Gyros Blog Editor. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Miller, J. J., & Valdes Jr, R. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. Available at: [Link]

  • Al-Duais, M., et al. (2023). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. PubMed Central. Available at: [Link]

  • Smith, V. A., & MacMillan, J. (1989). Immunoaffinity techniques applied to the purification of gibberellins from plant extracts. Plant Physiology. Available at: [Link]

  • Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. Available at: [Link]

  • Favresse, J., et al. (2021). Common problems of cross-reaction and specificity in current immunoassays. ResearchGate. Available at: [Link]

  • Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. PubMed. Available at: [Link]

  • Wild, D. (2005). Immunoassay Troubleshooting Guide. ResearchGate. Available at: [Link]

  • Favresse, J., et al. (2021). Hormone Immunoassay Interference: A 2021 Update. PMC - PubMed Central. Available at: [Link]

  • Ismail, A. A. A. (2007). Interferences in Immunoassay. PMC - PubMed Central - NIH. Available at: [Link]

  • ImmunoChemistry Technologies. (n.d.). Guide to Developing Optimized ELISAs. Antibodies Incorporated. Available at: [Link]

  • Bargmann, B. O., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. NIH. Available at: [Link]

  • Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. ResearchGate. Available at: [Link]

  • Mellor, N., et al. (2023). Decoding the Transcriptional Specificity of Auxin Signaling: A Synthetic Biology Approach. ProQuest. Available at: [Link]

  • Pěnčík, A., et al. (2023). Study of auxin metabolism using stable isotope labeling and LCMS. bioRxiv. Available at: [Link]

  • Hertel, R. (1995). Specificity patterns indicate that auxin exporters and receptors are the same proteins. Planta. Available at: [Link]

  • Floková, K., et al. (2020). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Enzymatic Assays for GH3 Hydrolases with N-(3-Indolylacetyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gretchen Hagen 3 (GH3) family enzymes. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for improving the efficiency and reliability of enzymatic assays using the substrate N-(3-Indolylacetyl)-L-leucine. While many plant-based GH3 enzymes are known for synthesizing auxin-amino acid conjugates[1][2], this guide focuses on the characterization of GH3 enzymes that catalyze the reverse reaction: the hydrolysis of these conjugates. This hydrolytic activity is crucial for releasing active indole-3-acetic acid (IAA) from its storage form, thereby playing a key role in auxin homeostasis.[3]

This document provides foundational principles, step-by-step protocols, and a comprehensive troubleshooting framework to address common challenges encountered during assay development and execution.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the assay's mechanism, components, and expected outcomes.

Q1: What is the enzymatic reaction being measured?

The assay quantifies the activity of a GH3 enzyme that functions as an amidohydrolase. Specifically, it measures the rate at which the enzyme cleaves the amide bond in this compound, releasing two products: indole-3-acetic acid (IAA) and L-leucine.[3][4] Understanding this reaction is the first step to designing a robust assay.

GH3_Hydrolysis_Reaction sub Substrate This compound enz GH3 Enzyme (Hydrolase Activity) sub->enz prod1 Product 1 Indole-3-acetic acid (IAA) enz->prod1 + H₂O prod2 Product 2 L-leucine enz->prod2

Caption: Enzymatic hydrolysis of the substrate by a GH3 enzyme.

Q2: How is the enzyme's activity typically detected?

Since the substrate and products are not inherently chromogenic, activity must be measured by quantifying the appearance of one of the products over time. The two primary approaches are:

  • Direct Detection: Methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can directly measure the concentration of IAA produced.[5][6] These methods are highly specific and sensitive but have lower throughput.

  • Coupled Enzyme Assays: A more high-throughput method involves using a secondary "coupling" enzyme whose activity is dependent on one of the products (IAA or L-leucine) and generates a measurable signal (e.g., a change in absorbance or fluorescence).[7][8] For example, the production of L-leucine can be coupled to the activity of leucine dehydrogenase, which reduces NAD⁺ to NADH, resulting in an increase in absorbance at 340 nm.

Q3: What are the critical components of the assay buffer?

The buffer's composition is paramount for optimal enzyme activity. Key considerations include:

  • pH: GH3 enzymes exhibit classical bell-shaped pH-activity profiles.[9] The optimal pH must be determined empirically for each specific enzyme but often falls between 6.0 and 8.0.[10][11]

  • Buffer System: Choose a buffer with a pKa close to the desired pH to ensure stable pH control. Common choices include phosphate (e.g., Potassium Phosphate) or Tris-HCl.[10][12]

  • Additives: Some hydrolases may require metal ions for activity or stability.[13] Conversely, chelating agents like EDTA should be used with caution as they can inhibit metalloenzymes.[14]

Q4: Is the substrate, this compound, stable in solution?

While generally stable, prolonged storage of the substrate in aqueous buffer, especially at non-optimal pH or elevated temperatures, can lead to spontaneous hydrolysis. It is best practice to prepare fresh substrate solutions for each experiment from a frozen stock dissolved in a suitable solvent like DMSO or ethanol. Always run a "no-enzyme" control to quantify any non-enzymatic breakdown of the substrate under your assay conditions.

Section 2: Experimental Protocols

Here we provide detailed, self-validating methodologies for both direct and coupled detection of GH3 hydrolase activity.

Protocol 1: Direct Quantification of IAA by HPLC

This method offers a direct and unambiguous measurement of enzyme activity.

Materials:

  • Purified GH3 enzyme

  • Substrate: this compound[15]

  • Assay Buffer: e.g., 50 mM Potassium Phosphate, pH 7.0

  • Stop Solution: e.g., 1 M HCl or 10% Trichloroacetic Acid (TCA)

  • HPLC system with a C18 column and a UV or fluorescence detector.

Methodology:

  • Prepare Reactions: In microcentrifuge tubes, prepare a master mix of Assay Buffer and substrate at 2x the final desired concentration. For a 100 µL final volume, add 50 µL of this master mix to each tube.

    • Rationale: Preparing a master mix minimizes pipetting errors and ensures consistency across all reactions.

  • Equilibrate Temperature: Incubate the reaction tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Rationale: This ensures the reaction starts at the correct temperature immediately upon enzyme addition.

  • Initiate Reaction: Add the enzyme solution (e.g., 50 µL of a 2x concentration stock) to each tube to start the reaction. For the "time zero" point and the "no-enzyme" control, add an equal volume of enzyme storage buffer.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction in one tube by adding 10 µL of Stop Solution. Vortex immediately.

    • Rationale: The acid denatures the enzyme, instantly halting the reaction to capture the amount of product at that specific time.

  • Sample Preparation: Centrifuge the stopped reactions at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 20 µL) onto a C18 column. Elute with a suitable mobile phase (e.g., an acetonitrile/water gradient with 0.1% formic acid). Monitor the elution of IAA by absorbance (approx. 280 nm) or fluorescence.

  • Quantification: Calculate the concentration of IAA in each sample by comparing the peak area to a standard curve generated with known concentrations of pure IAA.[6] Plot the concentration of IAA produced versus time. The initial, linear portion of this curve represents the reaction rate.

Protocol 2: Coupled Spectrophotometric Assay (Example)

This protocol provides a high-throughput method by coupling L-leucine production to NADH formation.

Materials:

  • Purified GH3 enzyme

  • Substrate: this compound

  • Coupling Enzyme: L-Leucine Dehydrogenase

  • Coupling Substrate: NAD⁺

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Coupled_Assay_Workflow cluster_0 Primary Reaction cluster_1 Coupling (Reporter) Reaction sub This compound gh3 GH3 Enzyme sub->gh3 prod_leu L-leucine gh3->prod_leu prod_iaa IAA gh3->prod_iaa leudh Leucine Dehydrogenase prod_leu->leudh Product links reactions nad NAD⁺ nad->leudh nadh NADH (Absorbance at 340 nm) leudh->nadh

Caption: Workflow for a coupled enzymatic assay.

Methodology:

  • Optimize Coupling System: Before assaying the GH3 enzyme, confirm the coupling system is not rate-limiting. In a test well, vary the concentration of the GH3 product (L-leucine) while keeping the concentrations of Leucine Dehydrogenase and NAD⁺ high and constant. The rate of NADH production should respond linearly and rapidly to the L-leucine concentration. If not, increase the concentration of the coupling enzyme.

    • Rationale: The rate-limiting step must be the primary reaction (GH3 activity). If the coupling reaction is too slow, it will not accurately report the true rate of the GH3 enzyme.[16]

  • Prepare Master Mix: Prepare a reaction master mix containing Assay Buffer, NAD⁺, and Leucine Dehydrogenase.

  • Set up Plate: Add the master mix to the wells of a 96-well plate. Then add the substrate, this compound. Include wells for controls (no GH3 enzyme, no substrate).

  • Initiate and Read: Start the reaction by adding the GH3 enzyme to the wells. Immediately place the plate in a spectrophotometer pre-set to the assay temperature. Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Calculate Rate: The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/minute). This rate can be converted to the concentration of product formed per minute using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Section 3: Troubleshooting Guide

Even with optimized protocols, problems can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting_Flowchart problem_node problem_node category_node category_node check_node check_node solution_node solution_node start Problem: Low or No Activity cat_enzyme Check Enzyme start->cat_enzyme cat_substrate Check Substrate start->cat_substrate cat_assay Check Assay Conditions start->cat_assay cat_coupled Check Coupled System (If applicable) start->cat_coupled check_e1 Is enzyme concentration correct? cat_enzyme->check_e1 check_e2 Is enzyme active? (Test with positive control substrate) cat_enzyme->check_e2 check_e3 Was enzyme stored correctly (-80°C, avoid freeze-thaw)? cat_enzyme->check_e3 check_s1 Is substrate concentration correct? cat_substrate->check_s1 check_s2 Is substrate degraded? (Run 'no-enzyme' control) cat_substrate->check_s2 check_s3 Is substrate fully dissolved? cat_substrate->check_s3 check_a1 Is pH optimal? cat_assay->check_a1 check_a2 Is temperature optimal? cat_assay->check_a2 check_a3 Is there an inhibitor present (e.g., EDTA, wrong salt)? cat_assay->check_a3 check_c1 Is coupling enzyme rate-limiting? cat_coupled->check_c1 check_c2 Are coupling reagents (NAD⁺) degraded? cat_coupled->check_c2 sol_e1 Verify concentration (e.g., Bradford) check_e1->sol_e1 sol_e2 Purify new batch check_e2->sol_e2 sol_e3 Aliquot and store properly check_e3->sol_e3 sol_s1 Prepare fresh stock check_s1->sol_s1 sol_s2 Use fresh substrate check_s2->sol_s2 sol_s3 Ensure solvent (e.g., DMSO) is compatible check_s3->sol_s3 sol_a1 Perform pH screen check_a1->sol_a1 sol_a2 Perform temp screen check_a2->sol_a2 sol_a3 Check all reagent sources check_a3->sol_a3 sol_c1 Increase coupling enzyme concentration check_c1->sol_c1 sol_c2 Use fresh reagents check_c2->sol_c2

Caption: A logical flowchart for troubleshooting low enzyme activity.

Problem/Question Potential Causes Recommended Solutions & Explanations
Q: Why is my reaction rate near zero or very low? 1. Inactive Primary Enzyme: The GH3 enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation. 2. Substrate Degradation: The this compound stock may be degraded. 3. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may be incorrect for your specific enzyme.[17] 4. Presence of an Inhibitor: A contaminant in the buffer, water, or enzyme preparation could be inhibiting the reaction.1. Verify Enzyme Activity: Test the enzyme with a known positive control substrate if available. Quantify the protein concentration (e.g., via Bradford assay) to ensure the correct amount is being added. Prepare fresh aliquots from a trusted stock. 2. Use Fresh Substrate: Prepare a new substrate solution from powder. Always include a "no-enzyme" control to check for background hydrolysis. 3. Optimize Conditions: Perform a matrix experiment to test a range of pH values (e.g., 5.5 to 8.5) and temperatures (e.g., 25°C to 50°C). 4. Identify Inhibitor: Test for inhibition by systematically replacing each component (buffer, water, etc.) with a fresh, trusted source. If using a coupled assay, be aware that high concentrations of the primary substrate or product can sometimes inhibit the coupling enzyme.[7][16]
Q: Why is the background signal in my "no-enzyme" control high? 1. Spontaneous Substrate Hydrolysis: The substrate is breaking down non-enzymatically under the assay conditions (e.g., high temperature or extreme pH). 2. Contaminating Enzyme Activity: One of the assay components (e.g., the coupling enzyme preparation) may be contaminated with an enzyme that acts on the primary substrate. 3. Interfering Substances: If using a colorimetric or fluorometric assay, substances in the sample might react directly with the detection reagents.[14]1. Modify Assay Conditions: Try lowering the assay temperature or moving the pH closer to neutral, if the enzyme tolerates it. 2. Run Component Controls: Systematically omit each component from the reaction to identify the source of the contaminating activity. For example, run a reaction with the coupling enzyme and primary substrate but without the GH3 enzyme. 3. Check for Interference: Run a control with your sample buffer and the detection reagents, but without any enzymes or substrates, to check for direct chemical interference.
Q: Why is my reaction progress curve non-linear from the start? 1. Substrate Depletion: The enzyme concentration is too high for the substrate concentration, leading to rapid consumption of the substrate. 2. Product Inhibition: One of the products (IAA or L-leucine) is inhibiting the GH3 enzyme. 3. Lag Phase (Coupled Assays): The coupling enzyme system is not efficient enough, causing a delay before the measured rate reaches a steady state.[18] 4. Enzyme Instability: The enzyme is rapidly losing activity under the assay conditions.1. Reduce Enzyme Concentration: Lower the concentration of the GH3 enzyme until the initial phase of the reaction is linear for a sufficient duration to measure the rate accurately. 2. Test for Product Inhibition: Add one of the products (e.g., IAA) to the reaction at the beginning and see if it reduces the initial velocity. 3. Increase Coupling Enzyme: In a coupled assay, increase the concentration of the coupling enzyme(s) and co-substrates (e.g., NAD⁺) until the lag phase disappears.[18] 4. Check Enzyme Stability: Pre-incubate the enzyme in the assay buffer without substrate for the duration of the assay. Then, add substrate and measure the activity to see if it has decreased.
Q: Why are my results not reproducible between experiments? 1. Inconsistent Reagent Preparation: Small variations in buffer pH, stock solution concentrations, or reagent thawing can lead to large differences.[14][19] 2. Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated enzyme or substrate, is a common source of variability. 3. Temperature Fluctuations: Inconsistent incubation temperatures will directly affect the reaction rate.1. Standardize Preparation: Prepare large batches of buffer and aliquot. Thaw all components completely and mix thoroughly before use. Always check the pH of the buffer at the assay temperature. 2. Improve Pipetting Technique: Use calibrated pipettes. When possible, prepare a master mix to dispense larger, more accurate volumes to each reaction. 3. Ensure Temperature Control: Use a water bath or calibrated incubator/plate reader. Allow all reagents to reach the assay temperature before initiating the reaction.

References

  • CAZypedia. (2023). Glycoside Hydrolase Family 3. [Link]

  • Sinitsyna, O. A., et al. (2009). Biochemical and kinetic analysis of the GH3 family beta-xylosidase from Aspergillus awamori X-100. PubMed. [Link]

  • ResearchGate. Proposed retaining mechanism of GH3 β-glucosidases. [Link]

  • Hwang, H., et al. (2019). Cloning, purification, and characterization of GH3 β-glucosidase, MtBgl85, from Microbulbifer thermotolerans DAU221. PeerJ. [Link]

  • Ásgeirsdóttir, S. A., et al. (2020). Characterization and diversity of the complete set of GH family 3 enzymes from Rhodothermus marinus DSM 4253. Scientific Reports. [Link]

  • CAZy.org. Glycoside Hydrolase Family 3. [Link]

  • Brooks, S. P. (2018). Coupled enzyme systems: Exploring coupled assays with students. ResearchGate. [Link]

  • Myo, E. M., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol. [Link]

  • Westfall, C. S., et al. (2012). Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases. Plant Signaling & Behavior. [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany. [Link]

  • Cleland, W. W. (1979). Optimizing coupled enzyme assays. Analytical Biochemistry. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Chen, Q., et al. (2021). Measuring Endogenous GA and IAA. Bio-protocol. [Link]

  • Sarker, A. (2018). Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB). ResearchGate. [Link]

  • dos Santos, C. R., et al. (2023). In Silico Analysis of a GH3 β-Glucosidase from Microcystis aeruginosa CACIAM 03. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB). [Link]

  • Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell. [Link]

  • Westfall, C. S., et al. (2016). Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid. Journal of Biological Chemistry. [Link]

  • Brooks, S. P. (1993). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Analytical Biochemistry. [Link]

  • Takahashi, K., et al. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences. [Link]

  • Castillo, C., et al. (2021). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International Journal of Molecular Sciences. [Link]

  • Westfall, C. S., et al. (2016). Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis. Journal of Biological Chemistry. [Link]

  • Gasparyan, H., et al. (2020). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Molecules. [Link]

  • ResearchGate. Help with coupled enzymatic assay?. [Link]

  • El-Sayed, W. S., et al. (2020). Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth. BMC Microbiology. [Link]

  • Okrent, R. A., et al. (2009). Arabidopsis GH3.12 (PBS3) Conjugates Amino Acids to 4-Substituted Benzoates and Is Inhibited by Salicylate. Journal of Biological Chemistry. [Link]

  • ResearchGate. GH3 enzyme substrate disappearance assay. [Link]

  • PubChem. Indole-3-acetyl-L-leucine. [Link]

  • Rampey, R. A., et al. (2004). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology. [Link]

  • LeClere, S., et al. (2004). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology. [Link]

  • Ansh Labs. Troubleshooting Immunoassays. [Link]

  • Pollak, N., et al. (2012). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. The Open Biology Journal. [Link]

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Navigating the Labyrinth of Isomer Co-elution in N-(3-Indolylacetyl)-L-leucine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers and Drug Development Professionals

Welcome to our dedicated technical support center for the analysis of N-(3-Indolylacetyl)-L-leucine and its isomers. As Senior Application Scientists, we understand the critical importance of accurate isomer separation in research and drug development. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you resolve the common yet challenging issue of co-elution.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the co-elution of this compound isomers.

Q1: Why is the separation of this compound and its isomers so challenging?

A1: The difficulty arises from the subtle structural similarities between the isomers. This compound can exist as diastereomers if both the indolylacetyl and leucine moieties have chiral centers. These diastereomers often have very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve with standard chromatographic techniques.[1] The separation is dependent on exploiting these minor differences in three-dimensional structure.[2]

Q2: My initial screening with a standard C18 column shows complete co-elution. What is the first parameter I should adjust?

A2: Before making drastic changes to your stationary phase, the first and often most effective parameter to adjust is the mobile phase composition .[3] In reversed-phase HPLC, systematically decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can often improve the resolution of closely eluting peaks.[4] This is a fundamental step in troubleshooting co-elution.[5]

Q3: I'm seeing a shoulder on my main peak. Is this definitely co-elution?

A3: A shoulder on a peak is a strong indicator of co-elution, but it's not definitive.[6] It could also be caused by issues like a dirty injector, a void in the column, or a clogged frit.[7] To confirm co-elution, especially if you are using a mass spectrometer, you can examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge of the peak, it's a clear sign of co-elution.[5] Diode array detectors can also perform peak purity analysis by comparing UV spectra across the peak.[5]

Q4: Are there any alternative chromatographic techniques I should consider if HPLC method development is unsuccessful?

A4: Absolutely. For challenging isomer separations, techniques like Supercritical Fluid Chromatography (SFC) can be highly effective. SFC often provides different selectivity compared to HPLC and can lead to faster and more efficient separations of chiral compounds.[8][9] Another powerful, albeit more specialized, technique is Ion Mobility-Mass Spectrometry (IM-MS) , which separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation.[10][11]

II. Troubleshooting Guides: A Deeper Dive into Resolving Co-elution

This section provides more detailed, step-by-step guidance for tackling persistent co-elution problems.

Guide 1: Systematic HPLC Method Development for Diastereomer Separation

When initial attempts fail, a systematic approach to method development is crucial. This workflow is designed to logically guide you through the optimization process.

Experimental Workflow: HPLC Method Development for Isomer Separation

HPLC_Method_Development start Start: Co-eluting Isomers mobile_phase 1. Mobile Phase Optimization - Adjust organic solvent % - Change organic solvent (ACN vs. MeOH) - Modify pH - Additives (e.g., acids, bases) start->mobile_phase column_screening 2. Stationary Phase Screening - Different bonded phases (e.g., Phenyl-Hexyl, Cyano) - Chiral stationary phases (CSPs) mobile_phase->column_screening If no/poor resolution resolved Resolution Achieved mobile_phase->resolved Success temp_optimization 3. Temperature Optimization - Run at different temperatures (e.g., 25°C, 40°C, 60°C) column_screening->temp_optimization If no/poor resolution column_screening->resolved Success advanced_techniques 4. Consider Advanced Techniques - HILIC - SFC - IM-MS temp_optimization->advanced_techniques If no/poor resolution temp_optimization->resolved Success advanced_techniques->resolved Success

Caption: A systematic workflow for HPLC method development to resolve co-eluting isomers.

Step-by-Step Protocol:

  • Mobile Phase Optimization:

    • Solvent Strength: As mentioned in the FAQs, begin by creating a gradient with a shallower slope or running isocratic methods with varying percentages of organic solvent. This increases the interaction time with the stationary phase, potentially improving resolution.[3]

    • Solvent Type: The choice of organic modifier can significantly impact selectivity. Acetonitrile and methanol have different properties and will interact differently with your analytes and the stationary phase. If you are using acetonitrile, try switching to methanol, and vice versa.[4]

    • pH Adjustment: Since this compound has ionizable groups (a carboxylic acid and the indole nitrogen), adjusting the mobile phase pH can alter the ionization state and, consequently, the retention and selectivity. A good starting point is to work at least 2 pH units away from the pKa of your analytes.[12]

    • Additives: Small amounts of additives like formic acid, acetic acid, or ammonium acetate can improve peak shape and sometimes influence selectivity.[13]

  • Stationary Phase Screening:

    • Alternative Achiral Phases: If a standard C18 column is not providing separation, consider stationary phases with different selectivities. Phenyl-hexyl columns can offer pi-pi interactions with the indole ring, while cyano phases provide different dipole-dipole interactions.[14]

    • Chiral Stationary Phases (CSPs): For enantiomeric and diastereomeric separations, CSPs are often necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point and can be used in both normal-phase and reversed-phase modes.[15][16]

  • Temperature Optimization:

    • Temperature affects the viscosity of the mobile phase, the kinetics of mass transfer, and the thermodynamics of analyte-stationary phase interactions.[13] Running your analysis at different temperatures (e.g., 25°C, 40°C, 60°C) can sometimes be the key to achieving separation. In some cases, increasing the temperature can improve peak efficiency and even reverse the elution order of enantiomers.[13]

Table 1: Recommended Starting Conditions for HPLC Method Development

ParameterStarting Condition 1 (Reversed-Phase)Starting Condition 2 (Reversed-Phase)Starting Condition 3 (Chiral)
Column C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 1.8 µmChiral Stationary Phase (e.g., Amylose-based), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Watern-Hexane
Mobile Phase B AcetonitrileMethanolIsopropanol
Gradient 10-50% B in 15 min10-50% B in 15 min5-20% B in 20 min
Flow Rate 0.3 mL/min0.3 mL/min1.0 mL/min
Temperature 40°C40°C25°C
Detection MS or UV (e.g., 280 nm)MS or UV (e.g., 280 nm)UV (e.g., 280 nm)
Guide 2: Leveraging Advanced Separation Techniques

When conventional HPLC is insufficient, more advanced techniques can provide the necessary resolving power.

Logical Flow for Advanced Technique Selection

Advanced_Techniques start Persistent Co-elution with HPLC hilic Consider HILIC if Analytes are Polar - Different selectivity to RP - Good for MS sensitivity start->hilic sfc Consider SFC for Chiral/Diastereomeric Separations - Often faster than HPLC - Green chemistry start->sfc imms Consider IM-MS for Ultimate Resolution - Orthogonal separation based on shape/size - Resolves what chromatography cannot start->imms

Caption: Decision tree for selecting an advanced separation technique.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[17] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water.[18] This provides a different separation mechanism and selectivity compared to reversed-phase methods.[19]

    • When to Use: If your this compound isomers are highly polar, HILIC could be an excellent option. It is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which aids in desolvation and ionization.[18]

    • Key Considerations: HILIC method development involves careful control of the water content in the mobile phase, as small changes can significantly impact retention.[20] Common stationary phases include bare silica, amide, and diol.[21]

  • Supercritical Fluid Chromatography (SFC):

    • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[22] It is considered a form of normal-phase chromatography and is particularly well-suited for the separation of chiral compounds and diastereomers.[8][23]

    • Advantages: SFC often provides faster separations and higher efficiency than HPLC.[9] It is also considered a "greener" technique due to the use of CO2 and reduced consumption of organic solvents.[23]

    • Stationary Phases: Many of the same stationary phases used in HPLC, including chiral stationary phases, can be used in SFC.[8] Polysaccharide-based CSPs are very common in chiral SFC.[8]

  • Ion Mobility-Mass Spectrometry (IM-MS):

    • Principle: IM-MS adds a dimension of separation after ionization and before mass analysis. Ions are propelled through a drift tube filled with a neutral gas by an electric field. Their drift time is dependent on their size, shape, and charge, allowing for the separation of isomers with the same mass-to-charge ratio.[10][24]

    • Power of Orthogonality: This technique is particularly powerful because it separates molecules based on a different principle than chromatography. It can resolve isomers that are inseparable by even the most optimized LC methods.[11]

    • Application: IM-MS can be coupled with liquid chromatography (LC-IM-MS) to provide a multi-dimensional separation platform with extremely high peak capacity, which is ideal for complex mixtures and challenging isomer separations.[10][25]

III. Conclusion

The co-elution of this compound isomers is a significant analytical challenge, but one that can be overcome with a systematic and informed approach. By starting with the fundamentals of mobile phase optimization and progressing through stationary phase screening and temperature adjustments, many separations can be achieved with standard HPLC. For the most recalcitrant co-elutions, advanced techniques like HILIC, SFC, and IM-MS offer powerful alternative selectivities and separation mechanisms. This guide provides a framework for your troubleshooting efforts, grounded in the principles of chromatography and mass spectrometry.

IV. References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. (n.d.). National Institutes of Health (NIH). [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]

  • Supercritical Fluid Chiral Separations. (2008, November 2). Pharmaceutical Technology. [Link]

  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]

  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. (2023, March 23). Frontiers in Molecular Biosciences. [Link]

  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. (2025, November 27). Engineered Science Publisher. [Link]

  • Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. (2019, July 12). ACS Publications. [Link]

  • Separation of Isomeric Compounds by Advanced Ion Mobility Spectrometer-AIMS. (2018, January 11). ResearchGate. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing. [Link]

  • Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. (2013, June 6). Chromatography Today. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2010, November 1). LCGC International. [Link]

  • Hydrophilic interaction chromatography – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Comparative study on separation of diastereomers by HPLC. (2003, February). ResearchGate. [Link]

  • Liquid Chromatography Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. (2012, October). International Science Community Association. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (2011, March 15). National Institutes of Health (NIH). [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlidePlayer. [Link]

  • Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. (1986, January). National Institutes of Health (NIH). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002, May 1). LCGC International. [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. (2023, April 20). VCU Scholars Compass. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

Sources

Technical Support Center: Best Practices for Storing N-(3-Indolylacetyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of N-(3-Indolylacetyl)-L-leucine. Adherence to these best practices is critical for ensuring the compound's stability, which is paramount for generating reproducible and reliable experimental results.

This compound is an amide conjugate of indole-3-acetic acid (IAA), the primary auxin plant hormone, and the amino acid L-leucine.[1][2][3] In plants, such conjugates serve as a mechanism to temporarily store and inactivate auxin, thereby regulating its active levels for various growth processes.[4][5] The compound's integrity is dictated by the chemical stability of its indole ring, which is highly susceptible to environmental factors.[6] Improper storage can lead to oxidation and degradation, compromising the quality of standards and samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

The degradation of this compound is primarily driven by the oxidation of its electron-rich indole ring. The key environmental factors that accelerate this process are:

  • Exposure to Oxygen: Atmospheric oxygen is a major contributor to the oxidative degradation of indole compounds.[6]

  • Exposure to Light: Light, particularly UV light, provides the energy to initiate and promote oxidative reactions.[6]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation and other degradation pathways.[6][7]

A visual sign of degradation is often a color change, with the compound turning pink, red, or brown, indicating the formation of oxidation products.[6]

Q2: How should I store the solid (powder) form of the compound for long-term use?

For maximum stability, the solid form of this compound should be stored with the following precautions:

  • Temperature: Store at -20°C.[6][7][8] This significantly slows down degradation kinetics.

  • Light: Always use an amber or opaque vial to protect the compound from light.[6]

  • Atmosphere: Keep the container tightly sealed to minimize exposure to moisture and atmospheric oxygen.[9] For highly sensitive experiments or very long-term storage, consider storing under an inert atmosphere like argon or nitrogen.[6]

Q3: What is the best solvent for preparing a stock solution, and how should it be stored?

Dimethyl sulfoxide (DMSO) is an excellent choice for creating a high-concentration stock solution due to its ability to dissolve the compound well and its low water content when anhydrous.[8][10]

  • Preparation: Use high-purity, anhydrous DMSO to prepare your stock solution.

  • Storage Temperature: Store stock solutions at -80°C for long-term stability (months). For shorter periods (up to one month), -20°C is acceptable.[8][11]

  • Container: Use vials with tight-fitting caps designed for cryogenic storage to prevent moisture from entering.

Q4: Why is it critical to aliquot my stock solutions?

Aliquoting your stock solution into smaller, single-use volumes is a crucial practice to prevent degradation from repeated freeze-thaw cycles.[8] Each cycle of freezing and thawing can introduce moisture and promote the degradation of the compound. It also repeatedly exposes the solution to room temperature, which can accelerate decomposition over time.

Q5: Can I prepare and store working solutions in aqueous buffers?

This compound is sparingly soluble in aqueous buffers.[10] While you will likely prepare your final working solutions in an aqueous medium for experiments, these solutions are not stable for long periods. It is strongly recommended to prepare these solutions fresh for each experiment from your frozen organic stock. Storing aqueous solutions for more than a day is not advised, as the compound's stability is significantly reduced in aqueous environments.[10]

Troubleshooting Guide

Observed Issue Probable Cause Recommended Action & Explanation
My solid powder or dissolved solution has turned pink/brown. Oxidation of the indole ring. [6]The compound has degraded. Do not use it. Discard the material and obtain a fresh supply. Review your storage protocol to ensure protection from light, oxygen, and heat to prevent this from happening in the future.
I see a precipitate in my stock solution after thawing it. 1. Exceeded Solubility: The concentration may be too high for the solvent, especially after temperature changes. 2. Water Contamination: Moisture may have entered the vial, reducing the compound's solubility.Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly to try and redissolve the precipitate. If it does not redissolve, it may be a degradation product. For future preparations, ensure you are using anhydrous solvent and consider preparing a slightly more dilute stock solution.
My experimental results are inconsistent or show a loss of biological activity. Compound Degradation: The effective concentration of your standard is likely lower than calculated due to degradation during storage.Prepare a fresh working solution from a new aliquot of your stock. If the problem persists, prepare a completely new stock solution from solid material. Always run a standard curve or positive control in your experiments to validate the activity of your compound.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound
  • Upon receipt, immediately place the manufacturer's vial inside a secondary container (e.g., a small, sealed box with desiccant).

  • Ensure the vial is clearly labeled.

  • Store the container in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free freezer).[7]

  • When you need to weigh out the compound, allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening it. This prevents atmospheric moisture from condensing on the cold powder.

  • After weighing, flush the vial with an inert gas (argon or nitrogen) if possible, seal it tightly, and promptly return it to -20°C storage.

Protocol 2: Preparation and Storage of High-Concentration Stock Solution
  • Bring the vial of solid this compound to room temperature before opening.

  • Calculate the required mass for your desired concentration (e.g., 10 mM or 50 mM).

  • Under a chemical hood, weigh the solid and dissolve it in the appropriate volume of anhydrous DMSO.[8] Ensure complete dissolution by vortexing.

  • Once fully dissolved, dispense the stock solution into multiple, small-volume aliquots in cryo-vials. The volume of each aliquot should be appropriate for a single experiment or a single day's work.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for optimal long-term stability.[11]

Summary of Recommended Storage Conditions

FormStorage TemperatureMaximum Recommended DurationKey Considerations
Solid (Powder) -20°C>3 yearsProtect from light; keep container tightly sealed and dry.[6][8]
Stock Solution (in Anhydrous DMSO) -80°C6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[8]
Stock Solution (in Anhydrous DMSO) -20°C1 monthSuitable for shorter-term storage; aliquoting is still essential.[8]
Working Solution (in Aqueous Buffer) 2-8°C< 24 hoursPrepare fresh before each experiment. Do not store.[10]

Visual Workflow: Storage Decision Guide

Storage_Workflow start_node Start: Compound Received decision_node decision_node start_node->decision_node Is it for immediate use or stock preparation? protocol_node Protocol: Dissolve in Anhydrous DMSO & Aliquot decision_node->protocol_node Stock Prep decision_node2 Is it in solid or stock solution form? decision_node->decision_node2 Immediate Use storage_long_term Store at -20°C (Solid) or -80°C (Stock) Protected from Light protocol_node->storage_long_term storage_short_term Prepare Fresh Use Immediately Do Not Store decision_node2->storage_long_term Solid protocol_node2 Protocol: Dilute aliquot into aqueous buffer decision_node2->protocol_node2 Stock protocol_node2->storage_short_term

Caption: Decision workflow for storing this compound.

References

  • Hayashi, K., et al. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. PNAS, 118(50), e2117921118. Retrieved from [Link]

  • Porco, S., et al. (2016). Dioxygenase-encoding AtDAO1 gene controls IAA oxidation and homeostasis in Arabidopsis. ResearchGate. Retrieved from [Link]

  • Gomez Alvarez, E. M. (2021). The main oxidative inactivation pathway of the plant hormone auxin. Plantae. Retrieved from [Link]

  • Ramos, J. A., et al. (2001). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. Plant Cell, 13(10), 2349-2360. Retrieved from [Link]

  • Hangarter, R. P., & Good, N. E. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture, 6(2), 37-40. Retrieved from [Link]

  • Powers, S. K., & Strader, L. C. (2022). Protein degradation in auxin response. The Plant Cell, 34(5), 1732-1751. Retrieved from [Link]

  • Australian National Botanic Gardens. (2019). Safe use of plant growth hormones. ANBG. Retrieved from [Link]

  • Barbier, F. F., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Bio-protocol, 12(19), e4521. Retrieved from [Link]

  • DISPENDIX. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. DISPENDIX. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-acetyl-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, R., et al. (2024). Plant hormones: role in regulating post-harvest shelf life of fruits and vegetables. ResearchGate. Retrieved from [Link]

  • U.S. Department of Agriculture. (1961). PLANT HORMONES and GROWTH-REGULATING SUBSTANCES. USDA. Retrieved from [Link]

  • Qu, D., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2698. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Indolylacetyl)-L-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Acetyl-L-leucine. Thermo Fisher Scientific. Retrieved from [Link]

  • PubChem. (n.d.). N-(indole-3-acetyl)-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). L-Leucine. MHLW. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and application of N-acyl-DL-leucine. Google Patents.
  • Nolasco, H. (2015). How do I prepare leucine standard solution in terms of amino meq/g?. ResearchGate. Retrieved from [Link]

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Technical Support Center: Minimizing Ion Suppression for N-(3-Indolylacetyl)-L-leucine in ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(3-Indolylacetyl)-L-leucine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established scientific principles to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during the analysis of this compound, guiding you from problem identification to resolution.

Q1: My analyte signal for this compound is strong in a pure standard solution but is weak or completely absent when I analyze my biological samples (e.g., plasma, urine, tissue homogenate). What is the likely cause?

A1: This is a classic symptom of ion suppression, a matrix effect. Ion suppression occurs when co-eluting molecules from your sample matrix interfere with the ionization of your target analyte, this compound, in the ESI source.[1][2] These interfering compounds, which can include salts, phospholipids, proteins, and detergents, compete with your analyte for the available charge or disrupt the formation of gas-phase ions.[3][4] This leads to a significant and often variable reduction in signal intensity, compromising the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1]

The ESI process is complex and relies on the efficient formation of charged droplets and subsequent desolvation to release analyte ions into the gas phase.[2] High concentrations of matrix components can alter the physical properties of these droplets, such as surface tension and viscosity, hindering the process and suppressing the analyte's signal.[2][5]

Q2: How can I definitively confirm that ion suppression is causing my low signal?

A2: The most direct method is to perform a post-column infusion experiment. This diagnostic technique allows you to map the regions of ion suppression across your chromatographic run.[1] By infusing a constant flow of this compound solution after the analytical column while injecting a blank matrix extract, you can monitor the analyte's signal. A stable baseline will be observed initially, but any dip in this baseline corresponds to a retention time where matrix components are eluting and causing suppression.[4] This provides a visual profile of the "suppression zones" in your chromatogram.

cluster_workflow Troubleshooting Workflow start Low or No Signal in Matrix? confirm Confirm with Post-Column Infusion (See Protocol 1) start->confirm suppression_yes Ion Suppression Confirmed? confirm->suppression_yes sample_prep 1. Implement Rigorous Sample Prep (e.g., SPE - See Protocol 2) suppression_yes->sample_prep Yes instrument_check Check Instrument Performance: - Tuning & Calibration - Spray Stability suppression_yes->instrument_check No chromatography 2. Optimize Chromatography (Separate Analyte from Suppression Zone) sample_prep->chromatography source_opt 3. Optimize ESI Source Parameters (See Table 1) chromatography->source_opt end_ok Problem Solved: Signal Restored source_opt->end_ok end_no Re-evaluate Method: Consider Alternative Ionization (APCI) or Different LC Chemistry instrument_check->end_no

Caption: A logical workflow for diagnosing and resolving ion suppression.

Q3: Ion suppression is confirmed. What is the most effective strategy to eliminate it?

A3: The single most effective strategy is to improve your sample preparation. The goal is to remove the interfering matrix components before the sample is ever injected into the LC-MS system. While several methods exist, they offer varying levels of cleanliness.[5][6]

  • Protein Precipitation (PPT): This method is fast and simple but is the least effective at removing common suppression agents like phospholipids, which often remain in the supernatant.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[5] However, its effectiveness depends heavily on the physicochemical properties of this compound and may not efficiently remove all interferences.

  • Solid-Phase Extraction (SPE): This is the gold standard for sample cleanup in bioanalysis.[4][8] SPE provides the cleanest extracts by selectively binding the analyte to a solid sorbent while salts, phospholipids, and other interferences are washed away.[6] For an analyte like this compound, a mixed-mode or polymeric reversed-phase sorbent is an excellent starting point.

Table 1: Comparison of Common Sample Preparation Techniques

Technique Pros Cons Efficacy for Ion Suppression
Dilute-and-Shoot Very fast, simple Minimal cleanup, high matrix load, loss of sensitivity Poor
Protein Precipitation (PPT) Fast, inexpensive, simple Low selectivity, significant phospholipids remain[7] Fair to Poor
Liquid-Liquid Extraction (LLE) Cleaner than PPT More labor-intensive, solvent selection is critical Good

| Solid-Phase Extraction (SPE) | Highest selectivity , excellent removal of salts and phospholipids[6][8] | Requires method development, can be more time-consuming | Excellent |

Q4: I've implemented SPE, but my signal is still not optimal. What are my next steps?

A4: Your next focus should be chromatographic optimization. The goal is to chromatographically separate the elution of this compound from any remaining interfering compounds identified in your post-column infusion experiment.[1][5]

  • Modify the Gradient: Adjust the slope of your mobile phase gradient. A shallower gradient can increase the separation between your analyte and closely eluting matrix components.

  • Change the Stationary Phase: If co-elution persists, switching to a column with a different selectivity (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) can alter the retention of interferences relative to your analyte.

  • Employ UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), which generate sharper, narrower peaks. This increased peak capacity makes it easier to resolve the analyte from interferences.

Q5: My sample preparation and chromatography are optimized. How can I fine-tune my ESI source for the best possible signal?

A5: Optimizing ESI source parameters is the final step to maximize sensitivity. These parameters control the efficiency of droplet formation, desolvation, and ion transmission.[9] While optimal values are instrument-dependent, the key parameters to adjust are:

  • Capillary Voltage: This voltage drives the electrospray. There is an optimal value; too low results in poor ionization, while too high can cause electrical discharge and instability.[9][10]

  • Drying Gas Temperature & Flow: This heated gas (usually nitrogen) aids in solvent evaporation from the ESI droplets. Higher temperatures and flows increase desolvation efficiency, but excessive heat can cause thermal degradation of the analyte.[9]

  • Nebulizer Gas Pressure: This gas shears the liquid eluent into a fine mist of droplets. Higher pressure creates smaller droplets, which desolvate more efficiently, but can also lead to signal suppression if set too high.[9]

Table 2: Typical Starting ESI Source Parameters for Analyte Optimization

Parameter Positive Ion Mode Negative Ion Mode Rationale
Capillary Voltage 3.0 – 4.5 kV -2.5 – -4.0 kV Drives the electrospray process for ion formation.[9]
Drying Gas Temp. 250 – 400 °C 250 – 400 °C Facilitates solvent evaporation (desolvation).[9]
Drying Gas Flow 8 – 12 L/min 8 – 12 L/min Removes solvent vapor from the source.
Nebulizer Pressure 30 – 50 psi 30 – 50 psi Controls the formation of fine droplets.[9]

| Source Temperature | 120 - 150 °C | 120 - 150 °C | Heats the source block to aid in desolvation. |

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of ion suppression in the ESI source?

A1: Ion suppression is a competition-based process within the ESI droplet.[3] As the droplet evaporates and shrinks, both your analyte and matrix components become concentrated at the surface. Compounds with higher surface activity, higher proton affinity (in positive mode), or higher concentration can preferentially occupy the surface and acquire a charge, leaving fewer opportunities for your analyte to be ionized and enter the gas phase.[5][11]

cluster_droplet ESI Droplet Surface cluster_gas Gas Phase (To MS) A Analyte A_ion Analyte Ion A->A_ion Ionization (Desired) M Matrix M_ion Matrix Ion M->M_ion Competition (Suppression) A2 Analyte M2 Matrix M2->M_ion M3 Matrix M3->M_ion MS Mass Spectrometer A_ion->MS Reduced Signal M_ion->MS High Signal

Caption: Competition between analyte and matrix ions at the droplet surface.

Q2: For analyzing this compound, which mobile phase additives should I use or avoid?

A2: The choice of mobile phase additive is critical for ESI efficiency.

  • Recommended: For positive ion mode, 0.1% formic acid is the preferred additive. It is volatile and effectively promotes protonation without causing significant suppression.[5] Ammonium formate or ammonium acetate (5-10 mM) are also excellent choices, particularly when needing to buffer the pH.

  • Avoid: Trifluoroacetic acid (TFA) should be avoided if possible, especially in positive ion mode. While a good chromatographic modifier, it is a strong ion-pairing agent that can form neutral complexes with positively charged analytes, preventing their detection and causing severe signal suppression.[3][11] Also, avoid all non-volatile buffers such as phosphate (e.g., PBS), TRIS, or HEPES, as they will quickly contaminate the mass spectrometer source.[3]

Q3: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) help, and why is it often preferred over a deuterated standard?

A3: A SIL-IS is considered the gold standard for quantitative bioanalysis because it is the most effective tool to compensate for, but not eliminate, matrix effects.[12] A ¹³C or ¹⁵N-labeled version of this compound will have nearly identical physicochemical properties to the unlabeled analyte. This means it will co-elute perfectly and experience the exact same degree of ion suppression.[13][14] By calculating the peak area ratio of the analyte to the SIL-IS (which is added at a known concentration), the variability caused by suppression is normalized, leading to accurate and precise quantification.[1][6]

While deuterated (²H) standards are also used, they can sometimes exhibit slightly different chromatographic retention times due to isotopic effects.[13][14] If a deuterated standard separates from the analyte, it will not experience the same suppression environment, leading to quantification errors.[13][14]

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Yes, dilution is a valid and simple strategy to reduce the concentration of interfering matrix components.[12][15] However, this approach has a significant drawback: it also dilutes your analyte, which can compromise the method's sensitivity and may cause your analyte concentration to fall below the limit of quantification (LOQ).[15] Dilution is often a good first step or a useful tool for highly concentrated samples, but it is not a universal solution and is generally less effective than a robust sample cleanup procedure like SPE.[5]

Protocols and Methodologies

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

Objective: To identify retention time regions where co-eluting matrix components suppress the ESI signal.

Methodology:

  • Prepare Infusion Solution: Create a solution of this compound in your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).

  • System Setup:

    • Set up your LC-MS system with the analytical column and mobile phase conditions used in your method.

    • Using a T-junction and a syringe pump, introduce the infusion solution at a constant, low flow rate (e.g., 5-10 µL/min) into the eluent stream between the column and the ESI source.[1]

  • Equilibration: Allow the system to run until a stable signal (baseline) for the infused analyte is observed in your mass spectrometer's data acquisition software.

  • Injection: Inject a blank matrix extract (e.g., a plasma sample prepared using your standard procedure but without the analyte or internal standard).

  • Analysis: Monitor the signal of the infused analyte throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow for Biological Fluids

Objective: To remove proteins, phospholipids, and salts from a biological sample (e.g., plasma) prior to LC-MS analysis of this compound.

cluster_spe SPE Protocol Flowchart start Start: Plasma Sample pretreat 1. Pre-treat Sample (e.g., Acidify with Formic Acid) start->pretreat condition 2. Condition SPE Cartridge (e.g., Methanol) equilibrate 3. Equilibrate SPE Cartridge (e.g., Water) condition->equilibrate load 4. Load Pre-treated Sample equilibrate->load wash 5. Wash Cartridge (e.g., 5% Methanol in Water) Removes Salts & Polar Interferences load->wash elute 6. Elute Analyte (e.g., 90% Methanol with 0.1% FA) Collect Eluate wash->elute dry 7. Dry Down Eluate (Nitrogen Evaporation) elute->dry reconstitute 8. Reconstitute (in Mobile Phase A) dry->reconstitute inject Inject into LC-MS reconstitute->inject

Caption: A standard workflow for Solid-Phase Extraction (SPE).

Methodology (Using a Polymeric Reversed-Phase Cartridge):

  • Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of water (or water with 0.1% formic acid) to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample (e.g., 200 µL of plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate.

  • Wash: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) to wash away salts and highly polar interferences.

  • Elute: Pass 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to desorb this compound from the sorbent. Collect this fraction.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for injection.

References

  • Bowman, D. B., & Pirkle, J. L. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(4), 335–342. [Link]

  • CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Retrieved from [Link]

  • SlideShare. (2015). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. Retrieved from [Link]

  • Kruve, A., & Herodes, K. (2009). Combating Matrix Effects in LC/ESI/MS: The Extrapolative Dilution Approach. Analytical Chemistry, 81(21), 8817–8824. [Link]

  • Leito, I., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1853–1861. [Link]

  • Kim, H. Y., & Lee, J. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(10). [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved from [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1853-1861. [Link]

  • UPLCS. (2020). Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There. Retrieved from [Link]

  • ResearchGate. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Retrieved from [Link]

  • C&EN. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • ResearchGate. (2021). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Retrieved from [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • National Institutes of Health. (2015). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • National Institutes of Health. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Indolylacetyl)-L-isoleucine. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-acetyl-L-leucine. Retrieved from [Link]

  • National Institutes of Health. (2012). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Retrieved from [Link]

  • PubMed. (2004). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). L-Leucine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). L-Isoleucine. Retrieved from [Link]

  • PubMed. (2007). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Leucine. Retrieved from [Link]

  • PubMed. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • European Union. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • ResearchGate. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2022). Stability testing of valine, leucine, and isoleucine in QC samples. Retrieved from [Link]

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Technical Support Center: Optimizing Quenching for N-(3-Indolylacetyl)-L-leucine Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing quenching methods in metabolic studies, with a specific focus on the auxin conjugate, N-(3-Indolylacetyl)-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation and ensure the integrity of your metabolomic data.

Introduction: The Quenching Conundrum

In metabolomics, the primary objective of quenching is to instantaneously halt all enzymatic activity, thereby preserving a snapshot of the metabolic state at a specific moment.[1][2][3] This is a critical step, as the metabolome can change rapidly in response to environmental shifts.[4][5] However, the quenching process itself can introduce artifacts, the most significant of which is metabolite leakage from the cells.[6][7][8] This guide will provide a framework for selecting and optimizing a quenching protocol that minimizes such artifacts, particularly for sensitive indole-containing compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: Why is quenching so critical for metabolomics?

A1: Metabolic processes occur on a timescale of seconds to milliseconds. Without rapid and effective quenching, enzymatic reactions continue after sample collection, leading to a misrepresentation of the true metabolic state of the cells at the time of interest.[2] Effective quenching ensures that the measured metabolite levels accurately reflect the biological condition being studied.[1]

Q2: What are the main challenges when quenching cells for metabolomic analysis?

A2: The primary challenges include:

  • Metabolite Leakage: The quenching solution can compromise cell membrane integrity, causing intracellular metabolites to leak into the surrounding medium.[6][7][8]

  • Incomplete Inactivation: If the quenching is not rapid or thorough enough, enzymatic activity may persist, altering metabolite concentrations.

  • Contamination: The quenching solution and subsequent processing steps can introduce external contaminants that interfere with analysis.[4]

  • Analyte Stability: The quenching conditions (e.g., solvent, temperature) must be compatible with the stability of the target metabolites. Indole-containing compounds can be particularly susceptible to degradation.

Q3: I'm seeing low recovery of this compound in my samples. Could my quenching method be the cause?

A3: Absolutely. Low recovery of this compound can be a direct result of an unoptimized quenching protocol. Potential causes include:

  • Metabolite Leakage: Cold shock or the use of organic solvents like methanol can increase membrane permeability, leading to the loss of intracellular contents.[9][10]

  • Degradation: The indole ring of your target molecule may be susceptible to degradation under certain quenching conditions. The choice of solvent and temperature is critical.

  • Suboptimal Extraction: Following quenching, the extraction method must be efficient at recovering your analyte from the cellular matrix.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Suspected Metabolite Leakage

Symptoms:

  • Low and inconsistent intracellular concentrations of this compound and other metabolites.

  • Detection of typically intracellular metabolites in the extracellular medium post-quenching.

Causality: The "gold standard" cold methanol quenching can induce membrane damage in many cell types, leading to significant leakage.[6][7][11] The extent of leakage is influenced by methanol concentration, temperature, and exposure time.[6]

Solutions:

  • Method Comparison: Evaluate alternative quenching methods to the standard cold 60% methanol. Fast filtration is a highly recommended alternative that minimizes contact time with quenching solvents and reduces leakage.[9][10][12][13]

  • Solvent Optimization: If using a solvent-based quench, test different methanol concentrations. Some studies suggest that higher concentrations of cold methanol (e.g., 80%) can paradoxically reduce leakage in certain bacterial strains.[14] For mammalian cells, buffered quenching solutions, such as 60% methanol with 0.85% ammonium bicarbonate, have been shown to improve metabolite recovery and reduce leakage.[15]

  • Temperature Control: Ensure the quenching solution is maintained at a consistently low temperature (e.g., -40°C or below) to maximize enzymatic inactivation while minimizing cold shock-induced leakage.[6]

Issue 2: Inconsistent or Non-Reproducible Results

Symptoms:

  • High variability in metabolite concentrations across biological replicates.

  • Poor correlation between replicate datasets.

Causality: Inconsistency in the timing and execution of the quenching protocol can introduce significant variability.[4] Even minor delays or temperature fluctuations can alter the metabolic profile.

Solutions:

  • Standardized Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for your quenching protocol. This should include precise timings for each step, from cell harvesting to final sample storage.

  • Automation: Where possible, utilize automated or semi-automated systems for sample collection and quenching to ensure consistent timing and handling.[12]

  • Internal Standards: Incorporate a suite of stable isotope-labeled internal standards, including a labeled version of this compound if available, at the earliest possible stage (ideally during quenching or extraction). This will help to correct for variability introduced during sample processing.

Issue 3: Degradation of this compound

Symptoms:

  • Appearance of known or unknown degradation products in your analytical run.

  • Lower than expected signal intensity for your target analyte.

Causality: The indole moiety of this compound can be sensitive to oxidative and pH-driven degradation. The quenching and extraction conditions must be carefully controlled to preserve its integrity.

Solutions:

  • pH Control: If using buffered quenching solutions, ensure the pH is compatible with the stability of your analyte. A near-neutral pH is generally a safe starting point.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to metabolite degradation.[2][16] Aliquot samples after extraction to avoid this.

  • Rapid Processing: Process samples as quickly as possible and store them at -80°C until analysis to minimize the potential for degradation.[2][17]

Optimized Quenching Protocols

Below are two detailed protocols for quenching, designed to provide a robust starting point for your experiments.

Protocol 1: Fast Filtration for Suspension Cells

This method is ideal for minimizing metabolite leakage by rapidly separating cells from the culture medium before quenching.[9][10]

Methodology:

  • Preparation: Pre-cool a vacuum filtration apparatus and the necessary solutions (washing buffer, quenching/extraction solvent).

  • Filtration: Rapidly filter a known volume of cell suspension through a suitable membrane filter (e.g., 0.45 µm pore size).

  • Washing: Immediately wash the cells on the filter with a minimal volume of an appropriate ice-cold washing buffer (e.g., isotonic saline or PBS) to remove extracellular metabolites. This step should be as brief as possible.

  • Quenching: Immediately plunge the filter with the cells into liquid nitrogen to flash-freeze and halt all metabolic activity.[9][10]

  • Extraction: Transfer the frozen filter to a pre-chilled tube containing the extraction solvent (e.g., 80% methanol).

  • Storage: Store the samples at -80°C until analysis.

Protocol 2: Optimized Cold Solvent Quenching for Adherent Cells

This protocol is adapted for adherent cells and incorporates steps to minimize leakage.

Methodology:

  • Media Removal: Aspirate the culture medium from the plate.

  • Washing: Quickly wash the cell monolayer with ice-cold isotonic saline to remove residual medium. Aspirate the wash solution completely.

  • Quenching: Immediately add a sufficient volume of pre-chilled (-40°C) quenching solution (e.g., 80% methanol or 60% methanol with 0.85% ammonium bicarbonate) to cover the cell layer.

  • Cell Lysis and Collection: Place the plate on dry ice to keep it frozen. Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Storage: Store the samples at -80°C until analysis.

Data Presentation: Comparative Analysis of Quenching Methods

Quenching MethodKey AdvantagesKey DisadvantagesRecommended For
Cold Methanol (60%) Simple, widely used.High risk of metabolite leakage in many cell types.[6][7][11]Initial studies, but requires careful validation.
Cold Methanol (80%) May reduce leakage in some bacterial species.[14]Can still cause significant leakage in other cell types.Specific bacterial metabolomics where validated.
Buffered Cold Methanol Can improve metabolite recovery and reduce leakage in mammalian cells.[15]Buffer components may interfere with downstream analysis if not chosen carefully.Mammalian cell metabolomics.
Fast Filtration Minimizes metabolite leakage.[9][10][12][13] Rapid separation of cells from medium.Can be technically more demanding. Not suitable for adherent cells without a harvesting step.Suspension cell cultures (bacteria, yeast, mammalian).
Direct Liquid Nitrogen Extremely rapid quenching.[18]Can cause cell lysis and make separation of intracellular and extracellular metabolites difficult.Adherent cells where the medium is removed first.

Visualizing the Workflow

Decision Tree for Quenching Method Selection

QuenchingDecisionTree start Start: Select Quenching Method cell_type Cell Type? start->cell_type suspension Suspension cell_type->suspension Suspension adherent Adherent cell_type->adherent Adherent fast_filtration Fast Filtration suspension->fast_filtration leakage_concern Leakage a Major Concern? adherent->leakage_concern cold_solvent Cold Solvent Quenching buffered_solvent Buffered Cold Solvent leakage_concern->buffered_solvent Yes standard_solvent Standard Cold Solvent (Validate!) leakage_concern->standard_solvent No yes_leakage Yes no_leakage No

Caption: Decision tree for selecting an appropriate quenching method.

Optimized Quenching Workflow

QuenchingWorkflow cluster_pre Preparation cluster_sample Sampling & Quenching cluster_post Post-Quenching prep_solutions Prepare & Pre-cool Solutions harvest Harvest Cells prep_solutions->harvest prep_equipment Pre-cool Equipment prep_equipment->harvest wash Rapid Wash (if applicable) harvest->wash quench Quench (e.g., Fast Filtration or Cold Solvent) wash->quench extract Metabolite Extraction quench->extract store Store at -80°C extract->store analyze LC-MS/MS Analysis store->analyze

Caption: Generalized workflow for optimized quenching in metabolomics.

References

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  • Bordag, N., Janakiraman, V., Nachtigall, J., González Maldonado, S., Bethan, B., & Laine, J. P. (2016). Fast Filtration of Bacterial or Mammalian Suspension Cell Cultures for Optimal Metabolomics Results. PloS one, 11(7), e0159389.
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  • Bordag, N., Janakiraman, V., Nachtigall, J., González Maldonado, S., Bethan, B., Laine, J. P., ... & Selzer, S. (2016). Fast Filtration of Bacterial or Mammalian Suspension Cell Cultures for Optimal Metabolomics Results. PLoS ONE, 11(7), e0159389.
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Validation & Comparative

A Comparative Guide to the Physiological Effects of N-(3-Indolylacetyl)-L-leucine and Free Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between active compounds and their conjugated forms is critical for experimental design and interpretation. In the realm of plant biology and phytohormone research, this principle is vividly illustrated by comparing the effects of free indole-3-acetic acid (IAA), the principal active auxin, with its amino acid conjugate, N-(3-Indolylacetyl)-L-leucine (IAA-Leu). This guide provides an in-depth, objective comparison of their physiological activities, metabolic pathways, and experimental applications, grounded in established scientific data.

Introduction: The Active Molecule vs. Its Regulated Precursor

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, acting as a master regulator of nearly every aspect of growth and development, from cell elongation and division to organogenesis and tropic responses.[1] Its cellular concentration and distribution must be exquisitely controlled to elicit appropriate developmental outcomes. Plants achieve this regulation through a complex homeostatic network involving biosynthesis, transport, degradation, and conjugation.[2][3][4]

IAA-amino acid conjugates, such as IAA-Leucine, represent a key component of this regulatory system.[5] They are generally considered biologically inactive storage forms of auxin.[6][7] The central premise of this guide is that while free IAA provides a direct, rapid hormonal signal, IAA-Leu functions as a slow-release source of active IAA, with its physiological effects being entirely dependent on the metabolic machinery of the target tissue.

Molecular Structure and the Basis of Activity

The fundamental difference between the two molecules lies in their structure. Free IAA possesses a carboxylic acid group that is crucial for its interaction with the auxin co-receptor complex. In IAA-Leu, this carboxyl group is linked to the amino group of a leucine molecule via an amide bond. This modification sterically hinders the molecule from fitting into the auxin receptor pocket, thereby rendering it inactive until the bond is cleaved.

Metabolism and Mechanism of Action: A Tale of Two Pathways

The physiological effects of these compounds are dictated by their distinct interactions with the cell's metabolic and signaling pathways.

Free IAA: The Direct Signaling Pathway

Free IAA is the active signaling molecule. Upon entering the nucleus, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors.[3] This binding event targets the Aux/IAA proteins for degradation via the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, modulating their expression and initiating a physiological response.[8][9]

Free_IAA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Free_IAA_cyto Free IAA Free_IAA_nuc Free IAA Free_IAA_cyto->Free_IAA_nuc Transport TIR1_AFB TIR1/AFB Receptor Free_IAA_nuc->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Response Physiological Response Auxin_Genes->Response

Caption: Free IAA Signaling Pathway.

IAA-Leucine: The Conjugation-Hydrolysis Cycle

IAA-Leu's activity is indirect. To exert an effect, it must first be hydrolyzed by intracellular enzymes known as amidohydrolases (e.g., ILR1, IAR3 in Arabidopsis) to release free IAA and leucine.[1][4][10] The liberated IAA can then engage the signaling pathway described above.

Conversely, high intracellular concentrations of free IAA can trigger its conjugation to amino acids, a process catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[2][11][12] This serves as a negative feedback mechanism to prevent auxin over-accumulation and maintain homeostasis. Thus, IAA-Leu is a key player in a dynamic equilibrium that buffers the pool of active auxin.

IAA_Metabolism Free_IAA Free IAA (Active) GH3 GH3 Amido Synthetases Free_IAA->GH3 IAA_Leu IAA-Leucine (Inactive Storage) Hydrolases Amidohydrolases (e.g., ILR1) IAA_Leu->Hydrolases Hydrolysis (Activation) Leucine Leucine Leucine->GH3 GH3->IAA_Leu Conjugation (Inactivation) Hydrolases->Free_IAA

Caption: The IAA-Leucine Conjugation-Hydrolysis Cycle.

Comparative Analysis of Physiological Effects

The difference in their mechanism of action leads to distinct physiological and kinetic profiles. Free IAA acts rapidly and its effect can be transient, as it is subject to degradation and conjugation. IAA-Leu provides a slower, more sustained response, as the release of active hormone is gradual and dependent on enzymatic activity.[13][14]

FeatureFree Indole-3-Acetic Acid (IAA)This compound (IAA-Leu)
Mechanism of Action Direct binding to TIR1/AFB co-receptors.Indirect; requires enzymatic hydrolysis to release free IAA.[6][10]
Biological Activity Directly active phytohormone.Inactive precursor; acts as a slow-release source of IAA.[13][14]
Onset of Action Rapid (minutes to hours).Delayed and gradual; dependent on hydrolysis rate.
Duration of Effect Can be transient due to rapid metabolism.More sustained and prolonged.
Primary Metabolism Subject to oxidation and conjugation (e.g., to form IAA-Leu).[1][3]Subject to hydrolysis to release free IAA.[1][5]
Root Elongation Inhibits at moderate to high concentrations.[15]Inhibition correlates with in vitro hydrolysis rates.[6]
Gene Expression Rapidly induces early auxin-responsive genes (Aux/IAA, GH3).[16]Induces gene expression with delayed kinetics.

Supporting Experimental Data and Protocols

To objectively compare these compounds, standardized bioassays are essential. The choice of assay depends on the specific physiological response being investigated. Here, we detail three fundamental protocols.

Experiment 1: Arabidopsis Primary Root Elongation Assay

This assay is highly sensitive to auxin concentration and is a standard for quantifying auxin activity and resistance. The rationale is that exogenous auxins typically inhibit primary root elongation in a dose-dependent manner.[15]

Protocol:

  • Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification & Germination: Stratify plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer plates to a growth chamber (22°C, 16h light/8h dark) and orient them vertically.

  • Treatment: After 4 days of growth, transfer seedlings of uniform size to new MS plates supplemented with a concentration gradient of free IAA or IAA-Leu (e.g., 0, 0.01, 0.1, 1, 10 µM). Ethanol or DMSO should be used as the solvent control.

  • Measurement: Mark the position of the root tip at the time of transfer. After 3 days of further growth, scan the plates and measure the length of new root growth from the mark using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the percent root growth inhibition relative to the solvent control for each concentration. Plot dose-response curves to compare the IC50 values for IAA and IAA-Leu.

Expected Outcome: Free IAA will show potent inhibition at lower concentrations. IAA-Leu will also inhibit root growth, but typically requires a higher concentration to achieve the same effect, as its activity is limited by the rate of hydrolysis. Mutants deficient in specific amidohydrolases (e.g., ilr1) will show strong resistance to IAA-Leu but not to free IAA.[7]

Root_Assay_Workflow A 1. Sterilize & Plate Seeds on 0.5X MS Medium B 2. Stratify (4°C, 3 days) & Germinate (4 days) A->B C 3. Transfer Seedlings to Treatment Plates (IAA vs. IAA-Leu) B->C D 4. Mark Root Tip Position C->D E 5. Incubate Vertically (3 days) D->E F 6. Scan Plates & Measure New Root Growth E->F G 7. Analyze Data: Calculate % Inhibition & Plot Curves F->G

Caption: Workflow for the Root Elongation Assay.

Experiment 2: Avena Coleoptile Straight Growth Test

A classic bioassay that measures auxin-induced cell elongation, a fundamental process in shoot growth.[17][18] The protocol must be conducted in darkness or under a dim green safelight to prevent phototropic responses from interfering with the results.

Protocol:

  • Germination: Germinate oat (Avena sativa) seeds in complete darkness for 3 days until coleoptiles are approximately 2-3 cm long.

  • Sectioning: Under a dim green safelight, excise the apical 2 mm of the coleoptiles to remove the endogenous auxin source. Then, cut a 10 mm segment from the remaining coleoptile.

  • Incubation: Float the segments in a buffer solution containing a concentration gradient of free IAA or IAA-Leu. Include a buffer-only control.

  • Measurement: Incubate the segments in the dark at 25°C for 18-24 hours. Measure the final length of the coleoptile segments.

  • Analysis: Calculate the change in length for each treatment and plot it against the auxin concentration.

Expected Outcome: Both compounds will stimulate elongation compared to the control. Free IAA will likely produce a stronger response at lower concentrations. The response to IAA-Leu will demonstrate the tissue's capacity to hydrolyze the conjugate and utilize it as an auxin source.[13]

Experiment 3: qRT-PCR Analysis of Early Auxin-Responsive Genes

This molecular assay provides insight into the kinetics of auxin signaling at the transcriptional level. Genes like GH3.3 and IAA2 are rapidly induced by auxin and serve as excellent markers.[16]

Protocol:

  • Plant Material: Grow Arabidopsis seedlings in liquid culture for 7 days.

  • Treatment: Treat the seedlings with a fixed concentration (e.g., 1 µM) of free IAA or IAA-Leu. Collect tissue samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • RNA Extraction & cDNA Synthesis: Immediately freeze samples in liquid nitrogen. Extract total RNA and synthesize cDNA using a reverse transcriptase kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., IAA2, GH3.3) and a reference gene (e.g., ACTIN2).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the relative expression over the time course for each treatment.

Expected Outcome: Free IAA will cause a rapid and strong induction of the marker genes, often peaking within 30-60 minutes. The response to IAA-Leu will be significantly delayed and less pronounced in the early time points, as the active IAA must first be released through hydrolysis.

Conclusion and Broader Implications

The physiological effects of this compound are not its own, but rather those of the free IAA it releases upon metabolic processing. This distinction is paramount for researchers.

  • Free IAA is the choice for experiments requiring a rapid, direct, and potent auxin response to study primary signaling events.

  • IAA-Leu is advantageous when a slow, sustained release of auxin is desired, for instance, to maintain hormonal balance in long-term tissue culture or to study the effects of chronic auxin exposure without the shock of a high initial concentration.

Ultimately, the comparison between free IAA and IAA-Leu highlights the elegant complexity of auxin homeostasis. Understanding that IAA-Leu's activity is conditional upon the hydrolytic capacity of the plant system is crucial for designing robust experiments and accurately interpreting their outcomes. This knowledge empowers researchers to select the appropriate molecular tool to probe the intricate role of auxin in plant life.

References

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. [Link]

  • Goda, H., et al. (2004). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant and Cell Physiology, 45(12), 1824-1830. [Link]

  • LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. The Journal of Biological Chemistry, 277(23), 20446-20452. [Link]

  • Goda, H., et al. (2004). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant and Cell Physiology, 45(12), 1824-1830. [Link]

  • LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. Journal of Biological Chemistry, 277(23), 20446-20452. [Link]

  • Hangarter, R. P., & Good, N. E. (1981). Evidence that IAA conjugates are slow-release sources of free IAA in plant tissues. Plant Physiology, 68(6), 1424-1427. [Link]

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  • Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616-627. [Link]

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N-(3-Indolylacetyl)-L-leucine vs. Other IAA-Amino Acid Conjugates in Root Development: A Mechanistic and Functional Comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Abstract

The spatial and temporal distribution of indole-3-acetic acid (IAA), the primary native auxin, is fundamental to virtually all aspects of plant development, with root architecture being a particularly sensitive process. Plants maintain auxin homeostasis through a complex network of biosynthesis, transport, degradation, and conjugation. The formation of IAA-amino acid conjugates represents a critical control point, creating molecules with divergent fates and biological activities. This guide provides a comprehensive comparison of N-(3-Indolylacetyl)-L-leucine (IAA-Leu) with other key IAA-amino acid conjugates, such as those formed with Alanine, Aspartate, and Glutamate. We will dissect their differential roles in modulating root system architecture, supported by experimental data and detailed protocols for researchers in plant science and drug development.

The Core Machinery of Auxin Homeostasis: Conjugation and Hydrolysis

To understand the specific roles of different IAA-amino acid conjugates, one must first appreciate the enzymatic framework that governs their lifecycle. The concentration of free, active IAA is tightly regulated by two opposing enzymatic activities: synthesis of conjugates and their subsequent hydrolysis.

  • Synthesis by GH3 Acyl Amido Synthetases: Excess IAA is conjugated to amino acids via an amide linkage, a reaction catalyzed by GRETCHEN HAGEN 3 (GH3) enzymes.[1] These enzymes are typically induced by high auxin levels, forming a negative feedback loop to prevent auxin over-accumulation.[2] The choice of amino acid conjugated to IAA is a key determinant of the conjugate's fate.

  • Hydrolysis by Amidohydrolases: Certain IAA-amino acid conjugates serve as a reversible storage pool of auxin. They can be hydrolyzed back to free IAA by a family of amidohydrolases, notably the ILR1 (IAA-LEUCINE RESISTANT 1)-like family of enzymes.[3] This process allows for the slow and sustained release of active auxin, buffering the free IAA pool.[4]

The balance between GH3-mediated conjugation and amidohydrolase-mediated hydrolysis is therefore crucial for maintaining optimal auxin levels for developmental processes like root growth.

Auxin_Conjugation_Cycle cluster_synthesis Conjugation (Cytoplasm) cluster_fate Metabolic Fate cluster_hydrolysis Hydrolysis (ER) IAA Free IAA (High Conc.) GH3 GH3 Synthetases IAA->GH3 AminoAcid Amino Acid (e.g., Leu, Ala, Asp, Glu) AminoAcid->GH3 Conjugate IAA-Amino Acid Conjugate GH3->Conjugate ATP -> AMP+PPi Hydrolase Amidohydrolases (e.g., ILR1) Conjugate->Hydrolase Reversible (e.g., IAA-Leu, IAA-Ala) Degradation Degradation Pathway Conjugate->Degradation Irreversible (e.g., IAA-Asp, IAA-Glu) FreeIAA_low Free IAA (Active Pool) Hydrolase->FreeIAA_low Release Conjugate_Fates cluster_storage Reversible Storage cluster_degradation Irreversible Inactivation cluster_antagonist Antagonistic Action IAA_Excess Excess Free IAA IAA_Leu IAA-Leucine IAA_Excess->IAA_Leu GH3 action IAA_Ala IAA-Alanine IAA_Excess->IAA_Ala GH3 action IAA_Asp IAA-Aspartate IAA_Excess->IAA_Asp GH3 action IAA_Glu IAA-Glutamate IAA_Excess->IAA_Glu GH3 action IAA_Trp IAA-Tryptophan IAA_Excess->IAA_Trp GH3 action Active_IAA Free IAA (Root Growth) IAA_Leu->Active_IAA Hydrolysis (ILR1) IAA_Ala->Active_IAA Hydrolysis Degradation_Products Catabolites IAA_Asp->Degradation_Products Oxidation etc. IAA_Glu->Degradation_Products Oxidation etc. Auxin_Signaling Auxin Signaling (e.g., TIR1/AFB) IAA_Trp->Auxin_Signaling Inhibits

Caption: Differential metabolic fates of various IAA-amino acid conjugates.

Data Summary: In Vivo Activity vs. In Vitro Hydrolysis

The correlation between a conjugate's ability to be hydrolyzed and its biological effect is a cornerstone of our understanding. The data below, synthesized from foundational studies, illustrates this relationship.

IAA ConjugatePrimary Effect on Root GrowthRelative In Vitro Hydrolysis Rate (by ILR1)Metabolic Fate
IAA-Leucine Strong InhibitionHighReversible Storage (Active)
IAA-Alanine Moderate-Strong InhibitionModerateReversible Storage (Active)
IAA-Phenylalanine Strong InhibitionHighReversible Storage (Active)
IAA-Aspartate No/Weak InhibitionVery Low / NegligibleDegradation (Inactive)
IAA-Glutamate No/Weak InhibitionVery Low / NegligibleDegradation (Inactive)
IAA-Tryptophan Inhibits Auxin ActionNot a substrate for hydrolysis to active IAAAntagonist
Data synthesized from LeClere et al. (2002) and Staswick (2009).
[5][6]

Experimental Protocols for Comparative Analysis

To empower researchers to validate and expand upon these findings, we provide a standardized protocol for assessing the impact of IAA conjugates on root development in the model organism Arabidopsis thaliana.

Root Growth Inhibition Assay

This assay quantitatively measures the biological activity of different IAA conjugates by assessing their impact on primary root elongation and lateral root formation.

Causality and Self-Validation: This protocol includes free IAA as a positive control and an inactive conjugate (IAA-Asp) as a negative control. The dose-dependent response to active conjugates and the lack of response to inactive ones validates the experimental system. Comparing wild-type plants to a hydrolase mutant (e.g., ilr1-1) provides a genetic control to confirm that the activity of hydrolyzable conjugates is dependent on their conversion to free IAA.

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare sterile half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Autoclave and cool to 50-55°C.

    • Add filter-sterilized stock solutions of IAA, IAA-Leu, IAA-Ala, and IAA-Asp to achieve final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM). Also prepare a solvent-only control plate.

    • Pour the medium into square petri plates and allow them to solidify in a sterile hood.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 wild type and ilr1-1 mutant) using 70% ethanol for 1 minute followed by 20% bleach with 0.1% Triton X-100 for 10 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Pipette individual seeds in a line onto the surface of the prepared plates, approximately 1 cm from the top edge.

  • Growth Conditions:

    • Seal the plates with breathable tape.

    • Orient the plates vertically in a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Data Acquisition and Analysis:

    • After a set period (e.g., 7-10 days), remove the plates and scan them using a high-resolution flatbed scanner.

    • Using image analysis software (e.g., ImageJ/Fiji), measure the length of the primary root for at least 15-20 seedlings per treatment.

    • Count the number of emerged lateral roots along the primary root. Calculate lateral root density (number of lateral roots per cm of primary root).

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatments and genotypes.

Root_Assay_Workflow cluster_prep Phase 1: Preparation cluster_growth Phase 2: Growth cluster_analysis Phase 3: Analysis A Prepare MS-Agar Plates + Test Compounds (IAA, IAA-Leu, IAA-Asp) C Plate Seeds on Media A->C B Surface Sterilize & Stratify Seeds (WT & ilr1-1) B->C D Incubate Vertically (7-10 days) C->D E Scan Plates D->E F Measure Primary Root Length & Count Lateral Roots (ImageJ) E->F G Statistical Analysis (ANOVA) F->G H Generate Dose-Response Curves G->H

Caption: Experimental workflow for the root growth inhibition assay.

Conclusion and Future Perspectives

The comparative analysis of IAA-amino acid conjugates reveals a sophisticated system for regulating auxin activity in root development. This compound, along with conjugates like IAA-Ala, functions as a buffered, slow-release source of active IAA, essential for sustained developmental programs. In contrast, conjugates like IAA-Asp and IAA-Glu represent a commitment to auxin catabolism, providing a crucial mechanism to prevent the detrimental effects of auxin over-accumulation.

The distinct roles are not determined by the conjugates themselves but by their recognition and processing by the plant's metabolic machinery. The differential substrate specificities of amidohydrolases are the gatekeepers that decide whether an IAA molecule is recycled back into the active pool or is permanently removed.

Future research should focus on:

  • Tissue-Specific Expression: Elucidating the precise spatial and temporal expression patterns of different GH3 and amidohydrolase family members within the root to understand how auxin homeostasis is locally controlled.

  • Conjugate Transport: Investigating the mechanisms by which IAA conjugates are transported and sequestered within cells and tissues, as compartmentalization (e.g., into the endoplasmic reticulum or vacuole) is another layer of regulation. [7]* Cross-Talk with Other Hormones: Exploring how other hormonal pathways, such as those for jasmonic acid or abscisic acid, influence the expression of auxin conjugating and deconjugating enzymes to integrate developmental and environmental signals.

Understanding this complex metabolic grid is paramount for researchers aiming to manipulate plant growth, develop novel agrochemicals, or design targeted therapies in related fields.

References

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. [Link]

  • Di, D. W., et al. (2021). Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis. bioRxiv. [Link]

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  • LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. PubMed. [Link]

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  • Hangarter, R. P., & Good, N. E. (1981). Evidence that IAA conjugates are slow-release sources of free IAA in plant tissues. Plant Physiology, 68(6), 1424-1427. [Link]

  • Rampey, R. A., et al. (2004). A family of auxin-conjugate hydrolases that contributes to free indole-3-acetic acid levels during Arabidopsis germination. Plant Physiology, 135(2), 978-988. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of LC-MS and Immunoassay Methods for N-(3-Indolylacetyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioanalysis, the accurate quantification of small molecules is paramount for advancing research and drug development. N-(3-Indolylacetyl)-L-leucine (IAA-Leu), a conjugate of the plant hormone auxin, serves as a critical analyte in various biological studies. The choice of analytical methodology to quantify IAA-Leu can significantly impact experimental outcomes, necessitating a thorough understanding of the available techniques. This guide provides an in-depth comparison of two predominant analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassay. We will delve into the core principles, provide validated experimental protocols, and offer expert insights to guide researchers in selecting the most appropriate method for their needs.

Section 1: The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is widely regarded as the benchmark for small molecule quantification due to its exceptional specificity and sensitivity.[1] This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[1][2]

Principle of LC-MS/MS

The fundamental principle of LC-MS/MS involves three key stages:

  • Chromatographic Separation: The sample is injected into a liquid chromatograph, where IAA-Leu is separated from other matrix components based on its physicochemical properties as it passes through a column.[2]

  • Ionization: The separated analyte is then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are filtered by their mass-to-charge ratio (m/z). In a tandem mass spectrometer (MS/MS), a specific precursor ion for IAA-Leu is selected, fragmented, and a resulting product ion is detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in analyte identification and quantification.[1]

The power of this technique lies in its ability to distinguish the target analyte from structurally similar compounds, thereby minimizing the risk of interference.

Experimental Protocol: LC-MS/MS for IAA-Leu

This protocol is a robust starting point for the quantification of IAA-Leu in a biological matrix like plant tissue or plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: Sample preparation is critical to remove interfering substances that can suppress the ionization of the target analyte, a phenomenon known as matrix effects. SPE provides a cleaner sample than simple protein precipitation.

  • Steps:

    • Homogenize 50-100 mg of tissue in a suitable extraction buffer.[3]

    • Centrifuge the homogenate and collect the supernatant.

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute IAA-Leu with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions

  • Rationale: The choice of column and mobile phases is optimized to achieve good chromatographic peak shape and retention for IAA-Leu, separating it from isomers and other matrix components.[4][5]

  • Parameters:

    • LC System: UHPLC/HPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient from 5-95% B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: ESI, Positive Mode

    • MRM Transition: To be determined by infusing a pure standard of IAA-Leu (e.g., Precursor Ion m/z 289.15 -> Product Ion m/z 130.1)

Workflow Visualization: LC-MS```dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Homogenize Homogenization & Centrifugation Sample->Homogenize SPE Solid-Phase Extraction (SPE) Homogenize->SPE Reconstitute Dry & Reconstitute SPE->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC ESI Electrospray Ionization UHPLC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quant Quantification vs. Standard Curve MS2->Quant

Caption: Competitive ELISA workflow for small molecule quantification.

Section 3: Head-to-Head Performance Comparison

The choice between LC-MS and immunoassay depends heavily on the specific requirements of the study. [1]

Feature LC-MS/MS Immunoassay (Competitive ELISA)
Specificity Very High. Based on mass-to-charge ratio and fragmentation pattern, considered the "gold standard". [1] Variable. Susceptible to cross-reactivity with structurally similar molecules or metabolites. [1][6]
Sensitivity High to Very High (pg/mL to fg/mL range). Moderate to High (ng/mL to pg/mL range).
Dynamic Range Wide (typically 3-4 orders of magnitude). Narrow (typically 1-2 orders of magnitude).
Accuracy & Precision Excellent, guided by strict regulatory standards. [7][8] Good, but can be influenced by matrix effects and cross-reactivity.
Throughput Lower (minutes per sample). High (can analyze 96 samples simultaneously).
Cost Per Sample Higher, due to instrument cost and maintenance. Lower, especially for large sample numbers.

| Method Development | More complex and time-consuming. | Simpler, especially when using commercial kits. |

Section 4: Cross-Validation: Bridging the Methodologies

When transitioning between methods or confirming results from a high-throughput screen, a formal cross-validation is essential. [9]This process ensures that the data generated by both methods are comparable and reliable. Regulatory agencies like the FDA provide clear guidance on the expectations for bioanalytical method validation and cross-validation. [7][10]

The 'Why' and 'How' of Cross-Validation
  • Why: To establish the interchangeability of two different bioanalytical methods. This is critical, for instance, when an ELISA is used for initial screening and an LC-MS/MS method is used for final, definitive quantification. [9]* How: A set of study samples (ideally covering the assay range) are analyzed by both the established ("reference") method and the new method. The results are then statistically compared to assess for bias and correlation. The mean accuracy of the results should be within a predefined acceptance criterion (e.g., ±20%).

Decision Framework for Method Selection

Decision_Framework Start Define Analytical Need Screening High-Throughput Screening? Start->Screening Specificity Absolute Specificity Required? Screening->Specificity No Immunoassay Choose Immunoassay Screening->Immunoassay Yes Regulatory Regulatory Submission? Specificity->Regulatory No LCMS Choose LC-MS/MS Specificity->LCMS Yes Regulatory->Immunoassay No, for screening only Regulatory->LCMS Yes CrossValidate Cross-Validate with LC-MS/MS Immunoassay->CrossValidate

Caption: Decision-making framework for analytical method selection.

Conclusion

Both LC-MS/MS and immunoassays are powerful tools for the quantification of this compound. LC-MS/MS stands as the authoritative method, offering unparalleled specificity and accuracy, making it indispensable for regulatory filings and in-depth metabolic studies. [1][11]Immunoassays provide a cost-effective, high-throughput solution ideal for screening large sample sets where absolute quantification is not the primary objective.

The ultimate choice of method should be guided by the research question, budget, required throughput, and the necessary level of analytical rigor. When both methods are employed within a project, a robust cross-validation is not just recommended; it is a scientific necessity to ensure data integrity and consistency across platforms.

References

Sources

A Senior Application Scientist's Guide to Comparative Metabolic Profiling of Auxin Conjugates in Different Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the intricate world of phytohormones, understanding the spatial distribution of auxin and its metabolic forms is paramount. Indole-3-acetic acid (IAA), the principal auxin, rarely acts in isolation. Its conjugation to amino acids, sugars, and peptides represents a critical mechanism for regulating its bioavailability, transport, and function. This guide provides an in-depth, comparative analysis of auxin conjugate profiles across various plant tissues, grounded in established experimental data and methodologies. We will explore not just the "what" but the "why" behind the observed differences and the experimental choices made to uncover them.

The Rationale: Why Compare Auxin Conjugates Across Tissues?

The concept of auxin homeostasis is central to plant development. It's a dynamic equilibrium between biosynthesis, transport, degradation, and the reversible formation of conjugates.[1][2] Different plant organs—roots, shoots, leaves, and seeds—have distinct developmental programs and physiological roles, necessitating tissue-specific regulation of auxin signaling. Free IAA constitutes only a fraction (up to 25%) of the total IAA pool, with the majority existing as conjugates.[1][2] These conjugated forms can be considered either as storage forms that can be rapidly hydrolyzed to release active IAA or as intermediates destined for degradation.[3] Therefore, a comparative analysis of auxin conjugate profiles provides a snapshot of the metabolic state and developmental potential of different tissues. For instance, the distinct hormonal requirements for root versus shoot development are reflected in their unique auxin conjugate landscapes.[4][5]

The Methodological Imperative: A Self-Validating System for Accurate Profiling

The accurate quantification of auxin conjugates is challenging due to their low abundance and the complexity of the plant matrix. A robust and self-validating analytical workflow is therefore essential. The current gold standard for the sensitive and specific quantification of auxin and its metabolites is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[6][7]

Key Pillars of a Robust Methodology:
  • Stable Isotope-Labeled Internal Standards: The use of internal standards, such as ¹³C₆-labeled IAA conjugates, is non-negotiable. Added at the very beginning of the extraction process, they account for analyte loss during sample preparation and for variations in ionization efficiency during MS analysis, ensuring accurate quantification.

  • Optimized Extraction: The choice of extraction solvent is critical and can influence the recovery of different conjugates. Pre-chilled 80% methanol is a widely used and effective solvent for extracting a broad range of polar and semi-polar auxin metabolites.[8] However, the optimal solvent can vary depending on the specific tissue and the target conjugates.[8][9]

  • Efficient Purification: Solid-phase extraction (SPE) is a crucial step to remove interfering compounds from the crude extract. C18 cartridges are commonly used for the purification of auxins and their conjugates.[10]

  • Sensitive and Specific Detection: HPLC-MS/MS operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity to detect and quantify the low levels of auxin conjugates present in plant tissues.[6][11]

A Comparative Look: Auxin Conjugate Profiles in Different Plant Tissues

The distribution of auxin conjugates is not uniform throughout the plant. Different tissues exhibit distinct profiles, reflecting their unique metabolic activities and developmental roles.

Arabidopsis thaliana: A Tale of Two Organs - Roots vs. Leaves

In the model plant Arabidopsis thaliana, significant differences are observed in the auxin conjugate profiles of roots and leaves.

MetaboliteConcentration in Roots (pg/mg FW)[12]Concentration in 3rd & 4th Leaves (pg/mg FW)[12]
IAA-Asp ~0.8~0.2
IAA-Glu ~0.3~0.1
IA-Ala ~0.1Below detection limit
IA-Leu Below detection limitBelow detection limit
oxIAA ~74~8

FW: Fresh Weight

Key Observations and Interpretations:

  • Higher Conjugate Levels in Roots: The concentrations of IAA-Asp and IAA-Glu are notably higher in roots compared to leaves.[12] This correlates with the critical role of auxin in root development, including lateral root formation. The higher levels of these conjugates may represent a readily accessible pool of IAA that can be released by hydrolases to fine-tune local auxin concentrations.

  • Dominance of IAA-Asp: In both tissues, IAA-Asp is the most abundant amino acid conjugate, suggesting it is a primary conjugation product in vegetative tissues.[12]

  • Tissue-Specific Conjugates: The presence of IA-Ala in roots but not in leaves points towards tissue-specific conjugation pathways.[12]

  • Catabolism in Roots: The significantly higher level of oxIAA (2-oxindole-3-acetic acid), a major catabolite of IAA, in roots suggests a higher rate of auxin turnover in this organ.[12]

The observed differences in conjugate levels are also supported by the differential expression of genes encoding auxin conjugate hydrolases in various tissues.[3] For instance, the expression of certain hydrolase genes is enriched in roots, which would facilitate the release of free IAA from its conjugated forms to drive root-specific developmental processes.

Oryza sativa (Rice): A Broader Perspective Across Vegetative and Reproductive Tissues

A study on rice provides a comparative view of auxin conjugates across a wider range of tissues, including vegetative organs and seeds.

MetaboliteLeaf (pmol/g FW)[6][7]Sheath (pmol/g FW)[6][7]Root (pmol/g FW)[6][7]Dehulled Seed (pmol/g FW)[6][7]
IAA 443 ± 51108 ± 17134 ± 20126 ± 15
IAA-Asp 12 ± 211 ± 221 ± 314 ± 2
IAA-Glu 3 ± 14 ± 18 ± 15 ± 1
IAA-Ala n.d.n.d.n.d.n.d.

FW: Fresh Weight; n.d.: not detected

Key Observations and Interpretations:

  • Highest Free IAA in Leaves: In contrast to the conjugates, the highest concentration of free IAA is found in the leaves, the primary sites of auxin biosynthesis.[6][7]

  • Conjugate Distribution: Similar to Arabidopsis, IAA-Asp and IAA-Glu are the predominant amino acid conjugates detected. Their levels are generally lower than free IAA in all tissues examined.[6][7]

  • Elevated Conjugates in Roots: Roots exhibit the highest levels of both IAA-Asp and IAA-Glu among the vegetative tissues, again highlighting the importance of auxin homeostasis in root development.[6][7]

  • Auxin Conjugates in Seeds: The presence of auxin conjugates in dehulled seeds suggests their role in embryogenesis and seed development, potentially as a stored form of auxin for germination.[13]

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental process and the underlying biological pathways, the following diagrams have been generated using Graphviz.

Experimental Workflow for Auxin Conjugate Profiling

workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis tissue Plant Tissue (Root, Shoot, etc.) homogenization Homogenization in Liquid N2 tissue->homogenization extraction Extraction with Cold 80% Methanol + Internal Standards homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (C18) centrifugation->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis (MRM) reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: A generalized workflow for the extraction, purification, and analysis of auxin conjugates from plant tissues.

Simplified Auxin Metabolism and Conjugation Pathway```dot

// Nodes Trp [label="Tryptophan", fillcolor="#FBBC05", fontcolor="#202124"]; Biosynthesis [label="Biosynthesis Pathways", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; IAA [label="Free IAA (Active)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation (GH3 Enzymes)", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; Amide_Conj [label="Amide-linked Conjugates\n(e.g., IAA-Asp, IAA-Glu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester_Conj [label="Ester-linked Conjugates\n(e.g., IAA-Glucose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis (Hydrolases)", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; Catabolism [label="Catabolism", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; oxIAA [label="oxIAA (Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Trp -> Biosynthesis [label="Multiple steps"]; Biosynthesis -> IAA; IAA -> Conjugation; Conjugation -> Amide_Conj; Conjugation -> Ester_Conj; Amide_Conj -> Hydrolysis [dir=back, label="Reversible"]; Ester_Conj -> Hydrolysis [dir=back, label="Reversible"]; Hydrolysis -> IAA; IAA -> Catabolism; Catabolism -> oxIAA; }``` Caption: A simplified schematic of auxin biosynthesis, conjugation, and catabolism pathways.

Step-by-Step Experimental Protocols

For researchers looking to perform comparative profiling of auxin conjugates, the following is a detailed, self-validating protocol based on established methods.

[12][14][15]#### 5.1. Materials and Reagents

  • Plant tissues (e.g., roots, shoots, leaves, seeds)

  • Liquid nitrogen

  • Extraction buffer: 80% (v/v) methanol in water, pre-chilled to -20°C

  • Stable isotope-labeled internal standards (e.g., ¹³C₆-IAA-Asp, ¹³C₆-IAA-Glu)

  • Solid-phase extraction (SPE) C18 cartridges (e.g., 100 mg)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • HPLC-MS/MS system

Sample Preparation and Extraction
  • Harvest and Flash-Freeze: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 1 mL of cold (-20°C) 80% methanol containing the internal standards at a known concentration (e.g., 1 ng/sample).

  • Incubation: Vortex the sample vigorously for 1 minute and then incubate at 4°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

Solid-Phase Extraction (SPE) Purification
  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Equilibration: Equilibrate the cartridge with 2 mL of 1% formic acid in water.

  • Loading: Dilute the supernatant from step 6 with 4 volumes of 1% formic acid in water and load it onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 1% formic acid in water to remove polar impurities.

  • Elution: Elute the auxin conjugates with 2 mL of 80% methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the HPLC-MS/MS system.

  • Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive or negative ion electrospray ionization (ESI) mode, depending on the target analytes. Use the multiple reaction monitoring (MRM) mode for quantification, with specific precursor-product ion transitions for each analyte and its corresponding internal standard.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for each analyte and its internal standard.

  • Calibration Curve: Generate a calibration curve using a series of standard solutions with known concentrations of the target auxin conjugates and a fixed concentration of the internal standard.

  • Quantification: Calculate the concentration of each auxin conjugate in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Concluding Remarks for the Advanced Researcher

The comparative metabolic profiling of auxin conjugates across different plant tissues is not merely an academic exercise. It provides crucial insights into the tissue-specific regulation of auxin homeostasis, which is fundamental to understanding plant development and responses to environmental cues. The methodologies outlined in this guide, when rigorously applied, offer a powerful toolkit for researchers to dissect the complex network of auxin metabolism. As our understanding of the diverse roles of specific auxin conjugates continues to grow, these comparative approaches will become increasingly vital in both fundamental plant science and in the development of novel strategies for crop improvement and an in-depth understanding of plant-derived therapeutics.

References

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 127(4), 1845–1853. [Link]

  • Novák, O., Hényková, E., Sairanen, I., Kowalczyk, M., Pospíšil, T., & Ljung, K. (2012). Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome. The Plant Journal, 72(3), 523-536. [Link]

  • J. (2020). Structural and quantitative analysis of plant hormone and its metabolites with LC-MS/MS. Springer Nature. [Link]

  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783. [Link]

  • Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S2). [Link]

  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, biotechnology, and biochemistry, 69(4), 778–783. [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773. [Link]

  • Sakurai, N., et al. (2015). Tissue-specific auxin signaling in response to temperature fluctuation. Plant Signaling & Behavior, 10(9), e1053923. [Link]

  • Savidge, R. (2021). How do you extract auxin from plants?. Quora. [Link]

  • Zhang, Y., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. Plant and Cell Physiology, 58(1), 168-179. [Link]

  • Novák, O., et al. (2012). Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome. The Plant Journal, 72(3), 523-536. [Link]

  • Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A family of auxin-conjugate hydrolases that contributes to free indole-3-acetic acid levels during Arabidopsis germination. Plant physiology, 135(2), 978–988. [Link]

  • Liu, X., Hegeman, A. D., & Cohen, J. D. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]

  • Forestan, C., & Varotto, S. (2012). Auxin immunolocalization in plant tissues. Methods in molecular biology (Clifton, N.J.), 913, 263–274. [Link]

  • Liu, X., Hegeman, A. D., & Cohen, J. D. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]

  • Lu, Q., et al. (2010). Extraction and analysis of auxins in plants using dispersive liquid-liquid microextraction followed by high-performance liquid chromatography with fluorescence detection. Journal of Agricultural and Food Chemistry, 58(5), 2763-2770. [Link]

  • Lu, Q., Chen, L., Lu, M., Chen, G., & Zhang, L. (2010). Extraction and analysis of auxins in plants using dispersive liquid-liquid microextraction followed by high-performance liquid chromatography with fluorescence detection. Journal of agricultural and food chemistry, 58(5), 2763–2770. [Link]

  • Ljung, K., Bhalerao, R. P., & Sandberg, G. (2001). An Auxin Gradient and Maximum in the Arabidopsis Root Apex Shown by High-Resolution Cell-Specific Analysis of IAA Distribution and Synthesis. The Plant cell, 13(12), 2671–2680. [Link]

  • Borowska-Wykret, D., et al. (2022). Auxin Metabolite Balance During Haploid and Zygotic Oat Embryo Development—Quantitative and Localization Studies. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • O’Connor, D. L., et al. (2022). Auxins and grass shoot architecture: how the most important hormone makes the most important plants. Journal of Experimental Botany, 73(18), 6147-6160. [Link]

  • Yuan, S., et al. (2021). Into the Seed: Auxin Controls Seed Development and Grain Yield. International Journal of Molecular Sciences, 22(16), 8562. [Link]

Sources

A Senior Application Scientist's Guide to Validating Antibody Specificity for N-(3-Indolylacetyl)-L-leucine (IAA-Leu)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant physiology, agricultural science, and drug development, the precise quantification of phytohormones and their metabolites is paramount. N-(3-Indolylacetyl)-L-leucine (IAA-Leu) is a critical conjugate of the primary plant auxin, indole-3-acetic acid (IAA), playing a pivotal role in auxin homeostasis and signaling pathways.[1][2][3][4] Immunoassays, powered by specific antibodies, offer a high-throughput and sensitive method for detecting IAA-Leu. However, the utility of these assays is entirely dependent on the specificity of the antibody. This guide provides an in-depth, experience-driven framework for validating the specificity of anti-IAA-Leu antibodies, ensuring data integrity and reproducibility.

The central challenge in developing antibodies against small molecules like IAA-Leu lies in achieving high specificity and minimizing cross-reactivity with structurally similar compounds.[5][6] An antibody raised against IAA-Leu might inadvertently recognize free IAA, other IAA-amino acid conjugates, or precursors.[7][8] Therefore, a rigorous validation process is not just a preliminary step but a foundational requirement for any quantitative study.

The Rationale Behind a Multi-Faceted Validation Strategy

No single experiment can definitively prove antibody specificity. A robust validation strategy employs a combination of orthogonal methods to build a comprehensive specificity profile. This guide will focus on the most critical and informative techniques:

  • Competitive ELISA: The cornerstone of specificity testing for small-molecule antibodies. It quantitatively assesses the antibody's preference for the target antigen over potential cross-reactants.[5]

  • Surface Plasmon Resonance (SPR): A powerful, label-free technique that provides real-time kinetic data on antibody-antigen interactions, offering deeper insights into binding affinity and specificity.[9][10][11]

The following sections will detail the experimental protocols for these techniques, explain the scientific principles behind the methodological choices, and provide guidance on data interpretation.

Part 1: Quantitative Specificity Assessment via Competitive ELISA

Competitive ELISA is the workhorse for determining antibody specificity against small molecules. The principle is straightforward: the target analyte in a sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[12][13][14][15]

Experimental Workflow: Competitive ELISA

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection p1 Coat plate with IAA-Leu-protein conjugate p2 Wash to remove unbound conjugate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash to remove blocking agent p3->p4 c5 Incubate to allow competition for binding c1 Prepare standards/samples (IAA-Leu & cross-reactants) c2 Add anti-IAA-Leu antibody to standards/samples c1->c2 c3 Incubate to allow pre-binding c2->c3 c4 Transfer mixture to coated plate c3->c4 c4->c5 d1 Wash to remove unbound antibody d2 Add enzyme-conjugated secondary antibody d1->d2 d3 Wash to remove unbound secondary Ab d2->d3 d4 Add substrate and measure signal d3->d4

Caption: Workflow for SPR analysis of antibody-small molecule interactions.

Detailed Protocol: SPR Analysis of Anti-IAA-Leu Specificity

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-IAA-Leu antibody

  • IAA-Leu and potential cross-reactants

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the anti-IAA-Leu antibody (diluted in an appropriate buffer, e.g., sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Inject ethanolamine to deactivate any remaining active esters.

  • Kinetic Analysis:

    • Prepare serial dilutions of IAA-Leu and each potential cross-reactant in running buffer.

    • Inject each concentration of the analyte over the immobilized antibody surface for a defined period to monitor association.

    • Switch to running buffer flow to monitor the dissociation of the analyte from the antibody.

    • After each cycle, inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next injection.

Data Analysis and Interpretation

The SPR data is presented as sensorgrams, which plot the change in response units (RU) over time. These sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Table 2: Hypothetical SPR Kinetic Data for Antibody A

Compoundka (1/Ms)kd (1/s)KD (M)
This compound 1.5 x 10^5 5.0 x 10^-4 3.3 x 10^-9
Indole-3-acetic acid (IAA)2.0 x 10^38.0 x 10^-34.0 x 10^-6
N-(3-Indolylacetyl)-L-alanine8.0 x 10^36.4 x 10^-38.0 x 10^-7

Interpretation:

The SPR data corroborates the findings from the competitive ELISA. Antibody A has a significantly higher affinity (lower KD) for IAA-Leu compared to IAA and IAA-Ala. The faster association rate (ka) and slower dissociation rate (kd) for IAA-Leu are indicative of a highly specific and stable interaction. The weaker affinities for the cross-reactants are characterized by slower association and/or faster dissociation rates.

Conclusion: A Self-Validating System for Confident Research

By employing a dual approach of competitive ELISA and SPR, researchers can build a robust and self-validating case for the specificity of their anti-IAA-Leu antibodies. The quantitative nature of competitive ELISA provides a clear hierarchy of binding preferences, while the kinetic data from SPR offers a deeper, mechanistic understanding of these interactions. This comprehensive validation strategy is essential for ensuring the accuracy and reliability of immunoassays for this compound, ultimately leading to more trustworthy and impactful research in the fields of plant science and drug development.

References

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773. [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Semantic Scholar. [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: Their role for plant development and in the evolution of land plants. ResearchGate. [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. PubMed. [Link]

  • Tang, Y., et al. (2017). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1528, 15-28. [Link]

  • Levin, B. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual. [Link]

  • Katritzky, A. R., et al. (2008). Syntheses of IAA- and IPA-amino acid conjugates. The Journal of Organic Chemistry, 73(22), 9171-9173. [Link]

  • Pérez, J. M., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 268(2), 225-236. [Link]

  • Wilson, D. S., et al. (2012). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Antibody Engineering, 1-27. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • Staswick, P. E., et al. (2005). TLC Analysis of Amino Acid Conjugates of IAA Synthesized by Recombinant GST:GH3s. ResearchGate. [Link]

  • Pěnčík, A., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE, 11(7), e0159269. [Link]

  • Rampey, R. A., et al. (2004). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology, 135(2), 978-988. [Link]

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9138-9145. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Integral Molecular. (n.d.). Antibody Cross-Reactivity Case Study. Integral Molecular. [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Bio-Rad. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Westfall, C. S., et al. (2016). In vitro production of chlorinated IAA amino acid conjugates. ResearchGate. [Link]

  • Biler, M., et al. (2020). Preparation of synthetic auxin-amino acid conjugates. ResearchGate. [Link]

  • Agrisera. (n.d.). IAA | Auxin ELISA quantitation kit. Agrisera. [Link]

  • antibodies-online. (n.d.). Independently validated Antibodies. antibodies-online. [Link]

  • Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA. Creative Biolabs. [Link]

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A Researcher's Guide to the Comparative Analysis of N-(3-Indolylacetyl)-L-leucine (IA-Leu) in Wild-Type and Mutant Plants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Free Auxin – The Regulatory Role of Conjugation

The phytohormone indole-3-acetic acid (IAA), the principal auxin in most plants, is a master regulator of plant growth and development. Its cellular concentration must be precisely controlled in a process known as auxin homeostasis.[1][2] Plants achieve this delicate balance through a dynamic interplay of biosynthesis, transport, degradation, and conjugation.[2] While biosynthesis and transport establish auxin gradients, the conjugation of IAA to amino acids or sugars serves as a critical mechanism for rapidly and reversibly inactivating the hormone, thereby buffering the pool of free, active IAA.[2][3]

N-(3-Indolylacetyl)-L-leucine (IA-Leu) is one such amide-linked conjugate, formed by the formal condensation of the carboxyl group of IAA with the amino group of L-leucine.[4] This guide provides a comparative framework for understanding and quantifying the differential accumulation of IA-Leu in wild-type plants versus genetically modified lines, offering insights into the molecular machinery governing auxin homeostasis. We will explore the enzymatic pathways controlling IA-Leu levels, present case studies of relevant mutants, and provide a detailed, field-proven protocol for its quantification.

The Molecular Machinery of IA-Leu Homeostasis

The cellular concentration of IA-Leu is determined by the competing activities of two key enzyme families: the GRETCHEN HAGEN 3 (GH3) acyl-amido synthetases, which synthesize IA-Leu, and a family of amidohydrolases that cleave it to release free IAA.

Synthesis: The GH3 Acyl-Amido Synthetases

The GH3 gene family encodes enzymes that catalyze the formation of amide bonds between IAA and various amino acids.[1][5] In Arabidopsis thaliana, this family is divided into three groups based on substrate specificity. The Group II GH3 enzymes, in particular, function as IAA-amido synthetases and are considered primary regulators of auxin conjugation.[6] These enzymes are part of a negative feedback loop; their expression is often induced by high auxin levels, leading to the conjugation of excess IAA and a subsequent reduction in the active auxin pool.[1][2] Genetic redundancy is common within this family, meaning that single gene knockouts may have only subtle phenotypes.[5][6]

Hydrolysis: The IAA-Amino Acid Amidohydrolases

The release of free IAA from amino acid conjugates is catalyzed by a family of amidohydrolases. In Arabidopsis, key members include IAA-LEUCINE RESISTANT1 (ILR1), IAA-ALANINE RESISTANT3 (IAR3), and several ILR1-LIKE (ILL) proteins.[7] These enzymes exhibit substrate specificity; for instance, the ILR1 enzyme preferentially hydrolyzes IA-Leu and IA-Phe.[8] Mutants deficient in these hydrolases are often insensitive to the growth-inhibitory effects of exogenously applied IAA-amino acid conjugates because they are unable to release the active IAA molecule.[2][7] This enzymatic cleavage is a critical source of free IAA, particularly during developmental stages like seed germination.[2]

Regulatory Pathway Overview

The balance between GH3-mediated conjugation and ILR1/IAR3-mediated hydrolysis dictates the cellular pool of IA-Leu, which in turn buffers the level of free IAA available to interact with the TIR1/AFB receptor complex and initiate downstream gene expression via the degradation of Aux/IAA repressors.[1][3]

Auxin_Homeostasis cluster_synthesis Conjugation (Inactivation) cluster_hydrolysis Hydrolysis (Activation) cluster_signaling Auxin Signaling IAA Free IAA (Active) GH3 GH3 Enzymes (e.g., GH3.2, GH3.5) IAA->GH3 Free_IAA_2 Free IAA (Active) Leucine L-Leucine Leucine->GH3 IALeu IA-Leu (Inactive Storage) GH3->IALeu IALeu_2 IA-Leu Hydrolase Amidohydrolases (e.g., ILR1) Hydrolase->Free_IAA_2 TIR1 SCF-TIR1/AFB Complex Free_IAA_2->TIR1 Binds IALeu_2->Hydrolase AuxIAA Aux/IAA Repressor TIR1->AuxIAA Targets for Degradation ARF ARF Transcription Factor AuxIAA->ARF Represses Response Auxin Response (Gene Expression) ARF->Response

Caption: Auxin homeostasis pathway involving IA-Leu.

Comparative Analysis: Wild-Type vs. Mutant Genotypes

To illustrate the impact of genetic perturbations on IA-Leu levels, we present two case studies. The data shown are representative values based on published findings that demonstrate the qualitative and quantitative impact of disrupting conjugation or hydrolysis pathways.

Case Study 1: Loss-of-Function in an IAA-Amidohydrolase (ilr1 mutant)

The ilr1 mutant in Arabidopsis is characterized by a defect in the ILR1 enzyme, which is primarily responsible for hydrolyzing IA-Leu.[2]

  • Experimental Rationale: By inactivating the primary enzyme for IA-Leu hydrolysis, we hypothesize that the ilr1 mutant will accumulate IA-Leu to higher levels than wild-type (WT) plants, as the conjugate cannot be efficiently converted back to free IAA. This may lead to a mild auxin-deficient phenotype or reduced sensitivity to exogenously applied IA-Leu.[2][9]

  • Expected Outcome: An increase in IA-Leu levels and a potential decrease in the pool of free IAA derived from this specific conjugate.

GenotypeFree IAA (pmol/g FW)IA-Leu (pmol/g FW)Fold Change (IA-Leu)
Wild-Type (Col-0) 25.5 ± 3.18.2 ± 1.51.0 (Baseline)
ilr1 mutant 21.8 ± 2.924.6 ± 4.2~3.0x Increase
Table 1: Representative levels of free IAA and IA-Leu in wild-type vs. an ilr1 loss-of-function mutant. Data are presented as mean ± SD. These values are illustrative, based on trends reported in the literature where hydrolase mutants show elevated levels of their specific IAA-conjugate substrates.[10]
Case Study 2: Gain-of-Function in a GH3 Synthetase (dfl1-D mutant)

The dfl1-D mutant is an activation-tagged line that overexpresses a Group II GH3 enzyme (GH3.6), which conjugates IAA to various amino acids.[10] While this specific mutant shows a dramatic increase in IAA-Aspartate, it serves as an excellent model for the effect of GH3 overexpression on auxin homeostasis.[10]

  • Experimental Rationale: Overexpression of a GH3 enzyme is expected to drive the conversion of free IAA into its conjugated forms. We hypothesize that this will lead to a decrease in free IAA levels and a corresponding increase in IAA-amino acid conjugates, including IA-Leu. This typically results in auxin-deficient phenotypes, such as dwarfism and reduced root growth.[3]

  • Expected Outcome: A decrease in free IAA levels and a significant increase in the accumulation of IAA-amino acid conjugates.

GenotypeFree IAA (pmol/g FW)IA-Leu (pmol/g FW)Fold Change (IA-Leu)
Wild-Type (Col-0) 25.5 ± 3.18.2 ± 1.51.0 (Baseline)
dfl1-D (GH3 OE) 14.1 ± 2.538.5 ± 5.5~4.7x Increase
Table 2: Representative levels of free IAA and IA-Leu in wild-type vs. a GH3 gain-of-function mutant. Data are presented as mean ± SD. The dramatic increase in the conjugate and decrease in free IAA are characteristic of GH3 overexpressors.[10]

Experimental Protocol: Quantification of IA-Leu and Free IAA via UHPLC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of endogenous IA-Leu and free IAA from plant tissues using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The use of stable isotope-labeled internal standards is critical for accurate quantification by correcting for analyte loss during sample preparation.[11][12]

Workflow Overview

Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Harvest 1. Harvest & Flash-Freeze Plant Tissue (e.g., 20 mg) Homogenize 2. Homogenize in Cold Buffer with Internal Standards Harvest->Homogenize Extract 3. Centrifuge & Collect Supernatant (Extract) Homogenize->Extract SPE 4. Solid-Phase Extraction (SPE) to Remove Interferences Extract->SPE Elute 5. Elute Analytes SPE->Elute Dry 6. Dry Eluate & Reconstitute in Mobile Phase Elute->Dry Inject 7. Inject into UHPLC-MS/MS System Dry->Inject Quantify 8. Quantify based on Peak Area Ratios Inject->Quantify

Caption: Workflow for IA-Leu and IAA quantification.

Step-by-Step Methodology
  • Plant Material and Harvesting:

    • Grow wild-type and mutant plants under identical, controlled environmental conditions.

    • Harvest approximately 20-50 mg of the desired tissue (e.g., whole seedlings, roots, or rosette leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[13] Store samples at -80°C until extraction.

  • Extraction:

    • Causality: The goal is to efficiently extract small molecules while precipitating proteins and halting enzymatic degradation. A cold acidified buffer is used to maintain protonation of IAA and its conjugates, improving their stability and subsequent purification.

    • Pre-chill a bead-beater and 2 mL microcentrifuge tubes.

    • To each tube containing frozen tissue, add 1.0 mL of ice-cold extraction buffer (e.g., 2-propanol:H₂O:concentrated HCl at 2:1:0.002, v/v/v).

    • Add a precise amount of stable isotope-labeled internal standards (e.g., [¹³C₆]-IAA and a custom-synthesized [¹³C₆, ¹⁵N]-IA-Leu). The amount should be comparable to the expected endogenous levels.[11][12]

    • Add pre-chilled steel beads and homogenize the tissue using a bead-beater for 2-3 cycles of 45 seconds. Keep samples on ice between cycles.

    • Agitate the homogenate at 4°C for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.

  • Purification via Solid-Phase Extraction (SPE):

    • Causality: Plant extracts are complex matrices. SPE is essential to remove interfering compounds (like chlorophyll and lipids) that can suppress ionization in the mass spectrometer, thereby ensuring accurate detection.[14] A reverse-phase C18 sorbent is commonly used to retain moderately nonpolar compounds like IAA and its conjugates.

    • Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove highly polar impurities.

    • Elute the analytes of interest with 1 mL of 80% methanol.

    • Dry the eluate completely using a vacuum concentrator (e.g., SpeedVac).

  • UHPLC-MS/MS Analysis:

    • Causality: UHPLC separates the analytes based on their physicochemical properties before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and its internal standard.[14][15]

    • Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 15% acetonitrile with 0.1% formic acid).

    • Inject the sample onto a reverse-phase UHPLC column (e.g., C18, 1.7 µm particle size).

    • Perform a chromatographic separation using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

    • Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

    • MRM Transitions (Illustrative):

      • IAA: m/z 176.1 → 130.1

      • [¹³C₆]-IAA: m/z 182.1 → 136.1

      • IA-Leu: m/z 289.2 → 130.1

      • [¹³C₆, ¹⁵N]-IA-Leu: m/z 296.2 → 136.1

  • Data Analysis and Quantification:

    • Integrate the peak areas for the endogenous analyte and its corresponding internal standard.

    • Calculate the peak area ratio (Endogenous Analyte / Internal Standard).

    • Determine the absolute concentration using a standard curve prepared with known amounts of unlabeled standards and a fixed amount of the internal standard.

Conclusion

The comparative analysis of IA-Leu levels between wild-type and mutant plants is a powerful approach to dissecting the complex network of auxin homeostasis. By disrupting genes involved in either the synthesis (GH3s) or hydrolysis (ILR1/IAR3s) of IA-Leu, researchers can reveal the specific contributions of auxin conjugation to developmental processes. The methodologies described herein, combining targeted genetic manipulation with precise UHPLC-MS/MS-based quantification, provide a robust framework for investigating the pivotal role of IA-Leu and other auxin conjugates in shaping plant form and function.

References

  • Chen, Q., et al. (2021). Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis. bioRxiv. [Link]

  • Chen, Q., et al. (2022). Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis. Biochemical and Biophysical Research Communications. [Link]

  • Chen, Q., et al. (2021). Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis. ResearchGate. [Link]

  • Porco, S., et al. (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. National Center for Biotechnology Information (NCBI). [Link]

  • Porco, S., et al. (2023). GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in Plant Development and Stress Responses. Encyclopedia.pub. [Link]

  • Rampey, R. A., et al. (2006). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. National Center for Biotechnology Information (NCBI). [Link]

  • Al-Babili, S., et al. (2022). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. MDPI. [Link]

  • Davies, R. T., et al. (1999). IAR3 encodes an auxin conjugate hydrolase from Arabidopsis. The Plant Cell. [Link]

  • Tzani, A., et al. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. National Center for Biotechnology Information (NCBI). [Link]

  • Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. ResearchGate. [Link]

  • Aoi, Y., et al. (2023). Study of auxin metabolism using stable isotope labeling and LCMS. bioRxiv. [Link]

  • National Center for Biotechnology Information (n.d.). Indole-3-acetyl-L-leucine. PubChem. [Link]

  • Lu, Q., et al. (2008). Identification and quantitation of auxins in plants by liquid chromatography/electrospray ionization ion trap mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Novák, O., et al. (2016). Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS. SciLifeLab Publications. [Link]

  • Li, S., et al. (2022). Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants. MDPI. [Link]

  • Ljung, K., et al. (2002). Auxin: Regulation, Action, and Interaction. The Arabidopsis Book. [Link]

  • Campanella, J. J., et al. (1996). Isolation and characterization of mutants of Arabidopsis thaliana with increased resistance to growth inhibition by indoleacetic acid-amino acid conjugates. National Center for Biotechnology Information (NCBI). [Link]

  • Paponov, I. A., et al. (2018). Aux/IAA Gene Family in Plants: Molecular Structure, Regulation, and Function. National Center for Biotechnology Information (NCBI). [Link]

  • Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. National Center for Biotechnology Information (NCBI). [Link]

  • Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell. [Link]

  • Rinaldi, M. A., et al. (2012). A gain-of-function mutation in IAA16 confers reduced responses to auxin and abscisic acid and impedes plant growth and fertility. National Center for Biotechnology Information (NCBI). [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Commercial N-(3-Indolylacetyl)-L-leucine Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Criticality of Purity in Auxin Research

N-(3-Indolylacetyl)-L-leucine is an amide-linked conjugate of IAA, representing a pivotal component in the intricate network of auxin metabolism.[3] Its physiological role necessitates precise and accurate quantification in complex biological matrices. Commercial IA-Leu standards are indispensable for this purpose, serving as reference materials for instrument calibration and method validation.[1][2]

However, the assumption of 100% purity in a commercial standard is a significant scientific risk.[4] Potential impurities in an IA-Leu standard can include:

  • Free Indole-3-Acetic Acid (IAA): A common precursor and potential degradation product. Its presence can artificially inflate measurements of active auxin.

  • Free L-leucine: The other precursor molecule.

  • Other IAA-Amino Acid Conjugates: Resulting from cross-reactivity during synthesis.

  • Degradation Products: Arising from improper storage or handling (e.g., oxidation of the indole ring).

  • Residual Solvents and Reagents: Left over from the synthesis and purification process.

The presence of such impurities can interfere with analytical measurements, leading to inaccurate quantification and potentially confounding experimental outcomes. Therefore, an independent verification of purity is not merely a quality control measure but a fundamental step in ensuring experimental validity.[5] This guide outlines a robust workflow for this verification process.

Recommended Analytical Workflow

A multi-tiered approach is recommended to establish both the purity and identity of the IA-Leu standard. High-Performance Liquid Chromatography (HPLC) with UV detection serves as the primary tool for quantitative purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive structural confirmation and impurity identification.[6][7][8]

G cluster_prep Sample Preparation cluster_analysis Analytical Assessment cluster_data Data Interpretation cluster_output Final Assessment A Procure Commercial IA-Leu Standards (from Suppliers A, B, C) B Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) A->B C Create Working Solutions (e.g., 10 µg/mL) B->C D HPLC-UV Analysis C->D Inject E LC-MS Analysis C->E Inject F Calculate Purity (% Area Normalization) D->F G Confirm Molecular Weight ([M+H]+) E->G H Identify Impurity Peaks E->H I Comparative Purity Table F->I G->I H->I J Final Report & Selection I->J

Caption: Workflow for Purity Assessment of IA-Leu Standards.

Experimental Protocols

Materials and Reagents
  • This compound standards from different commercial suppliers.

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid (LC-MS grade).

  • Volumetric flasks, pipettes, and autosampler vials.

Sample Preparation

Rationale: Proper sample preparation is crucial to ensure accurate and reproducible results. Using high-purity solvents minimizes the introduction of external contaminants.

  • Stock Solution Preparation: Accurately weigh approximately 5 mg of the IA-Leu standard and dissolve it in 5.0 mL of methanol to create a 1 mg/mL stock solution. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to yield a working concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter that could damage the HPLC column.

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale: Reversed-phase HPLC is an excellent technique for separating auxin conjugates from potential impurities like free IAA and other polar or non-polar contaminants.[9][10][11] The C18 stationary phase provides good retention for the indole moiety, while a water/acetonitrile gradient allows for the effective elution of compounds with varying polarities. UV detection at 280 nm is chosen as it is a characteristic absorbance wavelength for the indole ring.

  • Instrument: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Rationale: LC-MS provides an orthogonal detection method that is essential for confirming the identity of the main peak and identifying unknown impurities.[12] Electrospray ionization (ESI) in positive mode is effective for protonating the IA-Leu molecule, allowing for the determination of its mass-to-charge ratio ([M+H]⁺).

  • Instrument: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC-UV method described above.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode.

Data Analysis and Interpretation

  • Purity Calculation (HPLC-UV): The purity of the standard is estimated using the area normalization method.

    • Purity (%) = (Area of IA-Leu Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all components have a similar response factor at 280 nm. While not perfectly quantitative for impurities with different chromophores, it provides a robust and widely accepted estimation of purity.[13]

  • Identity Confirmation (LC-MS):

    • The theoretical monoisotopic mass of IA-Leu (C₁₆H₂₀N₂O₃) is 288.1474 g/mol .

    • In positive ESI mode, the expected protonated molecule is [M+H]⁺ at m/z 289.1547.

    • Extract the ion chromatogram for m/z 289.1547 and confirm that it aligns with the main peak observed in the UV chromatogram. A match within a narrow mass tolerance (e.g., <5 ppm) confirms the identity of the main component as IA-Leu.[3]

  • Impurity Identification (LC-MS):

    • Examine the mass spectra of minor peaks in the chromatogram.

    • For example, a peak corresponding to [M+H]⁺ at m/z 176.0706 could indicate the presence of free IAA.

    • A peak at m/z 132.1022 could correspond to free L-leucine.

Comparative Analysis of Commercial Standards (Hypothetical Data)

The described methodology was applied to three commercially available this compound standards. The results are summarized below.

SupplierLot NumberStated PurityHPLC Purity (% Area at 280 nm)Identity Confirmed (m/z 289.1547)Key Impurities Detected (by LC-MS)
Supplier A L2025-A01>98%99.1%YesMinor peak (<0.5%) corresponding to free IAA (m/z 176.0706)
Supplier B L2025-B01>99% (TLC)96.5%YesFree IAA (1.8%); Unknown impurity at m/z 305.1495 (1.2%)
Supplier C L2025-C01>97%97.8%YesUnidentified early-eluting polar impurities (total 1.5%)

Discussion of Results:

  • Supplier A demonstrated the highest purity by HPLC-UV, closely matching its stated specification. The only notable impurity was a trace amount of the precursor, IAA.

  • Supplier B's standard showed a significant discrepancy between its stated purity (determined by a less quantitative method, TLC) and the HPLC results. The presence of a notable amount of free IAA and an unknown compound makes this standard less suitable for sensitive quantitative studies.

  • Supplier C provided a standard of acceptable purity, though the presence of several small, unidentified polar impurities suggests that further characterization would be needed if trace analysis is the goal.

Recommendations and Best Practices

  • Always Verify: Do not solely rely on the Certificate of Analysis (CoA) provided by the supplier.[14] An independent in-house verification is a critical component of good laboratory practice.

  • Choose the Right Tool: For routine quality checks, HPLC-UV is sufficient. For initial validation of a new supplier or troubleshooting, LC-MS is invaluable for definitive identification.

  • Proper Storage: Store IA-Leu standards in a freezer (-20°C or lower), protected from light and moisture, to prevent degradation. Prepare fresh stock solutions regularly.

  • Consider the Application: For highly sensitive quantitative applications like metabolic profiling, a standard with >99% purity (such as from Supplier A) is highly recommended. For less sensitive qualitative work, a standard with >97% purity might be acceptable, provided the impurities do not co-elute with other analytes of interest.

Conclusion

The purity of analytical standards is a cornerstone of reliable scientific research. This guide provides a detailed, practical, and scientifically rigorous framework for assessing the purity of commercial this compound standards. By implementing a systematic approach combining HPLC-UV and LC-MS, researchers can confidently validate the quality of their reagents, mitigate the risk of analytical artifacts, and ultimately produce more accurate and reproducible data. This due diligence is essential for advancing our understanding of auxin biology and related fields.

References

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link][15]

  • SCION Instruments. (n.d.). Importance of using analytical standards – qualitative and quantitative analysis. Retrieved from [Link][1]

  • Novakova, L., Pěnčík, A., & Rolčík, J. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1075(1-2), 159-66. Retrieved from [Link][9]

  • ReAgent. (2022). Why Is Purity Important In Chemistry?. Retrieved from [Link][13]

  • Wu, J., et al. (2012). Extraction and Analysis of Auxins in Plants Using Dispersive Liquid−Liquid Microextraction Followed by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Agricultural and Food Chemistry, 60(23), 5735-5740. Retrieved from [Link][10]

  • CogniFit. (2025). Analytical purity grade: Significance and symbolism. Retrieved from [Link][5]

  • PureSynth. (2025). Choosing the Right Analytical Standards: Purity, Stability & Certification. Retrieved from [Link][2]

  • Frankenberger, W. T., & Poth, M. (1991). On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse-Phase HPLC. Chromatographia, 32(9-10), 454-460. Retrieved from [Link][11]

  • Alves, A., et al. (2021). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. Forests, 12(9), 1152. Retrieved from [Link][6]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Assessment of the chemical and enantiomeric purity of organic reference materials. Retrieved from [Link][7]

  • Ryze Chemie. (2025). Understanding Purity Standards in Fine Chemicals: What Buyers Need to Know. Retrieved from [Link][14]

  • Moravek. (n.d.). The Importance of Purity in Chemistry. Retrieved from [Link][4]

  • Liu, H., et al. (2018). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 23(11), 2777. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). Indole-3-acetyl-L-leucine. PubChem Compound Database. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Chromatograms of [¹³C6, ¹⁵N]-L-leucine and IS [²H3]-L-leucine in cell lysates. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]

  • Abe, N., et al. (2009). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 393(2), 647-656. Retrieved from [Link][12]

Sources

A Comparative Guide to the Functional Diversity of GH3 Enzymes in Synthesizing IAA-Amino Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of auxin biology, understanding the nuanced roles of the GRETCHEN HAGEN 3 (GH3) family of enzymes is paramount. These enzymes are critical regulators of auxin homeostasis, primarily through their function as IAA-amido synthetases, which conjugate the primary auxin, indole-3-acetic acid (IAA), to various amino acids.[1][2][3] This conjugation is not a monolithic process; rather, it is a sophisticated mechanism for fine-tuning auxin activity, with different IAA-amino acid conjugates serving distinct physiological purposes, from irreversible degradation to reversible storage.[2][4][5]

This guide provides an in-depth functional comparison of GH3 enzymes, focusing on their differential capacities to synthesize a diverse array of IAA-amino acid conjugates. We will delve into their substrate specificities, kinetic properties, and the physiological implications of their products, supported by experimental data and detailed protocols for their characterization.

The Central Role of GH3 Enzymes in Auxin Homeostasis

Auxin levels are tightly controlled in plants to orchestrate a wide range of developmental processes, including cell division, elongation, and differentiation.[6] The GH3 gene family, first identified as early auxin-responsive genes, encodes acyl acid amido synthetases that play a crucial role in maintaining auxin homeostasis by conjugating excess IAA to amino acids.[1][3] This conjugation serves as a key mechanism to inactivate IAA, thereby preventing aberrant developmental responses that can arise from excessive auxin signaling.[2][7]

The GH3 family is broadly categorized into three groups based on their substrate preferences.[3] Group II GH3 enzymes are the primary focus of this guide, as they predominantly function as IAA-amido synthetases.[3] The synthesis of IAA-amino acid conjugates is a two-step process catalyzed by these enzymes, involving the adenylation of the IAA carboxylate group followed by a nucleophilic attack by an amino acid.[8]

GH3_Reaction_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Conjugation IAA Indole-3-Acetic Acid (IAA) GH3 GH3 Enzyme IAA->GH3 ATP ATP ATP->GH3 IAA_AMP IAA-AMP Intermediate GH3->IAA_AMP adenylation PPi PPi GH3->PPi IAA_conjugate IAA-Amino Acid Conjugate GH3->IAA_conjugate conjugation AMP AMP GH3->AMP IAA_AMP->GH3 AminoAcid Amino Acid AminoAcid->GH3

Figure 1: General two-step reaction mechanism of GH3 enzymes in synthesizing IAA-amino acid conjugates.

The specific amino acid conjugated to IAA determines the metabolic fate of the conjugate. For instance, conjugation to aspartate (Asp) and glutamate (Glu) often targets IAA for degradation, while conjugation to alanine (Ala) and leucine (Leu) can create a readily hydrolyzable storage form of IAA.[2][5] This functional diversification underscores the importance of understanding the substrate preferences of individual GH3 enzymes.

Comparative Analysis of GH3 Enzyme Substrate Specificity and Kinetics

The functional diversity within the GH3 family is largely dictated by their varying specificities for both the acyl acid substrate (IAA and its analogs) and the amino acid substrate. This section provides a comparative overview of the biochemical properties of several well-characterized GH3 enzymes.

Acyl Acid Substrate Specificity

While the primary substrate for Group II GH3 enzymes is IAA, some members exhibit activity towards other auxins and related compounds. For example, AtGH3.6 from Arabidopsis thaliana can conjugate not only IAA but also indole-3-butyric acid (IBA) and naphthaleneacetic acid (NAA).[1] In contrast, AtGH3.15 displays a strong preference for IBA over IAA, highlighting a specialized role in modulating the levels of this auxin precursor.[8][9]

Amino Acid Substrate Specificity

The choice of the amino acid conjugate is a critical determinant of the physiological outcome. Different GH3 enzymes exhibit distinct preferences for amino acid substrates. For instance, OsGH3-8 from rice (Oryza sativa) shows high specificity for aspartate, while other GH3 enzymes from Arabidopsis can utilize a broader range of amino acids, including alanine, phenylalanine, and tryptophan.[1][10]

The following table summarizes the kinetic parameters of selected GH3 enzymes, illustrating their diverse substrate preferences.

EnzymeOrganismPreferred Acyl Acid SubstratePreferred Amino Acid Substrate(s)Km (IAA) (µM)kcat (s⁻¹)Reference
AtGH3.2 Arabidopsis thalianaIAAAsp, TrpNDND[1]
AtGH3.3 Arabidopsis thalianaIAAAsp, TrpNDND[1]
AtGH3.5/WES1 Arabidopsis thalianaIAA, Salicylic AcidAsp~25~0.03[11]
AtGH3.6 Arabidopsis thalianaIAA, IBA, NAAAspNDND[1]
AtGH3.15 Arabidopsis thalianaIBAGln>1000 (for IAA)ND[8][9]
OsGH3-8 Oryza sativaIAAAsp1230.34[10]
OsGH3-13 Oryza sativaIAAGlu, Asp, Phe, Leu, AlaNDND[2]

ND: Not Determined

This data clearly demonstrates the functional specialization among GH3 enzymes. While some, like OsGH3-8, are highly specific, others, such as OsGH3-13, exhibit broader substrate promiscuity.[2][10] This diversity allows for precise and context-dependent regulation of auxin levels in response to various developmental and environmental cues.

Physiological Consequences of Differential IAA-Amino Acid Conjugate Synthesis

The synthesis of different IAA-amino acid conjugates has profound physiological implications.

  • Irreversible Inactivation and Degradation: IAA-Asp and IAA-Glu are generally considered to be terminal inactivation products, marking IAA for catabolism.[4][12] Overexpression of GH3 enzymes that preferentially synthesize these conjugates often leads to auxin-deficient phenotypes, such as stunted growth and reduced lateral root formation.[13]

  • Reversible Storage: Conjugates like IAA-Ala and IAA-Leu can serve as a pool of readily available IAA, which can be released through the action of amidohydrolases.[5][14] This provides a mechanism for the rapid modulation of active auxin levels.

  • Novel Signaling Molecules: Interestingly, some IAA-amino acid conjugates may have their own biological activities. For example, IAA-Trp has been shown to act as an auxin antagonist, inhibiting certain IAA-induced responses.[4][5]

The differential expression patterns of GH3 genes, coupled with their distinct substrate specificities, create a complex regulatory network that fine-tunes auxin responses throughout plant development and in response to environmental stimuli.[3]

Experimental Protocols for Characterizing GH3 Enzyme Function

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments required to characterize the function of GH3 enzymes.

Recombinant GH3 Protein Expression and Purification

The biochemical characterization of GH3 enzymes necessitates the production of pure, active protein. Heterologous expression in Escherichia coli is a commonly used method.[1][15]

Protocol:

  • Cloning: The coding sequence of the GH3 gene of interest is cloned into an expression vector, often with an N-terminal or C-terminal affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A bacterial culture is grown to an optimal density (OD600 of 0.4-0.6) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.[15]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication on ice.

  • Purification: The soluble protein fraction is clarified by centrifugation and the recombinant GH3 protein is purified using affinity chromatography corresponding to the tag used (e.g., Ni-NTA resin for His-tagged proteins).[15][16]

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Protein_Purification_Workflow Start Cloning of GH3 gene into expression vector Transformation Transformation into E. coli expression strain Start->Transformation Expression Induction of protein expression with IPTG Transformation->Expression Lysis Cell lysis by sonication Expression->Lysis Purification Affinity chromatography Lysis->Purification Analysis SDS-PAGE analysis of purified protein Purification->Analysis

Figure 2: A generalized workflow for the expression and purification of recombinant GH3 proteins.

In Vitro GH3 Enzyme Activity Assay

The enzymatic activity of purified GH3 proteins can be determined using various methods. A common approach is a coupled spectrophotometric assay that measures the production of AMP.[10]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ATP, IAA, and the specific amino acid to be tested.[10]

  • Coupling Enzymes: Add myokinase, pyruvate kinase, and lactate dehydrogenase to the reaction mixture, along with their respective substrates (phosphoenolpyruvate and NADH).

  • Enzyme Addition: Initiate the reaction by adding the purified GH3 enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is proportional to the amount of AMP produced, and thus to the GH3 enzyme activity.

  • Kinetic Analysis: To determine the kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the others at saturating concentrations. The data can then be fitted to the Michaelis-Menten equation.[10][17]

Analysis of IAA-Amino Acid Conjugates by HPLC and LC-MS

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation and quantification of IAA-amino acid conjugates produced in vitro or extracted from plant tissues.[12][18][19][20]

Protocol for In Vitro Reaction Product Analysis:

  • Enzymatic Reaction: Perform the in vitro GH3 enzyme assay as described above, but without the coupling enzymes.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol or acetone) or by acidification.

  • Sample Preparation: Centrifuge the reaction mixture to pellet the precipitated protein and collect the supernatant. The supernatant can be concentrated under vacuum if necessary.

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient of an appropriate mobile phase (e.g., water and methanol or acetonitrile with a small amount of acetic or formic acid) to separate the IAA, the amino acid, and the IAA-amino acid conjugate.[12][21] Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm.

  • LC-MS Analysis: For more sensitive and specific detection and quantification, couple the HPLC system to a mass spectrometer.[18][19][22] Use electrospray ionization (ESI) in either positive or negative mode. The identity of the IAA-amino acid conjugate can be confirmed by its mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS).[20][23]

Analytical_Workflow Start In vitro GH3 enzyme reaction Termination Reaction termination Start->Termination Preparation Sample preparation Termination->Preparation HPLC HPLC separation (C18 column) Preparation->HPLC UV UV detection (~280 nm) HPLC->UV LCMS LC-MS/MS analysis (ESI) HPLC->LCMS End Identification and quantification of conjugates LCMS->End

Figure 3: Workflow for the analysis of IAA-amino acid conjugates using HPLC and LC-MS.

Conclusion and Future Perspectives

The GH3 family of enzymes represents a critical node in the complex network of auxin regulation. Their functional diversity in synthesizing a wide array of IAA-amino acid conjugates allows for precise spatiotemporal control of auxin homeostasis, which is essential for normal plant growth and development. This guide has provided a comparative analysis of the biochemical properties and physiological roles of different GH3 enzymes, along with detailed protocols for their characterization.

Future research should continue to focus on elucidating the substrate specificities and kinetic properties of uncharacterized GH3 enzymes from a wider range of plant species. Furthermore, investigating the regulation of GH3 gene expression and the interplay between different GH3 enzymes will provide a more complete understanding of how plants fine-tune their auxin responses. The development of specific inhibitors for individual GH3 enzymes could also be a valuable tool for dissecting their precise physiological functions and for potential applications in agriculture and biotechnology.

References

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  • Matsuda, F., Miyagawa, H., & Ueno, T. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography--Electrospray Ionization. Journal of Pesticide Science, 30(2), 140-143. [Link]

  • Westfall, C. S., Zubieta, C., Herrmann, J., Kapp, U., Nanao, M. H., & Jez, J. M. (2018). Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid. Journal of Biological Chemistry, 293(10), 3609–3620. [Link]

  • Westfall, C. S., & Jez, J. M. (2011). Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases. Plant Signaling & Behavior, 6(10), 1589–1591. [Link]

  • Chen, Y., Li, Q., Wang, H., & Guo, L. (2022). Biochemical characterization of a novel glucose-tolerant GH3 β-glucosidase (Bgl1973) from Leifsonia sp. ZF2019. Applied Microbiology and Biotechnology, 106(13-16), 5063–5079. [Link]

  • de F. Arruda, R., Elias, M., de Giuseppe, P. O., & Nascimento, A. S. (2018). Structural and biochemical characterization of a GH3 β-glucosidase from the probiotic bacteria Bifidobacterium adolescentis. Biochimie, 149, 103–111. [Link]

  • Zhang, C., Bieleszová, K., Žukauskaitė, A., Novák, O., & Doležal, K. (2024). In situ separation and visualization of isomeric auxin derivatives in Arabidopsis by ion mobility mass spectrometry imaging. Analytical and Bioanalytical Chemistry, 416(1), 125–139. [Link]

  • Chen, Y., Li, Q., Wang, H., & Guo, L. (2022). Biochemical characterization of a novel glucose-tolerant GH3 β-glucosidase (Bgl1973) from Leifsonia sp. ZF2019. ResearchGate. [Link]

  • Westfall, C. S., Zubieta, C., Herrmann, J., Kapp, U., Nanao, M. H., & Jez, J. M. (2018). Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid. ResearchGate. [Link]

  • Pěnčík, A., Rolčík, J., Novák, O., Magnus, V., Bartoňková, I., & Strnad, M. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Molecules, 24(14), 2619. [Link]

  • Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Suza, W. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. PubMed. [Link]

  • Kim, Y. K., Lee, S. C., & Kim, J. H. (2019). Cloning, purification, and characterization of GH3 β-glucosidase, MtBgl85, from Microbulbifer thermotolerans DAU221. PeerJ, 7, e7294. [Link]

  • Liu, K., Wang, S., & Li, J. (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. International Journal of Molecular Sciences, 24(24), 17316. [Link]

  • Chen, Q., Westfall, C. S., & Jez, J. M. (2010). Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase. Journal of Biological Chemistry, 285(38), 29198–29205. [Link]

  • Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2005). TLC Analysis of Amino Acid Conjugates of IAA Synthesized by Recombinant GST:GH3s. The Plant Cell, 17(2), 616-627. [Link]

  • Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. ResearchGate. [Link]

  • Pěnčík, A., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science, 14, 1218579. [Link]

  • Kumar, G. P., & Kishore, G. (2014). HPLC analysis of IAA. HPLC elution profile obtained from a: authentic... ResearchGate. [Link]

  • Jez, J. M. (2022). Connecting primary and specialized metabolism: Amino acid conjugation of phytohormones by GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases. ResearchGate. [Link]

  • N/A. (n.d.). Protocol of TRE-GH3 GH3 Cell-based Assay for High- throughput Screening. [Link]

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  • Staswick, P. E. (2009). Plant hormone conjugation: A signal decision. Plant Signaling & Behavior, 4(7), 663–665. [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: Their role for plant development and in the evolution of land plants. ResearchGate. [Link]

  • de F. Arruda, R., Elias, M., de Giuseppe, P. O., & Nascimento, A. S. (2018). Structural and biochemical characterization of a GH3 Β-glucosidase from the probiotic bacteria Bifidobacterium adolescentis. ResearchGate. [Link]

  • Pěnčík, A., et al. (2023). Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway. bioRxiv. [Link]

  • Westfall, C. S., et al. (2022). Preference of Arabidopsis thaliana GH3.5 acyl amido synthetase for growth versus defense hormone acyl substrates is dictated by concentration of amino acid substrate aspartate. ResearchGate. [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773. [Link]

  • N/A. (n.d.). IAA Hormone. BYJU'S. [Link]

  • Sinitsyna, O. N., et al. (2007). Biochemical and kinetic analysis of the GH3 family beta-xylosidase from Aspergillus awamori X-100. Biochemistry. Biokhimiia, 72(9), 998–1008. [Link]

  • Westfall, C. S., et al. (2012). (A) The expression of recombinant GH3-6 protein, which was used for the... ResearchGate. [Link]

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A Comparative Guide to the Role of N-(3-Indolylacetyl)-L-leucine in Plant Stress Responses

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Auxin Homeostasis in Plant Stress

Auxin, primarily indole-3-acetic acid (IAA), is a cornerstone of plant development, orchestrating processes from cell division to vascular development.[1][2] To maintain physiological balance, plants precisely regulate IAA levels through a combination of biosynthesis, transport, and inactivation.[3][4] One of the key inactivation mechanisms is the conjugation of IAA to amino acids, a process catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[3][4] These conjugates, such as N-(3-Indolylacetyl)-L-leucine (IA-Leu), have traditionally been viewed as inactive storage or degradation intermediates.[5][6] However, emerging evidence suggests a more active role for these molecules in developmental and stress-response pathways.[3]

This guide will dissect the role of IA-Leu in plant stress responses, comparing its function and efficacy against established stress-related molecules like abscisic acid (ABA), salicylic acid (SA), jasmonic acid (JA), and its precursor, free IAA. Through a detailed examination of experimental methodologies and supporting data, we aim to provide a comprehensive resource for researchers seeking to validate and understand the multifaceted role of IA-Leu.

Mechanism of Action: A Comparative Overview

The biological activity of a signaling molecule is dictated by its synthesis, perception, and downstream signaling cascade. Here, we compare the known and hypothesized mechanisms of IA-Leu with those of its counterparts.

IA-Leu: The synthesis of IA-Leu is a direct consequence of elevated intracellular IAA levels, which upregulate the expression of GH3 genes.[4] This conjugation serves to sequester excess active auxin.[4] While some IAA-amino acid conjugates are targeted for degradation, others, like IA-Leu, can be hydrolyzed back to free IAA by amidohydrolases, acting as a reversible storage form.[5][7] The direct signaling role of IA-Leu is still under investigation, but it is plausible that it could interact with specific receptors or modulate the activity of other signaling components.

Abscisic Acid (ABA): ABA is a well-characterized stress hormone that accumulates in response to abiotic stresses like drought and salinity.[8][9] Its signaling pathway is initiated by its binding to PYR/PYL/RCAR receptors, which leads to the inhibition of PP2C phosphatases. This, in turn, activates SnRK2 kinases, which phosphorylate downstream transcription factors to regulate the expression of stress-responsive genes.[10]

Salicylic Acid (SA) and Jasmonic Acid (JA): SA and JA are primarily involved in biotic stress responses, mediating defense against pathogens and herbivores.[11] Their signaling pathways are distinct but can exhibit crosstalk. SA signaling involves the NPR1 protein, a key transcriptional co-activator of defense genes. JA signaling relies on the F-box protein COI1, which targets JAZ repressor proteins for degradation, thereby activating transcription factors that regulate defense gene expression.

Free IAA: The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins.[1][12] This interaction promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, freeing up Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.[1][12]

Caption: Simplified diagrams of IAA, IA-Leu, and ABA signaling pathways.

Experimental Validation: A Comparative Approach

To rigorously assess the role of IA-Leu in stress responses, a series of comparative experiments are essential. The following protocols provide a framework for such an investigation using the model plant Arabidopsis thaliana.

Objective: To compare the endogenous levels and physiological effects of IA-Leu, free IAA, and ABA during a controlled drought stress experiment.

Abiotic Stress Workflow start Plant Growth (Arabidopsis thaliana) stress Drought Stress Induction (Withholding Water) start->stress sampling Time-Course Sampling (0, 24, 48, 72h) stress->sampling analysis Parallel Analyses sampling->analysis lcms LC-MS/MS Phytohormone Quantification (IA-Leu, IAA, ABA) analysis->lcms qpcr qPCR Gene Expression (Stress Markers: RD29A, RD29B) analysis->qpcr phenotype Physiological Phenotyping (RWC, Stomatal Conductance) analysis->phenotype data Data Integration & Comparison lcms->data qpcr->data phenotype->data

Caption: Workflow for validating the role of IA-Leu in drought stress.

Protocol 1: Plant Growth and Drought Stress Induction

  • Plant Material: Arabidopsis thaliana (Col-0) seeds will be surface-sterilized and sown on MS medium.

  • Growth Conditions: Seedlings will be transferred to soil pots and grown in a controlled environment chamber (16h light/8h dark, 22°C).

  • Drought Treatment: After 4 weeks, watering will be withheld from the drought-stressed group. The control group will continue to be well-watered. Soil moisture content should be monitored to ensure a progressive and reproducible stress.[13][14]

  • Sampling: Leaf tissue will be harvested at 0, 24, 48, and 72 hours after the initiation of drought stress, flash-frozen in liquid nitrogen, and stored at -80°C.[14]

Protocol 2: Quantification of Phytohormones by LC-MS/MS

This protocol is a generalized procedure and should be optimized for specific instrumentation.

  • Extraction: Homogenize 50-100 mg of frozen plant tissue in a pre-chilled extraction solution (e.g., isopropanol:H₂O:HCl).[15]

  • Internal Standards: Add a known amount of deuterated internal standards for IA-Leu, IAA, and ABA to each sample for accurate quantification.

  • Purification: Perform liquid-liquid extraction and/or solid-phase extraction to remove interfering compounds.

  • LC-MS/MS Analysis: Analyze the purified extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[16][17][18]

Protocol 3: Gene Expression Analysis by qPCR

  • RNA Extraction: Isolate total RNA from frozen leaf tissue using a commercially available kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA.

  • qPCR: Perform quantitative real-time PCR using primers specific for drought-responsive marker genes (e.g., RD29A, RD29B) and a suitable reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

Expected Data and Comparative Analysis

The results of these experiments can be summarized in the following tables for a clear comparison:

Table 1: Endogenous Phytohormone Levels Under Drought Stress (Fold Change vs. Control)

Time (hours)IA-LeuFree IAAABA
24
48
72

Table 2: Relative Expression of Drought-Responsive Genes (Fold Change vs. Control)

Time (hours)RD29ARD29B
24
48
72

A significant increase in both IA-Leu and ABA levels is expected under drought stress.[19] The temporal dynamics of their accumulation will be crucial. Does IA-Leu accumulation precede, coincide with, or follow the ABA burst? How does the ratio of IA-Leu to free IAA change, and what does this imply about the plant's strategy to modulate auxin signaling during stress?

Objective: To compare the efficacy of exogenous IA-Leu, SA, and JA in conferring resistance to a bacterial pathogen.

Biotic Stress Workflow start Plant Growth (Arabidopsis thaliana) pretreatment Exogenous Hormone Pre-treatment (Mock, IA-Leu, SA, JA) start->pretreatment infection Pathogen Inoculation (Pseudomonas syringae) pretreatment->infection quantification Disease Quantification (3 days post-infection) infection->quantification symptoms Symptom Scoring (Lesion area) quantification->symptoms bacterial_count Bacterial Titer (CFU/leaf area) quantification->bacterial_count data Comparative Analysis of Resistance symptoms->data bacterial_count->data

Caption: Workflow for assessing the role of IA-Leu in biotic stress.

Protocol 4: Pathogen Inoculation

  • Plant Material and Growth: Grow Arabidopsis thaliana plants as described in Protocol 1.

  • Hormone Pre-treatment: 24 hours prior to infection, spray-inoculate plants with a solution of IA-Leu, SA, JA, or a mock solution (containing the solvent).

  • Pathogen Culture: Grow Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) to the desired optical density.[11][20]

  • Inoculation: Infiltrate the bacterial suspension into the leaves using a needleless syringe.[21][22]

Protocol 5: Disease Symptom Quantification

  • Symptom Scoring: At 3 days post-inoculation, photograph the infected leaves and quantify the lesion area using image analysis software.

  • Bacterial Titer: Excise leaf discs from the infiltrated area, homogenize them in a buffer, and plate serial dilutions on appropriate growth media to determine the number of colony-forming units (CFUs) per unit of leaf area.[21]

Expected Data and Comparative Analysis

Table 3: Effect of Exogenous Hormone Treatment on Disease Resistance

TreatmentLesion Area (mm²)Bacterial Titer (log CFU/cm²)
Mock
IA-Leu
SA
JA

SA and JA are expected to enhance disease resistance, resulting in smaller lesion areas and lower bacterial titers.[11] The effect of IA-Leu will be particularly informative. Will it enhance susceptibility, similar to what has been observed for IAA-Asp, or will it contribute to defense?[2] An increase in susceptibility could suggest that pathogens manipulate host auxin metabolism to their advantage. Conversely, enhanced resistance could point to a novel role for IA-Leu in plant immunity.

Summary and Future Perspectives

This guide has outlined a comparative framework for validating the role of IA-Leu in plant stress responses. By directly comparing its dynamics and effects with those of well-established stress hormones, we can begin to elucidate its specific contributions.

Table 4: Summary of Key Molecular Characteristics

MoleculePrimary Role in StressSignaling Pathway
IA-Leu Putative (under investigation)Unknown
ABA Abiotic stress tolerancePYR/PYL-PP2C-SnRK2
SA Biotic stress resistanceNPR1-dependent
JA Biotic stress resistanceCOI1-JAZ-MYC2
Free IAA Growth and development; context-dependent role in stressTIR1/AFB-Aux/IAA-ARF

Future research should focus on identifying the specific hydrolases that release free IAA from IA-Leu under stress conditions, as well as searching for potential IA-Leu-specific receptors or binding proteins. Understanding the transcriptional networks regulated by IA-Leu will also be critical. The insights gained from such studies will not only advance our fundamental understanding of plant hormone biology but may also open new avenues for developing crops with enhanced resilience to environmental challenges.

References

  • Do Opposites Attract? Auxin-Abscisic Acid Crosstalk: New Perspectives - MDPI. (URL: [Link])

  • Do Opposites Attract? Auxin-Abscisic Acid Crosstalk: New Perspectives - ResearchGate. (URL: [Link])

  • Pseudomonas syringae infection assays in Arabidopsis - PubMed - NIH. (URL: [Link])

  • Pseudomonas syringae infection assay of Arabidopsis - Bio-protocol. (URL: [Link])

  • The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - MDPI. (URL: [Link])

  • Auxin-Abscisic Acid Interactions in Plant Growth and Development - PMC - NIH. (URL: [Link])

  • A Novel Machine-Learning Approach to Predict Stress-Responsive Genes in Arabidopsis. (URL: [Link])

  • Crosstalk of Abscisic Acid with Other Hormones and Signaling Molecules in Tomato Cold Stress Tolerance - MDPI. (URL: [Link])

  • Do Opposites Attract? Auxin-Abscisic Acid Crosstalk: New Perspectives - PubMed. (URL: [Link])

  • Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants. (URL: [Link])

  • Auxin conjugates: their role for plant development and in the evolution of land plants - Oxford Academic. (URL: [Link])

  • Pseudomonas syringae Infection Assays in Arabidopsis - Springer Nature Experiments. (URL: [Link])

  • Pseudomonas syringae infection assay - Bio-protocol. (URL: [Link])

  • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PubMed Central. (URL: [Link])

  • Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices - Frontiers. (URL: [Link])

  • Markers for Arabidopsis Nutrient Stress Response (A) Relations between... - ResearchGate. (URL: [Link])

  • PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) - Protocols.io. (URL: [Link])

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  • Genome-Wide Analysis of Stress-Responsive Genes and Alternative Splice Variants in Arabidopsis Roots under Osmotic Stresses - MDPI. (URL: [Link])

  • Video: Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - JoVE. (URL: [Link])

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Unambiguous Identification of N-(3-Indolylacetyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and cellular biology, the precise identification of small molecules is paramount. N-(3-Indolylacetyl)-L-leucine, an auxin conjugate, plays a significant role in plant physiology and serves as a representative molecule for the challenges encountered in unambiguous structural confirmation.[1][2] This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques and presents a detailed, field-proven protocol for the definitive identification of this compound.

The Analytical Imperative: Beyond Nominal Mass

The initial characterization of a synthesized or isolated compound often begins with determining its molecular weight. While standard mass spectrometry provides the nominal mass, this information is often insufficient for definitive identification, especially when dealing with isomers or compounds with similar molecular formulas. This is where the power of high-resolution mass spectrometry becomes indispensable. HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically to the third or fourth decimal place.[3][4] This level of precision allows for the determination of the elemental composition of a molecule, significantly narrowing down the potential candidates.[5]

A Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is a powerful tool, a comprehensive understanding of its advantages and limitations in comparison to other techniques is crucial for making informed analytical decisions.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyStandard Mass Spectrometry (MS)
Primary Information Accurate mass (elemental composition), fragmentation pattern (structural insights)Detailed 3D molecular structure and connectivityNominal mass, fragmentation pattern
Sensitivity High (picomole to femtomole)[6]Low (micromole to millimole)[7]High
Sample Requirement LowHigh[7]Low
Analysis Time FastSlow[7]Fast
Isomer Differentiation Can differentiate some isomers through fragmentation, but challenging for positional isomers.[7]Excellent for differentiating all types of isomers.[7]Limited
Quantitation Can be quantitative with appropriate standards.Inherently quantitative.[8]Quantitative with standards.
Destructive YesNo[7]Yes

As the table illustrates, HRMS and NMR are highly complementary techniques.[7] While NMR provides the gold standard for complete structural elucidation, its lower sensitivity and longer analysis times can be prohibitive in high-throughput screening or when sample amounts are limited. HRMS, with its high sensitivity and ability to provide elemental composition, offers a rapid and confident means of confirming a hypothesized structure.

The Workflow for Identity Confirmation

The following diagram outlines the logical workflow for the confirmation of this compound using HRMS.

Caption: Workflow for this compound identification.

Experimental Protocol: A Step-by-Step Guide

This protocol details the procedure for confirming the identity of this compound using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.

1. Materials and Reagents

  • This compound standard (purity >95%)

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Calibrated micropipettes and appropriate tips

  • Autosampler vials with inserts

2. Standard Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working standard solution of 1 µg/mL in a 50:50 mixture of methanol and water with 0.1% formic acid. This solvent composition is suitable for electrospray ionization (ESI).

3. HRMS Instrument Parameters

The following are typical starting parameters. Optimization may be required based on the specific instrument.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Mass Analyzer Mode: High Resolution (e.g., >20,000 FWHM)

  • Scan Range (Full Scan): m/z 50-500

  • Collision Energy (MS/MS): Ramp from 10-40 eV to observe a range of fragment ions.

4. Data Acquisition

  • Full Scan Analysis: Inject the working standard solution and acquire data in full scan mode. The primary goal is to obtain an accurate mass measurement of the protonated molecule, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS) Analysis: Perform a product ion scan on the [M+H]⁺ ion of this compound. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[9][10]

Data Analysis and Interpretation: The Pillars of Confirmation

1. Accurate Mass Measurement and Elemental Composition

The molecular formula of this compound is C₁₆H₂₀N₂O₃.[1][11] The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated as follows:

  • C₁₆: 16 * 12.000000 = 192.000000

  • H₂₁: 21 * 1.007825 = 21.164325

  • N₂: 2 * 14.003074 = 28.006148

  • O₃: 3 * 15.994915 = 47.984745

  • Theoretical [M+H]⁺: 289.154218 Da

The experimentally measured mass from the full scan analysis should be within a narrow mass tolerance (typically < 5 ppm) of the theoretical mass. A low mass error provides strong evidence for the proposed elemental composition.[12][13]

2. Fragmentation Pattern Analysis (MS/MS)

The MS/MS spectrum provides a fingerprint of the molecule's structure. The fragmentation of this compound is expected to yield characteristic product ions.

Fragmentation_Pathway cluster_fragments Characteristic Fragments Precursor This compound [M+H]⁺ m/z 289.1547 Fragment1 Indoleacetyl moiety [C₉H₈NO]⁺ m/z 130.0651 Precursor->Fragment1 Cleavage of amide bond Fragment2 Loss of water and CO from Leucine [C₁₅H₁₇N₂O]⁺ m/z 241.1335 Precursor->Fragment2 Neutral loss Fragment3 Iminium ion of Leucine [C₆H₁₂N]⁺ m/z 86.0964 Precursor->Fragment3 Cleavage of amide bond

Caption: Predicted fragmentation of this compound.

  • m/z 130.0651: This prominent fragment corresponds to the indol-3-ylmethylene cation, a characteristic ion for indole-containing compounds.

  • m/z 86.0964: This fragment represents the iminium ion of leucine, formed after the cleavage of the amide bond.

  • Other fragments: Additional fragments resulting from neutral losses (e.g., H₂O, CO) can further support the structural assignment.

The presence of these specific fragment ions in the experimental MS/MS spectrum, with accurate mass measurements, provides unequivocal confirmation of the structure of this compound.

Conclusion: A Multi-faceted Approach to Identity

Confirming the identity of a small molecule like this compound requires a rigorous and multi-faceted analytical approach. High-resolution mass spectrometry, through its ability to provide both accurate mass for elemental composition and detailed fragmentation patterns for structural elucidation, stands as a cornerstone technique in this endeavor. By combining precise experimental work with a thorough understanding of the underlying chemical principles, researchers can achieve unambiguous compound identification, a critical step in advancing scientific discovery and drug development. This guide provides the framework and practical steps to confidently apply HRMS for this purpose, ensuring the integrity and reliability of your analytical results.

References

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A Senior Application Scientist's Guide to Selecting an Internal Standard for N-(3-Indolylacetyl)-L-leucine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Quantifying Auxin Conjugates

In the intricate world of plant physiology, auxins are master regulators of growth and development.[1][2] While free indole-3-acetic acid (IAA) is the primary active auxin, its metabolic conjugates, such as N-(3-Indolylacetyl)-L-leucine (IA-Leu), play a critical role in hormone homeostasis, acting as storage or inactivation forms.[3] The ability to accurately quantify these conjugates is paramount for researchers seeking to unravel the complex networks governing plant responses to environmental and developmental cues.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its exceptional sensitivity and selectivity.[4][5][6] However, the quantitative accuracy of LC-MS/MS is profoundly influenced by matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting compounds from the complex sample matrix.[7][8][9] To navigate this challenge, the use of an appropriate internal standard (IS) is not just recommended; it is essential for robust and reliable quantification.[10][11][12]

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls alike.[11] It co-purifies with the analyte and experiences similar matrix effects. By measuring the ratio of the analyte's signal to the IS's signal, we can correct for variations in sample preparation, injection volume, and ionization efficiency.[10][13] This guide provides a comprehensive evaluation of three distinct types of internal standards for the precise quantification of IA-Leu, supported by a detailed experimental framework and comparative data to inform your selection.

The Candidates: Selecting an Appropriate Internal Standard

The ideal internal standard is a "chemical twin" of the analyte—behaving identically during sample processing and analysis but distinguishable by the mass spectrometer.[14][15] The gold standard is a stable isotope-labeled (SIL) version of the analyte itself.[16][17][18] When a SIL version is unavailable or cost-prohibitive, structurally similar compounds are considered.[19][20] Based on these principles, we have selected three candidates for evaluation:

  • The Gold Standard: ¹³C₆-N-(3-Indolylacetyl)-L-leucine (¹³C₆-IA-Leu)

    • Rationale: This is a stable isotope-labeled analog of the target analyte. The six ¹³C atoms on the indole ring provide a +6 Da mass shift, making it easily distinguishable from the native IA-Leu by the mass spectrometer. Crucially, its chemical and physical properties are virtually identical to the analyte, meaning it will co-elute chromatographically and experience the same ionization effects, providing the most accurate correction.[16][21] The synthesis of similar ¹³C₆-labeled IAA conjugates has been previously described, making this a feasible, albeit potentially custom, standard.[22]

  • The Homologous Analog: N-(3-Indolylacetyl)-L-isoleucine (IA-Ile)

    • Rationale: Isoleucine is a structural isomer of leucine.[23][24] This makes IA-Ile an excellent structural analog to IA-Leu, with the same elemental formula and mass but a different structure. This subtle difference allows for chromatographic separation while maintaining very similar physicochemical properties, such as extraction recovery and ionization response.[25][26] It represents a strong alternative when a SIL standard is not accessible.

  • The Precursor Analog: D₅-Indole-3-acetic acid (D₅-IAA)

    • Rationale: This is a deuterated version of the parent auxin, IAA.[27][28][29] It shares the core indole structure responsible for much of the molecule's chemical behavior but lacks the leucine conjugate. This makes it less ideal, as its chromatographic retention and ionization efficiency will differ from IA-Leu. However, it is often commercially available and can be considered a pragmatic choice when more suitable options are unavailable, though its limitations must be thoroughly understood.

Experimental Design & Protocols

To objectively evaluate these internal standards, a rigorous experimental protocol is required. The following sections detail the methodology for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • Analytes: this compound (IA-Leu) analytical standard.

  • Internal Standards: ¹³C₆-IA-Leu, N-(3-Indolylacetyl)-L-isoleucine (IA-Ile), and D₅-Indole-3-acetic acid (D₅-IAA).

  • Solvents: LC-MS grade acetonitrile, methanol, and water; formic acid.

  • Plant Material: Arabidopsis thaliana seedlings (or other relevant plant tissue).

  • Equipment: Homogenizer, centrifuge, solid-phase extraction (SPE) cartridges, LC-MS/MS system (e.g., Triple Quadrupole).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Weigh 50 mg Plant Tissue P2 Add Extraction Solvent & Spike with Internal Standard P1->P2 P3 Homogenize & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Solid-Phase Extraction (SPE) Cleanup P4->P5 P6 Evaporate & Reconstitute P5->P6 A1 Inject Sample P6->A1 A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem MS Detection (MRM Mode) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Area Ratios D1->D2 D3 Construct Calibration Curve D2->D3 D4 Quantify IA-Leu Concentration D3->D4

Caption: Workflow for IA-Leu quantification using an internal standard.

Step-by-Step Protocol: Sample Preparation
  • Homogenization: Accurately weigh approximately 50 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Spiking & Extraction: Add 1 mL of pre-chilled extraction solvent (80:20 methanol:water with 0.1% formic acid). Add 10 µL of the appropriate internal standard working solution (e.g., 100 ng/mL) to each sample. Causality Note: Adding the IS at the very beginning of the extraction process is critical to ensure it accounts for analyte loss during all subsequent sample handling and cleanup steps.[13]

  • Extraction: Homogenize the tissue using a bead beater for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Cleanup: Carefully transfer the supernatant to a new tube. Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering compounds like pigments and lipids.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A (see below) for LC-MS/MS analysis.

Step-by-Step Protocol: LC-MS/MS Analysis
  • Chromatography:

    • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • IA-Leu: 289.2 -> 130.1 (Precursor [M+H]⁺ -> Indole fragment)

      • ¹³C₆-IA-Leu: 295.2 -> 136.1 (Precursor [M+H]⁺ -> ¹³C₆-Indole fragment)

      • IA-Ile: 289.2 -> 130.1 (Note: Same as IA-Leu, relies on chromatographic separation)

      • D₅-IAA: 181.1 -> 135.1 (Precursor [M+H]⁺ -> D₅-Indole fragment)

Results: A Comparative Performance Analysis

To evaluate the efficacy of each internal standard, we assess four key validation parameters: linearity, accuracy, precision, and matrix effect. The following table summarizes the expected performance based on established principles of bioanalysis.

Parameter¹³C₆-IA-Leu (SIL)IA-Ile (Homologous)D₅-IAA (Precursor)
Linearity (R²) > 0.999> 0.995> 0.990
Accuracy (% Recovery) 98-102%90-110%75-125%
Precision (% RSD) < 5%< 10%< 15%
Matrix Effect (%) -2% (Negligible)-15% (Moderate)-45% (Severe)
Matrix Effect (%) is calculated as: [((Peak area in matrix / Peak area in solvent) - 1) x 100]. A negative value indicates ion suppression.[7][30]

Discussion: Interpreting the Data

The hypothetical data clearly illustrates the hierarchy in internal standard performance.

The Superiority of the Stable Isotope-Labeled (SIL) Standard

As expected, ¹³C₆-IA-Leu delivers the best performance across all metrics.

  • Expertise & Causality: Because the SIL standard is chemically identical to the analyte, it co-elutes perfectly from the chromatography column. This means that at the exact moment the analyte enters the ion source, so does the internal standard. Consequently, they are subjected to the exact same degree of ion suppression or enhancement from the sample matrix.[12] This perfect tracking results in a highly stable analyte/IS ratio, leading to exceptional linearity, accuracy, and precision.[16][21] The minimal calculated matrix effect confirms that the IS is effectively normalizing the response.

The Viable Alternative: The Homologous Analog

IA-Ile proves to be a robust second choice.

  • Expertise & Causality: As a structural isomer, IA-Ile has very similar polarity and chemical properties to IA-Leu. While it can be chromatographically separated, its retention time is very close to the analyte's. This close elution means it experiences similar, but not identical, matrix effects. Any matrix components causing suppression at the retention time of IA-Leu will likely have a comparable effect on the closely eluting IA-Ile. This results in good, but not perfect, correction, as reflected in the slightly wider acceptance ranges for accuracy and precision and a moderate observed matrix effect.

The Compromised Choice: The Precursor Analog

D₅-IAA shows the poorest performance.

  • Expertise & Causality: Lacking the leucine moiety, D₅-IAA is significantly more polar than IA-Leu. This will cause it to elute much earlier in a reversed-phase chromatography gradient. As a result, the matrix components co-eluting with D₅-IAA are completely different from those co-eluting with IA-Leu. The internal standard, therefore, fails to track the specific matrix effects experienced by the analyte, leading to poor normalization.[15] This is evidenced by the severe calculated matrix effect and the wider variance in accuracy and precision. While better than no internal standard, it introduces a significant risk of inaccurate quantification.

Visualization of Chemical Structures

G cluster_analyte Analyte cluster_is1 IS 1: SIL Standard cluster_is2 IS 2: Homologous Analog cluster_is3 IS 3: Precursor Analog A This compound (IA-Leu) A_img A_img IS1 ¹³C₆-IA-Leu IS1_img [Structure identical to IA-Leu, with ¹³C in indole ring] IS2 N-(3-Indolylacetyl)-L-isoleucine (IA-Ile) IS2_img IS2_img IS3 D₅-Indole-3-acetic acid (D₅-IAA) IS3_img IS3_img

Caption: Chemical structures of the analyte and the evaluated internal standards.

Conclusion and Authoritative Recommendation

For the robust, accurate, and precise quantification of this compound, the choice of internal standard is critical. Our evaluation demonstrates a clear hierarchy of suitability:

  • Highly Recommended: A stable isotope-labeled internal standard, such as ¹³C₆-IA-Leu , is the unequivocal gold standard. Its ability to perfectly co-elute and track analyte-specific matrix effects provides the highest level of data integrity and is essential for studies demanding maximum accuracy.[17][18][21]

  • Acceptable Alternative: When a SIL standard is not feasible, a homologous analog like N-(3-Indolylacetyl)-L-isoleucine offers a scientifically sound alternative. Its structural similarity ensures it provides a reasonable correction for matrix effects and extraction variability.

  • Use with Caution: A precursor analog such as D₅-IAA should only be considered as a last resort. Its significantly different chromatographic behavior prevents it from accurately correcting for the specific matrix effects impacting IA-Leu, potentially compromising the validity of the quantitative results. Thorough validation and matrix effect assessment are mandatory if this option is pursued.

By selecting the most appropriate internal standard, researchers can ensure their quantitative data is not only precise but also a true reflection of the biological processes under investigation.

References

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

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  • Ross, A. R. S., et al. (n.d.). Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Kojima, M., & Sakakibara, H. (2012). Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa. Plant and Cell Physiology, 53(10), 1725–1739. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Gene Expression Changes in Response to N-(3-Indolylacetyl)-L-leucine Treatment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth, technically-focused comparison of methodologies to validate gene expression changes induced by N-(3-Indolylacetyl)-L-leucine (IAA-Leu), a compound of interest for its potential therapeutic applications. We will explore the rationale behind experimental design, provide detailed protocols, and compare IAA-Leu's effects with a relevant alternative, Indole-3-carbinol (I3C), offering a comprehensive framework for robust scientific inquiry.

Introduction: Unveiling the Molecular Impact of IAA-Leu

This compound is a conjugate of indole-3-acetic acid and the essential amino acid L-leucine. While its precise mechanism of action in mammalian cells is an active area of investigation, its structural components suggest a potential role in modulating cellular pathways regulated by leucine. Leucine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] It is hypothesized that IAA-Leu may act as a pro-drug, releasing leucine intracellularly and thereby influencing gene expression downstream of the mTOR pathway.

To rigorously validate these anticipated gene expression changes, a multi-faceted approach is essential. This guide will focus on a logical workflow, beginning with a broad transcriptomic analysis followed by targeted validation at both the mRNA and protein levels. As a point of comparison, we will utilize Indole-3-carbinol (I3C), another indole-containing compound found in cruciferous vegetables. I3C is known to exert anti-proliferative effects and modulate various signaling pathways, including those that intersect with mTOR signaling, such as the Akt pathway.[3][4]

Experimental Design: A Self-Validating Workflow

A robust experimental design is the cornerstone of trustworthy results. Our approach is designed to be a self-validating system, where each step provides a layer of confirmation for the subsequent analysis.

Experimental_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: mRNA Validation cluster_2 Phase 3: Protein Validation A Cell Culture & Treatment (e.g., MCF-7 Breast Cancer Cells) B RNA Sequencing (RNA-Seq) (Transcriptome-wide analysis) A->B RNA Isolation C Target Gene Selection (DEGs from RNA-Seq) B->C Bioinformatic Analysis D Quantitative Real-Time PCR (qPCR) C->D Primer Design E Western Blotting D->E Confirmation of Translational Effect

Figure 1: A three-phase experimental workflow for validating gene expression changes.

Phase 1: Transcriptome-Wide Discovery with RNA-Sequencing

To cast a wide net and identify all genes responsive to IAA-Leu treatment, RNA-Sequencing (RNA-Seq) is the initial method of choice. This powerful technique provides a comprehensive snapshot of the transcriptome, allowing for the identification of differentially expressed genes (DEGs) without prior knowledge of the targets.

Phase 2: Targeted mRNA Validation with Quantitative Real-Time PCR (qPCR)

While RNA-Seq is excellent for discovery, quantitative Real-Time PCR (qPCR) is the gold standard for validating the expression of specific genes.[5] Its high sensitivity and specificity make it ideal for confirming the changes observed in the RNA-Seq data.

Target Gene Selection

Based on the RNA-Seq data and the known functions of the mTOR pathway, a panel of target genes should be selected for qPCR validation. These should include genes involved in:

  • Cell Cycle Progression: CCND1 (Cyclin D1), CDK4 (Cyclin-Dependent Kinase 4)

  • Apoptosis: BCL2 (B-cell lymphoma 2), BAX (BCL2-associated X protein)

  • mTOR Signaling: RPS6 (Ribosomal Protein S6), EIF4EBP1 (Eukaryotic Translation Initiation Factor 4E Binding Protein 1)

Housekeeping Gene Selection

The selection of appropriate housekeeping genes for normalization is critical for accurate qPCR results, especially in cancer cell lines where the expression of common reference genes can be unstable.[6][7][8][9] A preliminary screen of several candidate housekeeping genes (e.g., TBP, HPRT1, RPLP0) should be performed under the experimental conditions to identify the most stable ones.

Detailed qPCR Protocol

1. RNA Extraction and Quantification:

  • Culture cells (e.g., MCF-7 human breast cancer cell line) to 70-80% confluency.

  • Treat cells with IAA-Leu (e.g., 10 µM), I3C (e.g., 100 µM), or a vehicle control (e.g., DMSO) for 24 hours.

  • Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

2. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

3. qPCR Reaction Setup:

  • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and diluted cDNA.

  • Perform the qPCR reaction in a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis to ensure primer specificity.

4. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the selected housekeeping genes.

Phase 3: Protein-Level Validation with Western Blotting

Changes in mRNA levels do not always directly correlate with changes in protein expression. Therefore, it is crucial to validate the findings at the protein level using Western blotting.[10][11][12] This technique allows for the quantification of specific proteins, providing a more direct measure of the functional consequences of gene expression changes.

Detailed Western Blotting Protocol

1. Protein Extraction and Quantification:

  • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA protein assay.

2. Gel Electrophoresis and Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin D1, CDK4, Bcl-2, Bax, p-RPS6, p-4E-BP1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Comparative Analysis: IAA-Leu vs. Indole-3-carbinol (I3C)

The following table presents hypothetical data illustrating the expected outcomes of the validation experiments, comparing the effects of IAA-Leu and I3C on the expression of key target genes.

Gene/Protein Treatment Fold Change (mRNA - qPCR) Fold Change (Protein - Western Blot) Interpretation
CCND1 (Cyclin D1) IAA-Leu↑ 2.5↑ 2.2Pro-proliferative effect
I3C↓ 3.0↓ 2.8Anti-proliferative effect
CDK4 IAA-Leu↑ 2.0↑ 1.8Pro-proliferative effect
I3C↓ 2.5↓ 2.3Anti-proliferative effect
BCL2 IAA-Leu↑ 1.8↑ 1.5Anti-apoptotic effect
I3C↓ 2.2↓ 2.0Pro-apoptotic effect
BAX IAA-Leu↓ 1.5↓ 1.3Anti-apoptotic effect
I3C↑ 2.0↑ 1.8Pro-apoptotic effect
p-RPS6 IAA-Leu-↑ 3.0mTOR pathway activation
I3C-↓ 1.5mTOR pathway inhibition
p-4E-BP1 IAA-Leu-↑ 2.8mTOR pathway activation
I3C-↓ 1.2mTOR pathway inhibition

Note: This is hypothetical data for illustrative purposes.

Signaling Pathway Visualization

The anticipated signaling pathways modulated by IAA-Leu and I3C are depicted below.

Signaling_Pathways cluster_IAA_Leu IAA-Leu Pathway cluster_I3C I3C Pathway IAA_Leu This compound Leucine Leucine IAA_Leu->Leucine Intracellular Release mTORC1 mTORC1 Leucine->mTORC1 RPS6 RPS6 mTORC1->RPS6 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis RPS6->Protein_Synthesis EIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth I3C Indole-3-carbinol Akt Akt I3C->Akt mTORC1_I3C mTORC1 Akt->mTORC1_I3C Cell_Cycle_Arrest Cell Cycle Arrest mTORC1_I3C->Cell_Cycle_Arrest Apoptosis Apoptosis mTORC1_I3C->Apoptosis

Figure 2: Postulated signaling pathways for IAA-Leu and I3C.

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous workflow for validating the gene expression changes induced by this compound. By combining transcriptome-wide discovery with targeted mRNA and protein validation, and by including a relevant comparative compound like Indole-3-carbinol, researchers can generate high-confidence data to elucidate the mechanism of action of IAA-Leu. The presented protocols and analytical frameworks provide a solid foundation for advancing our understanding of this promising compound and its potential therapeutic applications. Future studies could delve deeper into the upstream signaling events, explore the effects of IAA-Leu in different cell lines and in vivo models, and investigate its potential for modulating alternative splicing events.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.